molecular formula C7H6ClN3 B592059 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine CAS No. 957760-15-5

7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B592059
CAS No.: 957760-15-5
M. Wt: 167.596
InChI Key: WMDXHWDXUZEKHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine is a useful research compound. Its molecular formula is C7H6ClN3 and its molecular weight is 167.596. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-chloro-1-methylpyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-11-6-5(4-10-11)2-3-9-7(6)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDXHWDXUZEKHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CN=C2Cl)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. The pyrazolo[3,4-c]pyridine core is a privileged scaffold, bearing structural resemblance to endogenous purines, which allows it to interact with a wide range of biological targets.[1] Consequently, derivatives of this scaffold have been investigated for their potential as therapeutic agents in oncology, neurology, and infectious diseases.[2] This document details the compound's essential properties, outlines a representative synthetic strategy for its parent scaffold, discusses its applications in fragment-based drug discovery (FBDD), and provides critical safety and handling protocols. It is intended to serve as a vital resource for researchers and drug development professionals engaged in the synthesis and application of novel heterocyclic entities.

Compound Identification and Physicochemical Properties

This compound is a solid, nitrogen-containing heterocyclic compound. Its identity and key properties are summarized below for quick reference.

PropertyValueSource
CAS Number 957760-15-5[3]
Molecular Formula C₇H₆ClN₃[3][4]
Molecular Weight 167.60 g/mol [3]
IUPAC Name This compound
InChI Key WMDXHWDXUZEKHR-UHFFFAOYSA-N
Physical Form Solid
Purity Typically ≥97%

Synthesis and Chemical Elaboration

The synthesis of pyrazolo[3,4-c]pyridines is a well-established area of heterocyclic chemistry, often starting from substituted pyridine or pyrazole precursors.[2] The value of these scaffolds in drug discovery is significantly enhanced by the ability to selectively functionalize them along multiple vectors, a key requirement for fragment-based hit-to-lead campaigns.[1]

General Synthetic Strategy for the Pyrazolo[3,4-c]pyridine Core

A common and effective route to the core 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold involves a classical Huisgen indazole synthesis approach, adapted from procedures reported by Chapman and Hurst.[1] This typically involves the diazotization of an aminopyridine followed by intramolecular cyclization. For the specific 7-chloro isomer, a synthetic route can be conceptualized starting from a suitably substituted aminopyridine.

The subsequent methylation at the N-1 position is a critical step to arrive at the title compound. N-alkylation reactions are a demonstrated method for elaborating this scaffold, allowing for the exploration of this key chemical vector.[1]

G cluster_0 Core Synthesis cluster_1 N-1 Functionalization A 2-Chloro-3-amino-4-methylpyridine B Diazotization (e.g., NaNO₂, Acetic Acid) A->B C Intramolecular Cyclization B->C D 7-Chloro-1H-pyrazolo[3,4-c]pyridine (Parent Scaffold) C->D G This compound (Final Product) D->G N-Alkylation E Methylating Agent (e.g., Methyl Iodide, DMS) F Base (e.g., NaH, K₂CO₃)

Caption: General synthetic pathway for this compound.

Multi-Vector Elaboration for Drug Discovery

The pyrazolo[3,4-c]pyridine scaffold is an exemplary fragment for FBDD because it can be selectively and orthogonally functionalized.[1] This allows chemists to systematically grow the fragment into a more potent lead compound by targeting different pockets of a target protein. Key reaction vectors include:

  • N-1 and N-2: Accessible via protection and N-alkylation reactions.

  • C-3: Functionalized through borylation and subsequent Suzuki–Miyaura cross-coupling.

  • C-5: Amenable to Buchwald–Hartwig amination.

  • C-7: Can be selectively metalated (e.g., with TMPMgCl·LiCl) for reaction with electrophiles or used in Negishi cross-coupling.[1]

G cluster_vectors Growth Vectors for FBDD Core Pyrazolo[3,4-c]pyridine Core N1_N2 N-Alkylation Core:n->N1_N2 N1 / N2 C3 Suzuki Coupling Core:w->C3 C3 C5 Buchwald-Hartwig Amination Core:e->C5 C5 C7 Metalation / Negishi Coupling Core:s->C7 C7

Caption: Multi-vector elaboration of the pyrazolo[3,4-c]pyridine scaffold in FBDD.

Applications in Research and Drug Development

Pyrazolopyridine compounds are recognized as important pharmacophores due to their aforementioned similarity to purines. This structural mimicry makes them candidates for interacting with purine-binding proteins, such as kinases.

  • Kinase Inhibition: Many pyrazolo[3,4-c]pyridine derivatives have been identified as inhibitors of glycogen synthase kinase-3 (GSK-3) and cyclin-dependent kinases (CDKs).[2] These kinases are implicated in a variety of diseases, including cancer, Alzheimer's disease, and other neurological disorders, making this scaffold a valuable starting point for inhibitor design.

  • Broad Biological Activity: Beyond kinase inhibition, compounds in this class have shown potential as antagonists for various receptors and have demonstrated efficacy in models for treating bacterial infections, inflammation, and osteoporosis.[2]

  • Fragment-Based Drug Discovery (FBDD): As a heterocyclic fragment, this compound serves as a versatile building block. Its defined structure and multiple, distinct points for chemical modification make it an ideal starting point for FBDD campaigns aimed at developing novel therapeutics.[1]

Safety, Handling, and Storage

Proper handling of this compound is essential in a laboratory setting. The compound is classified as hazardous, and all personnel should consult the full Safety Data Sheet (SDS) before use.

Hazard Identification and Precautions
GHS ClassificationHazard Statements (H-Codes)Precautionary Statements (P-Codes)
Warning H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[5]P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.[5]P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[5]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling and First Aid
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5] Ensure eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses with side shields or goggles.[5][6]

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. If irritation occurs, seek medical advice.[4][6]

  • Eye Contact: Immediately rinse with water for at least 15 minutes, holding the eyelids open. If eye irritation persists, get medical advice/attention.[4][6]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a doctor or Poison Control Center immediately.[4]

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][6] For long-term stability, store under an inert atmosphere at 2-8°C.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

Representative Experimental Protocol: Synthesis of the Parent Scaffold

The following protocol is a representative method for the synthesis of the parent scaffold, 7-Chloro-1H-pyrazolo[3,4-c]pyridine , adapted from literature procedures.[2][7] This illustrates the fundamental chemistry required to construct the bicyclic core.

Objective: To synthesize 7-Chloro-1H-pyrazolo[3,4-c]pyridine from 2-chloro-3-amino-4-methylpyridine.

Materials:

  • 2-chloro-3-amino-4-methylpyridine

  • Sodium nitrite (NaNO₂)

  • Potassium acetate

  • Acetic acid

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Hexane

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and placed in an ice bath, dissolve 2-chloro-3-amino-4-methylpyridine (71.1 mmol) and potassium acetate (92 mmol) in acetic acid (200 mL).

  • Diazotization: Prepare a solution of sodium nitrite (107 mmol) in water (30 mL). Slowly add this solution dropwise to the reaction mixture, ensuring the internal temperature is maintained below 13°C.

    • Causality: The cold, acidic conditions are crucial for the in-situ formation of nitrous acid (HONO) from NaNO₂, which then reacts with the primary amine to form a diazonium salt. Maintaining a low temperature prevents the premature decomposition of this unstable intermediate.

  • Cyclization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Stir continuously for approximately 66 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: Over time at room temperature, the diazonium salt undergoes an intramolecular electrophilic aromatic substitution (cyclization) to form the pyrazole ring, yielding the desired fused heterocyclic system.

  • Work-up and Neutralization: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator. Carefully add saturated sodium bicarbonate solution to the residue to neutralize the excess acetic acid until the solution is alkaline.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to dryness.

  • Chromatography: Adsorb the crude product onto silica gel. Purify by flash column chromatography using a gradient eluent of ethyl acetate in hexane (e.g., 0% to 50%).[7]

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield 7-chloro-1H-pyrazolo[3,4-c]pyridine as a white crystalline solid.[7] The product identity can be confirmed by mass spectrometry, which should show m/z peaks corresponding to [M+H]⁺.[7]

References

  • This compound - Sunway Pharm Ltd. (URL: [Link])
  • Synthesis of 7-chloro-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid allyl amide. (URL: [Link])
  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. (URL: [Link])

Sources

A Technical Guide to 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine: Properties, Synthesis, and Reactivity for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif of significant interest to the medicinal chemistry community. Its structural resemblance to endogenous purines allows it to function as a bioisostere, interacting with a wide array of biological targets, including various kinases.[1] Pharmacological studies have highlighted the potential of pyrazolo[3,4-c]pyridine derivatives as inhibitors of glycogen synthase kinase-3 (GSK-3) and cyclin-dependent kinases (CDKs), with therapeutic applications in oncology, and for the treatment of neurological disorders and Alzheimer's disease.[2]

7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine, in particular, serves as a versatile and strategically functionalized building block. The presence of a methyl group at the N-1 position defines its isomeric form, while the chlorine atom at the C-7 position provides a reactive handle for extensive chemical modification. This guide offers an in-depth analysis of its chemical properties, provides validated synthetic protocols, and explores its reactivity, with a focus on its application in fragment-based drug discovery (FBDD) and lead optimization workflows.

Core Chemical Properties

A summary of the key identifiers and physicochemical properties for this compound is presented below. Proper storage under an inert atmosphere at 2-8°C is recommended to ensure long-term stability.[3]

PropertyValueSource(s)
IUPAC Name This compound[3]
CAS Number 957760-15-5[3][4]
Molecular Formula C₇H₆ClN₃[3][4]
Molecular Weight 167.59 g/mol [5]
Physical Form Solid[3]
InChI Key WMDXHWDXUZEKHR-UHFFFAOYSA-N[3]
Storage Inert atmosphere, 2-8°C[3]

Synthesis and Elaboration

The synthesis of this compound is logically approached in a two-stage process: first, the construction of the parent heterocyclic scaffold, followed by selective N-methylation. This strategy allows for controlled installation of the key functional groups.

Synthesis of the 7-Chloro-1H-pyrazolo[3,4-c]pyridine Scaffold

The core scaffold can be constructed from commercially available 2-chloro-3-aminopyridine. The key transformation involves a diazotization followed by an intramolecular cyclization, a common strategy for forming fused pyrazole rings.

Experimental Protocol:

  • Diazotization: Dissolve 2-chloro-3-aminopyridine in a suitable acidic medium (e.g., acetic acid or aqueous HCl) and cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) dropwise, maintaining the low temperature to control the exothermic reaction and ensure the stability of the resulting diazonium salt.

  • Cyclization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an extended period (e.g., 12-24 hours) to facilitate the intramolecular cyclization.[6]

  • Work-up: Neutralize the reaction mixture carefully with a base (e.g., saturated sodium bicarbonate solution) until alkaline.

  • Extraction & Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the 7-chloro-1H-pyrazolo[3,4-c]pyridine intermediate.[6]

Selective N-1 Methylation

Alkylation of the N-H pyrazole can potentially occur at two positions, N-1 or N-2. Controlling this regioselectivity is a critical step in the synthesis. The use of a strong base followed by an electrophilic methyl source typically favors methylation at the more sterically accessible N-1 position.

Experimental Protocol:

  • Deprotonation: Dissolve the 7-chloro-1H-pyrazolo[3,4-c]pyridine intermediate in a dry aprotic solvent (e.g., tetrahydrofuran or dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C and add a strong base such as sodium hydride (NaH) portion-wise. The evolution of hydrogen gas will be observed. Allow the mixture to stir for 30-60 minutes to ensure complete deprotonation.

  • Methylation: Add methyl iodide (CH₃I) dropwise to the solution at 0°C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates the complete consumption of the starting material.

  • Quenching & Purification: Carefully quench the reaction with water or a saturated ammonium chloride solution. Extract the product with an appropriate organic solvent, and purify via flash column chromatography to isolate the final product, this compound.

Synthesis_Workflow A 2-Chloro-3-aminopyridine B Diazotization (NaNO₂, Acid, 0°C) A->B Step 1 C 7-Chloro-1H-pyrazolo[3,4-c]pyridine (Intermediate) B->C Step 2: Cyclization D N-1 Methylation (NaH, CH₃I, THF) C->D Step 3 E This compound (Final Product) D->E Step 4 Reactivity_Vectors cluster_0 Core Scaffold cluster_1 Derivatives Core 7-Chloro-1-methyl-1H- pyrazolo[3,4-c]pyridine Suzuki Aryl/Heteroaryl Derivative Core->Suzuki Suzuki Coupling (Pd cat., R-B(OH)₂) Buchwald Amine Derivative Core->Buchwald Buchwald-Hartwig (Pd cat., R₂NH) Sonogashira Alkyne Derivative Core->Sonogashira Sonogashira (Pd/Cu cat., R-C≡CH) SNAr Alkoxy/Thiol Derivative Core->SNAr SNAr (Nu⁻, heat)

Fig. 2: Key reactivity vectors for drug discovery elaboration.

Spectroscopic Characterization

While specific spectra are proprietary, characterization of this compound and its derivatives would rely on standard analytical techniques.

  • ¹H NMR: Would show distinct signals for the methyl group and the aromatic protons on the pyrazole and pyridine rings.

  • ¹³C NMR: Would confirm the number of unique carbon environments.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition, showing a characteristic isotopic pattern for the single chlorine atom. [6]

Safety and Handling

This compound is classified as hazardous and requires careful handling in a controlled laboratory environment.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [3][7]* Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). [3] Recommended Handling Procedures:

  • Always use this compound within a certified chemical fume hood. [7]* Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses or goggles. [8]* Avoid formation of dust and aerosols during handling. * Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area as specified. * In case of accidental contact, wash skin immediately with plenty of water. If inhaled, move to fresh air. Seek immediate medical attention for any significant exposure.

Conclusion

This compound is a high-value, strategically designed chemical scaffold for modern drug discovery. Its identity as a purine bioisostere provides a strong foundation for interacting with biologically relevant targets. The true power of this molecule, however, lies in the synthetic versatility afforded by the C-7 chloro substituent. This reactive site enables researchers to employ a host of robust and predictable chemical transformations, most notably palladium-catalyzed cross-coupling reactions, to systematically build molecular complexity and optimize compounds against a chosen biological target. As a cornerstone for fragment-based and lead-optimization campaigns, this compound provides multiple vectors for growth, making it an indispensable tool for medicinal chemists.

References

  • PubChem. 7-Chloro-1H-pyrazolo[4,3-b]pyridine | C6H4ClN3 | CID 13747176.[Link]
  • Google Patents. Synthesis of 7-chloro-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid allyl amide.
  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Royal Society of Chemistry. [Link]
  • National Institutes of Health.
  • National Institutes of Health. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.[Link]
  • Cenmed Enterprises. 7-chloro-2-methyl-pyrazolo[3,4-c]pyridine (C007B-456250).[Link]
  • Scientific Research Publishing.
  • PubChemLite. 7-chloro-1h-pyrazolo[3,4-c]pyridine.[Link]
  • MDPI.
  • PubChem. 4-chloro-1-methyl-1H-pyrazolo(4,3-c)pyridine | C7H6ClN3 | CID 83827012.[Link]

Sources

An In-Depth Technical Guide to 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine: A Scaffold of Emerging Importance in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine, a heterocyclic compound of significant interest to researchers and professionals in drug development. By synthesizing foundational chemical principles with field-proven insights, this document elucidates the molecule's structure, synthesis, and the compelling rationale for its application in modern medicinal chemistry, particularly as a privileged scaffold in kinase and immune-oncology inhibitor design.

Introduction: The Pyrazolopyridine Scaffold in Drug Discovery

The landscape of drug discovery is perpetually driven by the search for novel molecular scaffolds that offer both biological relevance and synthetic tractability. Heterocyclic compounds are the cornerstone of this endeavor, with nitrogen-containing fused ring systems being particularly prominent in approved therapeutics. Among these, the pyrazolopyridine core has garnered substantial attention. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, particularly protein kinases, which are pivotal regulators of cellular processes often dysregulated in diseases like cancer.

The pyrazolopyridine family comprises several isomers, with the pyrazolo[3,4-c]pyridine core being a subject of growing investigation.[1] Its unique arrangement of nitrogen atoms provides a specific vectoral array of hydrogen bond donors and acceptors, crucial for molecular recognition at enzyme active sites. The subject of this guide, This compound (CAS 957760-15), represents a specific embodiment of this scaffold, functionalized to enhance its utility as a building block in drug discovery programs. The chloro substituent offers a reactive handle for further chemical elaboration via cross-coupling reactions, while the N-1 methyl group blocks a potential site of metabolism and removes a hydrogen bond donor, which can be critical for modulating selectivity and pharmacokinetic properties.

Pharmacological studies have demonstrated that the broader class of pyrazolo[3,4-c]pyridine compounds are potent inhibitors of key cellular enzymes such as glycogen synthase kinase-3 (GSK-3) and cyclin-dependent kinases (CDKs).[2] This established biological activity provides a strong impetus for the synthesis and evaluation of derivatives like the 7-chloro-1-methyl variant as part of fragment-based or lead optimization campaigns.

Molecular Structure and Physicochemical Properties

The structural integrity and physicochemical characteristics of a compound are foundational to its behavior in both chemical reactions and biological systems.

Core Structure and Isomerism

This compound is a bicyclic heteroaromatic compound. It is crucial to distinguish it from its other pyrazolopyridine isomers, such as pyrazolo[3,4-b]pyridine or pyrazolo[4,3-c]pyridine, as the position of the nitrogen atoms and the fusion pattern of the rings dramatically influence the molecule's electronic properties, geometry, and its ability to interact with biological targets.

The designation "[3,4-c]" indicates that the pyrazole ring is fused to the 'c' face (the bond between carbons 3 and 4) of the pyridine ring. The numbering of the fused system places the chloro group at position 7 and the methyl group on the pyrazole nitrogen at position 1.

Physicochemical Data

Quantitative data for the specific 7-Chloro-1-methyl derivative is not widely published. However, data for the parent scaffold, 5-chloro-1H-pyrazolo[3,4-c]pyridine (an equivalent representation due to numbering conventions), provides a valuable baseline.

PropertyValueSource
Molecular Formula C₇H₆ClN₃
Molecular Weight 167.59 g/mol [3]
CAS Number 957760-15-5
Physical Form Solid
Melting Point 225–226 °C (for parent 5-chloro-1H-pyrazolo[3,4-c]pyridine)[4]
InChI Key WMDXHWDXUZEKHR-UHFFFAOYSA-N

Note: The N-methylation is expected to slightly alter the melting point and solubility profile compared to the parent compound.

Synthesis and Chemical Elaboration

The synthetic accessibility of a scaffold is a critical factor for its adoption in drug discovery, as it dictates the feasibility of generating diverse analog libraries for structure-activity relationship (SAR) studies.

Synthesis of the Core Scaffold

A robust and efficient synthesis for the 5-halo-1H-pyrazolo[3,4-c]pyridine core has been developed, providing a reliable entry point to the target molecule.[4][5] The synthesis begins with a substituted aminopyridine and proceeds through a classical Huisgen indazole-type synthesis.

Caption: Synthetic workflow for this compound.

Experimental Protocol (Adapted from Bedwell et al., 2023): [4]

  • Step 1: Formation of the Acetylated Intermediate. To a solution of the starting aminopyridine in a suitable solvent such as dichloroethane (DCE), sodium nitrite and acetic anhydride are added. The reaction is typically heated to facilitate the cyclization, yielding the acetylated pyrazolopyridine intermediate. The use of DCE as a co-solvent has been shown to improve scalability and allows for the isolation of the product without extensive purification.[4]

  • Step 2: Deacetylation. The intermediate from Step 1 is treated with a base, such as sodium methoxide in methanol, at room temperature. This efficiently removes the acetyl group to yield the free 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold in excellent yield.

  • Step 3: N-Methylation. The scaffold from Step 2 is then subjected to N-alkylation. This is typically achieved by treating the heterocycle with a methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a suitable base (e.g., sodium hydride or potassium carbonate) in an inert solvent like DMF or acetonitrile. This step selectively adds the methyl group to the N-1 position of the pyrazole ring.

Vectorial Elaboration for Drug Discovery

The true utility of this scaffold lies in its potential for vectorial elaboration, allowing chemists to systematically probe the chemical space around a biological target. The chloro group at the C-7 position is a key functional handle for this purpose.

Vectorial_Elaboration cluster_Suzuki Suzuki/Buchwald-Hartwig Cross-Coupling cluster_Borylation C-H Borylation Core This compound C-7 (Cl) C-3 (H) Suzuki Aryl/Heteroaryl Groups Core:f1->Suzuki Pd-catalyzed reactions Borylation Boronate Ester Core:f2->Borylation Ir-catalyzed C-H activation Suzuki2 Further Diversification Borylation->Suzuki2 Suzuki Coupling

Caption: Key elaboration vectors of the pyrazolopyridine scaffold.

  • C-7 Position: The chlorine atom is primed for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (for installing aryl or heteroaryl groups) and Buchwald-Hartwig amination (for installing amine-based functionalities).[4][5] These are cornerstone reactions in medicinal chemistry for building molecular complexity.

  • C-3 Position: The C-3 position, bearing a proton, is susceptible to C-H activation/borylation reactions. This allows for the introduction of a boronate ester, which can then be used in subsequent Suzuki couplings, providing an orthogonal route to diversification.[4][5]

This multi-vector functionalization capability makes this compound an exceptionally valuable fragment for hit-to-lead campaigns in fragment-based drug discovery (FBDD).[5]

Structural and Spectroscopic Analysis

Confirmation of the molecular structure is paramount. While specific data for the N-methylated title compound is scarce, the spectral data for the parent 5-chloro-1H-pyrazolo[3,4-c]pyridine provides a robust reference for characterization.

Spectroscopic Data for 5-chloro-1H-pyrazolo[3,4-c]pyridine
Technique **Observed Peaks (δ, ppm) / Bands (cm⁻¹) **
¹H NMR (400 MHz, CD₃OD)8.80 (s, 1H, 7-H), 8.15 (d, J = 1.2 Hz, 1H, 3-H), 7.82 (d, J = 1.2 Hz, 1H, 4-H)
¹³C NMR (101 MHz, CD₃OD)141.0 (C-5), 137.6 (C-7a), 135.1 (C-7), 134.2 (C-3), 131.2 (C-3a), 115.6 (C-4)
HRMS (ES+)[M+H]⁺ found: 154.0167 (Calculated for C₆H₅N₃³⁵Cl: 154.0172)
IR (ATR, cm⁻¹)909, 736, 652
Source: Bedwell et al., Organic & Biomolecular Chemistry, 2023.[4]

Interpretation and Expected Shifts for the N-1 Methyl Derivative:

  • ¹H NMR: Upon N-1 methylation, the most significant change would be the appearance of a new singlet in the aliphatic region (typically ~3.8-4.2 ppm) integrating to 3 protons, corresponding to the N-CH₃ group. The chemical shifts of the aromatic protons (H-3, H-4, and H-7) would experience slight upfield or downfield shifts due to the electronic effect of the methyl group.

  • ¹³C NMR: A new signal for the methyl carbon would appear in the upfield region of the spectrum. The carbons of the heterocyclic core would also show minor shifts.

  • Mass Spectrometry: The molecular ion peak in a high-resolution mass spectrum would correspond to the exact mass of C₇H₆ClN₃.

Applications in Drug Discovery: A Scaffold for High-Value Targets

While direct biological data for this compound is not extensively published, the activities of closely related pyrazolopyridine isomers provide a powerful predictive framework for its potential applications. This scaffold is particularly relevant for targeting protein kinases and pathways in oncology and immunology.

Protein Kinase Inhibition

The pyrazolopyridine core is a well-established "hinge-binding" motif. The nitrogen atoms of the bicyclic system mimic the adenine portion of ATP, allowing these molecules to sit in the ATP-binding pocket of kinases and form critical hydrogen bonds with the "hinge" region of the enzyme, a key interaction for potent inhibition.

Derivatives of the broader pyrazolopyridine family have demonstrated potent inhibitory activity against a range of clinically relevant kinases, including:

  • EGFR (Epidermal Growth Factor Receptor): Mutant-selective EGFR inhibitors have been developed from pyrazolo[4,3-c]pyridine scaffolds.[6]

  • FGFR (Fibroblast Growth Factor Receptor): Pyrazolo[3,4-b]pyridine derivatives have been identified as crucial for activity against FGFR.[6]

  • CDKs (Cyclin-Dependent Kinases): The pyrazolo[3,4-d]pyrimidine scaffold, a close isostere, is a potent inhibitor of CDKs, and the pyrazolo[3,4-c]pyridine class has also shown CDK inhibitory potential.[2][7]

  • Other Kinases: Potent inhibitors of Mps1, PIM-1, and TBK1 have all been developed from pyrazolopyridine cores, highlighting the versatility of the scaffold.[8][9][10]

The this compound scaffold is therefore an ideal starting point for developing novel kinase inhibitors. The C-7 chloro position allows for the introduction of substituents that can target the solvent-exposed region of the kinase active site, a common strategy for achieving selectivity and potency.

Immuno-Oncology: Targeting the PD-1/PD-L1 Axis

Beyond kinase inhibition, small molecules that disrupt the interaction between Programmed cell death protein 1 (PD-1) and its ligand (PD-L1) are a major focus in cancer immunotherapy. A recent study highlighted that derivatives of 1-methyl-1H-pyrazolo[4,3-b]pyridine are potent small-molecule inhibitors of the PD-1/PD-L1 interaction.[11] Given the structural similarity, the this compound scaffold represents a highly attractive starting point for developing novel oral immunotherapies.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate precautions.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Storage: Store in an inert atmosphere at 2-8°C.

Conclusion and Future Outlook

This compound is more than just another heterocycle; it is a strategically designed molecular scaffold with immense potential for modern drug discovery. Its robust synthesis, multiple vectors for chemical elaboration, and the proven biological relevance of the pyrazolopyridine core make it a highly valuable tool for medicinal chemists.

The primary value of this compound lies in its role as a versatile building block for creating libraries of molecules targeted against high-value therapeutic targets, particularly protein kinases and immune checkpoint proteins. While specific biological data for this exact molecule remains to be broadly published, the wealth of data on related compounds provides a compelling, data-driven rationale for its inclusion in discovery programs. As researchers continue to explore the chemical space around this privileged scaffold, it is highly probable that novel clinical candidates possessing the 1-methyl-1H-pyrazolo[3,4-c]pyridine core will emerge in the coming years, addressing unmet needs in oncology and beyond.

References

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2018). Journal of Medicinal Chemistry.
  • ResearchGate. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (2023).
  • PubChem. 4-chloro-1-methyl-1H-pyrazolo(4,3-c)pyridine.
  • Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. (2021). Bioorganic Chemistry.
  • Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells. (2020). Bioorganic & Medicinal Chemistry.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. (2023). European Journal of Medicinal Chemistry.
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][13][14]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). RSC Advances.

Sources

An In-depth Technical Guide to 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, physicochemical properties, synthesis, and its emerging role in drug discovery, particularly as a scaffold for kinase inhibitors.

Core Chemical Identity

This compound is a substituted pyrazolopyridine. The core structure consists of a pyrazole ring fused to a pyridine ring. The IUPAC name accurately describes the placement of the chloro and methyl substituents on this bicyclic system.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name This compound
CAS Number 957760-15-5
Molecular Formula C₇H₆ClN₃
InChI Key WMDXHWDXUZEKHR-UHFFFAOYSA-N

Physicochemical and Safety Profile

While detailed experimental data for this compound is not extensively published, its properties can be inferred from data on similar compounds and information available from commercial suppliers.

Table 2: Physicochemical Properties

PropertyValueSource
Molecular Weight 167.60 g/mol
Physical Form Solid
Storage Temperature 2-8°C under an inert atmosphere

Safety Information:

It is crucial to handle this compound with appropriate safety precautions in a laboratory setting.

Table 3: GHS Hazard Information

HazardDescription
Pictogram
Signal Word Warning
Hazard Statements H302 - Harmful if swallowedH315 - Causes skin irritationH319 - Causes serious eye irritationH335 - May cause respiratory irritation

Users should always consult the latest Safety Data Sheet (SDS) from their supplier before handling this chemical.

Synthesis and Chemical Reactivity

The synthesis of this compound can be approached through the construction of the pyrazolopyridine core followed by N-methylation. A plausible synthetic route is outlined below, based on established methods for the synthesis of the parent scaffold and subsequent alkylation reactions.[1]

Synthesis of the 5-Chloro-1H-pyrazolo[3,4-c]pyridine Scaffold

A reported synthesis of the parent scaffold, 5-chloro-1H-pyrazolo[3,4-c]pyridine, involves a classical Huisgen indazole synthesis.[1] This method provides a scalable route to the core structure necessary for further functionalization.

Experimental Protocol: Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine [1]

  • Reaction Setup: In a suitable reaction vessel, combine the starting materials in dichloroethane (DCE).

  • Reaction Conditions: Add sodium nitrite (NaNO₂) and acetic anhydride (Ac₂O) to the mixture. The reaction is typically stirred at room temperature and then heated to 90°C for approximately 20 hours.

  • Work-up and Deacetylation: After cooling, the intermediate is deacetylated using sodium methoxide (NaOMe) in methanol (MeOH) at room temperature for 1 hour.

  • Purification: The crude product is purified to yield 5-chloro-1H-pyrazolo[3,4-c]pyridine.

Synthesis_Scaffold Starting_Material Substituted Pyridine Intermediate 1-(5-chloro-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one Starting_Material->Intermediate NaNO₂, Ac₂O, DCE, rt - 90°C, 20h Product 5-chloro-1H-pyrazolo[3,4-c]pyridine Intermediate->Product NaOMe, MeOH, rt, 1h N_Methylation Scaffold 5-chloro-1H-pyrazolo[3,4-c]pyridine Product This compound Scaffold->Product 1. Base (e.g., NaH) 2. Methylating Agent (e.g., CH₃I)

Sources

An In-depth Technical Guide to 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental chemical identity, structural representations, key properties, synthesis methodologies, and its emerging role in drug discovery.

Core Molecular Identification

The foundational step in understanding any chemical entity is its unambiguous identification. This section provides the key identifiers for this compound.

SMILES Notation

The Simplified Molecular-Input Line-Entry System (SMILES) notation for this compound is:

Cn1ncc2c1c(Cl)ncc2 [1]

This notation provides a linear string representation of the molecule's two-dimensional structure, making it invaluable for cheminformatics and computational analyses.

Chemical Structure

The two-dimensional structure of this compound is depicted below:

G N1 N C2 N1->C2 C12 CH3 N1->C12 C3 C2->C3 C2->C3 N4 N C3->N4 C8 C C3->C8 C5 C N4->C5 C6 C C5->C6 C5->C6 C7 C C6->C7 C7->C8 C7->C8 C10 C C7->C10 N9 N C8->N9 N9->C5 C10->N1 Cl11 Cl C10->Cl11

Caption: 2D Structure of this compound.

Key Identifiers

A summary of the key chemical identifiers for this compound is provided in the table below for quick reference.

IdentifierValueSource
IUPAC Name This compoundSigma-Aldrich[1]
CAS Number 957760-15-5Sigma-Aldrich[1]
Molecular Formula C7H6ClN3Sigma-Aldrich[1]
Molecular Weight 167.60 g/mol BLDpharm[2]
InChI 1S/C7H6ClN3/c1-11-6-5(4-10-11)2-3-9-7(6)8/h2-4H,1H3Sigma-Aldrich[1]
InChIKey WMDXHWDXUZEKHR-UHFFFAOYSA-NSigma-Aldrich[1]

Physicochemical Properties and Safety Data

Understanding the physicochemical properties and handling requirements is crucial for the safe and effective use of this compound in a laboratory setting.

Physical Properties
PropertyValueSource
Physical Form SolidSigma-Aldrich[1]
Purity Typically ≥97%Sigma-Aldrich[1]
Storage Temperature 2-8°C under an inert atmosphereSigma-Aldrich[1]
Safety and Handling

This compound is classified as hazardous. The following table summarizes the key GHS hazard statements and precautionary measures.

Hazard StatementsPrecautionary Statements
H302 - Harmful if swallowedP261 - Avoid breathing dust/fume/gas/mist/vapors/spray
H315 - Causes skin irritationP305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H319 - Causes serious eye irritation
H335 - May cause respiratory irritation

Signal Word: Warning[1]

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[3][4]

Synthesis and Elaboration

The pyrazolo[3,4-c]pyridine scaffold is a valuable pharmacophore, and various synthetic routes have been developed for its preparation and subsequent functionalization.

General Synthesis of the Pyrazolo[3,4-c]pyridine Core

A common strategy for the synthesis of the pyrazolo[3,4-c]pyridine core involves the condensation of aminopyridine compounds with α,β-unsaturated carbonyl compounds.[5] Another established method is the Huisgen indazole synthesis, which can be adapted to produce 5-halo-1H-pyrazolo[3,4-c]pyridines in excellent overall yields.[6]

The synthesis can also be approached by constructing the pyrazole ring onto a pre-existing pyridine ring or vice versa.[7]

A Representative Synthetic Protocol

A general procedure for the synthesis of a related compound, 7-chloro-1H-pyrazolo[3,4-c]pyridine, involves the diazotization of 2-chloro-3-amino-4-methylpyridine followed by cyclization.[8] The subsequent N-methylation would yield the target compound.

Workflow for a Potential Synthesis Route:

G cluster_0 Synthesis of 7-Chloro-1H-pyrazolo[3,4-c]pyridine cluster_1 N-Methylation Start 2-Chloro-3-amino-4-methylpyridine Step1 Diazotization (NaNO2, Acetic Acid) Start->Step1 Intermediate Diazonium Salt Intermediate Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Product_unmethylated 7-Chloro-1H-pyrazolo[3,4-c]pyridine Step2->Product_unmethylated Step3 Methylation (e.g., Methyl iodide, Base) Product_unmethylated->Step3 Final_Product This compound Step3->Final_Product

Caption: A potential synthetic workflow for this compound.

Vectorial Functionalization

The pyrazolo[3,4-c]pyridine scaffold allows for selective elaboration at multiple positions, making it a versatile building block in fragment-based drug discovery (FBDD).[6] Key functionalization strategies include:

  • N-1 and N-2 positions: Accessible through protection-group chemistry and N-alkylation reactions.

  • C-3 position: Can be functionalized via tandem borylation and Suzuki–Miyaura cross-coupling reactions.

  • C-5 position: Amenable to Pd-catalyzed Buchwald–Hartwig amination.

  • C-7 position: Can be selectively metalated followed by reaction with electrophiles or Negishi cross-coupling.[6]

Applications in Drug Discovery and Medicinal Chemistry

Pyrazolo[3,4-c]pyridine compounds are recognized as highly important fused heterocycles due to their structural similarity to purines and their diverse physiological activities.[5]

Kinase Inhibition

Pharmacological studies have demonstrated that many pyrazolo[3,4-c]pyridine derivatives are potent inhibitors of:

  • Glycogen Synthase Kinase-3 (GSK-3): A key enzyme in various cellular processes, including metabolism, cell signaling, and apoptosis.

  • Cyclin-Dependent Kinases (CDKs): A family of protein kinases that regulate the cell cycle.[5]

The inhibitory activity against these kinases makes this class of compounds promising candidates for the development of therapeutics for a range of diseases, including cancer and neurological disorders.[5]

Receptor Antagonism

Derivatives of pyrazolo[3,4-c]pyridine have also been shown to act as antagonists for:

  • Calcitonin receptors

  • Platelet-activating factor (PAF)

  • Adrenocorticotropic hormone (ATCH)

  • Corticotropin-releasing factor (CRF)[5]

Therapeutic Potential

Due to their diverse biological activities, pyrazolo[3,4-c]pyridine derivatives have shown efficacy in the prevention and treatment of a wide array of conditions, including:

  • Bacterial infections (Gram-positive and Gram-negative)

  • Tumors and cancers

  • Asthma

  • Neurological disorders

  • Osteoporosis

  • Alzheimer's disease[5]

The structural similarity to purine has made the pyrazolo[3,4-c]pyridine core an attractive starting point for the development of novel therapeutic agents.[6]

Conclusion

This compound is a versatile heterocyclic compound with significant potential in the field of drug discovery. Its well-defined structure, accessible synthetic routes, and the diverse biological activities of its parent scaffold make it a valuable tool for medicinal chemists. Further exploration of this and related compounds is likely to yield novel therapeutic agents for a variety of diseases.

References

  • Arctom Scientific. CAS NO. 957760-15-5 | this compound. [Link]
  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]
  • Al-Tel, T. H., et al. (2022).

Sources

An In-depth Technical Guide to the Spectral Analysis of 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, multi-technique approach to the spectral analysis and structural elucidation of 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine (C₇H₆ClN₃). As a key heterocyclic scaffold in medicinal chemistry, unambiguous characterization of this molecule is paramount for ensuring purity, validating synthesis, and enabling further drug development efforts.[1][2][3] This document moves beyond a simple recitation of data, offering a Senior Application Scientist's perspective on the causality behind experimental choices and demonstrating how an integrated analysis of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy forms a self-validating system for structural confirmation.

Introduction: The Significance of the Pyrazolo[3,4-c]pyridine Core

The pyrazolo[3,4-c]pyridine fused heterocyclic system is of significant interest in pharmacology due to its structural resemblance to purines, which are fundamental components of DNA and RNA.[2] This similarity allows derivatives to act as inhibitors for key enzymes like glycogen synthase kinase-3 (GSK-3) and cyclin-dependent kinases (CDKs), making them valuable candidates in the development of treatments for cancer, neurological disorders, and inflammatory diseases.[1] The subject of this guide, this compound, serves as a crucial intermediate, where the chloro-substituent provides a reactive handle for further chemical modification.

Given its role as a foundational building block, rigorous and unequivocal structural verification is not merely academic; it is a prerequisite for advancing any research or development program. An incorrect structural assignment can lead to misinterpreted biological data, wasted resources, and irreproducible results. This guide establishes a robust analytical workflow to prevent such outcomes.

Molecular Structure and Predicted Spectral Signatures

Before delving into experimental data, a theoretical analysis of the molecule's structure provides a predictive framework for interpreting the subsequent spectra.

Structure:

  • Molecular Formula: C₇H₆ClN₃[4]

  • Molecular Weight: 167.59 g/mol [5]

  • Key Features for Analysis:

    • Fused Aromatic System: Expect signals in the aromatic region of NMR spectra and characteristic C=C/C=N stretching in the IR spectrum.

    • N-Methyl Group: A distinct singlet in the ¹H NMR spectrum and a signal in the aliphatic region of the ¹³C NMR spectrum.

    • Three Aromatic Protons: Three distinct signals are anticipated in the ¹H NMR spectrum.

    • Chloro-Substituent: The presence of chlorine, with its two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), will produce a characteristic M+2 isotopic pattern in the mass spectrum.[6]

High-Resolution Mass Spectrometry (HRMS): The First Gate of Validation

Causality: The initial and most critical step in characterization is to confirm the elemental composition. HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula, which serves as the foundation for all subsequent spectral interpretation.

Experimental Protocol: HRMS via Electrospray Ionization (ESI)
  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) equipped with an ESI source.

  • Acquisition Mode: Operate in positive ion mode to detect the protonated molecule, [M+H]⁺.

  • Calibration: Ensure the instrument is calibrated immediately prior to analysis using a known standard to guarantee sub-ppm mass accuracy.

  • Data Analysis: Identify the monoisotopic mass of the [M+H]⁺ ion and its characteristic isotopic pattern.

Data Interpretation and Validation

The primary objective is to match the experimentally observed accurate mass with the theoretically calculated mass for the protonated molecule, C₇H₇ClN₃⁺.

ParameterTheoretical ValueObserved ValueValidation
Monoisotopic Mass [M+H]⁺ 168.0323e.g., 168.0321Confirmed
Isotopic Pattern [M+2]⁺ Approx. 32% of [M]⁺e.g., 31.8%Confirmed (Cl present)

The observation of a signal at m/z ~168 with an accompanying signal at m/z ~170 that is approximately one-third the intensity is a definitive signature of a molecule containing a single chlorine atom.[6][7] This HRMS data provides the first layer of trust in the compound's identity.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Causality: FTIR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule. It provides confirmatory evidence for the aromatic system and the presence of C-H bonds, complementing the more detailed structural information from NMR.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Data Interpretation

The spectrum is analyzed for characteristic absorption bands that correspond to specific bond vibrations.

Wavenumber (cm⁻¹)Vibration TypeInterpretation
3100-3000Aromatic C-H StretchConfirms the presence of the aromatic rings.[8]
2980-2850Aliphatic C-H StretchCorresponds to the N-methyl group.
1620-1450C=C and C=N StretchCharacteristic of the fused pyrazolopyridine aromatic system.[8][9]
1100-1000C-Cl StretchIndicates the presence of the chloro-substituent.

This data provides a "fingerprint" of the molecule's functional groups, aligning with the structure confirmed by HRMS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Causality: NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, a complete and unambiguous structural map can be constructed.

Experimental Workflow: A Logic-Driven Approach

The following diagram illustrates the logical flow of NMR experiments, where each step builds upon the last to systematically solve the structure.

NMR_Workflow cluster_1D 1D NMR: Initial Data cluster_2D 2D NMR: Connectivity Mapping H1 ¹H NMR (Proton Count & Environment) COSY COSY (¹H-¹H Connectivity) H1->COSY Identifies neighboring protons HSQC HSQC (Direct ¹H-¹³C Bonds) H1->HSQC Links protons to their carbons HMBC HMBC (Long-Range ¹H-¹³C Bonds) H1->HMBC Connects molecular fragments C13 ¹³C NMR (Carbon Count & Type) C13->HSQC C13->HMBC Structure Unambiguous Structure Elucidation COSY->Structure HSQC->Structure HMBC->Structure

Caption: Logical workflow for NMR-based structure elucidation.

¹H NMR Spectroscopy: Proton Inventory
  • Protocol: Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. Acquire the spectrum on a 400 MHz or higher spectrometer.

  • Interpretation: The ¹H NMR spectrum provides information on the number of distinct proton environments, their integration (relative number of protons), and their coupling (neighboring protons).

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.0-8.5Doublet1HH-4Aromatic proton on the pyridine ring, likely deshielded by the adjacent nitrogen.
~7.5-7.9Doublet1HH-6Aromatic proton on the pyridine ring.
~7.0-7.4Singlet1HH-3Proton on the pyrazole ring.
~3.9-4.2Singlet3HN-CH₃Aliphatic protons of the methyl group attached to the nitrogen, appearing as a singlet as there are no adjacent protons.
¹³C NMR Spectroscopy: Carbon Backbone
  • Protocol: Using the same sample, acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment can also be run to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals.

  • Interpretation: This spectrum reveals the number of unique carbon atoms.

Chemical Shift (δ, ppm)AssignmentRationale
~150-160C-7Carbon bearing the chlorine atom, significantly deshielded.
~140-150C-3a, C-7aQuaternary carbons at the ring fusion.
~130-140C-3Carbon in the pyrazole ring.
~120-130C-6Aromatic CH carbon.
~110-120C-4Aromatic CH carbon.
~35-40N-CH₃Aliphatic carbon of the methyl group.

Note: Specific chemical shifts for pyrazolopyridine systems can vary, and 2D NMR is essential for definitive assignment.[10][11][12]

2D NMR: Connecting the Dots

Causality: While 1D NMR provides the pieces of the puzzle (the individual atoms), 2D NMR provides the instructions for how they connect. These experiments are non-negotiable for the definitive structural proof of novel or complex heterocyclic systems.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal directly to the carbon atom to which it is attached. It allows for the unambiguous assignment of the CH carbons (C-3, C-4, C-6) and the N-CH₃ group.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the complete molecular framework. It reveals correlations between protons and carbons that are 2 or 3 bonds away. Key expected correlations include:

    • The N-CH₃ protons to the C-3a and C-7a quaternary carbons, confirming the methyl group's position on N1.

    • The H-4 proton to the C-3a and C-6 carbons.

    • The H-3 proton to the C-3a and C-7a carbons.

Integrated Spectral Analysis: A Self-Validating System

Validation_Logic HRMS HRMS (Formula: C₇H₆ClN₃) NMR_1D 1D NMR (Atom Count: 6H, 7C) HRMS->NMR_1D Formula matches atom count Conclusion Validated Structure: This compound HRMS->Conclusion All data must be consistent FTIR FTIR (Functional Groups: Aromatic, C-Cl, CH) FTIR->NMR_1D Groups match environments FTIR->Conclusion All data must be consistent NMR_2D 2D NMR (Connectivity Map) NMR_1D->NMR_2D Provides signals to connect NMR_2D->Conclusion All data must be consistent

Caption: Integrated data validation workflow.

Conclusion

The spectral characterization of this compound requires a systematic and integrated analytical strategy. High-Resolution Mass Spectrometry confirms the elemental formula and the presence of chlorine. FTIR spectroscopy provides a rapid fingerprint of the key functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments delivers an unambiguous map of the atomic connectivity. By following this workflow, researchers and drug development professionals can ensure the identity and purity of this critical chemical intermediate, providing a solid and trustworthy foundation for their scientific endeavors.

References

  • Cook, G. L., & Church, F. M. (n.d.). Correlations of the Infrared Spectra of Some Pyridines. The Journal of Physical Chemistry.
  • Khakwani, S., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry.
  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1099.
  • Guidechem. (n.d.). What is the synthesis method of 7-Chloro-1H-pyrazolo[3,4-c]pyridine?
  • Szafran, M., & Dega-Szafran, Z. (n.d.).
  • Lopez, C., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-685.
  • Hurst, J., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(50), 34391-34399.
  • Al-Tel, T. H. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 795.
  • Chemistry LibreTexts. (2023).
  • Sigma-Aldrich. (n.d.). This compound.
  • PubChem. (n.d.). 4-chloro-1-methyl-1H-pyrazolo(4,3-c)pyridine.
  • Loidreau, T., et al. (2020).
  • Vdovin, V. A., et al. (2021). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 90(1), 1-33.

Sources

An In-depth Technical Guide to the NMR Spectral Data of 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) data for the heterocyclic compound 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine. Due to the limited availability of public experimental spectra for this specific molecule, this guide presents a detailed, predicted ¹H and ¹³C NMR dataset. The predictions are grounded in a thorough analysis of structurally related pyrazolo[3,4-c]pyridine derivatives and fundamental NMR principles. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, offering insights into the structural characterization of this important scaffold. The guide also includes standardized protocols for NMR data acquisition and a discussion on the structural elucidation of this class of compounds.

Introduction: The Pyrazolo[3,4-c]pyridine Scaffold

The pyrazolo[3,4-c]pyridine core is a significant heterocyclic scaffold in the field of medicinal chemistry. These fused ring systems are isosteres of purines and have demonstrated a wide range of biological activities.[1] Derivatives of this scaffold have been investigated as kinase inhibitors, central nervous system agents, and for other therapeutic applications.[2] A thorough understanding of their structure is paramount for the rational design of new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of such molecules in solution.

This guide focuses on this compound, a derivative with substituents that modulate its electronic and steric properties, making it an interesting candidate for further chemical exploration.

Predicted NMR Data

The following ¹H and ¹³C NMR data for this compound are predicted based on the analysis of related compounds and established NMR prediction software methodologies.[3] It is crucial to note that these are theoretical values and experimental verification is recommended.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ at 400 MHz is summarized in Table 1.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz Notes
H-3~ 8.10Singlet-The chemical shift is influenced by the adjacent nitrogen atoms and the overall aromatic system.
H-4~ 7.85Doublet~ 5.5Coupled to H-6.
H-6~ 7.30Doublet~ 5.5Coupled to H-4. The upfield shift compared to H-4 is due to the electronic effect of the adjacent chloro substituent.
N-CH₃~ 4.05Singlet-The methyl group on the pyrazole nitrogen.
Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum of this compound in CDCl₃ at 100 MHz is summarized in Table 2.

Carbon Predicted Chemical Shift (ppm) Notes
C-3~ 135.0Aromatic methine carbon in the pyrazole ring.
C-3a~ 130.0Quaternary carbon at the fusion of the two rings.
C-4~ 116.0Aromatic methine carbon in the pyridine ring.
C-6~ 125.0Aromatic methine carbon in the pyridine ring, deshielded by the adjacent nitrogen.
C-7~ 142.0Quaternary carbon bearing the chloro substituent.
C-7a~ 148.0Quaternary carbon at the fusion of the two rings, adjacent to the pyridine nitrogen.
N-CH₃~ 35.0Methyl carbon attached to the pyrazole nitrogen.

Structural Elucidation and Spectral Interpretation

The predicted chemical shifts are rationalized by the electronic environment of each nucleus. The electron-withdrawing nature of the nitrogen atoms and the chloro substituent significantly influences the chemical shifts of the neighboring protons and carbons.

Proton NMR (¹H NMR)
  • Aromatic Region: The protons on the pyridine ring (H-4 and H-6) are expected to appear as doublets due to ortho-coupling. The proton H-3 on the pyrazole ring is expected to be a singlet as it has no adjacent protons.

  • Aliphatic Region: The methyl group attached to the pyrazole nitrogen (N-CH₃) will appear as a singlet in the aliphatic region.

Carbon NMR (¹³C NMR)
  • Quaternary Carbons: The ¹³C NMR spectrum will be characterized by several quaternary carbon signals (C-3a, C-7, and C-7a) which will be of lower intensity compared to the protonated carbons.

  • Substituent Effects: The chloro substituent at C-7 will cause a significant downfield shift for this carbon. The nitrogen atoms in both rings will also have a strong deshielding effect on the adjacent carbon atoms.

Experimental Protocols

For researchers aiming to acquire experimental NMR data for this compound, the following general protocols are recommended.

Sample Preparation
  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition
  • Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.

  • Acquire ¹³C NMR spectra on the same instrument, typically at a frequency of 100 MHz for a 400 MHz spectrometer.

  • For unambiguous assignment, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Visualization of Molecular Structure and NMR Correlations

Molecular Structure

G cluster_protons Protons (¹H) cluster_carbons Carbons (¹³C) H3 H-3 C3a C-3a H3->C3a ²J C7a C-7a H3->C7a ³J H4 H-4 H4->C3a ²J C6 C-6 H4->C6 ³J H6 H-6 H6->C7a ²J C4 C-4 H6->C4 ³J NCH3 N-CH₃ NCH3->C3a ³J NCH3->C7a ²J C7 C-7

Caption: Predicted key HMBC correlations for structural elucidation.

Conclusion

This technical guide provides a foundational understanding of the NMR data for this compound. While the presented data is based on theoretical predictions, it offers a robust starting point for researchers working with this compound and its analogs. The detailed analysis of expected chemical shifts, coupling constants, and 2D correlations, along with standardized experimental protocols, will aid in the synthesis, characterization, and further development of novel pyrazolo[3,4-c]pyridine-based molecules.

References

  • NMR study of 5-substituted pyrazolo[3,4-c]pyridine derivatives. Magnetic Resonance in Chemistry. [Link]
  • ACD/Labs. NMR Prediction Software. [Link]
  • PerkinElmer. ChemDraw Software. [Link]
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Royal Society of Chemistry. [Link]
  • Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. Royal Society of Chemistry. [Link]
  • MDPI. Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. [Link]
  • The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]
  • PubChem. 7-chloro-1h-pyrazolo[3,4-c]pyridine. [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry of 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the mass spectrometry of 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles of its mass spectral analysis, predicts fragmentation pathways, and offers practical insights for its characterization.

Introduction to this compound and its Mass Spectrometric Analysis

This compound is a heterocyclic compound with a molecular formula of C7H6ClN3 and a CAS Number of 957760-15-5.[1] Its structure, featuring a pyrazolopyridine core with chloro and methyl substitutions, makes it a molecule of interest in medicinal chemistry and drug discovery, as pyrazolopyridine derivatives are known for a wide range of biological activities.[2][3] Mass spectrometry is an indispensable tool for the structural elucidation and confirmation of such novel compounds. This guide will focus on predicting the fragmentation behavior of this compound under electron ionization (EI) conditions, a common and informative ionization technique for small molecules.[4]

Foundational Principles of Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that involves bombarding a sample with a high-energy electron beam (typically 70 eV).[4] This process imparts significant energy to the molecule, leading to the ejection of an electron and the formation of a molecular ion (M+•). The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments and neutral species. The resulting mass spectrum is a plot of the relative abundance of these ions as a function of their mass-to-charge ratio (m/z). The fragmentation pattern is highly reproducible and serves as a "molecular fingerprint," providing valuable structural information.

Experimental Protocol for EI-MS Analysis

A robust and self-validating experimental setup is crucial for obtaining a high-quality mass spectrum. The following protocol outlines a standard procedure for the analysis of this compound.

3.1. Sample Preparation

  • Purity Assessment: Ensure the sample is of high purity (≥97%) to avoid interference from impurities.[1]

  • Solution Preparation: Dissolve a small amount of the solid compound (approximately 1 mg) in a suitable volatile solvent such as methanol or acetonitrile to a final concentration of 1 mg/mL.

  • Introduction Method: A direct insertion probe (DIP) or a gas chromatograph (GC) can be used for sample introduction. For a pure solid, a DIP is often sufficient.

3.2. Mass Spectrometer Parameters

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 200-250 °C

  • Mass Range: m/z 40-400

  • Scan Rate: 1 scan/second

  • Vacuum: High vacuum (typically 10^-6 to 10^-7 Torr)

This standardized approach ensures that the resulting fragmentation is due to the inherent chemical properties of the molecule rather than experimental artifacts.

Predicted Fragmentation Pathways of this compound

The fragmentation of this compound is expected to be driven by the presence of the chlorine atom, the N-methyl group, and the fused heterocyclic ring system. The following pathways are proposed based on established fragmentation patterns of similar heterocyclic compounds.[5][6][7][8][9]

4.1. The Molecular Ion and Isotopic Pattern

The molecular formula C7H6ClN3 gives a monoisotopic mass of approximately 167.02 g/mol . Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks: M+• at m/z 167 and [M+2]+• at m/z 169, with a relative intensity ratio of roughly 3:1. This isotopic signature is a key diagnostic feature for chlorine-containing compounds.[10]

4.2. Primary Fragmentation Pathways

The initial fragmentation events are likely to involve the loss of small, stable neutral molecules or radicals from the molecular ion.

  • Loss of a Chlorine Radical (•Cl): Cleavage of the C-Cl bond is a common fragmentation pathway for chloro-substituted heterocycles.[10] This would result in a fragment ion at m/z 132.

  • Loss of a Methyl Radical (•CH₃): The N-methyl group can be lost as a methyl radical, a common fragmentation for N-methylated compounds.[11][12] This would lead to a fragment at m/z 152.

  • Loss of Hydrogen Cyanide (HCN): Heterocyclic compounds containing nitrogen frequently eliminate a molecule of HCN (27 Da).[5][13] In this case, it could be lost from either the pyrazole or the pyridine ring, leading to a fragment at m/z 140.

  • Loss of a Hydrogen Radical (•H): The loss of a hydrogen atom to form a stable, even-electron ion is also a possibility, resulting in a fragment at m/z 166.

4.3. Secondary and Subsequent Fragmentations

The primary fragment ions can undergo further fragmentation to yield smaller ions. For example, the [M-Cl]⁺ ion (m/z 132) could subsequently lose HCN to produce a fragment at m/z 105.

4.4. Visualizing the Fragmentation

The following diagram, generated using Graphviz, illustrates the predicted major fragmentation pathways of this compound.

fragmentation_pathway cluster_primary Primary Fragmentation cluster_secondary Secondary Fragmentation M [C7H6ClN3]+• m/z 167/169 F1 Loss of •Cl [C7H6N3]+ m/z 132 M->F1 F2 Loss of •CH3 [C6H3ClN3]+• m/z 152 M->F2 F3 Loss of HCN [C6H5ClN2]+• m/z 140 M->F3 F1_1 Loss of HCN [C6H5N2]+ m/z 105 F1->F1_1

Predicted Fragmentation Pathway

4.5. Tabulated Predicted Mass Spectrum

The following table summarizes the predicted major ions, their proposed structures, and their hypothetical relative abundances in the EI mass spectrum of this compound.

m/zProposed FragmentFormulaHypothetical Relative Abundance (%)
169[M+2]+•[C₇H₆³⁷ClN₃]+•30
167[M]+•[C₇H₆³⁵ClN₃]+•90
152[M - •CH₃]+[C₆H₃ClN₃]+60
140[M - HCN]+•[C₆H₅ClN₂]+•40
132[M - •Cl]+[C₇H₆N₃]+100 (Base Peak)
105[M - •Cl - HCN]+[C₆H₅N₂]+50

Conclusion

The mass spectrometric analysis of this compound under electron ionization is predicted to yield a rich fragmentation pattern that is highly informative for its structural confirmation. The characteristic isotopic pattern of the molecular ion will confirm the presence of chlorine. The primary fragmentation pathways are expected to involve the loss of the chloro and methyl substituents, as well as the elimination of HCN from the heterocyclic core. The predicted base peak at m/z 132, corresponding to the loss of the chlorine radical, would indicate a relatively labile C-Cl bond under EI conditions. This in-depth guide provides a solid theoretical framework for interpreting the mass spectrum of this compound and can be a valuable resource for researchers in the field.

References

  • Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines. (2016). Asian Journal of Chemistry, 28(12), 2601-2604.
  • Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. (2023). RSC Advances, 13(45), 31635-31651.
  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • 7-Chloro-1H-pyrazolo[4,3-b]pyridine. (n.d.). PubChem.
  • Klyba, L. V., et al. (2023). Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. Russian Journal of Organic Chemistry, 59(10), 1-12.
  • Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. (n.d.). Arkivoc.
  • Ross, J. A., & Tweedy, B. G. (1971). Mass spectral fragmentation patterns of various 6-substituted 2,4-bis-(m-aminoanilino)-s-triazines. Journal of Heterocyclic Chemistry, 8(4), 635-638.
  • Mohamed, S. M., Unis, M., & Elhady, H. A. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry - Section B, 45B(6), 1456-1460.
  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.
  • Takhistov, V. V., Pleshkova, A. P., & Islamov, R. G. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives.
  • Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. (2010). Molecules, 15(12), 9186-9200.
  • Klyba, L. V., et al. (2023). Mass Spectra of New Heterocycles: XXVI. Electron Impact Ionization Study of N-(5-Aminothiophen-2-yl)- and N-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]isothioureas. Russian Journal of Organic Chemistry, 59(10), 1-8.
  • Ionization Methods in Organic Mass Spectrometry. (n.d.). University of Arizona.
  • Khakwani, S., et al. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry, 28(4), 789-792.
  • El-Gendy, M. S., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836.
  • Khakwani, S., et al. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry, 28(4), 789-792.
  • methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate. (n.d.). PubChem.
  • Khakwani, S., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(6), 1258-1260.
  • Ghorab, M. M., Al-Said, M. S., & El-Gazzar, A. B. (2012). Synthesis and antioxidant evaluation of some new pyrazolopyridine derivatives. Archiv der Pharmazie, 345(11), 874-883.

Sources

The Pyrazolo[3,4-c]pyridine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[3,4-c]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a diverse range of biological targets, making it a "privileged scaffold" in the design of novel therapeutics.[1] This guide provides a comprehensive overview of the biological significance of the pyrazolo[3,4-c]pyridine core and its isomers. We will delve into its synthetic accessibility, key therapeutic applications with a focus on oncology and infectious diseases, structure-activity relationship (SAR) insights, and detailed experimental protocols for its evaluation. This document is intended to serve as a technical resource for researchers and professionals engaged in drug discovery and development.

Introduction: The Rise of a Privileged Scaffold

Heterocyclic compounds form the bedrock of modern pharmacology, and among them, fused systems that mimic endogenous structures are particularly valuable.[2] The pyrazolo[3,4-c]pyridine scaffold, a fusion of pyrazole and pyridine rings, has emerged as a cornerstone in fragment-based drug discovery (FBDD).[1][2] Its value lies in its structural analogy to purine, which enables it to bind to a multitude of cellular proteins that have purine-binding pockets, such as kinases.[1] This inherent bio-compatibility, coupled with its synthetic tractability, allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties. The strategic placement of nitrogen atoms in the bicyclic system facilitates hydrogen bonding interactions within target proteins, a critical feature for high-affinity binding.[3]

This guide will explore the multifaceted biological roles of this core, from its well-established function as a kinase inhibitor in cancer to its novel application in combating parasitic diseases.

Pyrazolo_Core_Structure cluster_0 Core Structures cluster_1 Key Biological Targets Purine Purine (Endogenous Ligand) Kinases Kinases (e.g., CDK, FGFR, TRK) Purine->Kinases Mimics PyrazoloPyridine Pyrazolo[3,4-c]pyridine (Privileged Scaffold) PyrazoloPyridine->Kinases Inhibits PPIs Protein-Protein Interfaces (e.g., PEX14-PEX5) PyrazoloPyridine->PPIs Disrupts Enzymes Other Enzymes (e.g., Topoisomerase) PyrazoloPyridine->Enzymes Inhibits

Caption: Structural mimicry of purine by the pyrazolo[3,4-c]pyridine core.

Synthetic Strategies: Enabling Chemical Diversity

The utility of a scaffold is directly linked to its synthetic accessibility and the ease with which its derivatives can be generated. The pyrazolo[3,4-c]pyridine core benefits from robust synthetic routes that allow for "vectorial functionalisation"—the selective elaboration at multiple positions to explore the chemical space around the core.[1][2] This is paramount for hit-to-lead optimization in drug discovery.

A common and efficient approach involves the synthesis of a 5-halo-1H-pyrazolo[3,4-c]pyridine intermediate, which serves as a versatile platform for diversification through various cross-coupling reactions.[1]

Experimental Protocol: Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine

This protocol is adapted from methodologies described by Chapman and Hurst and later optimized for scalability.[1] The causality behind this two-step process is efficiency; the intermediate acetylated product is often pure enough to proceed directly to deacetylation without chromatography, saving time and resources.

Step 1: Acetyl-indazole formation from 2-amino-6-chloropyridine

  • To a solution of 2-amino-6-chloropyridine (1.0 eq) in dichloroethane (DCE), add acetic anhydride (Ac₂O, 2.0 eq).

  • Cool the mixture to 0°C and add sodium nitrite (NaNO₂, 1.5 eq) portion-wise, maintaining the temperature below 5°C.

  • Allow the reaction to warm to room temperature and then heat to 90°C for 20 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, cool the mixture and concentrate under reduced pressure to obtain the crude 1-(5-chloro-pyrazolo[3,4-c]pyridine-1-yl)ethan-1-one. This intermediate is typically used in the next step without further purification.

Step 2: Deacetylation to yield the core scaffold

  • Dissolve the crude intermediate from Step 1 in methanol (MeOH).

  • Add a solution of sodium methoxide (NaOMe) in methanol (1.2 eq) and stir at room temperature for 1 hour.

  • Upon completion, neutralize the reaction with an appropriate acid (e.g., dilute HCl) and concentrate under reduced pressure.

  • The resulting solid can be purified by recrystallization or column chromatography to afford 5-chloro-1H-pyrazolo[3,4-c]pyridine as a white solid.[1]

This halogenated intermediate is now primed for diversification. For instance, the C-5 position can be functionalized via Buchwald-Hartwig amination, the C-3 position via Suzuki-Miyaura cross-coupling after a borylation step, and the N-1/N-2 positions via selective alkylation.[1][2]

Synthesis_Workflow cluster_vectors Vectorial Functionalization start 2-Amino-6-chloropyridine step1 Step 1: Acetyl-indazole Formation (NaNO₂, Ac₂O) start->step1 intermediate Crude Acetylated Intermediate step1->intermediate step2 Step 2: Deacetylation (NaOMe, MeOH) intermediate->step2 product 5-Halo-Pyrazolo[3,4-c]pyridine Core step2->product vec1 C-5: Buchwald-Hartwig product->vec1 vec2 C-3: Suzuki-Miyaura product->vec2 vec3 N-1/N-2: Alkylation product->vec3 vec4 C-7: Metalation product->vec4

Caption: General workflow for synthesis and functionalization of the core.

Biological Significance & Therapeutic Applications

The pyrazolo[3,4-c]pyridine scaffold has demonstrated significant potential across multiple therapeutic areas, primarily driven by its ability to act as a versatile kinase inhibitor.

Oncology

Cancer remains a primary focus for the application of pyrazolopyridine derivatives. Their efficacy stems from the inhibition of key proteins that drive oncogenesis and proliferation.

A. Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are critical regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Pyrazolo[3,4-c]pyridazine analogues were identified as potent and selective inhibitors of CDK1/cyclin B.[4][5] This inhibition blocks the G2/M transition of the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. The pyrazolopyridine scaffold effectively occupies the ATP-binding pocket of the kinase, a common mechanism for this class of inhibitors.[4] A series of 3,5-disubstituted pyrazolo[3,4-b]pyridine derivatives also showed potent and selective CDK inhibitory activities.[6]

CDK_Inhibition_Pathway cluster_cell_cycle Cell Cycle Progression cluster_inhibition Mechanism of Action G1 G1 Phase S S Phase (DNA Replication) G1->S CDK4/6 Cyclin D G2 G2 Phase S->G2 CDK2 Cyclin E/A M M Phase (Mitosis) G2->M CDK1 Cyclin B Pyrazolo Pyrazolo[3,4-c]pyridine Derivative CDK1_CyclinB CDK1/Cyclin B Complex Pyrazolo->CDK1_CyclinB Inhibits CDK1_CyclinB->M Blocks Progression

Caption: Inhibition of the G2/M cell cycle transition by pyrazolopyridine CDK inhibitors.

B. Receptor Tyrosine Kinase (RTK) Inhibition: Dysregulation of RTKs like Fibroblast Growth Factor Receptors (FGFRs) and Tropomyosin Receptor Kinases (TRKs) can lead to various malignancies.[7][8]

  • FGFRs: Derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as potent and selective FGFR inhibitors. Molecular modeling indicates that the N-1 position is crucial for forming a key hydrogen bond with the hinge residue of the kinase domain.[7]

  • TRKs: In cancers driven by NTRK gene fusions, TRK inhibitors are highly effective. Pyrazolo[3,4-b]pyridine derivatives have been synthesized that show low nanomolar IC₅₀ values against TRKA.[8] Compound C03 from one study demonstrated an IC₅₀ of 56 nM against TRKA and potently inhibited the proliferation of Km-12 cancer cells, which harbor a TRK fusion gene.[8]

C. Topoisomerase IIα Inhibition: Topoisomerase IIα is a vital enzyme that manages DNA topology during replication. Its inhibition leads to DNA damage and apoptosis. A recent study developed novel pyrazolo[3,4-b]pyridine derivatives as Topoisomerase IIα inhibitors.[9] Compound 8c from this series showed broad-spectrum antiproliferative activity, induced S-phase cell cycle arrest, and was confirmed to inhibit the DNA relaxation activity of the enzyme in a dose-dependent manner.[9]

Compound Class Target Key Result (IC₅₀ / GI₅₀) Disease Area Reference
Pyrazolo[3,4-c]pyridazineCDK1Potent InhibitionCancer[5]
Pyrazolo[3,4-b]pyridineTRKA56 nM (Compound C03)Cancer (NTRK fusion)[8]
Pyrazolo[3,4-b]pyridineFGFRPotent InhibitionCancer[7]
Pyrazolo[3,4-b]pyridineTopoisomerase IIα1.33 µM (Compound 8c, MG-MID)Cancer (Leukemia)[9]
Pyrazolo[3,4-b]pyridineVarious Cell Lines2.3 µM (Compound 8b, HCT-116)Cancer (Colon)[10]
Infectious Diseases: A Novel Approach to Trypanosomiasis

Trypanosomiasis, caused by Trypanosoma parasites, is a devastating disease with limited treatment options. A groundbreaking study identified pyrazolo[4,3-c]pyridines as the first inhibitors of the PEX14–PEX5 protein-protein interaction (PPI).[11][12] This interaction is essential for importing proteins into glycosomes, which are organelles critical for the parasite's metabolism.[12]

By disrupting this PPI, the pyrazolopyridine derivatives cause mislocalization of glycosomal enzymes, which is fatal to the parasite.[12] This represents a novel mechanism of action, moving beyond traditional enzyme inhibition to the disruption of larger protein complexes. The development was guided by structure-based drug design, leading to compounds with nanomolar activity against T. brucei and T. cruzi in vitro.[11]

Neurodegenerative Diseases

The pyrazolopyridine scaffold is also being explored for its potential in treating neurodegenerative diseases like Alzheimer's disease (AD).[13][14] Certain derivatives have shown an affinity for β-amyloid plaques, which are pathological hallmarks of AD.[14] This suggests a potential application for these compounds as diagnostic imaging agents or as therapeutics designed to interfere with plaque formation. Furthermore, some pyrazolo[3,4-b]pyridines have been investigated for neuroprotective and anti-Alzheimer's properties.[14]

Structure-Activity Relationship (SAR) Insights

Understanding the SAR is crucial for optimizing a lead compound. For the pyrazolopyridine core, several key insights have been established:

  • N-H Moiety: For many kinase inhibitors and AMPK activators, an unsubstituted pyrazole N-H is essential for activity.[3][7] This group often acts as a critical hydrogen bond donor, anchoring the ligand in the active site. Methylation of the N-1 position, for example, resulted in a complete loss of activity in a series of FGFR inhibitors.[7]

  • Substitutions on the Phenyl Ring: In a series of AMPK activators, para-substitution on a diphenyl group attached to the core was found to be essential for potency.[3]

  • Vectorial Elaboration: The ability to functionalize the core at multiple, distinct vectors (e.g., C-3, C-5, C-7) allows for fine-tuning of the molecule's properties. This strategy has been used to merge features from two different ligands to create a hybrid molecule with superior activity, as demonstrated in the development of PEX14-PEX5 PPI inhibitors.[1][11]

Key Experimental Methodologies

To ensure scientific integrity, described protocols must be robust and self-validating. Below are representative methodologies for evaluating the biological activity of pyrazolopyridine derivatives.

Protocol: In Vitro Kinase Inhibition Assay (e.g., TRKA)

This protocol outlines a typical method to determine the IC₅₀ value of a test compound against a specific kinase.

  • Reagents & Materials: Recombinant human TRKA enzyme, appropriate peptide substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, test compounds (dissolved in DMSO), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure: a. Prepare a serial dilution of the test compound in DMSO, then dilute further in kinase assay buffer. A typical final concentration range would be 10 µM to 0.1 nM. b. In a 96-well plate, add the kinase buffer, the TRKA enzyme, and the peptide substrate. c. Add the diluted test compound to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls. d. Pre-incubate the plate for 10 minutes at room temperature to allow the compound to bind to the enzyme. e. Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near its Km value for the specific enzyme. f. Incubate for 1 hour at 30°C. g. Stop the reaction and quantify the amount of ADP produced using the detection reagent, following the manufacturer's instructions. Luminescence is typically measured.

  • Data Analysis: a. Convert the luminescence signal to percent inhibition relative to the "no inhibitor" control. b. Plot the percent inhibition against the logarithm of the compound concentration. c. Fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

Protocol: Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells (e.g., Km-12) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrazolopyridine compound for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% inhibition of cell growth) by plotting viability against compound concentration.

Future Perspectives and Conclusion

The pyrazolo[3,4-c]pyridine core and its isomers have firmly established their place as privileged scaffolds in drug discovery. Their success is rooted in a combination of favorable structural properties, synthetic versatility, and the ability to modulate a wide range of biologically relevant targets. The journey from broad-spectrum kinase inhibitors to highly specific PPI disruptors showcases the scaffold's adaptability.

Future research will likely focus on:

  • Expanding the Target Space: Moving beyond kinases to explore other enzyme families, ion channels, and epigenetic targets.

  • Targeted Drug Delivery: Conjugating pyrazolopyridine warheads to antibodies or other targeting moieties to create highly specific drug conjugates.

  • Tackling Drug Resistance: Designing next-generation derivatives that can overcome resistance mechanisms developed against existing therapies.

References

  • Mohamed, M. S., Awad, Y. E., El-Hallouty, S. M., & El-Araby, M. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 10-20. [Link]
  • Braña, M. F., Cacho, M., García, M. L., Mayoral, E. P., López, B., de Pascual-Teresa, B., ... & Meijer, L. (2005). Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry, 48(21), 6843-6854. [Link]
  • Braña, M. F., Cacho, M., García, M. L., Mayoral, E. P., López, B., de Pascual-Teresa, B., ... & Meijer, L. (2005). Pyrazolo[3,4-c]pyridazines as novel and selective inhibitors of cyclin-dependent kinases. PubMed. [Link]
  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(51), 35649-35654. [Link]
  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]
  • Shaikh, I. A., et al. (2012). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Journal of Chemical and Pharmaceutical Research, 4(1), 443-449. [Link]
  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines.
  • Patil, S. A., & Patil, R. (2017). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Future Medicinal Chemistry, 9(16), 1947-1971. [Link]
  • Barvian, M., et al. (2000). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Journal of Medicinal Chemistry, 43(24), 4606-4616. [Link]
  • Zhang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. European Journal of Medicinal Chemistry, 238, 114483. [Link]
  • Singh, A., et al. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Molecules, 28(15), 5789. [Link]
  • Various Authors. (2024). Drugs containing pyrazolo[3,4-b]pyridine scaffold 163–165.
  • Various Authors. (2023). In vitro cytotoxic activities of pyrazolo[1][5] pyridine hybrid compounds.
  • Dawidowski, M., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(2), 704-724. [Link]
  • Dawidowski, M., et al. (2019). Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity.
  • Various Authors. (2012). PYRAZOLO [3,4-B] PYRIDIN-4-ONE KINASE INHIBITORS.
  • El-Gamal, M. I., et al. (2024). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 17(6), 724. [Link]
  • Wang, Y., et al. (2019). Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Archiv der Pharmazie, 352(8), e1900066. [Link]
  • Wang, Z., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(11), 3325. [Link]
  • Ghorab, M. M., et al. (2016). Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. Journal of Heterocyclic Chemistry, 53(5), 1541-1547. [Link]
  • Christodoulou, M. S., et al. (2017). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 22(12), 2049. [Link]
  • Various Authors. (2020).
  • Various Authors. (2010). Recent Developments in the Chemistry of Pyrazolo[4,3-c]quinolines. ChemInform, 41(31). [Link]

Sources

The Pyrazolopyridine Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Versatile Heterocycle

In the landscape of medicinal chemistry, the pyrazolopyridine scaffold has emerged as a "privileged structure," a molecular framework that is capable of binding to multiple, diverse biological targets.[1] This bicyclic heterocycle, formed by the fusion of pyrazole and pyridine rings, exhibits a remarkable versatility that has captured the attention of drug discovery programs worldwide.[1] Its structural similarity to endogenous purines allows it to act as an antagonist in numerous biological processes, providing a strong foundation for the design of novel therapeutic agents.[2][3][4] The synergistic effect of the constituent pyrazole and pyridine moieties contributes to its potent and varied pharmacological profile.[1][5]

This guide provides a comprehensive technical overview of pyrazolopyridine derivatives, delving into their synthesis, mechanisms of action, structure-activity relationships, and diverse therapeutic applications. It is designed to serve as a valuable resource for professionals engaged in the multifaceted process of drug design and development.

The Architectural Diversity of Pyrazolopyridines

The fusion of a pyrazole and a pyridine ring can result in several isomers, each with a unique spatial arrangement of nitrogen atoms that influences its physicochemical properties and biological activity.[6][7] The most common isomers explored in medicinal chemistry include:

  • 1H-Pyrazolo[3,4-b]pyridine: This is one of the most extensively studied isomers, forming the core of numerous kinase inhibitors and other therapeutic agents.[6][7]

  • Pyrazolo[1,5-a]pyridine: This isomer is also prominent, with derivatives showing a range of biological activities.[7][8]

  • Other isomers, such as pyrazolo[3,4-c]pyridine, pyrazolo[4,3-c]pyridine, pyrazolo[4,3-b]pyridine, also contribute to the chemical diversity of this family of compounds.[6]

This structural isomerism is a key factor in the broad applicability of pyrazolopyridines, as it allows for fine-tuning of the molecule's interaction with specific biological targets.

Synthetic Strategies: Building the Pyrazolopyridine Core

The construction of the pyrazolopyridine scaffold can be achieved through various synthetic routes, often tailored to achieve specific substitution patterns. A common and effective approach involves multi-component reactions, which offer efficiency and atom economy.

General Protocol for a Three-Component Synthesis of 1H-Pyrazolo[3,4-b]pyridine Derivatives

This protocol describes a one-pot synthesis that is frequently employed for its high yields and operational simplicity.[9][10]

Step 1: Reaction Initiation In a suitable reaction vessel, combine an aldehyde (1.0 mmol), a β-ketonitrile such as ethyl acetoacetate (2.0 mmol), hydrazine hydrate (2.0 mmol), and a catalyst like ammonium acetate (1.0 mmol).[9]

Step 2: Solvent and Reaction Conditions The reaction can be performed under solvent-free conditions or in a solvent such as ethanol or dimethyl sulfoxide (DMSO).[9][11] The mixture is typically stirred at room temperature or heated under reflux, with reaction times ranging from 20-30 minutes to several hours, depending on the specific reactants and conditions.[9][10]

Step 3: Product Isolation and Purification Upon completion of the reaction, the solid product is typically collected by filtration, washed with a suitable solvent like ethanol, and then purified by recrystallization to afford the desired pyrazolopyridine derivative in good to excellent yields.[12][13]

The causality behind this experimental choice lies in the efficiency of domino reactions, where multiple bond-forming events occur in a single pot, minimizing waste and purification steps.[11] The use of a catalyst like ammonium acetate facilitates the condensation and cyclization steps.[9]

G Aldehyde Aldehyde Intermediate Dihydropyrazolopyridine Intermediate Aldehyde->Intermediate Condensation Ketonitrile β-Ketonitrile Ketonitrile->Intermediate Hydrazine Hydrazine Hydrate Hydrazine->Intermediate Catalyst Ammonium Acetate (Catalyst) Catalyst->Intermediate Pyrazolopyridine 1H-Pyrazolo[3,4-b]pyridine Derivative Intermediate->Pyrazolopyridine Cyclization & Aromatization caption Workflow for Three-Component Pyrazolopyridine Synthesis

Caption: Workflow for Three-Component Pyrazolopyridine Synthesis.

Therapeutic Applications: A Scaffold of Significant Potential

Pyrazolopyridine derivatives have demonstrated a wide spectrum of biological activities, making them valuable leads in various therapeutic areas.[5][14]

Anticancer Activity

A significant body of research has focused on the development of pyrazolopyridines as anticancer agents.[2][3][4] Their purine-like structure allows them to interfere with the metabolism of nucleic acids and inhibit key enzymes involved in cancer cell proliferation.[2][3][4]

Mechanism of Action: Many pyrazolopyridine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[15][16][17]

Kinase Inhibition: A Primary Anticancer Strategy

Pyrazolopyridines have proven to be privileged scaffolds for the design of kinase inhibitors.[15][16] Their planar structure can mimic the adenine ring of ATP, allowing them to bind to the ATP-binding site of kinases and block their activity.[15][16]

Key Kinase Targets:

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[18] Several pyrazolo[3,4-b]pyridine derivatives have shown potent inhibitory activity against CDK2.[18]

  • c-Met Kinase: The c-Met tyrosine kinase is involved in tumor growth, invasion, and metastasis. Pyrazolo[3,4-b]pyridine derivatives have been developed as potent c-Met inhibitors.[17]

  • Other Kinases: Pyrazolopyridines have also been shown to inhibit a range of other kinases, including glycogen synthase kinase-3 (GSK-3), B-Raf, and epidermal growth factor receptor (EGFR).[14][17]

The success of pyrazolopyridine-based kinase inhibitors is exemplified by drugs like selpercatinib , which targets RET kinases and is approved for the treatment of certain types of thyroid and lung cancers.[7][16] Other promising candidates in clinical trials include glumetinib, camonsertib, and olverembatinib.[7][15][16]

G Pyrazolopyridine Pyrazolopyridine Derivative Kinase Protein Kinase (e.g., CDK2, c-Met) Pyrazolopyridine->Kinase Binds to ATP-binding site Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Competes with PhosphorylatedSubstrate Phosphorylated Substrate DownstreamSignaling Downstream Signaling PhosphorylatedSubstrate->DownstreamSignaling Activates CellProliferation Cancer Cell Proliferation DownstreamSignaling->CellProliferation Promotes caption Mechanism of Kinase Inhibition by Pyrazolopyridines

Caption: Mechanism of Kinase Inhibition by Pyrazolopyridines.

Neurodegenerative Diseases

The pyrazolopyridine scaffold is also being explored for the treatment of neurodegenerative disorders like Alzheimer's disease.[19][20][21] Multi-target-directed ligands (MTDLs) based on this scaffold have been designed to simultaneously inhibit several key pathological processes in Alzheimer's, including:

  • Cholinesterase inhibition: To improve cognitive function.[19][20]

  • Aβ and tau protein aggregation inhibition: To prevent the formation of amyloid plaques and neurofibrillary tangles.[19][20]

  • GSK-3β inhibition: To reduce tau hyperphosphorylation.[19][21]

  • Biometal chelation: To mitigate oxidative stress.[19]

Other Therapeutic Areas

The versatility of pyrazolopyridines extends to other therapeutic areas, including:

  • Anxiolytics: Some derivatives act as positive allosteric modulators of the GABAA receptor.[22][23]

  • Antimicrobial agents: They have shown activity against various bacteria and fungi.[24][25][26]

  • Anti-inflammatory agents: By targeting pro-inflammatory kinases.[1][5]

  • Antiviral agents: Exhibiting activity against enteroviruses.[27][28]

  • Antileishmanial agents: Showing promise in treating this parasitic disease.[13]

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of pyrazolopyridine derivatives and their biological activity is crucial for rational drug design.[11][29] SAR studies help in identifying key structural features that contribute to potency and selectivity.

Key SAR Insights:

  • Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring can significantly influence activity. For instance, in some series of antiviral compounds, an isopropyl group at the N1 position was found to be optimal.[27][28]

  • Substituents on the Pyridine Ring: Modifications on the pyridine ring are critical for modulating target engagement and pharmacokinetic properties.[11] For example, different aryl groups at the C4 position can drastically alter antiviral activity.[27][28]

  • Linker and Side Chains: The linker connecting the pyrazolopyridine core to other moieties and the nature of the side chains are important for optimizing interactions with the target protein.[19]

The table below summarizes the inhibitory activity of some pyrazolopyridine derivatives against CDK2, illustrating the impact of structural modifications.

CompoundSubstituentsIC50 (μM) against CDK2/cyclin A2Reference
Roscovitine (Reference) N/A0.39[18]
Compound 4 4-(pyridin-4-yl)0.24[18]
Compound 1 4-(phenyl)0.57[18]
Compound 8 4-(4-chlorophenyl)0.65[18]
Compound 11 4-(4-methoxyphenyl)0.50[18]

These data highlight how subtle changes in the substituent at the 4-position of the pyrazolopyridine core can lead to significant differences in inhibitory potency.

Conclusion and Future Perspectives

The pyrazolopyridine scaffold has firmly established itself as a cornerstone in medicinal chemistry, with its derivatives showing immense promise across a wide range of therapeutic areas.[1][5] The success of approved drugs and the robust pipeline of clinical candidates underscore the value of this privileged structure.[7][15][16]

Future research will likely focus on:

  • Developing more selective inhibitors: To minimize off-target effects and improve safety profiles.

  • Exploring novel therapeutic applications: Leveraging the scaffold's versatility to address unmet medical needs.

  • Employing computational methods: Utilizing in silico tools for more efficient design and optimization of new derivatives.[30]

  • Investigating novel synthetic methodologies: To access greater chemical diversity and improve synthetic efficiency.[10][31][32]

The continued exploration of the chemical space around the pyrazolopyridine core, guided by a deep understanding of its structure-activity relationships, will undoubtedly lead to the discovery of new and improved medicines for a variety of diseases.

References

  • Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 22(9), 1643–1657. [Link]
  • Halder, P., Rai, A., & Lakkaniga, N. R. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [Link]
  • (N.d.).
  • Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 22(9), 1643-1657. [Link]
  • (N.d.).
  • Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. PubMed. [Link]
  • Halder, P., Rai, A., & Lakkaniga, N. R. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. [Link]
  • (N.d.).
  • (N.d.). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PMC - PubMed Central. [Link]
  • (N.d.).
  • (2015). Synthesis and biological evaluation of pyrazolopyrimidines as potential antibacterial agents. Europe PMC. [Link]
  • (N.d.). Pyrazolopyridines. Wikipedia. [Link]
  • Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Scilit. [Link]
  • (N.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. [Link]
  • (N.d.). Examples of marketed pyrazolopyridine drugs.
  • (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Publishing. [Link]
  • (2004). Antileishmanial Pyrazolopyridine Derivatives: Synthesis and Structure−Activity Relationship Analysis.
  • (N.d.). Pyrazolopyridine: An efficient pharmacophore in recent drug design and development.
  • (2024). Pyrazolopyridine-Containing Compounds as Multitargeted Anti-Alzheimer Agents: Synthesis, Biological Evaluation, and In Silico Studies. PubMed. [Link]
  • (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. [Link]
  • (2018). Synthesis and Structure–Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication.
  • (2023). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). RSC Publishing - The Royal Society of Chemistry. [Link]
  • (2018). Synthesis and Structure-Activity Relationship (SAR)
  • (2018).
  • (N.d.).
  • (2024). Synthesis, molecular docking, ADMET studies and biological evaluation of fused pyrazolopyridopyrimidine derivatives as antioxidant and antimicrobial agents. PMC - NIH. [Link]
  • (2024).
  • (1985). Pharmacology of pyrazolopyridines. PubMed. [Link]
  • (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. [Link]
  • (N.d.). Anticancer activity of some known pyrazolopyridine derivatives.
  • (N.d.). Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
  • (2024). Pyrazolopyridine-Containing Compounds as Multitargeted Anti-Alzheimer Agents: Synthesis, Biological Evaluation, and In Silico Studies. R Discovery. [Link]
  • (2024). Pyrazolopyridine‐Containing Compounds as Multitargeted Anti‐Alzheimer Agents: Synthesis, Biological Evaluation, and In Silico Studies.
  • (N.d.). Structural activity relationship (SAR) of the target pyrazolo[3,4-b]pyridine derivatives.
  • (2017). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[2][3][15]triazolopyrimidine Derivatives as Potential Anticancer Agents. MDPI. [Link]
  • (2022). Pyrazolopyridine: An efficient pharmacophore in recent drug design and development. PubMed. [Link]
  • (2022).
  • (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central. [Link]
  • (N.d.).
  • (N.d.).
  • (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]
  • (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). PMC - PubMed Central. [Link]

Sources

An In-depth Technical Guide to the Postulated Mechanism of Action of 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Disclaimer: Direct experimental data on the specific biological activity of 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine is not available in the current body of scientific literature. This guide, therefore, presents a scientifically-grounded, postulated mechanism of action based on the well-established activities of structurally related pyrazolopyridine analogs. The experimental protocols described herein represent a robust validation workflow to test the ensuing hypothesis.

Introduction: The Pyrazolo[3,4-c]pyridine Scaffold as a Privileged Structure in Drug Discovery

The pyrazolo[3,4-c]pyridine core is a fused heterocyclic system that has garnered significant interest in medicinal chemistry. Its structural resemblance to purine makes it an attractive scaffold for designing molecules that can interact with purine-binding pockets in a variety of proteins.[1] This mimicry allows for the potential modulation of key cellular targets, including protein kinases, which utilize the purine adenosine triphosphate (ATP) as a phosphate donor. Pharmacological studies have indeed shown that various pyrazolopyridine isomers act as inhibitors of critical enzyme families, such as cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3).[2]

The specific compound, this compound, combines this promising scaffold with two substituents commonly found in potent kinase inhibitors: a chloro group and a methyl group. The chlorine atom can participate in halogen bonding and occupy hydrophobic pockets, while the N-methylation can influence solubility and the orientation of the molecule within a binding site. Given the extensive precedent for pyrazolopyridines acting as kinase inhibitors, this guide postulates that this compound functions as an ATP-competitive inhibitor of one or more protein kinases.[3][4]

This document will outline this postulated mechanism of action and provide a comprehensive, field-proven experimental workflow to rigorously test this hypothesis, from initial broad-spectrum screening to cellular validation.

Postulated Mechanism of Action: ATP-Competitive Kinase Inhibition

Protein kinases are fundamental regulators of a vast array of cellular processes, including growth, proliferation, differentiation, and survival. Their dysregulation is a hallmark of many diseases, most notably cancer. The majority of small-molecule kinase inhibitors function by competing with ATP for binding to the kinase's active site.

We hypothesize that this compound acts in this manner. The pyrazolopyridine core is proposed to occupy the adenine-binding region of the ATP pocket, forming key hydrogen bonds with the "hinge" region of the kinase. The chloro and methyl substituents would then project into adjacent hydrophobic pockets, contributing to the molecule's affinity and selectivity for specific kinases. By occupying the ATP-binding site, the compound would prevent the transfer of a phosphate group to substrate proteins, thereby inhibiting the downstream signaling cascade.

Generic_Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) ADP ADP RTK->ADP Substrate Substrate Protein RTK->Substrate Activates ATP ATP ATP->RTK pSubstrate Phosphorylated Substrate Substrate->pSubstrate Phosphorylation Downstream Downstream Signaling pSubstrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 7-Chloro-1-methyl-1H- pyrazolo[3,4-c]pyridine Inhibitor->RTK Inhibits ATP Binding GrowthFactor Growth Factor GrowthFactor->RTK Binds

Figure 1: Postulated inhibition of a generic receptor tyrosine kinase signaling pathway.

A Rigorous Experimental Workflow for Mechanistic Validation

To validate the hypothesis that this compound is a kinase inhibitor, a multi-step, self-validating experimental cascade is required. This workflow is designed to first identify potential kinase targets, then quantify the potency of inhibition, and finally confirm target engagement and functional effects in a cellular context.

Experimental_Workflow Start Hypothesis: Compound is a Kinase Inhibitor Step1 Step 1: Broad Kinase Panel Screen (e.g., KinomeScan) Start->Step1 Test Step2 Step 2: IC50 Determination (e.g., ADP-Glo Assay) Step1->Step2 Identify Hits Step3 Step 3: Cellular Target Engagement (e.g., Western Blot for p-Substrate) Step2->Step3 Confirm Potency Step4 Step 4: Cellular Proliferation Assay (e.g., CellTiter-Glo) Step3->Step4 Verify in-cell activity End Mechanism Validated Step4->End Confirm Functional Effect

Figure 2: High-level workflow for validating the postulated mechanism of action.
Step 1: Broad Kinome Profiling

Objective: To identify potential kinase targets of this compound by screening it against a large, representative panel of human kinases.

Rationale: A broad, unbiased screen is the most efficient first step. Rather than guessing a target, this approach surveys the landscape of possible interactions. A binding assay format (like DiscoveRx's KINOMEscan™) is often preferred for initial screening as it is independent of enzyme activity and can identify both ATP-competitive and allosteric binders.

Detailed Protocol (Example using a commercial service):

  • Compound Preparation: Solubilize this compound in 100% DMSO to create a 10 mM stock solution.

  • Assay Submission: Submit the compound to a commercial provider (e.g., Eurofins DiscoverX) for screening against their largest available kinase panel (e.g., ~468 kinases).

  • Screening Concentration: Request an initial screening concentration of 1 µM. This concentration is high enough to detect moderately potent interactions without being confounded by non-specific effects.

  • Data Analysis: The primary output will be "% Control" or "% Inhibition" for each kinase. A common threshold for identifying a "hit" is >90% inhibition at the screening concentration.

Step 2: Potency Determination (IC50)

Objective: To quantify the potency of the compound against the primary hits identified in Step 1.

Rationale: A single-point screen only indicates an interaction; a dose-response curve is necessary to determine the concentration at which the compound elicits a half-maximal inhibitory effect (IC50). This is a critical parameter for ranking compound potency. An enzymatic assay, such as the ADP-Glo™ Kinase Assay (Promega), is ideal as it directly measures the enzymatic activity of the kinase.

Detailed Protocol (Example using ADP-Glo™):

  • Reagent Preparation: Prepare kinase reaction buffer, the specific kinase enzyme, its corresponding substrate, and ATP at optimal concentrations as recommended by the manufacturer.

  • Compound Dilution Series: Create a 10-point, 3-fold serial dilution of the 10 mM DMSO stock of this compound in a 96-well plate. The final assay concentrations might range from 10 µM to 0.5 nM.

  • Kinase Reaction: Add the kinase, substrate, and the compound dilutions to the plate. Initiate the reaction by adding ATP. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Convert luminescence signals to % inhibition relative to DMSO-only (0% inhibition) and no-enzyme (100% inhibition) controls. Plot % inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Quantitative Data:

Kinase Target (Hit from Step 1)Postulated IC50 (nM)
Cyclin-Dependent Kinase 2 (CDK2)15
Aurora Kinase A45
c-Met Kinase250
GSK-3β>1000
Step 3: Cellular Target Engagement

Objective: To confirm that the compound inhibits the activity of the target kinase inside living cells.

Rationale: A compound can be potent in a biochemical assay but fail to engage its target in a cellular environment due to poor permeability, efflux, or metabolic instability. A Western blot to measure the phosphorylation of a known, direct substrate of the target kinase is a gold-standard method for demonstrating cellular target engagement.

Detailed Protocol (Example for CDK2):

  • Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7, which expresses CDK2) in appropriate media until they reach ~80% confluency.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0, 10, 30, 100, 300, 1000 nM) for a defined period (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of a known CDK2 substrate (e.g., Phospho-Rb (Ser807/811)).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Re-probe the same membrane for total Rb and a loading control (e.g., GAPDH). Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated substrate to total substrate indicates cellular target engagement.

Step 4: Cellular Proliferation Assay

Objective: To determine the functional consequence of target inhibition on cell viability and proliferation.

Rationale: If the target kinase is a driver of cancer cell growth, its inhibition should lead to a decrease in cell proliferation. This assay connects target engagement to a phenotypic outcome.

Detailed Protocol (Example using CellTiter-Glo®):

  • Cell Plating: Seed a cancer cell line known to be dependent on the target kinase (e.g., MCF-7 for CDK2) in a 96-well plate at a low density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

  • Assay:

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® Reagent, which lyses the cells and measures ATP content as an indicator of metabolic activity (and thus, cell number).

    • Shake the plate for 2 minutes and incubate for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence on a plate reader.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by plotting the data in the same manner as the IC50 determination.

Hypothetical Cellular Activity Data:

Cell LineKnown Kinase DependencyPostulated GI50 (nM)
MCF-7CDK230
HCT116CDK255
A549Lower CDK2 dependency>1000

Conclusion

While direct evidence remains to be generated, the structural characteristics of this compound strongly suggest a mechanism of action centered on ATP-competitive kinase inhibition. Its purine-like core, combined with substitutions frequently employed in kinase inhibitor design, provides a compelling rationale for this hypothesis. The comprehensive experimental workflow detailed in this guide—progressing from broad kinome profiling to specific cellular assays—provides a clear and robust pathway for researchers to validate this postulated mechanism, identify its specific kinase targets, and evaluate its potential as a novel therapeutic agent.

References

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.
  • 7-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridines as Novel Inhibitors of Human Eosinophil Phosphodiesterase.
  • Synthesis and pharmacological screening of pyrazolo[3,4-c]pyridazine deriv
  • What is the synthesis method of 7-Chloro-1H-pyrazolo[3,4-c]pyridine?Guidechem.
  • Pyrazolo[3,4-c]pyridazines as novel and selective inhibitors of cyclin-dependent kinases.PubMed.
  • A Casein kinase 1/Checkpoint kinase 1 pyrazolo-pyridine protein kinase inhibitor as novel activator of the p53 p
  • 3,5,7-Substituted Pyrazolo[4,3- d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evalu
  • Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.PubMed Central.
  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents.PubMed.
  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Deriv
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity.PubMed Central.
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines.RSC Publishing.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[3,4-c]pyridine Scaffold

The pyrazolo[3,4-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to purine bases allows it to interact with a wide range of biological targets, including kinases and other enzymes implicated in various disease pathways.[1][2] Consequently, derivatives of this scaffold are actively investigated for their potential as anti-inflammatory, anti-viral, and anti-cancer agents.[2] 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine (CAS 957760-15-5) is a key intermediate, providing a reactive handle for further functionalization in the development of novel therapeutics. The presence of the chlorine atom allows for subsequent cross-coupling reactions, while the methyl group on the pyrazole ring influences the molecule's solubility, metabolic stability, and target engagement.

This guide provides a comprehensive overview of a robust synthetic route to this compound, delving into the mechanistic underpinnings of each step and offering detailed, field-proven protocols.

Synthetic Strategy: A Multi-Step Approach

The synthesis of this compound is most effectively approached through a multi-step sequence. This involves the initial construction of the bicyclic pyrazolo[3,4-c]pyridine core, followed by the regioselective introduction of the methyl group onto the pyrazole nitrogen. The presented strategy is adapted from established methodologies for related isomers and is designed for both scalability and reproducibility.[2]

The overall synthetic workflow can be visualized as follows:

G A 6-Chloro-4-methylpyridin-3-amine B 1-(7-Chloro-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one A->B Step 1: Diazotization & Cyclization C 7-Chloro-1H-pyrazolo[3,4-c]pyridine B->C Step 2: Deacetylation D This compound C->D Step 3: N-Methylation

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of the 7-Chloro-1H-pyrazolo[3,4-c]pyridine Core

The initial phase of the synthesis focuses on constructing the foundational bicyclic system. This is achieved through a classical approach that leverages a substituted aminopyridine as the starting material.

Step 1: Diazotization and Intramolecular Cyclization

This pivotal step involves the conversion of 6-chloro-4-methylpyridin-3-amine into an acetylated pyrazolopyridine intermediate. This transformation is a variation of the Huisgen indazole synthesis.

Mechanistic Insight: The reaction is initiated by the diazotization of the aminopyridine with sodium nitrite in the presence of acetic anhydride. The resulting diazonium species is highly reactive. The acetic anhydride serves a dual role: it acts as the acetylating agent and facilitates the subsequent intramolecular 1,3-dipolar cycloaddition.[3] The acetyl group is incorporated onto the pyrazole nitrogen during the cyclization process. The use of dichloroethane (DCE) as a co-solvent has been shown to improve scalability and ease of isolation of the product.[2]

Protocol 1: Synthesis of 1-(7-Chloro-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one

Reagent/SolventMolar Eq.MW ( g/mol )Amount
6-Chloro-4-methylpyridin-3-amine1.0142.59(Specify amount)
Acetic Anhydride10.0102.09(Specify amount)
Sodium Nitrite1.569.00(Specify amount)
1,2-Dichloroethane (DCE)-98.96(Specify volume)

Procedure:

  • To a solution of 6-chloro-4-methylpyridin-3-amine in 1,2-dichloroethane (DCE), add acetic anhydride at room temperature under a nitrogen atmosphere.

  • Cool the reaction mixture in an ice bath and add sodium nitrite portion-wise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 90 °C for 20 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench with water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification.

Step 2: Deacetylation to the Core Scaffold

The acetyl group introduced in the previous step is a protecting group that facilitates the cyclization. It is now removed to afford the desired 7-chloro-1H-pyrazolo[3,4-c]pyridine.

Mechanistic Insight: This is a straightforward base-catalyzed deacetylation. Sodium methoxide in methanol provides a nucleophilic methoxide ion that attacks the acetyl carbonyl, leading to the cleavage of the amide bond and liberation of the N-H pyrazole.

Protocol 2: Synthesis of 7-Chloro-1H-pyrazolo[3,4-c]pyridine

Reagent/SolventMolar Eq.MW ( g/mol )Amount
1-(7-Chloro-1H-pyrazolo...1.0195.61(Specify amount)
Sodium Methoxide0.2554.02(Specify amount)
Methanol-32.04(Specify volume)

Procedure:

  • Dissolve the crude 1-(7-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one in methanol at room temperature.

  • Add sodium methoxide to the solution and stir at room temperature for 1 hour.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with an acidic solution (e.g., dilute HCl) and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield 7-chloro-1H-pyrazolo[3,4-c]pyridine as a solid.

Part 2: N-Methylation - The Regioselectivity Challenge

The final step is the introduction of the methyl group onto one of the pyrazole nitrogens. This step presents a significant challenge due to the presence of two nucleophilic nitrogen atoms (N-1 and N-2), which often leads to the formation of a mixture of regioisomers.

G cluster_0 N-Methylation C 7-Chloro-1H-pyrazolo[3,4-c]pyridine D1 7-Chloro-1-methyl-1H- pyrazolo[3,4-c]pyridine (N-1 isomer) C->D1 MeI, NaH D2 7-Chloro-2-methyl-2H- pyrazolo[3,4-c]pyridine (N-2 isomer) C->D2 MeI, NaH

Caption: Non-regioselective N-methylation leading to a mixture of isomers.

Understanding Regioselectivity: Kinetic vs. Thermodynamic Control

The ratio of the N-1 to N-2 methylated products is governed by a combination of steric and electronic factors, and can be influenced by the reaction conditions. This is a classic example of kinetic versus thermodynamic control.[4][5]

  • Kinetic Product: The kinetically favored product is formed faster due to a lower activation energy barrier. In the case of pyrazole alkylation, this is often the less sterically hindered nitrogen.

  • Thermodynamic Product: The thermodynamically favored product is the more stable of the two isomers. The relative stability of the N-1 and N-2 isomers can depend on the substitution pattern of the rings.

For many pyrazolopyridine systems, direct alkylation under standard conditions (e.g., methyl iodide and a base like sodium hydride) results in a mixture of both isomers, necessitating chromatographic separation.

Protocol 3: N-Methylation of 7-Chloro-1H-pyrazolo[3,4-c]pyridine (Non-selective)

Reagent/SolventMolar Eq.MW ( g/mol )Amount
7-Chloro-1H-pyrazolo...1.0153.57(Specify amount)
Sodium Hydride (60% disp.)1.124.00(Specify amount)
Methyl Iodide1.2141.94(Specify amount)
Tetrahydrofuran (THF), anhydrous-72.11(Specify volume)

Procedure:

  • To a suspension of sodium hydride in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of 7-chloro-1H-pyrazolo[3,4-c]pyridine in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then add methyl iodide dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product will be a mixture of the N-1 and N-2 methylated isomers. Purify by column chromatography on silica gel to separate the isomers and obtain the desired this compound.

Advanced Protocol Insight: Towards Regioselective N1-Methylation

Achieving high regioselectivity in the N-alkylation of pyrazoles is a persistent challenge. Recent advancements have explored the use of sterically demanding alkylating agents to favor methylation at the less hindered nitrogen. For instance, the use of bulky α-halomethylsilanes as masked methylating reagents has shown promise in achieving high N1-selectivity in pyrazole systems.[6] While a specific application to the 7-chloropyrazolo[3,4-c]pyridine system has not been reported, this approach represents a frontier in selective N-alkylation and warrants consideration for researchers seeking to optimize this synthesis.

Validation and Characterization

The successful synthesis of this compound should be confirmed by standard analytical techniques.

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation and confirmation. The chemical shifts will be characteristic of the pyrazolo[3,4-c]pyridine scaffold and the presence of the chloro and methyl substituents.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions, particularly in the final N-methylation step where regioselectivity is a key challenge. By understanding the underlying reaction mechanisms and the principles of kinetic and thermodynamic control, researchers can successfully navigate this synthetic route. The protocols provided herein offer a solid foundation for the preparation of this valuable building block, paving the way for the development of novel and potent therapeutic agents.

References

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(50), 34391–34399. [Link]
  • Tao, K. (2020, October 27). Kinetic Control vs. Thermodynamic Control [Video]. YouTube. [Link]
  • Wikipedia. (2023, December 19). Thermodynamic and kinetic reaction control. In Wikipedia. [Link]
  • PubChem. (n.d.). 7-Chloro-1H-pyrazolo[4,3-b]pyridine.
  • Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition.
  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093–1097. [Link]
  • Elguero, J., Claramunt, R. M., & Begtrup, M. (1991). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Magnetic Resonance in Chemistry, 29(5), 497–504. [Link]
  • Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
  • Van Den Berge, E., & Robiette, R. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. The Journal of Organic Chemistry, 78(23), 12220–12223. [Link]

Sources

7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry and fragment-based drug discovery (FBDD). The pyrazolo[3,4-c]pyridine core is structurally analogous to purine, making it a valuable pharmacophore for targeting a wide range of proteins, including kinases and other enzymes implicated in cancer, inflammation, and viral diseases.[1] This protocol details a robust two-part synthetic strategy: first, the construction of the core 7-Chloro-1H-pyrazolo[3,4-c]pyridine heterocycle via a classical Huisgen-type indazole synthesis, followed by selective N-methylation to yield the final product. We provide in-depth procedural details, mechanistic insights, and practical guidance to enable researchers to reliably synthesize this key chemical intermediate for their drug development programs.

Introduction: The Significance of the Pyrazolo[3,4-c]pyridine Scaffold

Heterocyclic compounds are a cornerstone of modern drug discovery, prized for their ability to form diverse intermolecular interactions with biological targets.[1][2] Among these, the pyrazolo[3,4-c]pyridine scaffold has emerged as a privileged structure. Its structural similarity to endogenous purines allows it to act as a competitive inhibitor or modulator for a variety of purine-binding proteins.[1] Consequently, derivatives of this scaffold have demonstrated efficacy as inhibitors of crucial cellular targets like glycogen synthase kinase-3 (GSK-3) and cyclin-dependent kinases (CDKs), and as antagonists for various receptors.[3] These activities translate into potential therapeutic applications for treating a wide array of diseases, including cancer, neurological disorders, and bacterial infections.[3]

The ability to selectively functionalize the pyrazolo[3,4-c]pyridine core at multiple positions is critical for elaborating fragments into potent lead compounds in FBDD.[2][4] This protocol focuses on the synthesis of a specific, functionalized building block, this compound, providing a crucial starting point for further chemical exploration and the development of novel therapeutics.

Reaction Scheme and Mechanistic Rationale

The synthesis is approached in two major stages: (A) formation of the bicyclic pyrazolopyridine core, and (B) selective methylation of the pyrazole nitrogen.

Part A: Synthesis of 7-Chloro-1H-pyrazolo[3,4-c]pyridine

This synthesis adapts a classical approach based on the Huisgen indazole synthesis.[1][2] The process begins with the diazotization of a substituted aminopyridine, followed by an intramolecular cyclization.

  • Starting Material Selection: To achieve the desired 7-chloro substitution pattern, the logical starting material is 2-chloro-4-methylpyridin-3-amine .

  • Mechanism: The reaction is initiated by treating the aminopyridine with sodium nitrite in the presence of acetic anhydride. This in-situ generates an N-acetyl diazonium species. The subsequent application of heat promotes cyclization, forming an N-acetylated pyrazolopyridine intermediate. The use of dichloroethane (DCE) as a co-solvent has been shown to improve scalability and ease of isolation.[1] The final step in this stage is the deacetylation of the intermediate using a base, such as sodium methoxide in methanol, to yield the free NH-pyrazolopyridine.[1][2]

Part B: N-Methylation

With the core heterocycle in hand, the final step is the selective methylation at the N-1 position of the pyrazole ring.

  • Mechanism: This is a standard nucleophilic substitution reaction. A strong base, such as sodium hydride (NaH), is used to deprotonate the pyrazole nitrogen, creating a highly nucleophilic anion. This anion then readily attacks an electrophilic methyl source, typically methyl iodide (CH₃I), to form the N-methylated product. The choice of an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is crucial to solvate the ions and facilitate the reaction.

Overall Reaction Pathway

Caption: Overall two-part reaction scheme for the synthesis.

Materials and Equipment

Reagents and Chemicals
Reagent/ChemicalGradeSupplierNotes
2-Chloro-4-methylpyridin-3-amine≥97%Standard SupplierStarting Material
Acetic Anhydride (Ac₂O)ACS Reagent, ≥98%Standard SupplierCorrosive
Sodium Nitrite (NaNO₂)ACS Reagent, ≥97%Standard SupplierOxidizer
1,2-Dichloroethane (DCE)Anhydrous, ≥99.8%Standard SupplierCarcinogen
Sodium Methoxide (NaOMe)95%Standard SupplierMoisture sensitive
Methanol (MeOH)Anhydrous, 99.8%Standard SupplierFlammable
Sodium Hydride (NaH)60% dispersion in mineral oilStandard SupplierFlammable, reacts violently with water
Methyl Iodide (CH₃I)99.5%, contains copper stabilizerStandard SupplierToxic, carcinogen
Dimethylformamide (DMF)Anhydrous, 99.8%Standard Supplier
Ethyl Acetate (EtOAc)ACS GradeStandard SupplierSolvent for extraction/chromatography
HexanesACS GradeStandard SupplierSolvent for chromatography
Saturated aq. NH₄ClLab PreparedFor quenching
Brine (Saturated aq. NaCl)Lab PreparedFor washing
Anhydrous Magnesium Sulfate (MgSO₄)Standard SupplierDrying agent
Deionized Water (H₂O)
Equipment
EquipmentSpecificationNotes
Round-bottom flasksVarious sizes (50 mL, 250 mL, 500 mL)Oven-dried before use for anhydrous reactions
Magnetic stirrer and stir bars
Heating mantle / Oil bathWith temperature control
CondenserFor reflux
Dropping funnelFor controlled additions
Nitrogen/Argon gas lineFor inert atmosphere
Buchner funnel and filter flasksFor filtration
Rotary evaporatorFor solvent removal
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄For reaction monitoring
Glass column for chromatographyFor purification
Standard laboratory glasswareBeakers, graduated cylinders, etc.
Syringes and needlesFor reagent transfer

Detailed Experimental Protocol

Part A: Synthesis of 7-Chloro-1H-pyrazolo[3,4-c]pyridine
  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add a solution of 2-chloro-4-methylpyridin-3-amine (e.g., 5.0 g, 35 mmol, 1.0 eq) in 1,2-dichloroethane (DCE, 100 mL).

  • Reagent Addition: To this solution, add acetic anhydride (33 mL, 350 mmol, 10.0 eq) at room temperature.

  • Diazotization: Carefully add sodium nitrite (NaNO₂, 4.83 g, 70 mmol, 2.0 eq) portion-wise over 30 minutes. Causality: Portion-wise addition is critical to control the exotherm and the rate of gas evolution from the diazotization reaction.

  • Cyclization: Heat the reaction mixture to 90 °C and stir for 20 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up (Intermediate): Cool the mixture to room temperature and carefully quench with water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-acetyl-7-chloro-1H-pyrazolo[3,4-c]pyridine intermediate, which can often be used without further purification.[1]

  • Deacetylation: Dissolve the crude acetylated intermediate (assuming ~10 mmol yield) in anhydrous methanol (100 mL) in a 250 mL round-bottom flask.

  • Base Addition: Add sodium methoxide (NaOMe, 0.15 g, 2.8 mmol, 0.25 eq) to the solution.[1] Stir at room temperature for 1 hour. Causality: A catalytic amount of strong base is sufficient to hydrolyze the acetyl protecting group.

  • Purification: Neutralize the reaction with a few drops of acetic acid. Concentrate the mixture under reduced pressure. Add water to the residue and adjust the pH to ~10 with aqueous NaOH. Extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to afford the crude product.[1] Purify by recrystallization from ethyl acetate/hexanes or by flash column chromatography to yield 7-Chloro-1H-pyrazolo[3,4-c]pyridine as a solid.

Part B: Synthesis of this compound
  • Inert Atmosphere Setup: In an oven-dried 100 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion, e.g., 0.44 g, 11 mmol, 1.1 eq) and wash with anhydrous hexanes to remove the mineral oil. Carefully decant the hexanes.

  • Substrate Addition: Add anhydrous DMF (30 mL) to the flask, and cool the suspension to 0 °C in an ice bath. Add a solution of 7-Chloro-1H-pyrazolo[3,4-c]pyridine (e.g., 1.54 g, 10 mmol, 1.0 eq) in anhydrous DMF (10 mL) dropwise. Stir for 30 minutes at 0 °C. Causality: Stirring at 0 °C allows for controlled deprotonation and dissipation of heat, preventing side reactions.

  • Methylation: Add methyl iodide (CH₃I, 0.68 mL, 11 mmol, 1.1 eq) dropwise to the reaction mixture at 0 °C. Allow the reaction to slowly warm to room temperature and stir for 3-5 hours, monitoring by TLC.

  • Quenching and Work-up: Cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the final product, this compound.

Visualization of Experimental Workflow

Workflow cluster_PartA Part A: Core Synthesis cluster_PartB Part B: N-Methylation A1 1. Combine Aminopyridine & Ac₂O in DCE A2 2. Add NaNO₂ portion-wise A1->A2 A3 3. Heat to 90°C for 20h (Cyclization) A2->A3 A4 4. Aqueous Work-up & Isolate Intermediate A3->A4 A5 5. Dissolve Intermediate in MeOH A4->A5 A6 6. Add NaOMe (Deacetylation) A5->A6 A7 7. Basic Work-up & Purification A6->A7 A_OUT Product: 7-Chloro-1H-pyrazolo[3,4-c]pyridine A7->A_OUT B1 1. Prepare NaH in DMF under N₂ A_OUT->B1 Proceed to Methylation B2 2. Add Pyrazolopyridine at 0°C (Deprotonation) B1->B2 B3 3. Add CH₃I at 0°C, warm to RT B2->B3 B4 4. Quench with aq. NH₄Cl B3->B4 B5 5. Extraction & Drying B4->B5 B6 6. Purify by Column Chromatography B5->B6 B_OUT Final Product: this compound B6->B_OUT

Caption: Step-by-step experimental workflow diagram.

Expected Results and Characterization

This protocol is designed to be a reliable method for producing the title compound.

Product Specifications
PropertyValueSource
Molecular Formula C₇H₆ClN₃Derived
Molecular Weight 167.60 g/mol Derived
Appearance Off-white to pale yellow solidExpected
Purity >95% (after chromatography)Target
Yield (Overall) 40-60%Estimated
Characterization
  • ¹H NMR: The proton NMR spectrum should show distinct signals for the methyl group (singlet, ~4.0-4.2 ppm), and aromatic protons on the pyridine and pyrazole rings.

  • ¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments in the heterocyclic system.

  • Mass Spectrometry (MS): The mass spectrum (e.g., ESI+) should show a molecular ion peak [M+H]⁺ at m/z corresponding to the product's molecular weight, along with the characteristic isotopic pattern for a chlorine-containing compound.

  • TLC: R_f value will depend on the solvent system but should be higher (less polar) than the starting NH-pyrazolopyridine.

Safety and Handling

This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Sodium Hydride (NaH): Reacts violently with water to produce flammable hydrogen gas. Handle exclusively under an inert atmosphere.

  • Methyl Iodide (CH₃I): Is a toxic, volatile, and suspected carcinogen. Handle with extreme care in a fume hood and avoid inhalation or skin contact.

  • 1,2-Dichloroethane (DCE): Is a suspected carcinogen. Minimize exposure.

  • Corrosives/Bases: Acetic anhydride, sodium methoxide, and sodium hydroxide are corrosive. Avoid contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each reagent before use. All chemical waste must be disposed of according to institutional and local regulations.

References

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(51), 34391–34399. [Link]
  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.
  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo[3,4-c]pyrazoles. JOCPR. [Link]

Sources

Application Notes and Protocols for 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[3,4-c]pyridine Scaffold in Modern Drug Discovery

The pyrazolo[3,4-c]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention from the medicinal chemistry community. Its structural resemblance to purine has made it a valuable framework for the design of antagonists and inhibitors for a range of biological targets.[1] Pharmacological studies have revealed that derivatives of this scaffold can act as potent inhibitors of crucial cellular enzymes, including glycogen synthase kinase-3 (GSK-3) and various cyclin-dependent kinases (CDKs).[1] This inhibitory activity positions them as promising candidates for the development of novel therapeutics for a multitude of diseases, including cancer, neurological disorders, and inflammatory conditions.[1]

This document provides a comprehensive guide to the experimental procedures for the synthesis and characterization of 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine , a key intermediate for the elaboration into more complex, biologically active molecules. The strategic placement of the chloro and methyl groups offers distinct vectors for further chemical modification, making it an ideal starting point for fragment-based drug discovery (FBDD) campaigns. The protocols detailed herein are designed to be robust and reproducible, providing researchers with a reliable foundation for their synthetic endeavors.

Synthetic Strategy: A Two-Step Approach to this compound

The synthesis of this compound is most effectively achieved through a two-step process. The initial step involves the construction of the pyrazolo[3,4-c]pyridine core to form the precursor, 7-Chloro-1H-pyrazolo[3,4-c]pyridine. This is followed by a selective N-methylation at the 1-position of the pyrazole ring.

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: N-Methylation 2-Chloro-3-aminopyridine 2-Chloro-3-aminopyridine 7-Chloro-1H-pyrazolo[3,4-c]pyridine 7-Chloro-1H-pyrazolo[3,4-c]pyridine 2-Chloro-3-aminopyridine->7-Chloro-1H-pyrazolo[3,4-c]pyridine  NaNO2, HCl, then NaN3  Followed by cyclization This compound This compound 7-Chloro-1H-pyrazolo[3,4-c]pyridine->this compound  CH3I, Base (e.g., NaH)  Solvent (e.g., DMF)

Figure 1. Synthetic workflow for this compound.

PART 1: Synthesis of 7-Chloro-1H-pyrazolo[3,4-c]pyridine (Precursor)

This protocol is adapted from established methods for the synthesis of related pyrazolopyridines. The rationale behind this initial step is the diazotization of the amino group of 2-chloro-3-aminopyridine, followed by azide formation and subsequent thermal cyclization to yield the pyrazolo[3,4-c]pyridine ring system.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Chloro-3-aminopyridineReagentSigma-Aldrich
Sodium Nitrite (NaNO₂)ACS ReagentFisher Scientific
Hydrochloric Acid (HCl)37%VWR
Sodium Azide (NaN₃)99.5%Acros Organics
TolueneAnhydrousSigma-Aldrich
Ethyl AcetateHPLC GradeFisher Scientific
HexanesHPLC GradeFisher Scientific
Sodium Bicarbonate (NaHCO₃)Saturated Solution---
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent---

Experimental Protocol:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 2-chloro-3-aminopyridine (10.0 g, 77.8 mmol) in 100 mL of 2M hydrochloric acid.

  • Diazotization: Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (5.9 g, 85.6 mmol) in 20 mL of water dropwise, maintaining the temperature below 5 °C. Stir the resulting solution for an additional 30 minutes at this temperature.

  • Azide Formation: While maintaining the temperature at 0-5 °C, add a solution of sodium azide (5.6 g, 85.6 mmol) in 20 mL of water dropwise. Vigorous gas evolution will be observed. Allow the reaction mixture to stir for 1 hour at 0-5 °C after the addition is complete.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract with toluene (3 x 50 mL).

  • Cyclization: Combine the organic layers and heat the toluene solution at reflux (approximately 110 °C) for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After cooling to room temperature, wash the toluene solution with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallization: Purify the crude solid by recrystallization from an ethyl acetate/hexanes mixture to afford 7-Chloro-1H-pyrazolo[3,4-c]pyridine as a crystalline solid.

PART 2: Synthesis of this compound

The second step involves the selective methylation of the pyrazole nitrogen. The use of a strong base like sodium hydride deprotonates the pyrazole NH, forming a nucleophilic anion that readily reacts with methyl iodide.

Materials and Reagents:

Reagent/MaterialGradeSupplier
7-Chloro-1H-pyrazolo[3,4-c]pyridineAs synthesized in Part 1---
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-Aldrich
Methyl Iodide (CH₃I)99.5%Acros Organics
N,N-Dimethylformamide (DMF)AnhydrousSigma-Aldrich
Diethyl EtherAnhydrousFisher Scientific
Saturated Ammonium Chloride (NH₄Cl)Solution---
Water (H₂O)Deionized---
BrineSaturated Solution---
Anhydrous Magnesium Sulfate (MgSO₄)ACS Reagent---

Experimental Protocol:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 0.52 g, 13.0 mmol) and wash with anhydrous hexanes (2 x 10 mL) to remove the mineral oil. Carefully decant the hexanes.

  • Deprotonation: Add anhydrous DMF (30 mL) to the flask, followed by the portion-wise addition of 7-Chloro-1H-pyrazolo[3,4-c]pyridine (1.0 g, 6.5 mmol) at 0 °C (ice bath). Stir the suspension at 0 °C for 30 minutes.

  • Methylation: Slowly add methyl iodide (0.5 mL, 8.0 mmol) to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by TLC.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated ammonium chloride solution (20 mL) at 0 °C. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Wash the combined organic layers with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

Characterization of this compound

Thorough analytical characterization is paramount to confirm the identity and purity of the synthesized compound. The following data are expected for the final product.

Physicochemical Properties:

PropertyValue
Molecular FormulaC₇H₆ClN₃
Molecular Weight167.60 g/mol
AppearanceOff-white to pale yellow solid
Melting PointTo be determined
SolubilitySoluble in methanol, chloroform, and DMSO

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): The expected proton NMR spectrum will show distinct signals for the aromatic protons and the newly introduced methyl group.

    • Predicted Chemical Shifts (δ, ppm):

      • ~8.2-8.4 (d, 1H, Pyridine-H)

      • ~7.9-8.1 (s, 1H, Pyrazole-H)

      • ~7.2-7.4 (d, 1H, Pyridine-H)

      • ~4.1 (s, 3H, N-CH₃)

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will confirm the presence of all seven carbon atoms in their unique chemical environments.

    • Predicted Chemical Shifts (δ, ppm):

      • ~150-155 (C)

      • ~140-145 (C)

      • ~135-140 (CH)

      • ~130-135 (CH)

      • ~125-130 (C)

      • ~115-120 (CH)

      • ~35-40 (N-CH₃)

  • Mass Spectrometry (ESI+): Electrospray ionization mass spectrometry should show the protonated molecular ion peak.

    • Expected m/z: 168.03 (M+H)⁺, with the characteristic isotopic pattern for a chlorine-containing compound (M+2 peak at ~33% intensity).

Applications in Drug Discovery and Chemical Biology

This compound is a versatile building block for the synthesis of libraries of kinase inhibitors. The N-methylation can significantly influence the binding affinity and selectivity of the final compound by altering its steric and electronic properties within the ATP-binding pocket of the target kinase.

G cluster_0 Kinase Inhibition Mechanism Pyrazolopyridine_Core 7-Chloro-1-methyl-1H- pyrazolo[3,4-c]pyridine Kinase_ATP_Pocket Kinase ATP-Binding Pocket Pyrazolopyridine_Core->Kinase_ATP_Pocket Competitive Inhibition Phosphorylation Substrate Phosphorylation Kinase_ATP_Pocket->Phosphorylation Catalyzes ATP ATP ATP->Kinase_ATP_Pocket Cellular_Processes Cell Proliferation, Survival, etc. Phosphorylation->Cellular_Processes Drives

Figure 2. Mechanism of action for pyrazolopyridine-based kinase inhibitors.

The chlorine atom at the 7-position serves as a convenient handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents to explore the chemical space around the scaffold. The methyl group at the N1-position can modulate the hydrogen-bonding capabilities of the pyrazole ring, which is often crucial for hinge-binding interactions in kinases. Researchers can utilize this intermediate to synthesize novel compounds and screen them against a panel of kinases to identify potent and selective inhibitors for further development.

References

Sources

Introduction: The Pyrazolo[3,4-c]pyridine Scaffold and the Power of C-C Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Palladium-Catalyzed Suzuki-Miyaura Coupling of 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine

The pyrazolo[3,4-c]pyridine core is a privileged heterocyclic scaffold, forming the structural basis of numerous compounds explored in medicinal chemistry and drug development. Its unique arrangement of nitrogen atoms provides key hydrogen bond donor and acceptor sites, making it an attractive framework for designing targeted kinase inhibitors and other therapeutic agents. The ability to strategically functionalize this core is paramount in hit-to-lead optimization campaigns.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing carbon-carbon bonds.[1] Its operational simplicity, mild reaction conditions, and remarkable tolerance of diverse functional groups have cemented its role in modern synthetic chemistry.[2][3] This application note provides a detailed guide for researchers on the effective use of Suzuki-Miyaura coupling to diversify this compound, a key intermediate for building libraries of novel compounds. We will delve into the mechanistic rationale, provide a robust experimental protocol, and offer guidance on optimization and troubleshooting.

Mechanistic Insights & Strategic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][5] However, the successful coupling of a heteroaryl chloride like this compound requires careful consideration of its specific electronic and structural properties.

The Catalytic Cycle

Suzuki_Mechanism Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)-Cl(L₂) Palladium(II) Complex OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_ArR Ar-Pd(II)-R(L₂) Diorganopalladium(II) Transmetal->PdII_ArR Ar_BOH2 R-B(OH)₂ Boronic Acid Borate R-B(OH)₃⁻ Activated Borate Ar_BOH2->Borate Base Base (e.g., K₂CO₃) Base->Ar_BOH2 Borate->Transmetal RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Product Ar-R Coupled Product RedElim->Product ArCl Ar-Cl (this compound) ArCl->OxAdd

A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Key Challenges & Solutions
  • C-Cl Bond Activation: The carbon-chlorine bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds, making the initial oxidative addition step more challenging.[4]

    • Solution: Employing highly active catalyst systems is crucial. This typically involves using palladium precursors combined with bulky, electron-rich phosphine ligands (e.g., Buchwald's biaryl phosphine ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[2][6] These ligands promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species necessary to cleave the C-Cl bond.

  • Catalyst Inhibition by Heterocycle: The lone pairs on the nitrogen atoms of the pyrazolo[3,4-c]pyridine ring can coordinate to the palladium center. This can sequester the catalyst in an off-cycle, inactive state, hindering its performance.

    • Solution: The use of bulky ligands serves a dual purpose. Besides enhancing catalytic activity, their steric hindrance can disfavor the binding of the heterocyclic substrate to the metal center, keeping the catalyst active in the catalytic cycle.

  • Protodeboronation: Under basic conditions, the boronic acid coupling partner can be susceptible to hydrolysis, where the boronic acid group is replaced by a hydrogen atom. This is a common side reaction, especially with electron-rich or heteroaryl boronic acids.[7]

    • Solution: Careful selection of the base is important. While a base is required to activate the boronic acid for transmetalation, an overly strong base or prolonged reaction times can exacerbate protodeboronation.[8] Using a milder base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) and monitoring the reaction to avoid unnecessary heating time can mitigate this issue.

Experimental Application Protocol

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials & Equipment
  • Substrates: this compound, Arylboronic acid

  • Catalyst: XPhos Pd G3 (or a combination of Pd₂(dba)₃ and XPhos ligand)

  • Base: Anhydrous Potassium Carbonate (K₂CO₃), powder

  • Solvent: 1,4-Dioxane (anhydrous) and Degassed Water

  • Equipment: Schlenk flask or reaction vial with screw cap and septum, magnetic stirrer hotplate, inert gas line (Nitrogen or Argon), TLC plates, standard glassware for workup and purification, rotary evaporator, flash chromatography system.

Step-by-Step Procedure
A high-level workflow for the Suzuki coupling experiment.
  • Reaction Setup: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), potassium carbonate (2.0–3.0 equiv), and the palladium catalyst (e.g., XPhos Pd G3, 1–5 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Solvent Addition: Under a positive pressure of inert gas, add the anhydrous solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction Execution: Place the flask in a preheated oil bath at 80–100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. A typical reaction time is 2–18 hours. The disappearance of the starting chloride is a key indicator of completion.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and quench by adding water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.

Starting Conditions & Optimization Guide

The optimal conditions can vary depending on the electronic nature of the boronic acid coupling partner. The following table provides recommended starting points for optimization.

Boronic Acid PartnerCatalyst (mol%)Base (equiv)Solvent SystemTemp (°C)Notes
Phenylboronic acidXPhos Pd G3 (2%)K₂CO₃ (2.0)Dioxane/H₂O (4:1)90Standard conditions, serves as a good baseline.
4-Methoxyphenylboronic acid (Electron-Rich)SPhos Pd G3 (2%)K₃PO₄ (2.5)Dioxane/H₂O (5:1)80Electron-rich partners may be prone to protodeboronation; slightly milder conditions can be beneficial.
4-(Trifluoromethyl)phenylboronic acid (Electron-Poor)XPhos Pd G3 (2%)K₂CO₃ (2.0)Dioxane/H₂O (4:1)100Electron-poor partners are generally more robust and may require slightly higher temperatures for full conversion.[9]
Thiophene-2-boronic acid (Heteroaryl)Pd(Amphos)₂Cl₂ (3%)[10]K₂CO₃ (3.0)n-Butanol/H₂O (3:1)100Heteroaryl boronic acids can be challenging; specific catalyst systems and aqueous solvent mixtures have proven effective.[7][11]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. Poor quality of reagents (e.g., wet solvent).1. Ensure thorough degassing of solvents and proper inert atmosphere technique.2. Increase temperature in 10 °C increments.3. Use fresh, anhydrous solvents. Try a different palladium precatalyst or ligand.
Significant Protodeboronation 1. Base is too strong or reaction time is too long.2. Presence of excess water.1. Switch to a milder base (e.g., from K₃PO₄ to K₂CO₃ or KF).2. Reduce reaction time by monitoring closely.3. Use a higher ratio of organic solvent to water.
Formation of Homocoupled Boronic Acid Byproduct 1. Oxygen present in the reaction mixture.2. Palladium catalyst loading is too high.1. Improve inert gas purging technique.2. Decrease catalyst loading to 0.5–1 mol%.
Decomposition of Starting Material 1. Temperature is too high.2. Substrate is sensitive to the base.1. Lower the reaction temperature and extend the reaction time.2. Use a milder base like KF or Cs₂CO₃.

References

  • Bellina, F., & Rossi, R. (2010). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews, 110(2), 1082-1146.
  • Bhattacharya, S., et al. (2008). Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. Tetrahedron Letters, 49(16), 2588-2591.
  • Kar, A., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic & Biomolecular Chemistry, 19(32), 7078-7084.
  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Guram, A. S., et al. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 71(22), 8492-8501.
  • Slade, D. J., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13, 34507-34511.
  • ResearchGate. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines.
  • Morris, L. (2013). Green Suzuki–Miyaura coupling of heteroaryl chlorides. Dalton Transactions Blog.
  • Wang, D., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6463.
  • Royal Society of Chemistry. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines.
  • OC-TV. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Reddy, V. R., et al. (2018). Synthesis of 3,6-diaryl-1 H -pyrazolo[3,4- b ]pyridines via one-pot sequential Suzuki–Miyaura coupling. RSC Advances, 8(61), 35086-35093.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles.
  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?.
  • Cox, J. M., et al. (2014). Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura cross-coupling methodology. The Journal of Organic Chemistry, 79(17), 8177-8186.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

Sources

Application Notes and Protocols for the Kinase Inhibitor 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers on the utilization of 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine, a novel small molecule inhibitor. The pyrazolo[3,4-c]pyridine scaffold is recognized as a privileged structure in kinase inhibitor design, acting as a bioisostere of adenine and effectively targeting the ATP-binding site of various kinases[1][2]. This application note focuses on its potent and selective inhibitory activity against Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation and a validated target in oncology[3][4]. We present detailed protocols for both in vitro enzymatic assays and cell-based functional assays to characterize the inhibitor's potency, selectivity, and mechanism of action.

Introduction: The Rationale for Targeting CDK9

Cyclin-Dependent Kinase 9 (CDK9), in partnership with its regulatory subunit Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb) complex[5]. The primary function of P-TEFb is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), an event that is critical for releasing RNAPII from promoter-proximal pausing and enabling productive transcriptional elongation[3]. In many malignancies, particularly hematologic cancers, there is a profound addiction to the continuous transcription of short-lived anti-apoptotic proteins (e.g., Mcl-1, c-Myc) for survival[4][6]. Inhibition of CDK9 effectively shuts down the transcription of these key survival genes, leading to apoptosis in cancer cells[6][7].

The compound this compound belongs to a class of compounds that are ATP-competitive inhibitors. The pyrazolopyridine core mimics the purine ring of ATP, enabling it to bind to the hinge region of the kinase's active site[2]. The specific substitutions of a chloro group at the 7-position and a methyl group at the 1-position are hypothesized to enhance binding affinity and selectivity for CDK9.

Mechanism of Action: Transcriptional Inhibition

This compound acts by competitively binding to the ATP pocket of CDK9. This prevents the phosphorylation of the Serine 2 residue on the C-terminal domain of RNA Polymerase II. The subsequent lack of transcriptional elongation leads to a rapid depletion of critical survival proteins, ultimately inducing apoptosis in cancer cells.

CDK9_Pathway cluster_0 P-TEFb Complex CDK9 CDK9 CyclinT1 Cyclin T1 RNAPII RNA Polymerase II (paused) CDK9->RNAPII Phosphorylates (Ser2) ATP ATP ATP->CDK9 Binds Inhibitor 7-Chloro-1-methyl-1H- pyrazolo[3,4-c]pyridine Inhibitor->CDK9 Inhibition pRNAPII Phosphorylated RNAPII (elongating) RNAPII->pRNAPII Transcription Transcription of Oncogenes (c-Myc, Mcl-1) pRNAPII->Transcription Apoptosis Apoptosis Transcription->Apoptosis Depletion leads to

Figure 1: Simplified signaling pathway of CDK9 inhibition.

Quantitative Profile of this compound

The following table summarizes the hypothetical inhibitory activity of the compound against a panel of relevant kinases. The data illustrates a potent and selective profile for CDK9.

Kinase TargetIC50 (nM)Assay FormatNotes
CDK9/Cyclin T1 5 ADP-Glo™Potent inhibition of the target kinase.
CDK2/Cyclin A150ADP-Glo™30-fold selectivity over CDK2.
CDK1/Cyclin B>1000ADP-Glo™Minimal activity against the key cell cycle kinase.
CDK7/Cyclin H850ADP-Glo™High selectivity against the other major transcriptional CDK.

Table 1: In vitro inhibitory potency and selectivity of this compound. Data are representative and should be confirmed in the user's experimental setup.

Experimental Protocols

The following protocols are designed to be robust and reproducible. However, optimization may be required depending on the specific cell lines and reagents used.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol measures the amount of ADP produced by the kinase reaction, which is inversely proportional to the level of kinase inhibition[8]. The ADP-Glo™ Kinase Assay (Promega) is a luminescence-based system that is well-suited for high-throughput screening and IC50 determination.

invitro_workflow start Start: Prepare Reagents step1 Dispense serial dilutions of This compound into 384-well plate start->step1 step2 Add CDK9/Cyclin T1 enzyme to each well step1->step2 step3 Initiate reaction by adding ATP and substrate solution step2->step3 step4 Incubate at room temperature for 1 hour step3->step4 step5 Add ADP-Glo™ Reagent to stop kinase reaction and deplete ATP step4->step5 step6 Add Kinase Detection Reagent to convert ADP to ATP and generate light step5->step6 step7 Measure luminescence on a plate reader step6->step7 end End: Calculate IC50 step7->end

Sources

Leveraging 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone in modern medicinal chemistry, offering an efficient and intelligent alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds.[1] This approach hinges on the principle of screening small, low-molecular-weight molecules, or "fragments," which, due to their simplicity, can explore chemical space more effectively and often form high-quality, efficient interactions with protein targets.[2][3] This guide provides a detailed exploration of the pyrazolopyridine scaffold, a privileged heterocyclic framework known for its role in numerous biologically active compounds, and focuses specifically on the application of 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine as a versatile starting point in FBDD campaigns.[4][5] We will detail its physicochemical properties, library preparation, and provide comprehensive protocols for its use in primary biophysical screening and hit-to-lead evolution strategies.

The Fragment: this compound

The pyrazolo[3,4-c]pyridine core is a fused bicyclic system that has garnered significant interest due to its structural similarity to purines and its presence in compounds targeting a wide array of pathologies, including cancers and neurological disorders.[6][7] The specific analog, this compound, is an exemplary fragment for FBDD. Its low molecular weight and complexity adhere to the "Rule of Three," a guiding principle for fragment design that ensures ample opportunity for optimization without immediately entering unfavorable physicochemical property space.[8]

The strategic placement of the methyl group on the pyrazole ring and the chloro group on the pyridine ring provides distinct vectors for synthetic elaboration, making it an ideal starting point for structure-guided lead optimization.

Physicochemical Properties

The suitability of a compound as a fragment is assessed by its adherence to established guidelines that maximize binding efficiency and potential for growth.

PropertyValue"Rule of Three" GuidelineConformance
Molecular Weight 167.59 g/mol < 300 DaYes
cLogP ~1.5 - 2.0 (Est.)≤ 3Yes
Hydrogen Bond Donors 0≤ 3Yes
Hydrogen Bond Acceptors 2≤ 3Yes
Rotatable Bonds 0≤ 3Yes

Table 1: Physicochemical properties of this compound evaluated against the "Rule of Three" criteria for optimal fragments.[3][8]

Protocol: Fragment Stock Preparation and Quality Control

The integrity of any screening campaign begins with high-quality, well-characterized reagents. Contaminants or poor solubility can lead to false positives and wasted resources.

Objective: To prepare a high-concentration, validated stock solution of this compound for use in biophysical assays.

Materials:

  • This compound solid (>98% purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Centrifuge

  • Acoustic dispenser (optional)

  • NMR spectrometer, LC-MS

Procedure:

  • Solubilization: Accurately weigh the fragment and dissolve in 100% anhydrous DMSO to create a final stock concentration of 100 mM. DMSO is the preferred solvent due to its ability to dissolve a wide range of organic molecules and its miscibility with aqueous assay buffers.

  • Homogenization: Vortex the solution thoroughly for 5-10 minutes to ensure complete dissolution. Visually inspect for any undissolved particulate matter.

  • Quality Control (QC) - Purity and Identity:

    • Dilute a small aliquot of the stock solution and verify the identity and purity (>98%) using LC-MS.

    • Confirm the structure and check for degradation products using ¹H NMR.

  • QC - Solubility: Prepare a 1:100 dilution of the stock solution in the primary aqueous buffer to be used for screening (e.g., PBS or HEPES). The final DMSO concentration should be 1%. Centrifuge the sample at >14,000 x g for 10 minutes. Analyze the supernatant by UV-Vis spectroscopy or another suitable method to confirm that the concentration matches the expected 1 mM, ensuring no precipitation has occurred.

  • Storage: Aliquot the validated stock solution into small, single-use volumes and store at -20°C or -80°C under dessicated conditions to prevent freeze-thaw cycles and water absorption.

Biophysical Screening: Detecting Weak Binding Events

Because fragments bind with low affinity (typically in the high micromolar to millimolar range), highly sensitive biophysical techniques are required for their detection.[9][10] An integrated approach using multiple techniques is recommended to confidently identify and validate true hits.[11]

Primary Screen: Protein-Observed NMR Spectroscopy

Protein-observed Nuclear Magnetic Resonance (NMR) is a gold-standard technique in FBDD.[10] By monitoring chemical shift perturbations (CSPs) in an isotopically labeled protein upon fragment binding, one can directly observe the binding event and simultaneously map the interaction site on the protein surface. The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is particularly powerful for this purpose.[12]

Protocol: ¹H-¹⁵N HSQC Fragment Screening

Objective: To identify fragments that bind to a target protein by observing changes in its NMR spectrum.

Prerequisites:

  • A stable, soluble target protein (< 40 kDa) that can be expressed with uniform ¹⁵N isotopic labeling.

  • A well-dispersed ¹H-¹⁵N HSQC spectrum of the apo-protein.

Procedure:

  • Sample Preparation: Prepare a solution of ¹⁵N-labeled protein (e.g., 50-100 µM) in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0) containing 5-10% D₂O for the lock signal.

  • Reference Spectrum: Acquire a high-quality ¹H-¹⁵N HSQC spectrum of the protein alone. This serves as the reference against which all other spectra will be compared.

  • Fragment Addition: Add a concentrated stock of this compound to the protein sample to a final concentration of 200-500 µM. The final DMSO concentration should not exceed 1% to avoid protein denaturation.

  • Data Acquisition: Record a second ¹H-¹⁵N HSQC spectrum after fragment addition.

  • Data Analysis:

    • Overlay the reference spectrum with the spectrum containing the fragment.

    • Identify amide peaks (each representing a specific amino acid residue in the protein backbone) that have shifted their position (a Chemical Shift Perturbation or CSP).

    • Significant and specific CSPs are indicative of a direct binding event in the vicinity of the affected residues.

    • Causality: The binding of the fragment to the protein alters the local chemical environment of nearby atomic nuclei, causing a change in their resonance frequency, which is observed as a shift in the peak's position in the HSQC spectrum. This provides direct evidence of an interaction.

FBDD_NMR_Workflow cluster_prep Sample Preparation cluster_screen NMR Screening cluster_result Outcome P Purified ¹⁵N-Labeled Protein Target S Prepare NMR Sample (Protein + Fragment) P->S F Fragment Stock (e.g., 100 mM in DMSO) F->S NMR Acquire ¹H-¹⁵N HSQC Spectrum S->NMR A Analyze for Chemical Shift Perturbations (CSPs) NMR->A Hit Validated Hit A->Hit CSPs > Threshold NoHit No Binding A->NoHit No Significant CSPs

Figure 1: Workflow for NMR-based fragment screening.
Orthogonal Validation: Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that provides real-time kinetic data on molecular interactions.[13] It serves as an excellent orthogonal method to validate hits from a primary NMR screen.[14]

Protocol: SPR Hit Validation

Objective: To confirm the binding of this compound and determine its binding affinity (K_D) and kinetics (k_a, k_d).

Procedure:

  • Chip Preparation: Covalently immobilize the purified target protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling). One flow cell should be left blank or immobilized with a control protein to serve as a reference.

  • Assay Development: Optimize running buffer conditions (pH, salt concentration) to minimize non-specific binding.

  • Kinetic Titration:

    • Prepare a serial dilution of this compound in the running buffer, typically ranging from 1 µM to 1 mM.

    • Inject the fragment solutions sequentially over the protein and reference surfaces, from lowest to highest concentration.

    • Include buffer-only (blank) injections for double referencing.

  • Data Analysis:

    • Subtract the reference cell signal and the blank injection signals from the active surface signal.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_D = k_d/k_a).

    • Trustworthiness: A reliable fit with low residuals and a dose-dependent response confirms a specific interaction. The kinetic data provides deeper insight into the binding event beyond a simple affinity measurement.

FBDD_SPR_Workflow P Immobilize Target Protein on Sensor Chip I Inject Fragment Series over Chip Surface P->I F Prepare Fragment Concentration Series F->I D Detect Binding Signal (Response Units) I->D A Analyze Sensorgrams D->A R Determine K_D, ka, kd A->R

Figure 2: Workflow for SPR-based hit validation.

Structural Characterization: The Blueprint for Optimization

The ultimate validation for a fragment hit is the high-resolution structure of the protein-fragment complex, typically obtained via X-ray crystallography.[8] This provides incontrovertible proof of binding and reveals the precise binding mode, atomic interactions, and unoccupied pockets that can be exploited for fragment evolution.[12]

Protocol: X-ray Crystallography via Crystal Soaking

Objective: To determine the three-dimensional structure of the target protein in complex with this compound.

Procedure:

  • Apo Crystal Growth: Grow high-quality crystals of the target protein in the absence of any ligand.

  • Soaking Solution: Prepare a solution containing the fragment at a concentration 5-10 times its measured K_D (e.g., 1-10 mM) in a cryo-protectant-compatible buffer. The final DMSO concentration should be kept low (<5%) to avoid damaging the crystal lattice.

  • Soaking: Transfer an apo crystal into a small drop of the soaking solution. The soaking time can range from minutes to hours and must be optimized. The goal is to allow the fragment to diffuse into the crystal and bind to the protein without dissolving the crystal.

  • Cryo-cooling: Rapidly transfer the soaked crystal into liquid nitrogen. This vitrifies the crystal, protecting it from radiation damage during data collection.

  • Data Collection & Structure Solution:

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure using molecular replacement with the apo-protein structure.

    • Carefully inspect the resulting electron density map for clear, unambiguous density corresponding to the bound fragment.

    • Refine the model to produce a high-resolution structure of the complex.

Hit-to-Lead: The Path to Potency

Once a fragment hit like this compound is structurally validated, the next phase is to evolve it into a more potent, lead-like molecule.[15] This is a creative, iterative process guided by the structural information. The key strategies are fragment growing, linking, and merging.[3]

Strategy: Fragment Growing

Fragment growing is often the most direct path forward.[3] It involves adding chemical functionality to the fragment core to engage with nearby sub-pockets in the binding site, forming new, affinity-enhancing interactions.

Application to this compound:

The crystal structure of the complex is paramount. It will reveal the orientation of the fragment and the surrounding amino acid residues. The chloro- and methyl- substituents serve as key synthetic handles or "vectors" for this growth strategy.

  • Vector 1 (C7-Chloro): The chlorine atom at position 7 is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide variety of aryl, heteroaryl, or amino groups that can be designed to pick up new hydrogen bonds or van der Waals interactions.[16]

  • Vector 2 (N1-Methyl): While the methyl group itself is not a reactive handle, its presence directs any N-alkylation or N-arylation to the N2 position of the pyrazole ring, offering another vector for synthetic exploration.[16]

  • Vector 3 (C3-H): The proton at the C3 position can potentially be removed via selective metalation, allowing for the introduction of new substituents at this position.[16]

FBDD_Evolution cluster_input Input Data cluster_process Design & Synthesis Cycle cluster_output Outcome F Fragment Hit (7-Chloro-1-methyl-1H- pyrazolo[3,4-c]pyridine) D Structure-Based Design (e.g., Exploit C7-Cl vector) F->D X High-Resolution Crystal Structure X->D S Synthesize New Analogs D->S T Test Affinity & Biological Activity S->T T->D Iterate L Potent Lead Compound T->L Potency > Threshold

Figure 3: Iterative cycle of structure-based fragment evolution.
Growth VectorPotential ReactionRationale / New Interactions to Target
C7-Chloro Suzuki CouplingIntroduce aryl/heteroaryl groups to access hydrophobic pockets or form pi-stacking interactions.
C7-Chloro Buchwald-Hartwig AminationIntroduce substituted amines to form new hydrogen bonds with backbone amides or polar side chains.
C3-H Directed Metalation-BorylationIntroduce functionality to probe pockets adjacent to the pyrazole ring.

Table 2: Potential hit-to-lead growth strategies for the this compound scaffold based on its chemical reactivity.[16]

Conclusion

This compound represents an exemplary starting point for a Fragment-Based Drug Discovery campaign. Its favorable physicochemical properties, combined with its synthetically tractable nature, make it a high-quality building block for developing potent and selective lead compounds. By employing a rigorous, integrated workflow of biophysical screening, high-resolution structural biology, and rational, structure-guided medicinal chemistry, researchers can effectively leverage this fragment to tackle challenging biological targets and accelerate the discovery of new therapeutics.

References

  • One Nucleus. Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research.
  • Ciulli, A., et al. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PMC - NIH.
  • Longdom Publishing. Computational Approaches in Fragment Based Drug Design.
  • PharmaFeatures. Fragment-Based Drug Discovery: A Comprehensive Overview.
  • Sheng, C. Fragment informatics and computational fragment-based drug design: an overview and update. PubMed.
  • Pellecchia, M., et al. Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC - NIH.
  • Xie, L., et al. Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications.
  • Kirchmair, J., et al. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. PMC - NIH.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyrazolo[4,3-c]pyridine Derivatives in Modern Chemistry.
  • ACS Publications. Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening.
  • Life Chemicals. Fragment-based Screening Methods for Innovative Drug Discovery.
  • Oxford Academic. Biophysical screening in fragment-based drug design: a brief overview.
  • BioSolveIT. FBDD: Fragment-Based Drug Discovery.
  • ResearchGate. Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei.
  • ResearchGate. A flowchart of FBDD. The steps required in FBDD are listed.
  • Giannetti, A.M., et al. Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
  • SARomics Biostructures. Crystallographic Fragment Screening in Drug Discovery.
  • MDPI. Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics.
  • Mini-Reviews in Organic Chemistry. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review.
  • ResearchGate. Drugs containing pyrazolo[3,4-b]pyridine scaffold 163–165.
  • Guidechem. What is the synthesis method of 7-Chloro-1H-pyrazolo[3,4-c]pyridine?
  • ChemicalBook. 7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE | 76006-11-6.
  • Sigma-Aldrich. 7-Chloro-1H-pyrazolo[4,3-c]pyridine.
  • RSC Publishing. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines.
  • Al-Balas, Q., et al. 1H-Pyrazolo[3,4-b]Pyridines: Synthesis and Biomedical Applications. PubMed Central - NIH.
  • Future Science. Pyrazole: an emerging privileged scaffold in drug discovery.
  • PubMed. Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells.
  • Al-Ostoot, F.H., et al. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][11][13]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PMC - NIH.
  • Erlanson, D.A., et al. Fragment-to-Lead Medicinal Chemistry Publications in 2020. PMC - NIH.
  • Cancers. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity.

Sources

Application Note: Strategic Derivatization of 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[3,4-c]pyridine Scaffold in Modern Drug Discovery

The 1H-pyrazolo[3,4-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1][2] Its structural architecture, featuring a fused pyrazole and pyridine ring system, serves as a purine isostere, making it an ideal candidate for interacting with a wide variety of purine-binding pockets in cellular proteins.[3] Consequently, derivatives of this scaffold have demonstrated significant therapeutic potential, acting as potent inhibitors of crucial targets like glycogen synthase kinase-3 (GSK-3) and cyclin-dependent kinases (CDKs).[1] These activities translate into promising applications for treating a range of diseases, including cancer, neurological disorders, and inflammatory conditions.[1][4][5]

The synthetic utility of this scaffold is greatly enhanced by the presence of specific functional handles that allow for late-stage functionalization. The subject of this guide, 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine , is an exemplary building block designed for this purpose. The chlorine atom at the C7 position of the pyridine ring is a versatile leaving group, perfectly primed for palladium-catalyzed cross-coupling reactions. This allows for the strategic and modular introduction of diverse chemical moieties, a critical process in fragment-based drug discovery (FBDD) and lead optimization campaigns.[3]

This application note provides a comprehensive technical guide with detailed, field-proven protocols for the derivatization of this key intermediate through three cornerstone cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira. The methodologies are designed to be robust and reproducible, and the underlying chemical principles are explained to empower researchers to adapt and troubleshoot these powerful transformations.

The Chemistry of Derivatization: Palladium Catalysis

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[6][7][8] The general mechanism, while nuanced for each reaction type, follows a common catalytic cycle. Understanding this cycle is paramount for rationalizing experimental choices, such as the selection of ligand, base, and solvent.

The cycle typically begins with an active Palladium(0) species. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrazolopyridine, forming a Pd(II) intermediate. This is often the rate-limiting step, and its efficiency is heavily influenced by the choice of phosphine ligand.

  • Transmetalation (for Suzuki/Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The second coupling partner (e.g., an organoboron compound, a copper acetylide, or an amine) coordinates to the palladium center. A base is crucial in this step to facilitate the transfer of the organic group to the palladium or to deprotonate the coordinated amine.[7][9]

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst to continue the cycle.[7][10]

Palladium_Catalytic_Cycle cluster_0 General Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-Cl(L)₂ OxAdd->PdII_Aryl Transmetal Transmetalation or Amine Coordination PdII_Aryl->Transmetal PdII_Coupling Ar-Pd(II)-R(L)₂ Transmetal->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Regeneration Product Ar-R (Product) RedElim->Product ArCl Ar-Cl (Pyrazolopyridine) ArCl->OxAdd CouplingPartner R-M or R-NH₂ (Coupling Partner) CouplingPartner->Transmetal

Fig. 1: Generalized Palladium Catalytic Cycle.

Protocols for Derivatization

The following protocols are presented as robust starting points. Optimization of catalyst/ligand loading, temperature, and reaction time may be necessary for particularly challenging substrates. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

C-C Bond Formation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a highly versatile method for creating aryl-aryl or aryl-heteroaryl bonds.[6][11] Its functional group tolerance and the commercial availability of a vast library of boronic acids make it a cornerstone of medicinal chemistry. For heteroaryl chlorides, the choice of a highly active catalyst system is critical for achieving good yields.[12]

G start Setup Reaction Vessel (Inert Atmosphere) add_solids Add: - this compound - Arylboronic Acid - Base (e.g., K₂CO₃) - Pd Catalyst & Ligand start->add_solids add_solvent Add Anhydrous Solvent (e.g., Dioxane/H₂O) add_solids->add_solvent degas Degas Mixture (e.g., N₂ Purge) add_solvent->degas heat Heat to Reaction Temp (e.g., 90-110 °C) Monitor by TLC/LC-MS degas->heat workup Aqueous Workup (Quench, Extract with EtOAc) heat->workup purify Purify by Column Chromatography workup->purify end Characterize Product (NMR, MS) purify->end

Fig. 2: Workflow for Suzuki-Miyaura Coupling.

Materials:

ReagentM.W.Example Quantity (for 0.5 mmol scale)Moles (mmol)Equivalents
This compound167.5983.8 mg0.501.0
Arylboronic Acid (e.g., 4-methoxyphenylboronic acid)151.9691.2 mg0.601.2
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.7211.4 mg0.01250.025 (Pd)
S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)410.5120.5 mg0.050.10
Potassium Carbonate (K₂CO₃)138.21138.2 mg1.02.0
1,4-Dioxane-4.0 mL--
Water-1.0 mL--

Step-by-Step Procedure:

  • Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Catalyst Addition: In a separate vial, pre-mix the Pd₂(dba)₃ (2.5 mol %) and S-Phos (10 mol %) ligand. Add this catalyst/ligand mixture to the reaction vial. Rationale: The use of a bulky, electron-rich phosphine ligand like S-Phos is crucial for promoting the oxidative addition of the electron-rich heteroaryl chloride and facilitating the subsequent reductive elimination.

  • Solvent Addition & Degassing: Add the 1,4-dioxane and water mixture (4:1 v/v). Seal the vial and thoroughly degas the mixture by bubbling nitrogen through the solution for 10-15 minutes.

  • Reaction: Place the sealed vial in a preheated oil bath or heating block at 100 °C. Stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for constructing C(sp²)-N bonds, enabling the synthesis of a vast array of aryl amines from aryl halides.[7][13] The reaction typically requires a strong, non-nucleophilic base and a specialized catalyst system designed to prevent catalyst deactivation and promote the challenging C-N reductive elimination.[14][15]

G start Setup Reaction Vessel (Glovebox Recommended) add_solids Add: - this compound - Base (e.g., NaOtBu) - Pd Precatalyst start->add_solids add_liquids Add Anhydrous Toluene Add Amine Coupling Partner add_solids->add_liquids heat Heat to Reaction Temp (e.g., 100-110 °C) Monitor by TLC/LC-MS add_liquids->heat workup Quench with Sat. NH₄Cl Extract with EtOAc heat->workup purify Purify by Column Chromatography workup->purify end Characterize Product (NMR, MS) purify->end

Fig. 3: Workflow for Buchwald-Hartwig Amination.

Materials:

ReagentM.W.Example Quantity (for 0.5 mmol scale)Moles (mmol)Equivalents
This compound167.5983.8 mg0.501.0
Amine (e.g., Morpholine)87.1252.3 µL (d=1.0)0.601.2
XPhos Pd G3 (Precatalyst)864.1921.6 mg0.0250.05
Sodium tert-butoxide (NaOtBu)96.1067.3 mg0.701.4
Toluene, Anhydrous-5.0 mL--

Step-by-Step Procedure:

  • Vessel Preparation (Inert Atmosphere): It is highly recommended to perform the setup in a glovebox. To a dry reaction vial, add the XPhos Pd G3 precatalyst (5 mol %) and sodium tert-butoxide (1.4 eq.). Rationale: NaOtBu is a strong base required to deprotonate the amine upon coordination to the palladium center. Buchwald precatalysts like XPhos Pd G3 are air-stable and highly active, ensuring efficient initiation of the catalytic cycle.[14]

  • Reagent Addition: Add the this compound (1.0 eq.). Add anhydrous toluene, followed by the amine coupling partner (1.2 eq.).

  • Reaction: Seal the vial and remove it from the glovebox. Place it in a preheated oil bath or heating block at 110 °C. Stir vigorously for 2-16 hours. Monitor the reaction progress by LC-MS.

  • Workup: Cool the reaction to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Purification: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material via flash column chromatography to yield the aminated product.

C-C (Alkyne) Bond Formation: Sonogashira Coupling

The Sonogashira coupling provides a powerful and direct route to synthesize arylalkynes by coupling aryl halides with terminal alkynes.[8][16] The reaction classically employs a dual-catalyst system consisting of a palladium complex and a copper(I) salt, typically copper(I) iodide (CuI), which facilitates the formation of a key copper-acetylide intermediate.[17][18]

G start Setup Reaction Vessel (Inert Atmosphere) add_solids Add: - this compound - Pd Catalyst & CuI start->add_solids add_liquids Add Solvent (e.g., THF) Add Base (e.g., Et₃N) Add Terminal Alkyne add_solids->add_liquids degas Degas Mixture add_liquids->degas react Stir at Room Temp to 60 °C Monitor by TLC/LC-MS degas->react workup Filter through Celite Concentrate react->workup purify Purify by Column Chromatography workup->purify end Characterize Product (NMR, MS) purify->end

Fig. 4: Workflow for Sonogashira Coupling.

Materials:

ReagentM.W.Example Quantity (for 0.5 mmol scale)Moles (mmol)Equivalents
This compound167.5983.8 mg0.501.0
Terminal Alkyne (e.g., Phenylacetylene)102.1466 µL (d=0.93)0.601.2
PdCl₂(PPh₃)₂701.9017.5 mg0.0250.05
Copper(I) Iodide (CuI)190.454.8 mg0.0250.05
Triethylamine (Et₃N)101.19209 µL (d=0.726)1.53.0
Tetrahydrofuran (THF), Anhydrous-5.0 mL--

Step-by-Step Procedure:

  • Vessel Preparation: To a dry reaction vial, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (5 mol %), and CuI (5 mol %).

  • Solvent and Reagent Addition: Add anhydrous THF, followed by triethylamine (3.0 eq.) and the terminal alkyne (1.2 eq.). Rationale: Triethylamine acts as both the base to deprotonate the alkyne and as a solvent. The copper(I) iodide is a crucial co-catalyst that accelerates the reaction, allowing it to proceed under milder conditions than copper-free variants.[8][19]

  • Degassing & Reaction: Seal the vial and degas the mixture with a stream of nitrogen for 10 minutes. Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) for 4-24 hours. The reaction's mild conditions are a key advantage of this method.[8]

  • Workup: Once the reaction is complete (as determined by LC-MS), dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography to isolate the pure alkynylated product.

Conclusion and Outlook

The this compound scaffold is a powerful and versatile starting material for the synthesis of diverse compound libraries. The palladium-catalyzed cross-coupling protocols detailed in this note—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide reliable and high-yielding pathways to introduce C-C and C-N linked substituents at the C7 position. These methods are foundational for modern medicinal chemistry, enabling the rapid exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The ability to selectively and efficiently elaborate this core structure underscores its value in the ongoing development of novel therapeutics targeting a wide range of human diseases.

References

  • El-Sayed, N. F., et al. (2018).
  • ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. [Link]
  • Singh, U. P., et al. (2019).
  • Jones, C. R., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]
  • Wikipedia.
  • ResearchGate. Drugs containing pyrazolo[3,4-b]pyridine scaffold 163–165. [Link]
  • Rao, R. M., et al. (2012). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Journal of Chemical and Pharmaceutical Research.
  • PrepChem. Synthesis of 7-chloro-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid allyl amide. [Link]
  • Sharma, S., et al. (2018). Synthesis of 3,6-diaryl-1 H -pyrazolo[3,4- b ]pyridines via one-pot sequential Suzuki–Miyaura coupling. RSC Advances. [Link]
  • ACS Green Chemistry Institute.
  • Bacsa, I., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Wikipedia. Sonogashira coupling. [Link]
  • Chemistry LibreTexts.
  • Galyak, I. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules.
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • Chemistry LibreTexts. Sonogashira Coupling. [Link]
  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
  • Mucsi, Z., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal.
  • PubChem. 7-chloro-1h-pyrazolo[3,4-c]pyridine. [Link]
  • Bruno, O., et al. (2021).
  • ResearchGate. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines. [Link]
  • ResearchGate. (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. [Link]
  • Gherase, D., et al. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. RSC Advances.
  • Cilibrizzi, A., et al. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules.
  • ResearchGate. Reaction of 7-[(E)-2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidine-6-carbonitriles with hydrazine hydrate and preliminary studies of antimicrobial properties of reaction products. [Link]

Sources

Application Notes and Protocols for the Analytical Characterization of 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine is a substituted pyrazolopyridine, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery.[1] The pyrazolo[3,4-c]pyridine scaffold is structurally related to purine bases, making it a privileged structure for targeting a wide range of biological entities, including kinases and other enzymes implicated in various disease states.[1] As with any active pharmaceutical ingredient (API) or key intermediate in drug development, rigorous analytical characterization is paramount to ensure identity, purity, and stability.

These application notes provide a comprehensive guide to the analytical methodologies for this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established principles of analytical chemistry and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH).[2][3][4][5][6]

Physicochemical Properties

A foundational understanding of the molecule's properties is critical for analytical method development.

PropertyValueSource
Molecular FormulaC₇H₆ClN₃N/A
Molecular Weight167.60 g/mol N/A
AppearanceOff-white to pale yellow solidAssumed
SolubilitySoluble in methanol, acetonitrile, DMSO; sparingly soluble in waterAssumed

High-Performance Liquid Chromatography (HPLC) for Purity and Assay Determination

HPLC is the cornerstone for assessing the purity and quantifying the content of this compound. A stability-indicating method is crucial to separate the main component from any process-related impurities and degradation products.

Rationale for Method Development

The selection of a reversed-phase HPLC method is based on the moderate polarity of the target molecule. A C18 column is chosen for its versatility and proven performance with a wide range of small molecules. The mobile phase, consisting of an aqueous buffer and an organic modifier, is optimized to achieve a good peak shape and resolution. A phosphate buffer is selected for its buffering capacity in the mid-pH range, which can help to maintain the analyte in a single ionic form and produce symmetrical peaks. Acetonitrile is a common and effective organic modifier. Gradient elution is employed to ensure the timely elution of both early- and late-eluting impurities. UV detection is suitable due to the presence of the chromophoric pyrazolopyridine ring system.

Experimental Protocol: Reversed-Phase HPLC

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Orthophosphoric acid

  • Water (HPLC grade)

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM KH₂PO₄, pH 3.0 (adjusted with orthophosphoric acid)
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-80% B; 25-30 min: 80% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or as determined by UV scan)
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)

Procedure:

  • Preparation of Mobile Phase A: Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Preparation of Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Preparation of Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the sample and prepare as described for the standard solution.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%, the tailing factor should be ≤ 2.0, and the theoretical plates should be ≥ 2000.

  • Analysis: Inject the blank (diluent), standard, and sample solutions.

  • Calculation: Calculate the purity or assay based on the peak areas relative to the standard.

Method Validation

The analytical method must be validated to ensure it is suitable for its intended purpose.[4][6] Key validation parameters include:

  • Specificity: Assessed by analyzing a blank, the sample, and the sample spiked with known impurities. Forced degradation studies are also crucial to demonstrate specificity.[2]

  • Linearity: Determined by analyzing a series of solutions at different concentrations (e.g., 50-150% of the nominal concentration). The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Evaluated by spiking the sample matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98.0-102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Assessed by analyzing six replicate samples. The RSD should be ≤ 2.0%.

    • Intermediate Precision: Evaluated by analyzing the sample on different days, with different analysts, and on different instruments. The RSD should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve.

  • Robustness: Assessed by making small, deliberate changes to the method parameters (e.g., pH of mobile phase, column temperature, flow rate) and observing the effect on the results.

Caption: HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for identifying and quantifying volatile or semi-volatile impurities. It also serves as an excellent tool for confirming the identity of the main component through its mass spectrum.

Rationale for Method Development

GC-MS is suitable for this compound due to its expected thermal stability and volatility. A non-polar capillary column (e.g., DB-5ms) is chosen for general-purpose screening of potential impurities. Electron ionization (EI) is used to generate a reproducible fragmentation pattern that can be compared to library spectra for identification.

Experimental Protocol: GC-MS

Instrumentation:

  • Gas chromatograph with a capillary column inlet and a mass selective detector.

Materials:

  • This compound sample

  • Dichloromethane (GC grade) or other suitable solvent

Chromatographic and Spectrometric Conditions:

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 280 °C
Injection Mode Split (e.g., 20:1)
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-450 m/z

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample in dichloromethane to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample into the GC-MS system.

  • Data Analysis: Identify the main peak and any impurity peaks. Compare the obtained mass spectrum of the main peak with the theoretical mass and fragmentation pattern. For impurities, search the NIST library or other spectral databases for tentative identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is the most definitive technique for the structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR are essential.

Rationale for Method Development

The choice of solvent is critical for NMR. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for this type of molecule. DMSO-d₆ is often preferred for its ability to dissolve a wider range of compounds and for its higher boiling point, which is useful if elevated temperature studies are needed. The expected chemical shifts and coupling patterns can be predicted based on the structure.

Experimental Protocol: ¹H and ¹³C NMR

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆) with TMS as an internal standard

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.

  • Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum (typically with proton decoupling).

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in definitive assignments.[7]

  • Data Analysis:

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to assign protons to their respective positions in the molecule.

    • Assign the peaks in the ¹³C spectrum to the corresponding carbon atoms.

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the primary analytical method (usually HPLC).[8][9][10] These studies expose the drug substance to stress conditions more severe than accelerated stability testing to generate potential degradation products.[8][10]

Rationale for Stress Conditions

The ICH guidelines recommend exposing the drug substance to acid, base, oxidative, thermal, and photolytic stress.[8] The conditions should be selected to achieve a target degradation of 5-20% to ensure that the degradation products are formed at a sufficient level for detection without completely degrading the parent compound.[9][11]

Forced_Degradation cluster_stress Stress Conditions API 7-Chloro-1-methyl-1H- pyrazolo[3,4-c]pyridine A Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API->A B Base Hydrolysis (e.g., 0.1M NaOH, 60°C) API->B C Oxidation (e.g., 3% H₂O₂, RT) API->C D Thermal (e.g., 80°C, solid state) API->D E Photolytic (ICH Q1B conditions) API->E Analysis Analyze by HPLC-PDA and LC-MS/MS A->Analysis B->Analysis C->Analysis D->Analysis E->Analysis Outcome Identify Degradants Establish Peak Purity Validate Stability-Indicating Method Analysis->Outcome

Caption: Workflow for forced degradation studies.

Protocol for Forced Degradation

General Procedure:

  • Prepare a stock solution of the sample (e.g., 1 mg/mL in a suitable solvent).

  • For each stress condition, mix the stock solution with the stressor and incubate for a defined period.

  • At appropriate time points, withdraw an aliquot, neutralize if necessary, and dilute to the target concentration for HPLC analysis.

  • Analyze the stressed samples by the developed HPLC method with a PDA detector to assess peak purity. LC-MS/MS can be used to identify the mass of the degradation products, aiding in their structural elucidation.

Stress Conditions:

ConditionSuggested Protocol
Acid Hydrolysis Mix sample solution with 0.1M HCl. Heat at 60°C. Analyze at 2, 4, 8, and 24 hours.
Base Hydrolysis Mix sample solution with 0.1M NaOH. Keep at room temperature. Analyze at 1, 2, 4, and 8 hours.
Oxidation Mix sample solution with 3% H₂O₂. Keep at room temperature. Analyze at 2, 4, 8, and 24 hours.
Thermal Store the solid sample in an oven at 80°C. Analyze at 1, 3, and 7 days.
Photostability Expose the solid sample and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

By implementing these detailed analytical protocols, researchers and drug developers can ensure a thorough understanding of the identity, purity, and stability of this compound, which is a critical step in its journey from a promising molecule to a potential therapeutic agent.

References

  • ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1), International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2005. [Link]
  • Validation Of Analytical Methods For Pharmaceutical Analysis, European Commission and UNDP. [Link]
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance, Profound. [Link]
  • Analytical Method Validation: ICH and USP Perspectives, International Journal of Research and Review. [Link]
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV, Pharmaguideline. [Link]
  • Supplementary Material, The Royal Society of Chemistry. [Link]
  • Supporting Information, The Royal Society of Chemistry. [Link]
  • Supplementary Information for, The Royal Society of Chemistry. [Link]
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines, RSC Publishing. [Link]
  • Forced Degrad
  • Forced degradation studies of Brexpiprazole, ResearchG
  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra, Semantic Scholar. [Link]
  • development of forced degradation and stability indicating studies for drug substance and drug product, International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b], Semantic Scholar. [Link]
  • Forced Degradation Study: An Important Tool in Drug Development, Asian Journal of Research in Chemistry. [Link]
  • Development of forced degradation and stability indicating studies of drugs—A review, NIH. [Link]

Sources

Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification and purity assessment of 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine. This compound is a key intermediate in pharmaceutical synthesis, and its precise analysis is critical for ensuring drug safety and efficacy. The developed reverse-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering everything from instrument setup and sample preparation to method validation and forced degradation studies, ensuring compliance with stringent regulatory standards.

Introduction

This compound (CAS No: 957760-15-5) is a heterocyclic compound of significant interest in medicinal chemistry.[1] As a derivative of the pyrazolopyridine scaffold, it serves as a crucial building block in the synthesis of various biologically active molecules.[2][3] The purity and stability of this intermediate directly impact the quality and safety of the final active pharmaceutical ingredient (API). Therefore, a reliable and robust analytical method for its quantification and impurity profiling is paramount.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility.[4] This note describes the development and validation of a stability-indicating RP-HPLC method designed to separate this compound from its potential process-related impurities and degradation products. The causality behind the selection of chromatographic parameters is discussed, providing a logical framework for method adaptation and troubleshooting. Furthermore, we outline a protocol for forced degradation studies, which are essential for understanding the compound's intrinsic stability and ensuring the method's specificity as per International Council for Harmonisation (ICH) guidelines.[5][6]

Experimental

Instrumentation and Materials
  • HPLC System: A quaternary HPLC system equipped with a photodiode array (PDA) or UV detector, autosampler, and column oven.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • pH Meter: Calibrated with standard buffers.

  • Volumetric Glassware: Class A.

  • Solvents: HPLC grade acetonitrile (ACN) and water.

  • Reagents: Formic acid (reagent grade, ~99%).

  • Reference Standard: this compound, >97% purity.[1]

Chromatographic Conditions

The selection of a C18 stationary phase is based on its wide applicability and effectiveness in retaining moderately polar heterocyclic compounds like pyrazolopyridines. Acetonitrile is chosen as the organic modifier due to its low UV cutoff and common use in separating pyridine derivatives.[7][8] The addition of formic acid to the mobile phase serves to control the ionization of the basic nitrogen atoms in the pyridine and pyrazole rings, leading to improved peak shape and retention time stability. A gradient elution is employed to ensure the timely elution of the main analyte while also allowing for the separation of potential, more retained, impurities.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax, J'Sphere, or equivalent)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0
15
17
18
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 25 minutes

Protocols

Standard and Sample Preparation

The choice of diluent (50:50 Acetonitrile:Water) is critical to ensure the solubility of the analyte and its compatibility with the initial mobile phase conditions, preventing peak distortion.

Protocol 1: Preparation of Standard Stock Solution (1 mg/mL)

  • Accurately weigh approximately 25 mg of this compound reference standard.

  • Transfer the weighed standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent (50:50 ACN/Water) and sonicate for 5 minutes to dissolve.

  • Allow the solution to equilibrate to room temperature.

  • Make up to the mark with the diluent and mix thoroughly.

Protocol 2: Preparation of Working Standard Solution (0.1 mg/mL)

  • Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask.

  • Dilute to the mark with the diluent and mix thoroughly.

Protocol 3: Preparation of Sample Solution (0.1 mg/mL)

  • Accurately weigh a sample containing approximately 10 mg of this compound.

  • Transfer into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with the diluent and mix well.

  • Filter the solution through a 0.45 µm nylon syringe filter into an HPLC vial.

HPLC Analysis Workflow

The following diagram illustrates the logical flow of the analytical process, from initial setup to final data evaluation.

HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_data Data Processing Mobile_Phase Mobile Phase Preparation System_Suitability System Suitability Test (SST) Mobile_Phase->System_Suitability Sample_Prep Standard & Sample Preparation Sample_Prep->System_Suitability Sequence_Run Run Analytical Sequence System_Suitability->Sequence_Run If SST Passes Integration Peak Integration Sequence_Run->Integration Quantification Quantification & Purity Calculation Integration->Quantification Report Generate Report Quantification->Report

Caption: HPLC analytical workflow from preparation to reporting.

System Suitability Testing (SST)

Before commencing any sample analysis, the performance of the chromatographic system must be verified. This is a self-validating step to ensure the system is capable of delivering accurate and precise results.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) once to ensure no interfering peaks are present.

  • Make five replicate injections of the Working Standard Solution (0.1 mg/mL).

  • Calculate the parameters listed in the table below.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, indicating good column performance and method conditions.
Theoretical Plates (N) ≥ 2000Measures column efficiency, ensuring adequate separation power.
%RSD of Peak Area ≤ 2.0% for 5 replicate injectionsDemonstrates the precision of the injection and detection systems.
%RSD of Retention Time ≤ 1.0% for 5 replicate injectionsIndicates the stability of the pump and mobile phase composition.

Method Validation and Forced Degradation

A stability-indicating method must be able to unequivocally assess the drug substance in the presence of its degradation products.[9] Forced degradation studies are conducted to generate these potential degradants and demonstrate the method's specificity.[5]

Forced Degradation Protocol

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient to ensure that secondary degradation products are not mistakenly identified.[9]

Protocol 4: Forced Degradation Study

  • Acid Hydrolysis: Reflux 1 mL of the Standard Stock Solution with 1 mL of 0.1 N HCl at 60 °C for 4 hours. Cool, neutralize with 0.1 N NaOH, and dilute to 10 mL with diluent.

  • Base Hydrolysis: Reflux 1 mL of the Standard Stock Solution with 1 mL of 0.1 N NaOH at 60 °C for 2 hours. Cool, neutralize with 0.1 N HCl, and dilute to 10 mL with diluent.

  • Oxidative Degradation: Treat 1 mL of the Standard Stock Solution with 1 mL of 3% H₂O₂ at room temperature for 24 hours. Dilute to 10 mL with diluent.

  • Thermal Degradation: Expose the solid drug substance to 80 °C in a hot air oven for 48 hours. Prepare a 0.1 mg/mL solution as per Protocol 3.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for 7 days. Prepare a 0.1 mg/mL solution.

Analyze all stressed samples using the proposed HPLC method. The results should demonstrate that the main peak is well-resolved from all degradation product peaks, thus proving the method is stability-indicating.

Validation Parameters

The method should be validated according to ICH Q2(R1) guidelines. Key parameters include:

  • Specificity: Demonstrated through forced degradation studies and analysis of a blank.

  • Linearity: Assessed over a concentration range (e.g., 0.025 to 0.15 mg/mL). A correlation coefficient (r²) > 0.999 is expected.

  • Accuracy: Determined by recovery studies at three concentration levels (e.g., 80%, 100%, 120%). Recoveries should be within 98.0-102.0%.

  • Precision:

    • Repeatability (Intra-day): Analysis of six replicate samples on the same day. %RSD should be ≤ 2.0%.

    • Intermediate Precision (Inter-day): Analysis of six replicate samples on different days, by different analysts, or on different instruments. %RSD should be ≤ 2.0%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluated by making small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase pH ±0.2).

Data Interpretation and Reporting

The logical flow for interpreting the results from a chromatographic run is crucial for ensuring data integrity.

Data_Interpretation Chromatogram Acquire Raw Chromatogram Check_SST Verify System Suitability Criteria Chromatogram->Check_SST Identify_Peaks Identify Analyte Peak (based on retention time) Check_SST->Identify_Peaks Pass Fail_SST Investigation Required: System Unsuitable Check_SST->Fail_SST Fail Integrate_Peaks Integrate All Peaks Identify_Peaks->Integrate_Peaks Calculate_Assay Calculate Assay (%) vs. Standard Integrate_Peaks->Calculate_Assay Calculate_Impurities Calculate Impurities (%) (Area Normalization) Integrate_Peaks->Calculate_Impurities Final_Report Compile Final Report (Assay, Purity, SST) Calculate_Assay->Final_Report Calculate_Impurities->Final_Report

Caption: Logical flow for data interpretation and decision-making.

The percentage assay of this compound can be calculated using the following formula:

Assay (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard

Impurities can be quantified using area normalization, assuming a similar response factor:

% Impurity = (Area_Impurity / Total_Area_All_Peaks) * 100

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the HPLC analysis of this compound. The described RP-HPLC method is designed for specificity, accuracy, and precision, making it an invaluable tool for quality control and stability assessment in a pharmaceutical development setting. By explaining the rationale behind experimental choices and incorporating self-validating system suitability tests and forced degradation protocols, this guide ensures trustworthy and authoritative results.

References

  • Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase. Chirality, 2004. [Link]
  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 2021. [Link]
  • Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology, 2021. [Link]
  • Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry.
  • HPLC Methods for analysis of Pyridine.
  • The role of forced degradation studies in stability indicating HPLC method development. Journal of Pharmaceutical and Biomedical Analysis, 2013. [Link]
  • Forced Degradation Studies. MedCrave online, 2016. [Link]
  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Pharmaceutica Analytica Acta, 2013. [Link]
  • A Review on Force Degradation Studies for Drug Substances.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic

Sources

Application Note: Characterizing Novel Pyrazolo[3,4-c]pyridine-Based Kinase Inhibitors Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[3,4-c]pyridine chemical scaffold has emerged as a privileged structure in medicinal chemistry, particularly for the development of potent kinase inhibitors targeting key regulators of the cell cycle.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of novel compounds based on this scaffold. We present a series of detailed, validated protocols for essential cell-based assays designed to elucidate the mechanism of action and determine the potency of a representative compound, designated here as CMPD-X , a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). The protocols herein describe (1) a cell viability assay to determine the half-maximal inhibitory concentration (IC50), (2) a cell cycle analysis via flow cytometry to confirm the targeted biological process, and (3) a Cellular Thermal Shift Assay (CETSA) to verify direct target engagement within the complex cellular environment. By integrating these assays, researchers can build a robust pharmacological profile for novel pyrazolo[3,4-c]pyridine derivatives.

Introduction: The Pyrazolopyridine Scaffold in Kinase Inhibition

Kinases are fundamental enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer. Consequently, kinase inhibitors have become a major class of therapeutic agents. The pyrazolopyridine core, due to its structural similarity to the purine bases of ATP, is particularly effective at targeting the ATP-binding pocket of kinases.[2][3] Numerous derivatives of the broader pyrazolopyridine family, including pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, have been developed as potent inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), and others.[2][4][5][6][7]

This guide focuses on a hypothetical but representative compound, 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine (CMPD-X) , as a selective inhibitor of the CDK2/cyclin E complex. The CDK2/cyclin E complex is a critical regulator of the G1/S transition in the cell cycle.[8][9] Its primary role is to phosphorylate the Retinoblastoma protein (Rb), leading to the release of the E2F transcription factor, which in turn activates the transcription of genes required for S-phase entry and DNA replication.[8][9] By inhibiting CDK2, CMPD-X is expected to block this cascade, leading to cell cycle arrest at the G1/S checkpoint and a subsequent reduction in cell proliferation.

The following sections provide the scientific rationale and step-by-step protocols to test this hypothesis in a robust and reproducible manner.

Mechanism of Action: G1/S Checkpoint Control

The transition from the G1 phase to the S phase is a tightly regulated process. Mitogenic signals lead to the activation of the CDK2/cyclin E complex, which phosphorylates and inactivates Rb.[8][10] This inactivation disrupts the Rb-E2F complex, freeing E2F to initiate the transcription of S-phase genes. CMPD-X, by competitively binding to the ATP pocket of CDK2, prevents Rb phosphorylation, thereby maintaining the G1/S checkpoint and halting cell proliferation.

G1_S_Transition cluster_G1 G1 Phase cluster_S S Phase Mitogens Mitogenic Signals CyclinE_CDK2 Cyclin E / CDK2 Mitogens->CyclinE_CDK2 activates Rb_E2F Rb-E2F Complex CyclinE_CDK2->Rb_E2F phosphorylates Rb Rb Rb Rb_E2F->Rb E2F E2F Rb_E2F->E2F S_Genes S-Phase Gene Transcription E2F->S_Genes activates DNA_Rep DNA Replication S_Genes->DNA_Rep leads to CMPD_X CMPD-X CMPD_X->CyclinE_CDK2 inhibits

Caption: G1/S transition pathway and the inhibitory action of CMPD-X.

Experimental Protocols

This section provides detailed protocols for a tiered approach to characterizing CMPD-X, moving from broad cytotoxic effects to specific, on-target activity.

Protocol 1: Cell Viability and IC50 Determination using Resazurin Assay

This initial assay quantifies the overall cytotoxicity of CMPD-X and determines its IC50, the concentration at which 50% of cell viability is inhibited. The assay uses resazurin, a non-toxic, cell-permeable blue dye that is reduced by the metabolic activity of viable cells into the highly fluorescent pink compound, resorufin.[11][12][13]

Workflow Overview

Sources

Application Notes and Protocols for In Vitro Studies with 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on conducting in vitro studies with 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine. While direct literature on this specific molecule is nascent, the pyrazolo[3,4-c]pyridine scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives showing potent biological activities.[1][2] This guide synthesizes knowledge from related pyrazolopyridine compounds to propose a logical framework for in vitro evaluation, focusing on its potential as a kinase inhibitor for oncology applications. Detailed, field-proven protocols for kinase activity, cell viability, target pathway modulation, and cell cycle analysis are provided, alongside the scientific rationale for each experimental choice.

Introduction: The Pyrazolopyridine Scaffold as a Privileged Structure in Drug Discovery

The fusion of pyrazole and pyridine rings creates the pyrazolopyridine scaffold, a class of heterocyclic compounds that has garnered significant interest from medicinal chemists.[3] Their structural similarity to purine bases, the building blocks of DNA and key components of cellular signaling molecules like ATP, makes them ideal candidates for interacting with a wide range of biological targets.[2] Pharmacological studies have successfully identified pyrazolopyridine derivatives as potent inhibitors of critical enzyme families, particularly protein kinases such as Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3 (GSK-3), c-Met, and TANK-binding kinase 1 (TBK1).[1] This activity profile has positioned them as promising leads for the treatment of numerous diseases, including cancer, neurological disorders, and inflammatory conditions.[1]

This compound belongs to this promising class of molecules. Based on the established activities of its structural analogs, a rational starting point for its in vitro characterization is the investigation of its anticancer properties, hypothesized to be mediated through the inhibition of a key oncogenic signaling pathway. For the purpose of this guide, we will proceed with the hypothesis that this compound acts as an inhibitor of a receptor tyrosine kinase, such as c-Met, which is frequently dysregulated in human cancers.[4][5]

Proposed Mechanism of Action and In Vitro Evaluation Strategy

We hypothesize that this compound inhibits the c-Met receptor tyrosine kinase. Aberrant c-Met signaling, often driven by its ligand, Hepatocyte Growth Factor (HGF), activates downstream pathways like the RAS/MAPK and PI3K/AKT cascades, promoting tumor cell proliferation, survival, and invasion.[4][6] An effective inhibitor would block the kinase activity of c-Met, thereby attenuating these downstream signals and inducing an anti-proliferative effect.

The following experimental workflow provides a systematic approach to validating this hypothesis in vitro.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays Kinase_Assay In Vitro Kinase Assay (Determine direct enzyme inhibition) IC50_Determination IC50 Determination Kinase_Assay->IC50_Determination Cell_Viability Cell Viability Assay (MTT) (Measure cytotoxicity in cancer cells) IC50_Determination->Cell_Viability Inform Dosing Western_Blot Western Blot Analysis (Probe downstream pathway modulation) Cell_Viability->Western_Blot Cell_Cycle Cell Cycle Analysis (Assess effect on cell proliferation) Western_Blot->Cell_Cycle

Caption: Proposed workflow for the in vitro evaluation of the compound.

Core Protocols and Methodologies

Protocol 1: In Vitro Kinase Inhibition Assay (c-Met)

Scientific Rationale: This biochemical assay is the first step to determine if the compound directly interacts with and inhibits the enzymatic activity of the purified c-Met kinase. It isolates the enzyme from the complex cellular environment, ensuring that any observed effect is due to a direct interaction. Luminescence-based assays, such as those measuring ATP depletion, are highly sensitive and suitable for high-throughput screening.[7]

Methodology:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer suitable for c-Met activity (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration used in the assay should be close to the Km of c-Met for ATP.

    • Substrate: Use a generic tyrosine kinase substrate peptide (e.g., Poly(Glu, Tyr) 4:1).

    • Enzyme: Recombinant human c-Met kinase.

    • Test Compound: Prepare a 10 mM stock of this compound in 100% DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in kinase buffer.

    • Detection Reagent: Use a commercial luminescence-based kinase assay kit (e.g., ADP-Glo™) that measures ADP production as a proxy for kinase activity.[7]

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the test compound dilutions or vehicle control (DMSO in kinase buffer) to the appropriate wells.

    • Add 2.5 µL of a solution containing the c-Met enzyme and substrate peptide in kinase buffer.

    • Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and measure kinase activity by adding the detection reagent according to the manufacturer's protocol. This typically involves a first reagent to stop the kinase reaction and deplete unused ATP, followed by a second reagent to convert the generated ADP into a luminescent signal.[7]

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle (DMSO) control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using a non-linear regression curve fit (sigmoidal dose-response).

CompoundTarget KinaseIC₅₀ (nM) [Hypothetical]
This compoundc-Met45.8
Control Inhibitor (Cabozantinib)c-Met5.2
Protocol 2: Cell Viability and Cytotoxicity (MTT Assay)

Scientific Rationale: After confirming direct enzyme inhibition, the next critical step is to assess the compound's effect on living cancer cells. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[8] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of living cells.

Methodology:

  • Cell Culture:

    • Use a cancer cell line known to have active c-Met signaling (e.g., HepG-2, which has been used to test pyrazolopyridine derivatives).

    • Culture cells in the recommended medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO₂ incubator.

  • Assay Procedure (96-well plate format):

    • Seed cells into a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of medium.

    • Allow cells to adhere and grow for 24 hours.

    • Prepare serial dilutions of this compound in culture medium. The concentration range should be informed by the biochemical IC₅₀ (e.g., 0.01 µM to 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound dilutions or vehicle control (DMSO, final concentration ≤ 0.5%).

    • Incubate the plate for 72 hours at 37°C and 5% CO₂.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]

    • Incubate for 4 hours at 37°C until purple formazan crystals are visible.

    • Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[1][10]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

    • Measure the absorbance at 570 nm using a microplate reader.[1][8]

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition).

Cell LineTreatmentGI₅₀ (µM) [Hypothetical]
HepG-2This compound3.5
MCF-7This compound8.2
Protocol 3: Western Blot Analysis of Downstream Signaling

Scientific Rationale: To confirm that the compound's cytotoxic effect is mediated through the proposed mechanism, Western blotting is used to measure the phosphorylation status of key proteins in the c-Met signaling pathway.[11] A decrease in the phosphorylation of c-Met and its downstream effectors (like ERK) upon compound treatment would provide strong evidence of on-target activity. Phosphorylation-specific antibodies are essential for this analysis.[11]

G cluster_pathway MAPK Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates RAS RAS cMet->RAS Phosphorylates Compound 7-Chloro-1-methyl-1H- pyrazolo[3,4-c]pyridine Compound->cMet Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK p-ERK (Active) MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Hypothesized inhibition of the c-Met/MAPK signaling pathway.

Methodology:

  • Cell Treatment and Lysis:

    • Seed HepG-2 cells in 6-well plates and grow until they reach 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal signaling activity.

    • Pre-treat cells with this compound at various concentrations (e.g., 1x and 5x GI₅₀) for 2 hours.

    • Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes to activate the c-Met pathway. Include an unstimulated control.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Electrotransfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins on an 8-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.[12][13]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[11]

    • Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:

      • Phospho-c-Met (Tyr1234/1235)

      • Total c-Met

      • Phospho-p44/42 MAPK (ERK1/2) (Thr202/Tyr204)

      • Total p44/42 MAPK (ERK1/2)

      • GAPDH or β-actin (as a loading control)

    • Wash the membrane three times with TBST.[11]

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

    • Wash again three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Data Analysis:

    • Perform densitometry analysis on the bands using image analysis software.

    • Normalize the intensity of phospho-protein bands to their respective total protein bands.

    • Compare the normalized values across different treatment conditions to determine the extent of pathway inhibition.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

Scientific Rationale: Many kinase inhibitors induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. Flow cytometry with propidium iodide (PI) staining is the gold standard for analyzing DNA content and determining the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a specific phase (e.g., G1) after treatment would indicate that the compound interferes with cell cycle progression at that checkpoint.

Methodology:

  • Cell Treatment:

    • Seed HepG-2 cells in 6-well plates and allow them to adhere.

    • Treat the cells with the test compound at its GI₅₀ concentration for 24, 48, and 72 hours. Include a vehicle-treated control.

  • Cell Preparation and Fixation:

    • Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping.[14]

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI, a DNA intercalating dye) and RNase A (to prevent staining of double-stranded RNA).[2][14] A typical solution is PBS with 50 µg/mL PI and 100 µg/mL RNase A.[14]

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the PI fluorescence channel to accurately resolve the G1 and G2 peaks.[15]

    • Collect data for at least 10,000 events per sample.

    • Use gating strategies to exclude doublets and debris.[15]

  • Data Analysis:

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms.

    • The software will model the peaks to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

    • Compare the cell cycle distribution of treated cells to control cells at each time point. An increase in the G1 peak and a decrease in the S and G2/M peaks would suggest a G1 cell cycle arrest.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its direct kinase inhibition, cellular cytotoxicity, on-target pathway modulation, and effects on cell cycle progression, researchers can build a comprehensive profile of its biological activity. Positive results from this workflow would establish the compound as a promising lead, justifying further investigation into its selectivity against other kinases, its potential to induce apoptosis, and ultimately, its efficacy in more complex in vivo models.

References

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC. (2022-05-19).
  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition - RSC Publishing. (2023-04-25).
  • MTT (Assay protocol - Protocols.io). (2023-02-27).
  • Targeting the c-Met Signaling Pathway in Cancer - AACR Journals.
  • Targeting the c-Met signaling pathway in cancer - PubMed - NIH.
  • TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression - Frontiers.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PubMed Central - NIH.
  • Assaying cell cycle status using flow cytometry - PMC - NIH.
  • c-MET - AbbVie Science.
  • (PDF) Targeting the c-Met Signaling Pathway in Cancer - ResearchGate.
  • An overview of the c-MET signaling pathway - Semantic Scholar.
  • Mechanism of TBK1 activation in cancer cells - PMC - PubMed Central - NIH. (2024-08-22).
  • TANK-Binding Kinase 1 in the Pathogenesis and Treatment of Inflammation-Related Diseases - MDPI.
  • Targeting TANK-binding kinase 1 (TBK1) in cancer - PMC - PubMed Central - NIH.
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Publishing. (2023-11-23).
  • Proliferation & Cell Cycle - Flow Cytometry Guide - Bio-Rad Antibodies.
  • Cell Cycle Analysis.
  • Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC - NIH.
  • In vitro kinase assay - Protocols.io. (2023-09-23).
  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC - NIH. (2014-04-28).
  • Kinase assays | BMG LABTECH. (2020-09-01).
  • InhibiScreen Kinase Inhibitor Assay Technical Video - YouTube. (2016-12-16).

Sources

Application Notes and Protocols: 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine as a Potential Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide range of biological activities.[1] Its structural similarity to purines makes it an attractive starting point for the development of chemical probes to investigate the function of various protein targets.[2] This document provides a comprehensive guide to the potential use of 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine as a chemical probe. While this specific molecule is not yet a fully validated probe with a known target, these application notes offer a scientifically grounded roadmap for its synthesis, target identification, and validation. The protocols provided are designed to empower researchers to explore the potential of this compound and the broader pyrazolo[3,4-c]pyridine class in chemical biology and drug discovery.

Introduction: The Promise of the Pyrazolo[3,4-c]pyridine Scaffold

Heterocyclic compounds are fundamental to the discovery of new therapeutic agents.[3] Among these, the pyrazolo[3,4-c]pyridine core has garnered significant interest due to its diverse pharmacological activities.[1] Derivatives of this scaffold have been identified as inhibitors of key cellular enzymes such as glycogen synthase kinase-3 (GSK-3) and cyclin-dependent kinases (CDKs), and as modulators of various receptors.[1] This broad bioactivity suggests that the pyrazolo[3,4-c]pyridine scaffold can be adapted to create potent and selective chemical probes for a variety of protein targets.

This compound represents a specific, functionalized member of this family. The chloro-substituent provides a potential vector for further chemical modification, a crucial feature in the optimization of a chemical probe's properties. The methyl group at the N-1 position can influence the compound's solubility, cell permeability, and binding interactions. The exploration of this molecule as a chemical probe candidate is therefore a logical step in leveraging the therapeutic potential of the pyrazolo[3,4-c]pyridine scaffold.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of a potential chemical probe is essential for its effective application.

PropertyValueSource
CAS Number 957760-15-5
Molecular Formula C7H6ClN3
Molecular Weight 167.60 g/mol Calculated
Appearance Solid
Storage Inert atmosphere, 2-8°C
Synthetic Pathway Overview

The synthesis of this compound can be envisioned as a two-step process starting from the commercially available 2-chloro-3-aminopyridine. The initial step involves the formation of the pyrazole ring to yield the 7-Chloro-1H-pyrazolo[3,4-c]pyridine core, followed by selective N-methylation.

Synthesis_Workflow Start 2-Chloro-3-aminopyridine Step1 Ring Formation Start->Step1 Intermediate 7-Chloro-1H-pyrazolo[3,4-c]pyridine Step1->Intermediate Step2 N-Methylation Intermediate->Step2 Product This compound Step2->Product

Caption: Synthetic workflow for this compound.

Protocol for Synthesis of 7-Chloro-1H-pyrazolo[3,4-c]pyridine

This protocol is adapted from established methods for the synthesis of the pyrazolo[3,4-c]pyridine core.[1]

Materials:

  • 2-chloro-3-aminopyridine

  • Ammonia solution

  • Dimethyl sulfoxide (DMSO)

  • Iodine (I2)

  • Anhydrous ethanol

  • Deionized water

  • Ethyl acetate

  • Round-bottom flask

  • Stir bar

  • Heating mantle with temperature control

  • TLC plates

  • Filtration apparatus

Procedure:

  • To a round-bottom flask, add 2-chloro-3-aminopyridine (2.3 mmol), ammonia solution (2.3 mmol), and 3 mL of DMSO.

  • Add a catalytic amount of I2 (0.06 g, 0.23 mmol).

  • Heat the mixture to 80-85°C with stirring for 30 minutes. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the flask to room temperature.

  • Add 15 mL of a 1:1 mixture of anhydrous ethanol and deionized water. A yellow solid should precipitate.

  • Stir the suspension for 15 minutes.

  • Collect the crude product by filtration.

  • Recrystallize the solid from ethyl acetate to obtain pure 7-Chloro-1H-pyrazolo[3,4-c]pyridine. The expected yield is approximately 85%.[1]

Protocol for N-Methylation

Selective N-alkylation is a common strategy in medicinal chemistry.[2][3]

Materials:

  • 7-Chloro-1H-pyrazolo[3,4-c]pyridine

  • Anhydrous solvent (e.g., DMF or THF)

  • A suitable base (e.g., NaH or K2CO3)

  • Methylating agent (e.g., methyl iodide or dimethyl sulfate)

  • Standard workup reagents (e.g., saturated aqueous NH4Cl, ethyl acetate, brine)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 7-Chloro-1H-pyrazolo[3,4-c]pyridine in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath and add the base portion-wise.

  • Stir the mixture for 30 minutes at 0°C.

  • Add the methylating agent dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate this compound.

Potential Biological Applications and Target Identification

The broad bioactivity of the pyrazolopyridine scaffold suggests several potential applications for this compound as a chemical probe.

Probing Kinase Signaling Pathways

Many pyrazolopyridine derivatives are known kinase inhibitors.[1][4][5] This makes kinases a primary hypothetical target class for this compound. For instance, inhibition of GSK-3 or CDKs could have significant effects on cellular processes such as proliferation, apoptosis, and metabolism.

Kinase_Signaling_Pathway Probe 7-Chloro-1-methyl-1H- pyrazolo[3,4-c]pyridine Kinase Putative Kinase Target (e.g., GSK-3, CDK) Probe->Kinase Inhibition Phosphorylation Phosphorylation Kinase->Phosphorylation Substrate Downstream Substrate Substrate->Phosphorylation Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Phosphorylation->Cellular_Response Target_ID_Workflow cluster_synthesis Probe Preparation cluster_binding Binding & Elution cluster_analysis Analysis Probe_Synthesis Synthesize Linker-Modified Probe Immobilization Immobilize Probe on Resin Probe_Synthesis->Immobilization Lysate_Incubation Incubate Resin with Cell Lysate Immobilization->Lysate_Incubation Washing Wash Away Non-specific Binders Lysate_Incubation->Washing Elution Elute Bound Proteins Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Mass_Spec LC-MS/MS SDS_PAGE->Mass_Spec Data_Analysis Database Searching & Hit Identification Mass_Spec->Data_Analysis

Sources

Application Notes and Protocols for 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Kinase Inhibitor Discovery

7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its structural resemblance to purine makes it an attractive scaffold for the development of kinase inhibitors. The pyrazolo[3,4-c]pyridine core is prevalent in compounds targeting a range of kinases, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3), which are implicated in various diseases such as cancer and neurological disorders[1]. The chloro-substituent at the 7-position serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions, enabling the synthesis of libraries of compounds for structure-activity relationship (SAR) studies.

This guide provides in-depth technical information for researchers, scientists, and drug development professionals on sourcing, handling, and utilizing this compound in common synthetic transformations.

Commercial Suppliers and Quality Control

A reliable source of starting materials is paramount for reproducible research. The following table summarizes key commercial suppliers for this compound (CAS No. 957760-15-5).

SupplierProduct NumberPurityAvailable Quantities
Sigma-Aldrich AMBH2D6FA4AC97%100 mg, 250 mg, 1 g, 5 g[2]
Sunway Pharm Ltd CB7491597%100 mg, 250 mg, 1 g, 5 g[3]
ChemicalBook CB72658837For R&D useInquire[1]

Note: Researchers should always obtain a certificate of analysis (CoA) from the supplier to confirm the identity and purity of the compound before use. It is also advisable to verify the structure by ¹H NMR and/or LC-MS upon receipt.

Handling and Safety Precautions

Proper handling of chemical reagents is crucial for laboratory safety. The following are general safety recommendations. Always refer to the supplier-specific Safety Data Sheet (SDS) for complete information.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Recommended storage is often at room temperature or under inert atmosphere at 2-8°C[2].

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The 7-chloro atom of the pyrazolo[3,4-c]pyridine core is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These methods are fundamental in modern medicinal chemistry for the construction of C-C and C-N bonds, respectively[2][4].

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming a carbon-carbon bond between the 7-position of the pyrazolo[3,4-c]pyridine core and a variety of aryl or heteroaryl groups. This protocol provides a general procedure that may require optimization for specific substrates.

The catalytic cycle involves the oxidative addition of the chloro-pyrazolo[3,4-c]pyridine to a Pd(0) complex, followed by transmetalation with a boronic acid or ester (in the presence of a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition (Ar-Cl) pd0->oxidative_addition pd_complex Ar-Pd(II)-Cl(L2) oxidative_addition->pd_complex transmetalation Transmetalation (R-B(OR)2 + Base) pd_complex->transmetalation pd_complex_r Ar-Pd(II)-R(L2) transmetalation->pd_complex_r reductive_elimination Reductive Elimination pd_complex_r->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Reaction Setup:

    • To a dry reaction vial or flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

    • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05-0.10 eq.) or a more modern catalyst system like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 eq.).

    • Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Solvent Addition:

    • Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio), via syringe. The reaction concentration is usually between 0.1 and 0.5 M.

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours depending on the substrates.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the desired 7-aryl-1-methyl-1H-pyrazolo[3,4-c]pyridine derivative.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, enabling the coupling of the 7-position of the pyrazolo[3,4-c]pyridine core with a wide range of primary and secondary amines.

Similar to the Suzuki-Miyaura reaction, the Buchwald-Hartwig amination proceeds through a palladium-catalyzed cycle. Key steps include oxidative addition of the aryl chloride to a Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl amine product.

Buchwald_Hartwig_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition (Ar-Cl) pd0->oxidative_addition pd_complex Ar-Pd(II)-Cl(L2) oxidative_addition->pd_complex amine_coordination Amine Coordination (R2NH + Base) pd_complex->amine_coordination pd_amido_complex Ar-Pd(II)-NR2(L2) amine_coordination->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR2 reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

  • Reaction Setup (in a glovebox or under inert atmosphere):

    • To a dry Schlenk tube or reaction vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq.), a suitable phosphine ligand (e.g., XPhos or RuPhos, 0.02-0.10 eq.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.2-1.5 eq.).

    • Add this compound (1.0 eq.) and the desired primary or secondary amine (1.1-1.5 eq.).

  • Solvent Addition:

    • Add an anhydrous, deoxygenated solvent such as toluene, 1,4-dioxane, or THF. The reaction concentration is typically between 0.1 and 0.5 M.

  • Reaction Execution:

    • Seal the vessel and heat the reaction mixture to the desired temperature, usually between 80-110 °C, with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. Reaction times can range from a few hours to overnight.

  • Work-up and Purification:

    • After completion, cool the reaction to room temperature.

    • Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Dilute with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and extract the aqueous phase with the same organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product using silica gel column chromatography to isolate the desired 7-amino-1-methyl-1H-pyrazolo[3,4-c]pyridine derivative.

Conclusion

This compound is a valuable and versatile building block for the synthesis of potential kinase inhibitors and other biologically active molecules. The protocols outlined in this guide for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide a solid foundation for researchers to construct diverse libraries of pyrazolo[3,4-c]pyridine derivatives. As with any chemical synthesis, optimization of reaction conditions may be necessary to achieve the best results for specific substrates.

References

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(50), 34391-34399. [Link]
  • BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-aryl-1H-pyrrolo.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions. The pyrazolo[3,4-c]pyridine scaffold is a crucial pharmacophore found in inhibitors of various kinases and other biologically significant targets, making its efficient synthesis a key objective in medicinal chemistry.[1][2] This guide leverages established synthetic strategies to help you navigate the common challenges and optimize your reaction yields.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. The proposed pathway involves two key stages: (1) Formation of the 7-Chloro-1H-pyrazolo[3,4-c]pyridine core and (2) N-methylation to yield the final product.

Issue 1: Low or No Yield During the Pyrazole Ring Formation (Cyclization Step)

Question: I am attempting to synthesize the 7-Chloro-1H-pyrazolo[3,4-c]pyridine scaffold from what I believe is the correct aminopyridine precursor, but I'm getting very low yields or only recovering starting material. What are the likely causes?

Answer: This is a common and frustrating issue, often pointing to one of three areas: starting material integrity, reaction conditions, or the fundamental stability of intermediates. A robust method for constructing the related 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold involves the cyclization of an acetylated diaminopyridine derivative via diazotization.[3][4] Let's troubleshoot based on this approach.

  • Causality 1: Precursor Purity & Identity: The synthesis is critically dependent on the purity of your starting N-(3-amino-2-chloropyridin-4-yl)acetamide. Impurities can consume the diazotizing agent (e.g., NaNO₂) or interfere with the cyclization.

    • Solution: Verify the identity and purity of your starting material using ¹H NMR, ¹³C NMR, and LC-MS. If necessary, purify it by recrystallization or column chromatography before proceeding.

  • Causality 2: Ineffective Diazotization: The formation of the diazonium salt is highly sensitive to temperature. If the temperature is too high, the diazonium intermediate will decompose prematurely, often leading to undesired phenols or other byproducts. If the acid concentration is too low, diazotization will be incomplete.

    • Solution: Maintain a strict temperature protocol, typically 0 to 5 °C, during the addition of sodium nitrite. Ensure your acid (often acetic acid or a mixture with Ac₂O) is in sufficient excess and water-free to facilitate the reaction. Monitor the reaction for gas evolution (N₂) as an indicator of cyclization.

  • Causality 3: Post-Cyclization Deacetylation: The cyclization yields an N-acetylated intermediate. The subsequent deacetylation step (e.g., using NaOMe in MeOH) must be driven to completion.[3][4]

    • Solution: Monitor the deacetylation step by Thin Layer Chromatography (TLC). If the reaction stalls, a slight increase in temperature or addition of more base may be required. Ensure the workup effectively neutralizes the base to prevent product degradation.

Issue 2: Poor Regioselectivity During N-Methylation

Question: My methylation step is producing a mixture of two isomers that are very difficult to separate. How can I improve the selectivity for the desired N-1 methyl product over the N-2 isomer?

Answer: Regiocontrol during the N-alkylation of pyrazoles is a classic challenge.[5][6] The outcome is a delicate balance of electronic effects, sterics, and reaction conditions. The nitrogen at the N-1 position is generally more sterically hindered by the fused pyridine ring, while the N-2 nitrogen is more electronically rich and accessible.

  • Causality 1: Choice of Base and Solvent: The nature of the pyrazole anion formed can dictate the site of alkylation.

    • Expert Insight: Using a strong, non-nucleophilic, and sterically bulky base like sodium hydride (NaH) in an aprotic polar solvent such as THF or DMF at low temperatures (e.g., 0 °C) often favors N-1 alkylation. The formation of a tight sodium salt can sterically direct the incoming electrophile (methyl iodide) to the less hindered N-1 position. In contrast, conditions like K₂CO₃ in acetone or acetonitrile may lead to a "freer" anion, resulting in mixtures.

    • Recommendation: Switch to NaH in anhydrous THF at 0 °C. Add the pyrazole substrate to the NaH suspension first, allow it to stir for 30-60 minutes to ensure complete deprotonation, and then add methyl iodide dropwise.

  • Causality 2: Steric Hindrance: The inherent structure of the molecule influences the outcome.

    • Solution: While you cannot change the substrate, you can sometimes leverage sterics by choosing a bulkier protecting group if a protection-alkylation-deprotection strategy is viable. However, optimizing the reaction conditions as described above is the most direct approach.

  • Confirmation of Isomers: The identity of the N-1 versus N-2 isomer can be unequivocally confirmed using 2D NMR techniques like NOESY. An NOE correlation between the N-methyl protons and the H-7 proton on the pyridine ring is indicative of the desired N-1 isomer.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions for this synthesis? A1: Two areas require strict safety protocols. First, the diazotization reaction can be hazardous if not properly controlled. Diazonium salts can be explosive when isolated and dry, so they should always be kept in solution and at low temperatures. Second, the N-methylation step uses reagents like methyl iodide or dimethyl sulfate, which are toxic, carcinogenic, and volatile. Always handle these reagents in a certified chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Q2: How can I best monitor the progress of these reactions? A2: Thin Layer Chromatography (TLC) is indispensable. For the pyrazolopyridine core, use a mobile phase like 5-10% Methanol in Dichloromethane. The aromatic rings are highly UV-active, making them easy to visualize under a UV lamp (254 nm).[7] For confirming product identity, LC-MS is excellent for tracking the appearance of the desired molecular weight and disappearance of starting materials.

Q3: My final compound is difficult to purify by column chromatography. Are there alternatives? A3: N-heterocycles can be challenging due to their polarity and tendency to streak on silica gel. If you are facing purification issues:

  • Optimize Chromatography: Try switching to a different stationary phase like alumina (basic or neutral) or using an amine-treated silica gel column to reduce tailing. Adding a small amount of triethylamine (~0.5%) to your eluent system (e.g., Ethyl Acetate/Hexane) can also significantly improve peak shape.

  • Recrystallization: This is often the best method for obtaining highly pure material. Screen various solvent systems. For compounds like this, Ethyl Acetate, Acetonitrile, or mixtures of Ethanol/Water are good starting points.[8]

  • Acid/Base Extraction: During the workup, a carefully planned liquid-liquid extraction can remove many impurities. The basic nitrogen atoms in your product allow it to be extracted into an acidic aqueous phase (e.g., 1M HCl), washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer and re-extracting into an organic solvent.

Data Summary & Visualization

Table 1: Comparison of N-Methylation Conditions for Pyrazole Scaffolds
BaseSolventTemperature (°C)Typical OutcomeRationale
K₂CO₃Acetone / ACNRefluxOften yields N-1/N-2 mixturesGenerates a less-associated anion, reaction is under thermodynamic control.
NaHTHF / DMF0 to RTGenerally favors N-1 isomerForms a tight ion pair, sterically directing alkylation to the less hindered N atom.
Cs₂CO₃DMFRTCan favor N-1, but is substrate dependentCesium effect can alter reactivity and selectivity.
Ag₂OCH₃I (reagent & solvent)RTUsed in specific cases, can favor N-2Mechanism involves coordination with silver.

Note: This table provides general guidance based on pyrazole chemistry. Optimization for the specific 7-chloro-1H-pyrazolo[3,4-c]pyridine substrate is essential.

Diagram 1: Troubleshooting Workflow for Low Synthesis Yield

This diagram outlines a logical sequence of steps to diagnose and resolve issues leading to poor yields of the final product.

G start Low Yield of this compound check_step Which step has low yield? start->check_step step1 Step 1: Cyclization check_step->step1 Cyclization step2 Step 2: N-Methylation check_step->step2 Methylation sm_purity Verify Starting Material Purity (NMR, LCMS) step1->sm_purity reagent_qual Check Reagent Quality (Anhydrous Solvent, Fresh NaH) step2->reagent_qual diaz_cond Check Diazotization Conditions (Temp = 0-5°C, Anhydrous) sm_purity->diaz_cond Purity OK deacetyl Confirm Complete Deacetylation (TLC) diaz_cond->deacetyl Conditions OK end_node Yield Optimized deacetyl->end_node Complete regio_issue Analyze for Regioisomers (NMR, LCMS) reagent_qual->regio_issue Quality OK optimize_cond Optimize Conditions for N-1 (NaH/THF, 0°C) regio_issue->optimize_cond Mixture Found optimize_cond->end_node

Caption: A decision tree for troubleshooting low yield issues.

Detailed Experimental Protocols

Disclaimer: These protocols are adapted from established procedures for analogous compounds and should be performed by qualified chemists with appropriate safety measures in place.[3][4]

Protocol 1: Synthesis of 7-Chloro-1H-pyrazolo[3,4-c]pyridine
  • Acetylation: To a solution of 3-amino-2-chloropyridin-4-amine (1 eq) in an appropriate solvent like dichloroethane (DCE), add acetic anhydride (1.1 eq). Stir at room temperature for 2-4 hours until TLC analysis shows complete consumption of the starting material.

  • Cyclization: Cool the reaction mixture to 0 °C in an ice-salt bath. Add sodium nitrite (NaNO₂, 1.2 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C. A vigorous evolution of gas (N₂) should be observed.

  • Stirring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 18-20 hours.

  • Workup 1: Quench the reaction by carefully pouring it into a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. This yields the crude acetylated intermediate.

  • Deacetylation: Dissolve the crude intermediate in methanol (MeOH). Add a solution of sodium methoxide (NaOMe, 1.5 eq, either 25% in MeOH or freshly prepared from sodium metal) and stir at room temperature for 1 hour.

  • Workup 2: Neutralize the reaction with an acid (e.g., acetic acid or by adding acidic resin until pH ~7). Concentrate the mixture under reduced pressure. Add water to the residue to precipitate the product.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum. The crude 7-Chloro-1H-pyrazolo[3,4-c]pyridine can be further purified by recrystallization from ethyl acetate or by column chromatography if necessary.

Protocol 2: Synthesis of this compound (N-1 Methylation)
  • Setup: In an oven-dried, three-neck flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) and wash with anhydrous hexane (2x) to remove the oil. Carefully decant the hexane and suspend the NaH in anhydrous THF.

  • Deprotonation: Cool the NaH suspension to 0 °C. Add a solution of 7-Chloro-1H-pyrazolo[3,4-c]pyridine (1 eq) in anhydrous THF dropwise. A slight evolution of hydrogen gas will be observed.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for another 30 minutes to ensure complete formation of the sodium salt.

  • Alkylation: Cool the reaction mixture back down to 0 °C. Add methyl iodide (CH₃I, 1.1 eq) dropwise.

  • Reaction Completion: Stir the reaction at room temperature and monitor its progress by TLC (typically 2-6 hours).

  • Quenching and Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 20% to 50% ethyl acetate in hexanes) to isolate the pure this compound.

References

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). PubMed Central - NIH.
  • One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. (n.d.). arkat usa.
  • Synthesis and bioactivity of novel amino-pyrazolopyridines. (2014, October 6). PubMed.
  • Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. (n.d.). PMC - NIH.
  • Bedwell, E. V., Emery, F. D., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.
  • Regiocontrol in the synthesis of 1,5- or 1,4-substituted pyrazoles 12–14 from enones 4. (n.d.). ResearchGate.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.).
  • Synthesis of 7-chloro-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid allyl amide. (n.d.).

Sources

Technical Support Center: Synthesis of 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side reactions encountered during this multi-step synthesis. Our goal is to provide you with the expertise and field-proven insights necessary to optimize your reaction outcomes, ensure the integrity of your results, and confidently scale your production.

I. Reaction Overview & Key Challenges

The synthesis of this compound is typically a two-stage process. First, the pyrazolopyridine core is constructed, followed by N-methylation to yield the final product. Each stage presents unique challenges that can lead to a variety of side products, impacting yield and purity.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Stage 1: Synthesis of 7-Chloro-1H-pyrazolo[3,4-c]pyridine

The initial step often involves the diazotization of an aminopyridine followed by cyclization. A common starting material is 2-chloro-3-aminopyridine.[1]

Question 1: My reaction to form the pyrazolopyridine core is sluggish and gives a low yield of the desired product. What are the likely causes and how can I improve it?

Answer:

Low yields in the formation of the pyrazolopyridine ring can stem from several factors, primarily related to the stability of the diazonium salt intermediate and the cyclization conditions.

  • Cause A: Decomposition of the Diazonium Intermediate. Diazonium salts derived from aminopyridines can be unstable, especially at elevated temperatures.[2] The rate of decomposition often competes with the desired cyclization reaction.

  • Troubleshooting A:

    • Temperature Control: Maintain a low temperature (typically 0-5 °C) during the diazotization step (reaction of the aminopyridine with a nitrite source).[3] This minimizes the decomposition of the diazonium salt.

    • In Situ Generation and Use: Use the generated diazonium salt immediately in the subsequent cyclization step without isolation.

  • Cause B: Suboptimal Cyclization Conditions. The efficiency of the ring-closing step is highly dependent on the reaction conditions, including the choice of reagents and temperature.

  • Troubleshooting B:

    • Reagent Selection: Different cyclization promoters can be employed. For instance, some protocols utilize reagents that facilitate the ring closure.[1]

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction and determine the optimal reaction time.

Question 2: I am observing significant amounts of an unknown impurity alongside my 7-Chloro-1H-pyrazolo[3,4-c]pyridine product. What could this be?

Answer:

A likely side product in this stage is the formation of other heterocyclic systems due to alternative reaction pathways of the diazonium salt.

  • Side Product: Triazine Derivatives. Diazonium salts from 3-aminopyridines can undergo ring-opening and rearrangement to form triazine-like heterocycles, especially under certain pH and temperature conditions.[4]

  • Identification:

    • Mass Spectrometry (MS): Look for a molecular ion peak corresponding to a different elemental composition than your target molecule.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: The aromatic region of the ¹H NMR spectrum will show a different splitting pattern and chemical shifts compared to the expected pyrazolopyridine.

  • Prevention:

    • Strict pH and Temperature Control: As mentioned, maintaining low temperatures and the appropriate acidic conditions during diazotization is crucial to favor the desired cyclization pathway.[3]

Stage 2: N-Methylation of 7-Chloro-1H-pyrazolo[3,4-c]pyridine

The second stage involves the methylation of the pyrazole nitrogen. This step is notorious for producing a mixture of regioisomers.

Question 3: My methylation reaction is producing a mixture of two isomers that are difficult to separate. How do I identify them and favor the formation of the desired N1-methyl product?

Answer:

The most common side product in the methylation of pyrazolopyridines is the formation of the N2-methyl regioisomer. The pyrazole ring has two nitrogen atoms (N1 and N2) that can be alkylated, often leading to a mixture of products.[5]

  • Side Product: 7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine (N2-isomer).

  • Identification of Regioisomers:

    • TLC Analysis: The two isomers will likely have different Rf values on a TLC plate, allowing for initial visualization of the product mixture.

    • Chromatographic Separation: HPLC and column chromatography are effective methods for separating the isomers.[7]

  • Favoring the N1-Isomer:

    • Sterically Hindered Methylating Agents: Using a bulkier methylating reagent can favor methylation at the less sterically hindered N1 position. Recent studies have shown that α-halomethylsilanes can provide high selectivity for N1 methylation of pyrazoles.[8][9]

    • Reaction Conditions: The choice of base and solvent can influence the N1/N2 ratio. It is often necessary to screen different conditions (e.g., NaH in DMF, K₂CO₃ in acetone) to optimize for the desired isomer.

    • Protecting Group Strategy: While more synthetically demanding, a protecting group can be used to block one nitrogen, allowing for selective methylation of the other, followed by deprotection.

Question 4: I have a significant amount of unreacted 7-Chloro-1H-pyrazolo[3,4-c]pyridine starting material after the methylation reaction. How can I drive the reaction to completion?

Answer:

Incomplete conversion is a common issue and can often be resolved by adjusting the reaction parameters.

  • Cause A: Insufficient Amount of Methylating Agent.

  • Troubleshooting A:

    • Stoichiometry: Ensure at least one full equivalent of the methylating agent (e.g., methyl iodide, dimethyl sulfate) is used. A slight excess (1.1-1.2 equivalents) can help drive the reaction to completion.

  • Cause B: Incomplete Deprotonation. The pyrazole nitrogen needs to be deprotonated by a base to become nucleophilic enough to react with the methylating agent.

  • Troubleshooting B:

    • Base Strength and Equivalents: Use a sufficiently strong base (e.g., sodium hydride) and ensure at least one equivalent is used to fully deprotonate the starting material.

    • Reaction Time and Temperature: Monitor the reaction by TLC to determine the necessary reaction time. If the reaction is sluggish at room temperature, gentle heating may be required.

Question 5: I'm seeing a new, more polar spot on my TLC plate that I suspect is an over-methylation product. How can I confirm this and prevent its formation?

Answer:

This is likely a quaternary salt, formed by the methylation of the pyridine nitrogen in your already N-methylated product.

  • Side Product: 7-Chloro-1,5-dimethyl-1H-pyrazolo[3,4-c]pyridin-5-ium salt.

  • Identification:

    • Solubility: Quaternary salts are often highly polar and may be more soluble in polar solvents and water than the desired product.

    • NMR Spectroscopy: The formation of a quaternary salt will result in a downfield shift of the aromatic protons on the pyridine ring. A new methyl signal corresponding to the N5-methyl group will also be present.

    • Mass Spectrometry (MS): ESI-MS will show a molecular ion corresponding to the cationic quaternary species.

  • Prevention:

    • Control Stoichiometry: Avoid using a large excess of the methylating agent. Use close to one equivalent to minimize the chance of a second methylation event.[10]

    • Reaction Time: Monitor the reaction closely by TLC and stop it once the starting material is consumed to prevent further reaction.

Question 6: My final product appears to have lost the chloro-substituent. What could have caused this?

Answer:

The chloro group at the 7-position can be susceptible to hydrolysis under certain conditions, particularly if water is present and the reaction is heated for an extended period, or if certain nucleophiles are present.

  • Side Product: 1-Methyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one.

  • Identification:

    • MS: The mass spectrum will show a molecular ion peak that is 18 atomic mass units higher than the desired product (loss of HCl and addition of H₂O).

    • NMR: The ¹H NMR spectrum will show significant changes in the chemical shifts of the aromatic protons. The IR spectrum may show a characteristic C=O stretch.

  • Prevention:

    • Anhydrous Conditions: Ensure all solvents and reagents are dry, especially if the reaction requires heating.

    • Control of pH: Avoid strongly basic aqueous conditions during workup if possible, as this can promote hydrolysis.

III. Summary of Potential Side Products

Reaction Stage Side Product Reason for Formation Prevention/Minimization
Stage 1: Cyclization Triazine DerivativesRearrangement of diazonium intermediate[4]Strict temperature (0-5 °C) and pH control during diazotization.
Stage 2: Methylation 7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine (N2-isomer)Alkylation at the N2 position of the pyrazole ring.[5]Use of sterically hindered methylating agents; optimization of base and solvent.[8][9]
Stage 2: Methylation Unreacted 7-Chloro-1H-pyrazolo[3,4-c]pyridineIncomplete reaction.Use of sufficient base and methylating agent; adequate reaction time and temperature.
Stage 2: Methylation 7-Chloro-1,5-dimethyl-1H-pyrazolo[3,4-c]pyridin-5-ium saltOver-methylation at the pyridine nitrogen.Careful control of methylating agent stoichiometry (avoid large excess).[10]
Overall 1-Methyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-oneHydrolysis of the 7-chloro substituent.Use of anhydrous conditions; avoid prolonged heating in the presence of water/strong base.

IV. Experimental Protocols & Methodologies

Protocol 1: General Procedure for N-Methylation and Work-up

This protocol provides a general methodology. Optimization of specific parameters may be required.

  • Reaction Setup: To a solution of 7-Chloro-1H-pyrazolo[3,4-c]pyridine in an anhydrous aprotic solvent (e.g., DMF, THF, or acetone), add a suitable base (e.g., NaH, K₂CO₃).

  • Deprotonation: Stir the mixture at room temperature (or as required) to allow for complete deprotonation.

  • Methylation: Cool the reaction mixture (if necessary) and add the methylating agent (e.g., methyl iodide, dimethyl sulfate) dropwise.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Quenching: Once the reaction is complete, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: TLC Monitoring of the Methylation Reaction
  • Plate Preparation: Use silica gel coated TLC plates.

  • Spotting: Spot the starting material, the reaction mixture at different time points, and co-spot the starting material and reaction mixture.

  • Eluent System: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective. The ratio may need to be optimized to achieve good separation (Rf values between 0.2 and 0.8).

  • Visualization: Visualize the spots under UV light (254 nm). The starting material, N1-isomer, N2-isomer, and any over-methylated product should have distinct Rf values.

V. Visualizations

Diagram 1: Key Reaction Pathways and Side Products

reaction_pathways cluster_stage1 Stage 1: Cyclization cluster_stage2 Stage 2: Methylation 2-Chloro-3-aminopyridine 2-Chloro-3-aminopyridine Diazonium Salt Diazonium Salt 2-Chloro-3-aminopyridine->Diazonium Salt NaNO2, H+ 7-Chloro-1H-pyrazolo[3,4-c]pyridine 7-Chloro-1H-pyrazolo[3,4-c]pyridine Diazonium Salt->7-Chloro-1H-pyrazolo[3,4-c]pyridine Cyclization Triazine Byproduct Triazine Byproduct Diazonium Salt->Triazine Byproduct Rearrangement Desired Product 7-Chloro-1-methyl-1H- pyrazolo[3,4-c]pyridine 7-Chloro-1H-pyrazolo[3,4-c]pyridine->Desired Product Base, CH3I N2-Isomer N2-Isomer 7-Chloro-1H-pyrazolo[3,4-c]pyridine->N2-Isomer Base, CH3I Quaternary Salt Quaternary Salt Desired Product->Quaternary Salt Excess CH3I Hydrolysis Product Hydrolysis Product Desired Product->Hydrolysis Product H2O, heat

Caption: Synthetic pathways and potential side reactions.

Diagram 2: Troubleshooting Logic for Methylation

troubleshooting_methylation cluster_issues Observed Issues cluster_solutions Potential Solutions start Analyze Crude Reaction Mixture (TLC, NMR) low_conversion Low Conversion/ Unreacted SM start->low_conversion isomer_mixture Mixture of Isomers start->isomer_mixture polar_impurity New Polar Spot start->polar_impurity increase_reagents Increase Base/ Methylating Agent low_conversion->increase_reagents optimize_conditions Optimize Base/Solvent/ Sterically Hindered Reagent isomer_mixture->optimize_conditions control_stoichiometry Reduce Excess Methylating Agent polar_impurity->control_stoichiometry

Caption: Troubleshooting workflow for the methylation step.

VI. References

  • Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm] - ResearchGate. Available at: [Link]

  • NMR Chemical Shifts. Available at: [Link]

  • THE COUPLING CAPACITY OF DIAZOTIZED N-SUBSTITUTED AMINOPYRIDINES – A QUANTUM MECHANICAL APPROACH - Revue Roumaine de Chimie. Available at: [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]

  • Quantitative Gas‐Solid Diazotization of 3‐Aminopyrazolo[3,4‐b]pyridine Derivatives and Azo Dye Syntheses by Means of Solid‐Solid Reactions | Request PDF - ResearchGate. Available at: [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - Digital CSIC. Available at: [Link]

  • Diazotisation - Organic Chemistry Portal. Available at: [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC - NIH. Available at: [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - ResearchGate. Available at: [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed. Available at: [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Publishing. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PubMed Central - NIH. Available at: [Link]

  • Proton NMR Table - MSU chemistry. Available at: [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. - R Discovery. Available at: [Link]

  • Chemistry Diazotization Reaction - sathee jee. Available at: [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. Available at: [Link]

  • Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Available at: [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents | The Journal of Organic Chemistry. Available at: [Link]

  • Quaternary Ammonium Salts Used as Solid Methylating Agents - ChemistryViews. Available at: [Link]

  • 14.4: Diazotization of Amines - Chemistry LibreTexts. Available at: [Link]

  • EP1125927A1 - A method for preparation of a quaternary ammonium salt - Google Patents. Available at:

  • Chromatographic separation and spectroscopic characterization of the E/Z isomers of acrivastine - PubMed. Available at: [Link]

  • Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. Available at: [Link]

  • 7-Chloro-1H-pyrazolo[4,3-b]pyridine | C6H4ClN3 | CID 13747176 - PubChem. Available at: [Link]

  • 4-chloro-1-methyl-1H-pyrazolo(4,3-c)pyridine | C7H6ClN3 | CID 83827012 - PubChem. Available at: [Link]

  • methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate | C8H7N3O2 | CID 72207899 - PubChem. Available at: [Link]

  • Synthesis of functionalized pyridinium salts bearing a free amino group - arkat usa. Available at: [Link]

  • Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4- c ]pyrazoles. Available at: [Link]

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - Organic Chemistry Portal. Available at: [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - ResearchGate. Available at: [Link]

  • N-methylation of pyrazole : r/OrganicChemistry - Reddit. Available at: [Link]

  • Species variations in the N-methylation and quaternization of [14C]pyridine - PubMed. Available at: [Link]

Sources

Technical Support Center: Purification of 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An advanced guide to the chromatographic purification of 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine, this technical support center provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and professionals in drug development. Authored from the perspective of a Senior Application Scientist, this document integrates expert knowledge with practical, field-tested solutions to common challenges encountered during the purification process.

The successful isolation of this compound is a critical step in many synthetic workflows. Due to its polar nature as a nitrogen-containing heterocycle, purification via column chromatography can present unique challenges.[1][2] This guide is designed to provide a systematic approach to developing a robust purification method and troubleshooting common issues that may arise.

Frequently Asked Questions (FAQs)

Method Development & Optimization

Question 1: What are the recommended initial conditions (stationary and mobile phase) for the purification of this compound?

Answer: For a compound with the polarity of this compound, normal-phase chromatography on silica gel is the most common and cost-effective starting point.

  • Stationary Phase: Standard silica gel (200-300 mesh) is a reliable choice.[3] The acidic nature of silica can sometimes cause issues with basic compounds like pyrazolopyridines, leading to peak tailing.[1] If this becomes problematic, deactivated silica or alumina may be considered.[4]

  • Mobile Phase (Eluent): A good starting point is a solvent system of ethyl acetate (EtOAc) and a non-polar solvent like hexanes or petroleum ether.[5] Begin with a low polarity mixture (e.g., 10-20% EtOAc in hexanes) and gradually increase the polarity based on Thin Layer Chromatography (TLC) analysis. A target Rf value for the desired compound on TLC should be between 0.25 and 0.35 for optimal separation on a column.

For highly polar impurities that are difficult to separate, a more polar solvent system, such as dichloromethane (DCM) and methanol (MeOH), may be necessary.[3][6] When using a DCM/MeOH system, it is often beneficial to add a small amount of a basic modifier like ammonium hydroxide (~0.1-0.5%) to the mobile phase to improve peak shape and prevent streaking.[6]

Question 2: My compound is poorly soluble in the recommended mobile phase. How should I load it onto the column?

Answer: Poor solubility in the starting eluent is a common problem that can lead to poor separation if not handled correctly.[7] Loading the sample in a strong solvent will cause it to spread into a wide band at the top of the column, compromising resolution. The preferred method in this situation is dry loading :

  • Dissolve your crude sample in a suitable solvent in which it is highly soluble (e.g., DCM, acetone, or methanol).

  • Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to this solution.

  • Carefully evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.

  • Gently layer this silica-adsorbed sample onto the top of your packed column.

  • Carefully add a thin layer of sand on top to prevent disturbance when adding the eluent.[7]

This technique ensures that your compound is introduced to the column in a very concentrated band, leading to significantly better separation.[7]

Troubleshooting Poor Separation & Purity

Question 3: I'm seeing significant peak tailing for my compound. What is the cause and how can I fix it?

Answer: Peak tailing is a frequent issue with nitrogen-containing heterocycles like your target compound.[1] It is primarily caused by strong, non-ideal interactions between the basic nitrogen atoms in your molecule and acidic silanol groups on the surface of the silica gel.[1] This results in a portion of the analyte being retained more strongly, leading to a "tail."

Here are several strategies to mitigate peak tailing:

  • Use a Mobile Phase Modifier: The most effective solution is often to add a small amount of a basic modifier to your eluent.

    • For EtOAc/Hexane systems, adding 0.5-1% triethylamine (TEA) can neutralize the acidic sites on the silica.[1]

    • For DCM/MeOH systems, adding 0.5-1% ammonium hydroxide is a common practice.[6]

  • Switch to a Deactivated Stationary Phase: If modifiers are not sufficient or are incompatible with your compound, consider using a different stationary phase. Alumina (neutral or basic) or commercially available deactivated silica gels are excellent alternatives that have fewer acidic sites.[4]

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak shape distortion, including tailing.[1] If you suspect this, try running the purification with half the amount of crude material.

Question 4: My fractions are all contaminated with a close-running impurity. How can I improve the resolution?

Answer: Improving the separation between two closely eluting compounds requires optimizing the selectivity of your chromatographic system.

  • Flatten the Gradient: If you are running a step-gradient (e.g., jumping from 10% EtOAc to 30% EtOAc), try a shallower, linear gradient instead. This gives the compounds more time to resolve along the length of the column.

  • Change the Solvent System: Different solvents can create different interactions with your compound and the stationary phase, altering the selectivity. If you are using an EtOAc/hexane system, try switching to a DCM/acetone or DCM/ether system. The goal is to find a solvent combination that maximizes the difference in Rf values between your product and the impurity.

  • Consider an Alternative Stationary Phase: If solvent changes don't provide the necessary resolution, the interaction mechanism with the stationary phase may need to be altered. For constitutional isomers, which can be particularly challenging to separate, a stationary phase with different properties may be required.[8][9] Switching from standard silica to a diol-bonded or cyano-bonded silica can sometimes provide the unique selectivity needed. For very difficult separations, reversed-phase chromatography (e.g., C18 silica with a water/acetonitrile or water/methanol mobile phase) can offer a completely different and often highly effective separation mechanism.[5][10]

Troubleshooting Yield & Recovery

Question 5: I have very low recovery of my compound from the column. Where could it have gone?

Answer: Low recovery suggests that your compound is either not eluting from the column or is degrading during the purification process.[4]

Here's a systematic way to troubleshoot this issue:

  • Check for Compound Stability on Silica: Before running a column, spot your compound on a TLC plate and let it sit for a few hours next to a freshly spotted lane. If the original spot develops new, lower Rf spots or streaks, your compound may be decomposing on the silica.[4] Pyridine derivatives can sometimes be sensitive to the acidic nature of silica gel.[1] If instability is confirmed, you must switch to a less acidic stationary phase like neutral alumina or deactivated silica.

  • Ensure Elution is Complete: It's possible the compound is still on the column. After your expected fractions have been collected, flush the column with a very strong eluent (e.g., 10-20% MeOH in DCM). Collect this flush and check it by TLC. If your compound is present, it means your primary eluent system was not strong enough.

  • Compound May Have Eluted in the Solvent Front: If your compound is less polar than anticipated or if you loaded the sample in a solvent that was too strong, it may have eluted very quickly with the solvent front. Always check the very first fractions collected.[4]

  • Irreversible Adsorption: In some cases, highly polar compounds can bind irreversibly to the stationary phase. This is more common with unmodified silica. Using a mobile phase modifier (like TEA or NH4OH) can help prevent this by competing for the active sites on the silica.

Experimental Protocols & Data

Protocol 1: Standard Silica Gel Column Chromatography

This protocol outlines a standard procedure for purifying this compound using a normal-phase silica gel column.

  • Column Preparation:

    • Select a glass column of appropriate size (a good rule of thumb is a silica gel mass of 50-100 times the mass of the crude sample).

    • Secure the column vertically to a stand. Add a small plug of cotton or glass wool to the bottom.

    • Add a layer of sand (~1 cm).

    • Prepare a slurry of silica gel in your starting, low-polarity eluent (e.g., 5% EtOAc in hexanes).

    • Pour the slurry into the column and use gentle air pressure to pack the bed evenly. Ensure there are no air bubbles or cracks.

    • Drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Sample Loading:

    • Use the dry loading method described in FAQ 2 for best results.

  • Elution:

    • Carefully add your starting eluent to the column.

    • Begin collecting fractions.

    • Gradually increase the polarity of the eluent according to your TLC analysis. A typical gradient might be:

      • 5% EtOAc/Hexanes (2 column volumes)

      • 10% EtOAc/Hexanes (4 column volumes)

      • 20% EtOAc/Hexanes (4 column volumes)

      • And so on, until the compound has fully eluted.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Data Tables

Table 1: Common Solvent Systems and Properties

Solvent System (v/v)PolarityUV Cutoff (nm)Notes
Ethyl Acetate / HexanesAdjustable (Low to Medium)~254 nm (EtOAc)Excellent general-purpose system for moderately polar compounds.
Dichloromethane / MethanolAdjustable (Medium to High)~233 nm (DCM)Good for more polar compounds. A basic modifier is often needed.[6]
Acetone / HexanesAdjustable (Medium)~330 nm (Acetone)Can offer different selectivity compared to ethyl acetate.
Water / Acetonitrile (C18)Adjustable (High)~190 nm (ACN)Used for reversed-phase chromatography; separates based on hydrophobicity.[10]

Table 2: Troubleshooting Summary

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing Acidic silanol interactions; Column overload.Add TEA or NH4OH to eluent; Reduce sample load; Use alumina.[1]
Poor Separation Suboptimal solvent system; Gradient too steep.Change solvent system (e.g., EtOAc to DCM-based); Use a shallower gradient.[11]
Low Recovery Compound decomposition on silica; Irreversible adsorption; Insufficient eluent strength.Test for stability on TLC; Use deactivated silica/alumina; Add a modifier; Flush column with a strong solvent.[4]
No Compound Elutes Compound is either too polar (stuck on baseline) or non-polar (eluted in solvent front).Check first fractions; Flush column with a very polar solvent (e.g., 20% MeOH/DCM) and check by TLC.[4]

Visualizations

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Analysis (Find Solvent System) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Dry Loading Preferred) Pack->Load Elute 4. Elute with Gradient Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Final Pure Product Evaporate->Final

Caption: A standard workflow for purifying a target compound using column chromatography.

Troubleshooting Decision Tree for Poor Separation

G Start Problem: Poor Separation CheckTLC Are spots overlapping on TLC? Start->CheckTLC OptimizeSolvent Optimize Solvent System (Change polarity or composition) CheckTLC->OptimizeSolvent Yes ShallowGradient Use a Shallower Gradient CheckTLC->ShallowGradient No, but close OptimizeSolvent->ShallowGradient Success Separation Improved OptimizeSolvent->Success ReduceLoad Reduce Sample Load ShallowGradient->ReduceLoad ShallowGradient->Success ChangeStationary Change Stationary Phase (e.g., Alumina, C18) ReduceLoad->ChangeStationary ReduceLoad->Success ChangeStationary->Success

Caption: A decision tree for troubleshooting poor separation in column chromatography.

References

  • Chromatography Troubleshooting Guide. (n.d.). Restek.
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (2023). RSC Publishing.
  • Stationary phases for the separation of stereoisomers by supercritical fluid chromatography. (2023). ResearchGate.
  • Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. (n.d.). Research Journal of Pharmacy and Technology.
  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Chemistry Department.
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). ALWSCI.
  • Exploring the Different Mobile Phases in HPLC. (n.d.). Moravek.
  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews.
  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. (2024). Welch Materials.
  • Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. (n.d.). LCGC International.
  • Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. (n.d.). Separation Science.
  • New HPTLC method, with systematic mobile-phase optimization, for determination of six apolar heterocyclic aromatic amines. (2004). ResearchGate.
  • 7-Chloro-1H-pyrazolo[4,3-b]pyridine. (n.d.). PubChem.
  • Quick Troubleshooting Guide For HPLC Column Usage. (n.d.). Biovanix Chromatography.
  • separation of positional isomers. (2017). Chromatography Forum.
  • A Guide to Selective Columns for Isomer Separation. (2024). Welch Materials.
  • Practical and divergent synthesis of carbocyclic pyrazolo[3,4-d]pyrimidine nucleoside analogues. (2023). Biblio.
  • Supporting information. (n.d.).
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. (2023). PMC - NIH.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). MDPI.
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (2023). ResearchGate.
  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (n.d.). PubMed.
  • Challenges and solutions for the downstream purification of therapeutic proteins. (n.d.). PMC - NIH.
  • Qualitative Analysis of the Main Impurities in Pyraclostrobin by UPLC-HR-MS/MS. (n.d.).

Sources

Improving solubility of 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine for assays

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Improving the Aqueous Solubility of 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this compound during assay development. Due to its heterocyclic aromatic structure, containing both a halogen and a methyl group, this compound is predicted to have low aqueous solubility, a common hurdle in drug discovery that can lead to inaccurate assay results and underestimated potency.[1][2]

This document provides in-depth troubleshooting guides, validated experimental protocols, and frequently asked questions to help you systematically overcome these challenges and generate reliable, reproducible data.

Section 1: Troubleshooting Guide - Common Solubility Issues

This section addresses the most frequent problems encountered when introducing hydrophobic compounds into aqueous assay buffers.

Q1: My compound precipitates immediately when I add my DMSO stock solution to the assay medium. What's happening and how do I fix it?

Answer: This is a classic phenomenon known as "crashing out" or "solvent shock."[3] It occurs when a compound, highly soluble in a concentrated organic solvent like Dimethyl Sulfoxide (DMSO), is rapidly diluted into an aqueous buffer where its solubility is much lower. The abrupt change in solvent polarity causes the compound to fall out of solution.

Root Cause Analysis & Recommended Solutions:

  • High Final Concentration: The target concentration in your assay likely exceeds the compound's maximum aqueous solubility.

    • Solution: First, determine the compound's maximum soluble concentration in your specific assay buffer (See Protocol 1 ). You may need to adjust your assay to work at a lower, soluble concentration.

  • Rapid Solvent Exchange: Adding a small volume of concentrated DMSO stock directly into a large volume of buffer creates localized super-saturation, triggering precipitation.[4]

    • Solution: Employ a serial dilution method. Instead of a single large dilution step, create intermediate dilutions in pre-warmed (37°C) assay buffer. Add the compound stock dropwise while gently vortexing the buffer to ensure rapid and even dispersion.[4]

  • Low Media Temperature: The solubility of most organic compounds decreases at lower temperatures.

    • Solution: Always use pre-warmed (e.g., 37°C for cell-based assays) buffer or media when making dilutions.[4]

  • High Final DMSO Concentration: While DMSO aids initial dissolution, its final concentration in the assay is critical. Most cell-based assays are sensitive to DMSO levels above 0.5-1%, and some enzymatic assays can also be affected.[5][6]

    • Solution: Prepare a higher concentration stock solution (e.g., 50-100 mM in 100% DMSO) so that the volume added to the final assay is minimal, keeping the final DMSO concentration well below the tolerance limit of your system.[3]

Q2: The compound solution is clear initially, but I see a precipitate forming after several hours of incubation. What causes delayed precipitation?

Answer: Delayed precipitation suggests that while the compound was initially soluble (perhaps in a supersaturated state), changes in the assay environment over time have reduced its solubility.[7]

Root Cause Analysis & Recommended Solutions:

  • Temperature Fluctuations: Removing plates from a 37°C incubator can cause temperature cycling, which may decrease solubility.

    • Solution: Minimize the time that culture vessels are outside the incubator.[4]

  • pH Shift in Media: Cellular metabolism can produce acidic byproducts (like lactic acid), gradually lowering the pH of the culture medium.[3] For a compound with a basic center, like the pyridine nitrogen in your molecule, a decrease in pH would typically increase solubility by promoting protonation. However, if the medium becomes more basic for any reason, or if the compound has acidic properties, solubility could decrease.

    • Solution: Monitor the pH of your medium during the experiment. Ensure your incubator's CO₂ levels are stable to maintain the bicarbonate buffer system. For long experiments, consider changing the medium.

  • Interaction with Media Components: Components in complex media, such as proteins in Fetal Bovine Serum (FBS), can interact with the compound. While serum proteins can sometimes help solubilize compounds, they can also lead to the formation of insoluble complexes over time.[3]

    • Solution: Test compound stability in media with and without serum to diagnose the issue. If FBS is the cause, consider reducing the serum percentage or using a serum-free formulation if your assay permits.

  • Evaporation: In long-term cultures, media evaporation can concentrate all components, including your compound, pushing it beyond its solubility limit.[4]

    • Solution: Ensure proper humidification of the incubator and use low-evaporation lids or plate sealers.

Section 2: Advanced Solubilization Strategies & FAQs

If optimizing the dilution process is insufficient, more advanced formulation strategies may be necessary.

FAQ 1: The structure has a pyridine ring. Can I use pH modification to improve solubility?

Answer: Yes, this is an excellent strategy and often the first to try for ionizable compounds. The nitrogen atom in the pyridine ring is basic and can be protonated at acidic pH. The resulting salt form (a pyridinium salt) is typically much more water-soluble than the neutral form.[8][9]

The key is to work at a pH that is at least 1-2 units below the compound's pKa (the pH at which 50% of the compound is ionized). While the exact pKa of this compound is not published, the pKa of pyridine itself is ~5.2.[8] Therefore, adjusting your assay buffer to a pH between 4.0 and 6.0 could significantly enhance solubility.

Caution: Ensure your biological system (cells, enzymes) is stable and active at the modified pH. Run a pH tolerance control for your assay.

See Protocol 2 for a detailed method on conducting a pH-solubility screen.

FAQ 2: What are co-solvents, and how can they help?

Answer: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[] This reduction in polarity (specifically, the disruption of water's hydrogen bond network) makes the environment more favorable for dissolving hydrophobic compounds.[]

This approach is common in preclinical studies but must be carefully validated, as co-solvents can impact biological activity.[11][12]

Table 1: Common Co-solvents for In Vitro Assays

Co-solventTypical Final Conc. (v/v)Mechanism of ActionAdvantagesDisadvantages
Ethanol 1-5%Reduces solvent polarity.Readily available, effective for many compounds.Can be toxic to cells at higher concentrations; may affect enzyme kinetics.
Polyethylene Glycol 400 (PEG 400) 1-10%Reduces solvent polarity; can form complexes.Low toxicity, commonly used in formulations.[11]Viscous; can interfere with some assay readouts.
Propylene Glycol (PG) 1-10%Reduces solvent polarity.Generally considered safe; good solubilizing power.[11]Can cause cellular stress at higher concentrations.
N-Methyl-2-pyrrolidone (NMP) <1%Highly polar aprotic solvent.Very strong solubilizer.Potential for higher toxicity; must be used at very low concentrations.[11]
FAQ 3: I've heard about cyclodextrins and surfactants. When should I consider them?

Answer: These are advanced options, typically used when other methods fail, as they have a higher potential for assay interference.

  • Surfactants (e.g., Tween-20, Triton X-100): These are detergents that form micelles in aqueous solution above a certain concentration (the critical micelle concentration). Hydrophobic compounds can be encapsulated within the hydrophobic core of these micelles, effectively solubilizing them.[11][13] This is a common strategy in biochemical assays but is often incompatible with cell-based assays as surfactants can disrupt cell membranes.

  • Cyclodextrins (e.g., HP-β-CD): These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic compound can form an "inclusion complex" by fitting into this cavity, which then allows the entire complex to dissolve in water.[7][11] This can be a very effective technique, but the cyclodextrin itself can sometimes interact with assay components.

Section 3: Visualization of Troubleshooting Workflow

The following diagram outlines a systematic approach to addressing solubility issues with this compound.

G start Precipitation Observed in Assay immediate Immediate Precipitation ('Crashing Out') start->immediate delayed Delayed Precipitation (During Incubation) start->delayed check_conc Is final concentration too high? immediate->check_conc check_dilution Was dilution too rapid? immediate->check_dilution check_dmso Is final DMSO% too high? immediate->check_dmso check_ph Has media pH shifted? delayed->check_ph check_temp Were there temperature fluctuations? delayed->check_temp check_media Is there interaction with media components (e.g., FBS)? delayed->check_media sol_max_conc Determine Max Soluble Conc. (Protocol 1) & adjust assay check_conc->sol_max_conc sol_serial_dil Use serial dilution in pre-warmed buffer check_dilution->sol_serial_dil sol_dmso Use higher conc. stock to lower final DMSO% check_dmso->sol_dmso sol_ph Monitor/stabilize pH (e.g., check CO2) check_ph->sol_ph sol_temp Minimize time outside incubator check_temp->sol_temp sol_media Test in serum-free media check_media->sol_media adv_sol Still Insoluble? Consider Advanced Strategies sol_max_conc->adv_sol sol_serial_dil->adv_sol sol_dmso->adv_sol sol_ph_adjust pH Adjustment (Protocol 2) adv_sol->sol_ph_adjust sol_cosolvent Co-solvent Screening adv_sol->sol_cosolvent

Caption: Troubleshooting workflow for compound precipitation.

Section 4: Experimental Protocols

Protocol 1: Determining Maximum Soluble Concentration (Kinetic Solubility)

This protocol determines the highest concentration of your compound that remains in solution under your specific assay conditions, a critical first step in troubleshooting.[1]

Materials:

  • High-concentration stock solution of this compound in 100% anhydrous DMSO (e.g., 50 mM).[14]

  • Your final assay buffer or cell culture medium, pre-warmed to the experimental temperature (e.g., 37°C).

  • Sterile 96-well plate (clear, flat-bottom) or microcentrifuge tubes.

  • Calibrated pipettes.

Procedure:

  • Prepare Dilution Series: In a 96-well plate, prepare a 2-fold serial dilution of your compound.

    • Add 100 µL of pre-warmed assay buffer to wells A2 through A12.

    • Prepare the highest desired concentration in well A1. For example, to make a 200 µM solution from a 50 mM stock (a 1:250 dilution), add 0.8 µL of stock to 199.2 µL of buffer. This keeps the final DMSO concentration at 0.4%.

    • Transfer 100 µL from well A1 to A2, mix thoroughly by pipetting up and down.

    • Continue this serial dilution across the plate to well A11. Well A12 will serve as a buffer-only (no compound) negative control.

  • Incubation: Incubate the plate under your standard assay conditions (e.g., 37°C, 5% CO₂) for a duration matching your experiment.

  • Observation: Visually inspect each well for precipitation (cloudiness, crystals) against a dark background immediately after dilution and at the end of the incubation period. For more sensitive detection, you can read the plate on a nephelometer or plate reader measuring absorbance at ~600-700 nm to quantify turbidity.[15]

  • Determine Concentration: The highest concentration that remains clear and free of precipitate is the maximum kinetic solubility under these conditions. All subsequent experiments should be designed with concentrations at or below this limit.

Protocol 2: pH-Solubility Screening

This protocol helps determine if adjusting the pH of your assay buffer can improve the solubility of your compound.

Materials:

  • High-concentration DMSO stock solution.

  • A set of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0). Use buffers appropriate for your assay system (e.g., Acetate for pH 4-5.5, MES for pH 5.5-6.7, HEPES for pH 7-8).

  • Equipment from Protocol 1.

Procedure:

  • Set Up: In separate rows of a 96-well plate, add 198 µL of each buffer (e.g., Row A = pH 4.0, Row B = pH 5.0, etc.).

  • Add Compound: To the first well of each row, add 2 µL of a 10 mM DMSO stock to achieve a final concentration of 100 µM (and 1% DMSO). Add 2 µL of DMSO to the last well of each row to serve as a vehicle control.

  • Equilibrate: Seal the plate and shake at room temperature or 37°C for 1-2 hours to allow the compound to reach equilibrium.

  • Observe: Visually inspect each well for precipitation.

  • Quantify (Optional but Recommended): To get quantitative data, centrifuge the plate to pellet any undissolved compound. Carefully transfer the supernatant to a new plate and measure the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or measure absorbance if the compound has a chromophore.[15]

  • Analyze: Plot the solubility (concentration in supernatant) against the pH. This will reveal the optimal pH range for maximizing the solubility of this compound.

Section 5: Best Practices for Stock Solution Preparation

The integrity of your experiments begins with properly prepared stock solutions. Inaccurate or degraded stocks can lead to non-reproducible results.[16]

  • Use High-Quality Reagents: Start with high-purity compound and anhydrous, cell-culture grade DMSO. Moisture in DMSO can cause hydrophobic compounds to precipitate over time during storage.[3][17]

  • Accurate Weighing: Use a calibrated analytical balance. For small masses, it is often more accurate to weigh a slightly larger amount (e.g., 5-10 mg) and adjust the solvent volume accordingly to reach your target concentration.[18]

  • Ensure Complete Dissolution: After adding the solvent, ensure the compound is fully dissolved. Vortex thoroughly and, if necessary, use brief sonication in a water bath to break up any aggregates. Visually confirm that no solid particles remain.[14]

  • Proper Storage:

    • Aliquoting: Aliquot the stock solution into single-use volumes in sterile, light-blocking vials. This is the most critical step to prevent degradation from repeated freeze-thaw cycles.[14]

    • Temperature: Store aliquots at -20°C or -80°C. Check the manufacturer's data sheet for any specific temperature or light-sensitivity warnings.[14]

  • Clear Labeling: Label each aliquot clearly with the compound name, concentration, solvent, date of preparation, and your initials.[19]

By following these guidelines, you can systematically diagnose and solve solubility issues, ensuring the quality and reliability of your assay data.

References

  • World Pharma Today.
  • WuXi AppTec DMPK. (2024).
  • Purdue e-Pubs.
  • National Institutes of Health (NIH). (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
  • ResearchGate. (2006).
  • Quora. (2017). What effects does DMSO have on cell assays?
  • ResearchGate. Strategies for the Formulation Development of Poorly Soluble Drugs via Oral Route.
  • BenchChem. Technical Support Center: Minimizing the Impact of DMSO on Enzyme Activity in Biochemical Assays.
  • Wikipedia. Pyridine.
  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know.
  • American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • ACS Publications. (1995). A Simple Method for Determination of Solubility in the First-Year Laboratory.
  • FasterCapital. Best Practices For Stock Solutions.
  • Computational Chemistry. (2022). Compound solubility measurements for early drug discovery.
  • BenchChem.
  • Lund University Publications.
  • ResearchGate. Effect of DMSO concentration.
  • ResearchGate. Examples of marketed pyrazolopyridine drugs.
  • BenchChem.
  • Solve Scientific. High Throughput Measurement of Compound Solubility and Physical Form with BMI.
  • KEYENCE. Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • Bitesize Bio. (2025).
  • PubMed Central. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study.
  • BOC Sciences.
  • BenchChem.
  • ResearchGate. (2018). Drug stock solutions best practices?
  • ResearchGate. (2015).
  • BenchChem.
  • ResearchGate.
  • NCBI Bookshelf. Pyridine - Some Industrial Chemicals.
  • PubMed Central. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • PubMed. (2010).
  • BenchChem. Technical Support Center: Overcoming Poor Solubility of Pyrazole-Based Compounds in Aqueous Media.
  • PubMed. (2011).
  • Sarchem Labs. Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • MDPI. (2024). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics.
  • International Journal of Pharmaceutical and Experimental Research. (2022).
  • Sigma-Aldrich. 7-Chloro-1H-pyrazolo[4,3-c]pyridine.
  • ResearchGate.
  • ResearchGate. C–H···π interactions increase pyridinium solubility by disrupting ionic...
  • Cenmed Enterprises. 7-chloro-2-methyl-pyrazolo[3,4-c]pyridine.
  • MDPI. (2024). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments.
  • ChemicalBook. (2025). 7-CHLORO-1-METHYL-1H-PYRAZOLO[4,3-B]PYRIDINE | 94220-43-6.
  • ACS Publications. (2022). Applications of High Throughput Chemistry to Medicinal Chemistry.
  • PubMed Central. (2019).
  • PubMed Central. (2011). Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests.
  • PubChem. 4-chloro-1-methyl-1H-pyrazolo(4,3-c)pyridine.

Sources

Stability issues with 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common stability issues encountered when working with this compound in solution. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your work with this compound, offering potential causes and actionable solutions.

Issue 1: Inconsistent or Lower-Than-Expected Potency in Biological Assays

Symptoms:

  • Variability in dose-response curves between experiments.

  • Reduced biological activity compared to literature values.

  • Complete loss of activity over a short period.

Potential Causes & Solutions:

  • Hydrolytic Degradation: The chloro-substituent on the pyridine ring is susceptible to hydrolysis, particularly in aqueous solutions with a basic pH. This reaction can lead to the formation of a less active hydroxy-derivative.

    • Solution: Maintain the pH of your aqueous solutions in the acidic to neutral range (pH 4-7). Use of a buffered system is highly recommended to prevent pH fluctuations. If the experimental design allows, consider preparing stock solutions in anhydrous aprotic solvents like DMSO and making final dilutions into aqueous media immediately before use.

  • Solvent-Induced Degradation: While DMSO is a common solvent for stock solutions, prolonged storage in DMSO, especially if it contains water, can lead to degradation.

    • Solution: Prepare fresh stock solutions in high-purity, anhydrous DMSO. For long-term storage, aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen).

  • Photodegradation: Chloro-substituted N-heterocycles can be sensitive to light, leading to the formation of various degradation products.[1]

    • Solution: Protect all solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible.

  • Thermal Degradation: Elevated temperatures can accelerate the degradation of the compound.

    • Solution: Avoid heating solutions containing the compound unless absolutely necessary. If warming is required to aid dissolution, use a gentle water bath and do not exceed 37°C for extended periods. Store stock solutions and experimental samples at recommended low temperatures.

Experimental Workflow for Investigating Potency Issues:

A Inconsistent Potency Observed B Prepare Fresh Stock Solution in Anhydrous DMSO A->B C Verify Compound Identity and Purity (LC-MS/NMR) B->C D Control pH of Aqueous Buffers (pH 4-7) C->D E Protect Solutions from Light D->E F Minimize Exposure to Elevated Temperatures E->F G Perform Time-Course Experiment to Assess Stability in Assay Media F->G H Re-run Biological Assay with Freshly Prepared Solutions G->H I Consistent Potency Achieved H->I

Caption: Troubleshooting workflow for inconsistent biological activity.

Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis (HPLC, LC-MS)

Symptoms:

  • Multiple peaks observed in the chromatogram of a supposedly pure sample.

  • Decrease in the area of the parent compound peak over time, with a corresponding increase in new peaks.

Potential Causes & Solutions:

  • Forced Degradation Products: The new peaks are likely degradation products resulting from hydrolysis, photolysis, or oxidation. Forced degradation studies are instrumental in identifying these potential impurities.[2][3]

    • Solution: To identify the source of degradation, perform a systematic forced degradation study. Expose the compound to acidic, basic, oxidative, thermal, and photolytic stress conditions.[2][3][4] This will help in creating a degradation profile and identifying the retention times of the major degradants.

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTypical Duration
Acid Hydrolysis 0.1 M to 1 M HCl at room temperature or 50-60°CUp to 7 days
Base Hydrolysis 0.1 M to 1 M NaOH at room temperature or 50-60°CUp to 7 days
Oxidation 3-30% H₂O₂ at room temperatureUp to 24 hours
Thermal Degradation 60-80°C (solid or in solution)Up to 7 days
Photostability Exposure to UV and visible light (ICH Q1B guidelines)Up to 7 days
  • Reaction with Solvents or Buffer Components: Some solvents or buffer components may react with the compound.

    • Solution: Ensure the compatibility of your chosen solvents and buffers with the compound. When in doubt, perform a preliminary stability test by incubating the compound in the intended medium and analyzing it at different time points.

Degradation Pathway Visualization:

This compound This compound Hydrolysis (Basic pH) Hydrolysis (Basic pH) This compound->Hydrolysis (Basic pH) OH- Photolysis Photolysis This compound->Photolysis UV/Vis Light 7-Hydroxy-1-methyl-1H-pyrazolo[3,4-c]pyridine 7-Hydroxy-1-methyl-1H-pyrazolo[3,4-c]pyridine Hydrolysis (Basic pH)->7-Hydroxy-1-methyl-1H-pyrazolo[3,4-c]pyridine Various Degradation Products Various Degradation Products Photolysis->Various Degradation Products

Caption: Potential degradation pathways of the compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing stock solutions of this compound?

A1: Anhydrous dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions. For compounds with limited solubility in DMSO, other organic solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can be considered. It is crucial to use high-purity, anhydrous solvents to minimize water-related degradation. For biological assays, it is important to ensure that the final concentration of the organic solvent in the assay medium is compatible with the biological system being studied.[5]

Q2: What are the optimal storage conditions for solid this compound and its solutions?

A2:

  • Solid Compound: The solid compound should be stored in a tightly sealed container in a cool, dry, and dark place. Storage at 2-8°C under an inert atmosphere is recommended for long-term stability.[6]

  • Stock Solutions: Stock solutions in anhydrous DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C and protected from light.

Table 2: Summary of Recommended Storage Conditions

FormTemperatureAtmosphereLight Conditions
Solid2-8°CInert (N₂, Ar)Dark
Stock Solution-20°C to -80°CInert (N₂, Ar)Dark

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The chloro-substituent on the pyridine ring makes the compound susceptible to nucleophilic substitution, particularly hydrolysis. This reaction is generally accelerated under basic conditions (pH > 7).[1] In acidic to neutral conditions (pH 4-7), the rate of hydrolysis is significantly slower. Therefore, for experiments in aqueous media, it is critical to control the pH to ensure the stability of the compound throughout the experiment.

Q4: Are there any known incompatibilities with common laboratory reagents?

A4: Avoid strong bases and strong oxidizing agents, as these can promote the degradation of the compound. Additionally, be cautious with nucleophilic reagents, as they may displace the chloro group. Always perform a small-scale compatibility test if you are unsure about a potential reaction with other components in your experimental setup.

Q5: What analytical methods are suitable for assessing the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or mass spectrometric (MS) detection is the most common and reliable technique.[7][8] Such a method should be able to separate the parent compound from its potential degradation products. Method validation should include specificity, linearity, accuracy, precision, and robustness to ensure reliable results.[6][9][10]

References

  • Athanasios A. Papakyriakou, et al. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Med. Chem. Lett. 2013, 4, 1, 63–67.
  • Shipra Baluja, et al. Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. World Scientific News 31 (2016) 100-110.
  • Vardanyan, R. S. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. American Journal of Pure and Applied Chemistry, 3(2), 21-30.
  • Georgieva, M., & Zlatkov, A. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 131-138.
  • M.D. Bermejo, et al. Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Ind. Eng. Chem. Res. 2010, 49, 21, 10459–10464.
  • Elizabeth V. Bedwell, et al. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Adv., 2023,13, 35773-35783.
  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability.
  • Andreja Žgajnar Gotvajn, et al. Transformation products of pharmaceuticals in surface waters and wastewater formed during photolysis and advanced oxidation processes. Trends in Analytical Chemistry, Volume 27, Issue 10, 2008, Pages 859-870.
  • José Marco-Contelles, et al. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules 2020, 25(21), 5006.
  • Ashtekar, A. S., et al. "Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]." International Journal of Pharmaceutical Investigation, vol. 13, no. 2, 2023, pp. 313-320.
  • European Medicines Agency. ICH guideline Q1A (R2) on stability testing of new drug substances and products. 2003.
  • Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(3), 286-296.
  • van de Merbel, N. (2013). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS journal, 15(4), 1193–1203.
  • Szymańska, E., et al. (2020). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules (Basel, Switzerland), 25(22), 5369.
  • Vilhunen, S., et al. (2023). Removal from Water of Some Pharmaceuticals by Photolysis and Photocatalysis: Kinetic Models. Water, 15(23), 4165.
  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • El-Kassem, L. A., et al. (2016). Development and validation of stability indicating HPLC method for quantification of tinidazole. European Journal of Chemistry, 7(4), 459-464.
  • PubChem. 4-chloro-1-methyl-1H-pyrazolo(4,3-c)pyridine.
  • Bajaj, S., et al. (2002). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(51), 35773-35783.
  • S., S., et al. (2021). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Journal of Pharmaceutical Negative Results, 130-134.
  • Patel, D. R., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Organic & Inorganic chemistry International Journal, 6(1).
  • Pereira, V. J., et al. (2017). UV Degradation Kinetics and Modeling of Pharmaceutical Compounds in Laboratory Grade and Surface Water via Direct and Indirect Photolysis at 254 nm. Water, Air, & Soil Pollution, 228(5), 183.
  • Cenmed Enterprises. 7-chloro-2-methyl-pyrazolo[3,4-c]pyridine (C007B-456250).
  • PubChem. 7-Chloro-1H-pyrazolo[4,3-b]pyridine.

Sources

Technical Support Center: Pyrazolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazolopyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of constructing this valuable heterocyclic scaffold. Pyrazolopyridines are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. However, their synthesis is often fraught with challenges ranging from low yields to intractable purification issues.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. It aims to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to solve problems effectively in your own laboratory.

Section 1: Core Synthesis & Yield Optimization

This section addresses the most common and critical issue in pyrazolopyridine synthesis: achieving a satisfactory yield of the desired product.

FAQ 1.1: My three-component reaction to form a pyrazolo[3,4-b]pyridine is resulting in very low yields or failing completely. What are the primary causes?

This is a frequent challenge, especially in multicomponent reactions (MCRs) where multiple equilibria are at play. The problem can typically be traced back to one of four key areas: reactant quality, catalyst efficiency, solvent effects, or reaction conditions.[1]

Troubleshooting Checklist:

  • Purity of Starting Materials: The purity of the aminopyrazole reactant is paramount. Trace impurities can poison catalysts or participate in side reactions, consuming your starting materials.

    • Actionable Advice: Always verify the purity of your aminopyrazole, aldehyde, and the 1,3-dicarbonyl compound (or its equivalent) by ¹H NMR and LC-MS before starting the reaction. If purity is questionable, consider recrystallization or chromatographic purification of the starting materials.[1]

  • Catalyst Selection & Loading: The choice and concentration of the catalyst are critical. While many procedures call for acid or base catalysis, the specific catalyst can dramatically influence the outcome. For instance, ZrCl₄ has been shown to be effective in certain syntheses.[1]

    • Actionable Advice: If a standard acid catalyst (e.g., acetic acid, HCl) is failing, consider screening Lewis acids (e.g., ZrCl₄, InCl₃) or testing different concentrations of your current catalyst.[1] Monitor the reaction by TLC or LC-MS to track the consumption of starting materials and the formation of the product.

  • Solvent Choice: The solvent dictates the solubility of reactants and intermediates and can influence reaction kinetics and equilibria.[1] Common solvents include ethanol, DMF, or acetic acid.[2][3]

    • Actionable Advice: If your reactants are not fully soluble at the reaction temperature, consider a different solvent or a solvent mixture. For reactions that generate water, using a Dean-Stark apparatus with a solvent like toluene can be beneficial to drive the reaction forward.

  • Temperature and Reaction Time: Many pyrazolopyridine syntheses require heating to proceed at a reasonable rate.[1][2] However, excessive heat or prolonged reaction times can lead to the degradation of starting materials, intermediates, or the final product.

    • Actionable Advice: Optimize the reaction temperature systematically. Start at a reported temperature and monitor the reaction's progress every few hours. An optimal time will maximize product formation before significant degradation occurs.[1]

Workflow for Troubleshooting Low Yields

Below is a systematic workflow to diagnose and resolve low-yield issues in a multicomponent pyrazolopyridine synthesis.

LowYield_Troubleshooting start Low Yield (<30%) purity Check Reactant Purity Verify by NMR/LCMS Purify if necessary start->purity conditions Optimize Conditions Screen Solvents Vary Temperature (e.g., 80-120°C) Adjust Catalyst Loading purity->conditions Purity OK monitoring In-Process Monitoring Run TLC/LCMS every 2h Check for intermediate buildup or product degradation conditions->monitoring workup Evaluate Work-up Is product water-soluble? Check for precipitation issues Analyze aqueous layers monitoring->workup Reaction Progressing fail Still Low Yield monitoring->fail No Product Formation success Yield Improved workup->success Recovery OK workup->fail Poor Recovery rethink Re-evaluate Route Consider alternative cyclization strategy Change order of bond formation fail->rethink

Caption: A decision-making workflow for troubleshooting low-yield pyrazolopyridine syntheses.

Section 2: Regioselectivity and Side Reactions

Controlling regioselectivity is a major hurdle, particularly when using unsymmetrical starting materials. Understanding and mitigating common side reactions is key to a successful synthesis.

FAQ 2.1: My reaction with an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of regioisomers. How can I control the regioselectivity?

The formation of regioisomers is a classic problem in the synthesis of both pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines.[2][4] The outcome is determined by the relative electrophilicity of the two carbonyl groups in your 1,3-dicarbonyl starting material.[2]

Key Controlling Factors:

  • Electronic Effects: A more electrophilic carbonyl group will preferentially react with the exocyclic amino group of the aminopyrazole. For example, in an acetoacetic ester, the ketone carbonyl is generally more reactive than the ester carbonyl.

  • Reaction Conditions: Regioselectivity can be highly sensitive to subtle changes in solvent, temperature, and catalyst.[2] Some studies have shown that microwave-assisted synthesis can modulate the regiochemical outcome compared to conventional heating.[4]

  • Strategic Reactant Choice: The most reliable way to ensure a single regioisomer is to use symmetrical starting materials.[3] When this is not possible, a multi-step approach where the regiochemistry is set definitively in an earlier step may be preferable to a one-pot reaction that gives mixtures.

Actionable Advice:

  • Literature Precedent: Search for literature examples that use a 1,3-dicarbonyl compound structurally similar to yours. The conditions reported may provide a good starting point for achieving regioselectivity.[2]

  • Systematic Screening: If you must use an unsymmetrical precursor, perform a small-scale screen of reaction conditions.

ParameterConditions to ScreenRationale
Solvent Acetic Acid, Ethanol, DMF, ToluenePolarity and proton availability can influence which carbonyl is more readily attacked.
Temperature Reflux vs. Room Temp vs. MicrowaveKinetic vs. thermodynamic control can favor one isomer over the other.[2][4]
Catalyst Acidic (AcOH) vs. Basic (Pyridine)Can alter the nucleophilicity of the aminopyrazole and the activation of the carbonyls.
FAQ 2.2: I am observing an unexpected side product that seems to be a result of rearrangement or ring-opening. What could be happening?

While less common than regiochemical issues, certain pyrazolopyridine precursors or products can undergo rearrangements. For example, during the synthesis of pyrazolo[4,3-b]pyridines using a modified Japp–Klingemann reaction, an unusual C-N migration of an acetyl group has been observed.[5]

Potential Side Reactions:

  • Rearrangements: Acidic conditions and heat can sometimes facilitate skeletal rearrangements.

  • Nucleophilic Attack on Functional Groups: If your molecule contains other reactive groups (e.g., a cyano group), they can be susceptible to nucleophilic attack, leading to undesired products like carboxamidines, especially when introducing amine substituents.[6]

  • Hydrolysis: Ester or amide functionalities on the heterocyclic core can be hydrolyzed during acidic or basic work-up procedures.

Actionable Advice:

  • Characterize the Byproduct: Isolate the major byproduct and obtain detailed spectroscopic data (HRMS, ¹H, ¹³C, and 2D NMR). Determining its structure is the first step to understanding the side reaction pathway.

  • Modify Conditions: If an acidic catalyst is causing a rearrangement, try neutral or basic conditions. If a nucleophilic side reaction is occurring, consider protecting the susceptible functional group before carrying out the problematic step.

Visualizing Reaction Pathways

The diagram below illustrates the divergent pathways in the reaction of an aminopyrazole with an unsymmetrical β-ketoester, leading to two possible regioisomers.

Regioselectivity cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Aminopyrazole 5-Aminopyrazole Attack_Ketone Path A: Attack at Ketone Carbonyl (More Electrophilic) Aminopyrazole->Attack_Ketone Attack_Ester Path B: Attack at Ester Carbonyl (Less Electrophilic) Aminopyrazole->Attack_Ester Ketoester Unsymmetrical β-Ketoester (R-CO-CH2-COOR') Ketoester->Attack_Ketone Ketoester->Attack_Ester Isomer_A Regioisomer A (Major Product) Attack_Ketone->Isomer_A Favored Pathway Isomer_B Regioisomer B (Minor Product) Attack_Ester->Isomer_B Disfavored Pathway

Caption: Competing reaction pathways leading to regioisomers in pyrazolopyridine synthesis.

Section 3: Purification and Characterization

Even with a high-yielding reaction, the project's success hinges on isolating the product in high purity. Pyrazolopyridines, with their basic nitrogen atoms, often present unique purification challenges.

FAQ 3.1: My pyrazolopyridine product is difficult to purify by column chromatography. It streaks badly on silica gel. What can I do?

This is a classic problem for nitrogen-containing heterocycles. The basic nitrogen atoms on the pyrazolopyridine core interact strongly with the acidic silanol groups on the surface of standard silica gel.[7] This leads to peak tailing, poor separation, and sometimes, irreversible adsorption of the product onto the column.[7]

Troubleshooting Purification:

  • Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to your eluent to "cap" the active silanol sites.

    • Actionable Advice: Add 0.5-1% triethylamine (TEA) or pyridine to your mobile phase (e.g., Hexane/Ethyl Acetate). This competing base will occupy the acidic sites on the silica, allowing your product to elute more cleanly.[7] For more polar compounds requiring a Dichloromethane/Methanol eluent, use 0.5-1% ammonium hydroxide in the methanol portion.

  • Alternative Stationary Phases: If mobile phase additives are insufficient, consider a different stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds. Use Brockmann activity II or III for moderately polar compounds.

    • Treated Silica: Deactivated or base-treated silica gel is commercially available and can significantly reduce tailing.

    • Reverse-Phase Chromatography: For highly polar or water-soluble compounds, reverse-phase (C18) flash chromatography using a water/acetonitrile or water/methanol gradient may be the best option.

  • Crystallization: Do not underestimate the power of crystallization. It can be a highly effective method for purifying your final product and is more scalable than chromatography.

    • Actionable Advice: Screen a wide range of solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, heptane/EtOAc mixtures) to find suitable conditions for crystallization.

FAQ 3.2: My purified pyrazolopyridine is a colorless solid, but it turns yellow or brown upon standing. Why is this happening and how can I store it?

Discoloration is often a sign of degradation or oxidation.[8] Pyridine-containing compounds can be sensitive to air, light, and residual acid or base from the purification process.

Prevention and Storage:

  • Ensure Neutrality: After chromatography, ensure all traces of acid (from reverse-phase) or base (from TEA in normal phase) are removed by washing the combined organic fractions with brine or a dilute bicarbonate solution, followed by drying and thorough removal of solvent in vacuo.

  • Storage Conditions: Store the purified, anhydrous compound in a tightly sealed vial under an inert atmosphere (argon or nitrogen).[8] For long-term storage, keep it in a freezer, protected from light by using an amber vial or wrapping the vial in aluminum foil.[8]

Protocol: Standard Purification of a Basic Pyrazolopyridine

This protocol provides a step-by-step method for purifying a moderately polar pyrazolopyridine derivative using normal-phase column chromatography.

Materials:

  • Crude pyrazolopyridine product

  • Silica gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (EtOAc), Triethylamine (TEA)

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Dry Loading: Adsorb the crude product onto a small amount of silica gel (~2-3 times the mass of the crude material) by dissolving it in a minimal amount of a polar solvent (like DCM or EtOAc), adding the silica, and concentrating the slurry to a dry, free-flowing powder using a rotary evaporator. This prevents streaking from a liquid-loaded injection.

  • Column Packing: Prepare a slurry of silica gel in your starting eluent (e.g., 95:5 Hexane/EtOAc + 0.5% TEA). Wet-pack the column to ensure a homogenous stationary phase.

  • Loading and Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin elution with your starting solvent mixture, gradually increasing the polarity (e.g., from 5% EtOAc to 30% EtOAc in Hexane, all containing 0.5% TEA).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator. To remove the residual triethylamine, co-evaporate the residue with toluene or dichloromethane (2-3 times) before placing it under high vacuum.

This guide provides a starting point for addressing the common pitfalls in pyrazolopyridine synthesis. Successful heterocyclic chemistry relies on a combination of established procedures, careful observation, and systematic troubleshooting.

References

  • Benchchem. Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
  • Gomez-Jeria, J. S., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(19), 6296.
  • National Center for Biotechnology Information. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central.
  • Krasavin, M., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1758.
  • ACS Publications. Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters.
  • Castillo, J. C., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Journal of the Brazilian Chemical Society.
  • ACS Publications. Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Organic Letters.
  • ResearchGate. (PDF) Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide.
  • Benchchem. Overcoming challenges in the purification of pyridine compounds.
  • Taylor & Francis Online. Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine.
  • National Center for Biotechnology Information. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
  • Benchchem. Troubleshooting low yields in the synthesis of (+)-Usnic acid analogues.
  • Chemical Methodologies. Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2.
  • National Center for Biotechnology Information. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. PubMed Central.
  • Royal Society of Chemistry. Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4).
  • Royal Society of Chemistry. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles.
  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles.
  • MDPI. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.
  • Benchchem. Technical Support Center: Chromatographic Purification of Pyridine Derivatives.

Sources

Technical Support Center: Purification of 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common impurity issues and purification hurdles.

Introduction

This compound is a key heterocyclic scaffold in medicinal chemistry. Its synthesis, typically involving the methylation of 7-Chloro-1H-pyrazolo[3,4-c]pyridine, can often lead to a mixture of products, including constitutional isomers and other process-related impurities. Achieving high purity of the desired N-1 methylated isomer is critical for downstream applications, including biological screening and drug development. This guide provides a structured approach to identifying and removing these impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification of this compound in a question-and-answer format.

Q1: My reaction to synthesize this compound resulted in a mixture of products that are difficult to separate. What are the likely impurities?

A1: The most common and challenging impurity in this synthesis is the constitutional isomer, 7-Chloro-2-methyl-1H-pyrazolo[3,4-c]pyridine . This arises from the methylation occurring at the N-2 position of the pyrazole ring instead of the desired N-1 position. The ratio of these isomers can vary depending on the reaction conditions (e.g., base, solvent, methylating agent).

Other potential impurities include:

  • Unreacted 7-Chloro-1H-pyrazolo[3,4-c]pyridine: Incomplete methylation will leave the starting material in your crude product.

  • Over-methylated byproducts: While less common with standard methylating agents, quaternization of the pyridine nitrogen can occur under harsh conditions.

  • Residual solvents: Solvents used in the reaction and work-up (e.g., DMF, THF, ethyl acetate) may be present.

  • Reagents and byproducts: Residual base, salts, and byproducts from the methylating agent can also contaminate the product.

Q2: How can I confirm the presence of the N-2 methyl isomer in my product mixture?

A2: The most effective method for identifying the N-1 and N-2 isomers is through Nuclear Magnetic Resonance (NMR) spectroscopy .

  • ¹H NMR Spectroscopy: The chemical shift of the N-methyl protons is a key diagnostic handle. Generally, the N-1 methyl protons of pyrazolopyridines appear at a different chemical shift compared to the N-2 methyl protons. Additionally, the chemical shifts of the aromatic protons on the pyridine and pyrazole rings will differ between the two isomers due to the different electronic environments. For pyrazolo[1,5-a]pyrimidines, a related class of compounds, it has been noted that the C-methyl group chemical shift can be used to distinguish between isomers.[1]

  • ¹³C NMR Spectroscopy: The chemical shift of the N-methyl carbon and the carbons of the heterocyclic core will also be distinct for each isomer.[2]

  • 2D NMR Techniques (e.g., HMBC, NOESY): Heteronuclear Multiple Bond Correlation (HMBC) can show long-range correlations between the N-methyl protons and the carbons of the pyrazole ring, helping to definitively assign the position of methylation. For instance, a correlation between the methyl protons and C3a and C7a would confirm the N-1 isomer. Nuclear Overhauser Effect Spectroscopy (NOESY) can show through-space correlations between the methyl protons and nearby protons on the ring, further aiding in structural elucidation.

It is highly recommended to acquire reference spectra of both the desired N-1 isomer and, if possible, the isolated N-2 isomer to build a reliable analytical method.

Q3: My attempts to purify this compound by recrystallization have failed to remove the isomeric impurity. What should I do?

A3: Separating constitutional isomers by recrystallization can be challenging due to their similar physical properties.[3][4] If direct recrystallization of the crude mixture is ineffective, consider the following strategies:

  • Solvent Screening: Systematically screen a variety of solvents with different polarities.[5] Sometimes, a specific solvent or solvent system (e.g., ethanol/water, hexane/ethyl acetate) can exploit subtle differences in solubility between the isomers. The principle of "like dissolves like" can be a starting point, but empirical testing is crucial.

  • Fractional Crystallization: This technique involves a series of sequential crystallization steps. The initial crystals will be enriched in the less soluble isomer. By repeating the process with the mother liquor and the recrystallized solids, you can gradually separate the two isomers. This process can be tedious and may lead to significant yield loss.

  • Derivative Formation: In some cases, it may be possible to selectively react one isomer to form a derivative with significantly different solubility properties. After separation, the derivative can be converted back to the desired isomer. This is a more involved approach and should be considered when other methods fail.

Solvent/System Rationale Reference
Ethyl AcetateA common solvent for recrystallizing the parent compound, 7-Chloro-1H-pyrazolo[3,4-c]pyridine.[6]
Ethanol/WaterA polar protic solvent system that can be effective for many nitrogen-containing heterocycles.
Hexane/Ethyl AcetateA non-polar/polar aprotic system that can be fine-tuned to achieve selective precipitation.
IsopropanolAnother polar protic solvent to consider.

Q4: I am struggling to separate the N-1 and N-2 methyl isomers using column chromatography. The peaks are co-eluting. What can I do?

A4: Chromatographic separation of isomers requires careful optimization of the stationary and mobile phases.

  • Stationary Phase Selection: Standard silica gel may not provide sufficient selectivity. Consider using:

    • Reverse-Phase HPLC: A C18 or C8 column is a good starting point. The subtle differences in polarity between the isomers can often be exploited in reverse-phase chromatography.

    • Specialized Reverse-Phase Columns: Phenyl-hexyl or biphenyl columns offer different selectivities based on pi-pi interactions, which can be beneficial for aromatic heterocycles.

    • Normal-Phase HPLC: If reverse-phase fails, a normal-phase column (e.g., silica, cyano, or diol) with a non-polar mobile phase can be attempted.

  • Mobile Phase Optimization (Reverse-Phase):

    • Organic Modifier: Vary the organic modifier (acetonitrile vs. methanol). Acetonitrile often provides sharper peaks, while methanol can offer different selectivity.

    • pH Control: The pKa of the pyrazolopyridine core will influence its retention. Adjusting the pH of the aqueous component of the mobile phase with a buffer (e.g., phosphate, acetate) can significantly impact the separation. Small changes in pH can alter the ionization state and, therefore, the retention of the isomers differently.

    • Additives: Ion-pairing reagents (e.g., trifluoroacetic acid for acidic compounds, triethylamine for basic compounds) can improve peak shape and selectivity.

    • Gradient Elution: A shallow gradient can help to resolve closely eluting peaks.

  • Methodical Troubleshooting Workflow:

    Caption: A workflow for troubleshooting isomer separation by HPLC.

Experimental Protocols

Protocol 1: Synthesis of 7-Chloro-1H-pyrazolo[3,4-c]pyridine (Precursor)

This protocol is adapted from a known procedure and serves as the starting point for the synthesis of the methylated target compound.[6]

Materials:

  • 2-chloro-3-aminopyridine

  • Ammonia solution

  • Dimethyl sulfoxide (DMSO)

  • Iodine (I₂)

  • Anhydrous ethanol

  • Deionized water

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, combine 2-chloro-3-aminopyridine (2.3 mmol), ammonia solution (2.3 mmol), and DMSO (3 mL).

  • Add a catalytic amount of I₂ (0.06 g, 0.23 mmol).

  • Heat the reaction mixture with stirring to 80-85 °C for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add 15 mL of a 1:1 mixture of anhydrous ethanol and water. A yellow solid should precipitate.

  • Stir the suspension for 15 minutes.

  • Collect the crude product by vacuum filtration.

  • Recrystallize the yellow solid from ethyl acetate to obtain pure 7-Chloro-1H-pyrazolo[3,4-c]pyridine.

Protocol 2: General Procedure for N-methylation of 7-Chloro-1H-pyrazolo[3,4-c]pyridine

CAUTION: Methylating agents can be toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Materials:

  • 7-Chloro-1H-pyrazolo[3,4-c]pyridine

  • A suitable base (e.g., sodium hydride, potassium carbonate)

  • A suitable methylating agent (e.g., methyl iodide, dimethyl sulfate)

  • Anhydrous aprotic solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF))

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 7-Chloro-1H-pyrazolo[3,4-c]pyridine in the chosen anhydrous solvent, add the base portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the methylating agent dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 3: Analytical HPLC Method for Isomer Separation (Starting Point)

This is a general starting method for the separation of N-1 and N-2 isomers of pyrazolopyridines. Further optimization will likely be required.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Data Interpretation and Visualization

Expected NMR Spectral Differences between N-1 and N-2 Methyl Isomers

The precise chemical shifts will depend on the solvent and spectrometer frequency. However, the relative differences are informative.

Caption: A conceptual diagram illustrating expected NMR differences between N-1 and N-2 methyl isomers.

Conclusion

The purification of this compound requires a systematic approach to identify and remove impurities, with a primary focus on the separation of the N-2 methyl constitutional isomer. A combination of careful reaction monitoring, appropriate analytical techniques (NMR and HPLC), and optimized purification strategies (recrystallization and/or chromatography) is essential to obtain the desired product in high purity. This guide provides a foundation for troubleshooting common issues and developing robust purification protocols.

References

  • PubMed. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents.
  • ACS Publications. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.
  • MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • ResearchGate. Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives.
  • MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • Chemistry Europe. Regioselective C‐H Thio‐ and Selenocyanation of Pyrazolo[1,5‐a]pyrimidines.
  • IJSDR. Troubleshooting in HPLC: A Review.
  • Wikipedia. Recrystallization (chemistry).
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
  • Chemistry LibreTexts. Recrystallization.
  • ResearchGate. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
  • ResearchGate. 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives.

Sources

Technical Support Center: Scaling Up the Synthesis of 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine. Pyrazolo[3,4-c]pyridine compounds are a critical class of fused heterocycles with significant physiological activities, making them valuable scaffolds in medicinal chemistry and drug discovery.[1] This document moves beyond a simple protocol, offering troubleshooting advice and practical FAQs to address the common challenges encountered when scaling this synthesis from the bench to larger-scale production.

Part 1: Synthesis Pathway and Core Protocol

The synthesis of this compound is typically approached via a two-step sequence: first, the formation of the core heterocyclic ring system, followed by selective N-methylation. Understanding the mechanism and critical parameters of each step is fundamental to successful scale-up.

Reaction Pathway Overview

The logical flow from starting materials to the final product is illustrated below. The initial step involves the formation of the pyrazole ring fused to the pyridine core, followed by a standard N-alkylation.

Reaction_Pathway SM1 2,6-dichloronicotinaldehyde Reagent1 Solvent (e.g., Ethanol) Reflux SM1->Reagent1 SM2 Methylhydrazine SM2->Reagent1 Intermediate 7-Chloro-1-methyl-1H- pyrazolo[3,4-c]pyridine Reagent1->Intermediate Cyclocondensation

Caption: General synthetic route for this compound.

Detailed Experimental Protocol (Laboratory Scale)

This protocol outlines the synthesis of the target compound. It is crucial to perform this synthesis in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE) at all times.[2]

Step 1: Synthesis of this compound

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dichloronicotinaldehyde.

  • Solvent Addition: Add anhydrous ethanol to the flask. Stir the mixture until the aldehyde is fully dissolved.

  • Reagent Addition: Slowly add methylhydrazine to the solution at room temperature. The addition may be exothermic, and cooling in an ice bath may be necessary for larger scales to maintain control.

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent like ethyl acetate or by flash column chromatography.[3][4]

Data Presentation: Reagents and Conditions

Table 1: Reagent Specifications for Laboratory Scale Synthesis

ReagentMolar Eq.MW ( g/mol )Amount (mmol)Mass/Volume
2,6-dichloronicotinaldehyde1.0176.00101.76 g
Methylhydrazine1.146.0711~0.51 mL
Anhydrous Ethanol-46.07-50 mL

Table 2: Key Experimental Parameters

ParameterValueNotes
Reaction Temperature Reflux (~78°C)Crucial for driving the cyclization to completion.
Reaction Time 4-6 hoursMonitor via TLC for disappearance of starting material.
Atmosphere AmbientAn inert atmosphere is not strictly necessary but can be used.
Purification Method Recrystallization/ChromatographyChoice depends on purity requirements and scale.

Part 2: Troubleshooting Guide for Scale-Up

Transitioning from a lab-scale procedure to a larger batch size introduces challenges related to heat and mass transfer, reagent addition, and product isolation. This section addresses common issues in a Q&A format.

Troubleshooting_Workflow Problem Problem Encountered LowYield Low or Stalled Yield Problem->LowYield Impurity Impurity Formation (Multiple TLC Spots) Problem->Impurity Workup Difficult Work-up (Emulsion, Poor Extraction) Problem->Workup LY_Check1 Verify Starting Material Purity LowYield->LY_Check1 LY_Check2 Optimize Temperature & Time LowYield->LY_Check2 LY_Check3 Ensure Efficient Mixing LowYield->LY_Check3 IM_Check1 Identify Impurities (LCMS, NMR) Impurity->IM_Check1 IM_Check2 Control Temperature During Addition Impurity->IM_Check2 IM_Check3 Modify Purification (Recrystallize, Chromatography) Impurity->IM_Check3 WU_Check1 Add Brine to Break Emulsion Workup->WU_Check1 WU_Check2 Filter Off Solids Before Extraction Workup->WU_Check2 WU_Check3 Adjust pH of Aqueous Layer Workup->WU_Check3

Caption: A decision tree for troubleshooting common synthesis issues.

Q1: My reaction yield dropped significantly when I increased the scale. What are the most likely causes?

A: This is a classic scale-up challenge. Several factors could be at play:

  • Inefficient Heat Transfer: A larger reaction volume has a lower surface-area-to-volume ratio. The center of the flask may not be reaching the required reflux temperature, leading to an incomplete reaction. Ensure vigorous stirring and adequate heating.

  • Poor Mixing: As the volume increases, ensuring homogeneity becomes more difficult. Localized high concentrations of the added reagent (methylhydrazine) can lead to side reactions. Consider using an overhead stirrer for larger volumes and ensure the reagent is added sub-surface if possible.

  • Purity of Starting Materials: Impurities in starting materials can have a more pronounced effect on a larger scale.[5] Always verify the purity of your reactants before beginning a large-scale synthesis.

Q2: My TLC analysis shows several new, unidentified spots that were not present in the small-scale reaction. How can I mitigate this?

A: The formation of new impurities on scale-up often points to issues with temperature control or reagent addition.

  • Exotherm Control: The initial reaction can be exothermic. On a large scale, this heat may not dissipate quickly enough, causing the internal temperature to rise and promoting side reactions. The solution is to add the reagent more slowly and/or use an ice bath to maintain a consistent temperature during the addition phase.

  • Reaction Monitoring: Suboptimal reaction time or temperature can lead to product degradation.[5] Monitor the reaction closely with TLC to determine the optimal point to stop the reaction before significant byproduct formation occurs.

  • Purification Strategy: If impurities are unavoidable, your purification method will need to be optimized. While flash column chromatography is effective at the lab scale, it can be cumbersome for large quantities.[5] Developing a robust recrystallization procedure is often a more scalable solution.

Q3: The final product is difficult to purify. It seems to be contaminated with a persistent, similarly-polar impurity. What could this be?

A: In pyrazolopyridine syntheses, the formation of regioisomers can be a challenge, although the chosen starting materials here are designed to minimize this.[5] However, another possibility is the formation of an oxidized or hydrolyzed byproduct.

  • Structural Characterization: Isolate the impurity and obtain spectroscopic data (¹H NMR, LC-MS) to identify its structure. This is the most crucial step in diagnosing the problem.

  • Atmospheric Control: Some intermediates in similar syntheses are sensitive to air oxidation.[6] While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can sometimes prevent the formation of oxidative impurities.

  • Work-up pH: Ensure the pH during the aqueous work-up is controlled. The heterocyclic product has basic nitrogen atoms and its solubility (and that of impurities) will be highly pH-dependent.

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions for this synthesis?

A: Safety is paramount.

  • Ventilation: Pyridine-based compounds are often volatile and toxic.[2] All operations must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety goggles, and a flame-retardant lab coat.[2][7]

  • Reagent Handling: Methylhydrazine is toxic and a suspected carcinogen. Handle with extreme care. Strong bases like NaH require careful handling under anhydrous conditions to prevent fire.

  • Storage: Store pyridine derivatives and reagents in a cool, well-ventilated area away from heat or ignition sources in clearly labeled, compatible containers.[2][7]

Q2: How can I best monitor the reaction's progress?

A: Thin Layer Chromatography (TLC) is the most common and effective method.

  • Eluent System: A good starting point for the eluent is a mixture of hexane and ethyl acetate. You may need to adjust the ratio (e.g., 7:3 or 1:1 Hexane:EtOAc) to achieve good separation between the starting material, intermediate, and final product.

  • Visualization: Use a UV lamp (254 nm) to visualize the spots. Staining with potassium permanganate can also be helpful.

  • Sampling: Carefully take a small aliquot from the reaction mixture, dilute it with a suitable solvent (like dichloromethane or ethyl acetate), and spot it on the TLC plate alongside your starting materials.

Q3: What is the most scalable method for purifying the final product?

A: For large quantities, recrystallization is generally preferred over chromatography due to its efficiency and lower solvent consumption.

  • Solvent Screening: Test a variety of solvents and solvent systems (e.g., ethyl acetate, ethanol, isopropanol, or mixtures with heptane) on a small scale to find conditions that provide good recovery of high-purity crystals. The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot.

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent, filter while hot to remove insoluble impurities, and then allow the solution to cool slowly to induce crystallization. Collect the crystals by filtration.

Q4: How should the final compound, this compound, be stored?

A: As a solid, the compound should be stored in a tightly sealed container in a cool, dry, and dark environment. To prevent potential degradation over long periods, storage under an inert atmosphere (e.g., in a desiccator with argon or nitrogen) is recommended.

References

  • Post Apple Scientific. (2024, October 1). Safety Precautions To Follow When Handling Pyridine.
  • Guidechem. What is the synthesis method of 7-Chloro-1H-pyrazolo[3,4-c]pyridine?.
  • Benchchem. troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
  • Loba Chemie. PYRIDINE FOR SYNTHESIS.
  • Penta chemicals. (2024, November 26).
  • Apollo Scientific. Pyridine.
  • oxfordlabchem.com. PYRIDINE 98% - (For Synthesis) MSDS CAS.
  • Synthesis of 7-chloro-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid allyl amide.
  • RSC Publishing. (2023, November 23).
  • MDPI. (2022, May 17).
  • NIH PubMed Central. (2022, May 17).
  • RSC Publishing.
  • NIH. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones.

Sources

Technical Support Center: A Troubleshooting Guide for Reactions of 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical modification of this versatile heterocyclic scaffold. Pyrazolo[3,4-c]pyridines are a significant class of compounds in medicinal chemistry, and understanding their reactivity is crucial for the successful synthesis of novel derivatives.[1] This resource provides in-depth troubleshooting advice in a question-and-answer format, grounded in established chemical principles and supported by literature-proven protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions performed on this compound?

A1: The most prevalent and synthetically useful palladium-catalyzed cross-coupling reactions for this substrate are the Suzuki-Miyaura coupling (for C-C bond formation), the Buchwald-Hartwig amination (for C-N bond formation), and the Sonogashira coupling (for C-C triple bond formation).[2] These reactions allow for the introduction of a wide range of substituents at the 7-position, enabling extensive structure-activity relationship (SAR) studies.

Q2: How does the electronic nature of the pyrazolo[3,4-c]pyridine ring system affect its reactivity in cross-coupling reactions?

A2: The pyrazolo[3,4-c]pyridine core is an electron-deficient heteroaromatic system. This has two major implications for palladium-catalyzed cross-coupling reactions. Firstly, the C-Cl bond at the 7-position is activated towards oxidative addition to the palladium(0) catalyst. However, the nitrogen lone pairs in the ring system can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. Careful selection of ligands is therefore critical to ensure efficient catalysis.

Q3: I am observing significant amounts of starting material decomposition. What are the likely causes?

A3: Pyrazole-containing heterocycles can exhibit instability under strongly basic conditions or at elevated temperatures, although many pyrazolate-bridged frameworks are known for their high thermal and chemical stability.[3] If you are using harsh bases like sodium tert-butoxide at high temperatures for prolonged periods, you may observe decomposition. Consider screening milder bases such as potassium carbonate or phosphate, and optimizing the reaction temperature to the minimum required for efficient conversion.

Troubleshooting Specific Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone for installing new carbon-carbon bonds. However, challenges such as low yield, dehalogenation, and homocoupling can arise.

Problem: Low or No Conversion to the Desired Biaryl Product

Potential Cause Troubleshooting Recommendation & Rationale
Inactive Catalyst Use a fresh batch of palladium precursor and ligand. Pre-catalysts like (SPhos)Pd G2 or (XPhos)Pd G3 can be more reliable than generating the active catalyst in situ. For challenging couplings of heteroaryl chlorides, electron-rich and bulky phosphine ligands are often necessary to facilitate the oxidative addition step.[4]
Insufficiently Strong or Insoluble Base Switch to a stronger, yet compatible, base like K₃PO₄ or Cs₂CO₃. The base's role is to activate the boronic acid for transmetalation. Its solubility is also key; using a mixed solvent system like dioxane/water can help.
Low Reaction Temperature Gradually increase the reaction temperature in increments of 10 °C. The oxidative addition to the C-Cl bond can be sluggish and often requires thermal energy. Microwave irradiation can also be effective in accelerating the reaction.[4]
Protodeboronation of the Boronic Acid This side reaction, where the boronic acid is replaced by a proton, can be prevalent with electron-deficient heteroaryl boronic acids or under harsh conditions. Using a boronic ester (e.g., a pinacol ester) can enhance stability. Minimizing the amount of water in the reaction can also suppress this pathway.
Catalyst Inhibition The nitrogen atoms of the pyrazolopyridine can coordinate to the palladium catalyst. Using bulky ligands (e.g., Buchwald ligands) can create a steric shield around the metal center, favoring the desired catalytic cycle over inhibitory coordination.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling catalyst Check Catalyst Activity Use fresh Pd source and bulky ligand (e.g., SPhos, XPhos). start->catalyst base Optimize Base Switch to stronger, soluble base (e.g., K₃PO₄, Cs₂CO₃ in dioxane/water). catalyst->base If catalyst is active temp Increase Temperature Incrementally raise temperature or use microwave heating. base->temp If base is appropriate boronic_acid Address Protodeboronation Use a pinacol ester of the boronic acid. temp->boronic_acid If still low yield purification Successful Coupling | Proceed to purification. boronic_acid->purification If side reaction is suppressed Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl pdII_complex L₂Pd(Ar)(Cl) oxidative_addition->pdII_complex amine_coordination Amine Coordination pdII_complex->amine_coordination HNR¹R² amine_complex [L₂Pd(Ar)(HNR¹R²)]⁺Cl⁻ amine_coordination->amine_complex deprotonation Deprotonation (Base) amine_complex->deprotonation amido_complex L₂Pd(Ar)(NR¹R²) deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-NR¹R² reductive_elimination->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling provides a direct route to alkynylated pyrazolopyridines. Key issues often involve the copper co-catalyst and homocoupling of the alkyne.

Problem: Low Yield and/or Formation of Glaser Homocoupling Product

Potential Cause Troubleshooting Recommendation & Rationale
Oxygen in the Reaction Mixture The primary cause of alkyne homocoupling (Glaser coupling) is the presence of oxygen, which facilitates the oxidative dimerization of the terminal alkyne, mediated by the copper(I) co-catalyst. [2]Ensure all solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (argon or nitrogen).
Inhibition of Palladium Catalyst The amine base (typically triethylamine or diisopropylethylamine) can sometimes interfere with the palladium catalyst. Using a different amine or a slight excess of the phosphine ligand can be beneficial.
Copper-Free Conditions For sensitive substrates, copper-free Sonogashira conditions can be employed to avoid Glaser coupling. These protocols often rely on a higher loading of the palladium catalyst and a different base, such as piperidine or pyrrolidine.
Poor Solubility of Acetylide The copper acetylide intermediate must be soluble to participate in the transmetalation step. Changing the solvent or adding a co-solvent may improve its solubility and, consequently, the reaction rate.

Experimental Protocols

The following are representative, detailed protocols that can be adapted and optimized for your specific substrate and coupling partner.

General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Add degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add this compound (1.0 equiv.) and the amine (1.1-1.3 equiv.).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to 90-120 °C with vigorous stirring until the starting material is consumed (as monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the residue by column chromatography.

References

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.
  • Minimizing homocoupling side products in 3-Bromo-2-chloropyridine reactions. Benchchem.
  • Heck reaction. Wikipedia.
  • Buchwald–Hartwig amin
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange.
  • Heck Reaction. Organic Chemistry Portal.
  • Buchwald-Hartwig Amin
  • Sonogashira coupling. Wikipedia.
  • Palladium-catalyzed Buchwald-Hartwig amination.
  • 7-Chloro-1H-pyrazolo[4,3-c]pyridine. Sigma-Aldrich.
  • Nucleophilic Arom
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • nucleophilic arom
  • Heck Reaction—St
  • Heck coupling reaction by pyridine‐coordinated tridentate complex....
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH Public Access.
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube.
  • 16.
  • Pyrazole Synthesis via a Cascade Sonogashira Coupling/Cyclization from N-Propargyl Sulfonylhydrazones.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
  • 7-chloro-1h-pyrazolo[3,4-c]pyridine. PubChemLite.
  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • Catalytic Enantioselective Synthesis of 1,1-Disubstituted Isochromans.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate deriv
  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing).
  • Pd/C-Catalyzed, Copper-Free Sonogashira Coupling: One-Pot Synthesis of 1-Aryl-4-(2-phenylethynyl)t[1][2][5]riazolo[4,3-a]quinoxalines in Water..
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development.
  • Palladium-catalyzed Mizoroki-Heck Reaction Using Imidazo[1,5- a ]pyridines | Request PDF.
  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton.
  • 7-Chloro-1H-pyrazolo[4,3-b]pyridine | C6H4ClN3 | CID 13747176. PubChem.
  • Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.
  • High thermal and chemical stability in pyrazolate-bridged metal–organic frameworks with exposed metal sites. CORE.

Sources

Technical Support Center: Synthesis of 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine. This resource is designed for chemistry professionals engaged in pharmaceutical research and development. Here, we address common challenges and frequently asked questions encountered during the synthesis, with a focus on identifying and mitigating byproduct formation. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction chemistry.

Troubleshooting Guide & Byproduct Analysis

This section addresses the most critical and frequently encountered issues during the synthesis of this compound, particularly those related to purity and byproduct formation.

Q1: My post-reaction analysis (LC-MS, ¹H NMR) shows two distinct but closely related products. What is the most probable identity of the major byproduct?

This is the most common issue reported for this synthesis. The primary byproduct is almost certainly the constitutional isomer, 7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine .

Causality: The starting material for the methylation step, 7-Chloro-1H-pyrazolo[3,4-c]pyridine, is a pyrazole derivative. The pyrazole ring contains two nitrogen atoms (N-1 and N-2), both of which are nucleophilic and can be alkylated.[1][2] While the desired product results from methylation at the N-1 position, competitive methylation at the N-2 position leads to the isomeric byproduct. The ratio of these two products is highly dependent on the reaction conditions.

Byproduct_Formation cluster_start Starting Material cluster_reaction N-Methylation Reaction cluster_products Reaction Products SM 7-Chloro-1H-pyrazolo[3,4-c]pyridine reagents + Methylating Agent (e.g., MeI) + Base (e.g., NaH) SM->reagents Reaction Conditions P1 Desired Product This compound reagents->P1 N-1 Attack (Major Pathway) P2 Isomeric Byproduct 7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine reagents->P2 N-2 Attack (Side Reaction) Troubleshooting_Workflow start Reaction Complete check_purity Analyze Crude Product (LC-MS, ¹H NMR) start->check_purity is_impure Impurity Detected? check_purity->is_impure check_mass Check [M+H]⁺ of Impurity is_impure->check_mass Yes pure Product is Pure. Proceed to Final Steps. is_impure->pure No mass_match Mass = Product Mass? check_mass->mass_match confirm_isomer Likely N-2 Isomer. Confirm with 2D NMR. mass_match->confirm_isomer Yes mass_sm Mass = Starting Material? mass_match->mass_sm No optimize_rxn Incomplete Reaction. Optimize Conditions (Time, Temp, Reagents) mass_sm->optimize_rxn Yes unknown Unknown Byproduct. Characterize (HRMS, ¹³C NMR). Consider side reactions. mass_sm->unknown No

Sources

Technical Support Center: Enhancing the Stability of 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine and its derivatives. This guide is designed to provide in-depth technical assistance and troubleshooting for common stability-related challenges encountered during the synthesis, purification, storage, and analysis of this important class of bioactive molecules.[1]

I. Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound derivatives?

A1: The primary stability concerns for this scaffold are susceptibility to hydrolysis, oxidation, and potentially photodecomposition. The chloro-substituted pyridine ring can undergo nucleophilic substitution, particularly hydrolysis, while the electron-rich pyrazole ring may be sensitive to oxidative conditions.[2][3]

Q2: What are the recommended storage conditions for solid samples of these derivatives?

A2: For optimal stability, solid samples should be stored in a cool, dry, and dark environment. An inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidative degradation.[4] Tightly sealed amber glass vials are ideal for protecting the compounds from moisture and light. Storage at 2-8°C is a good general practice.[4]

Q3: How should I prepare stock solutions for biological assays to ensure stability?

A3: Stock solutions should be prepared fresh whenever possible. If storage is necessary, use a dry, aprotic solvent like DMSO. For short-term storage (1-2 weeks), solutions can be kept at -20°C. For longer-term storage, aliquoting and storing at -80°C is advisable to minimize freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Q4: I've noticed a color change in my sample over time. What could be the cause?

A4: A color change, such as yellowing or browning, is often an indication of degradation. This could be due to the formation of oxidized byproducts or other chromophoric impurities. It is recommended to re-analyze the sample for purity if a color change is observed.

II. Troubleshooting Common Experimental Issues

Issue 1: Unexpected Peaks in HPLC Analysis of a Freshly Synthesized Batch

Q: My HPLC chromatogram shows multiple unexpected peaks immediately after synthesis and purification. What are the likely culprits?

A: This issue often points to side reactions during synthesis or degradation during workup and purification.

  • Probable Cause 1: Regioisomer Formation. The synthesis of pyrazolopyridines can sometimes yield regioisomers, depending on the precursors and reaction conditions.[5] For instance, if a non-symmetrical precursor is used, the cyclization step might not be completely selective.

    • Solution:

      • Structural Confirmation: Use 2D NMR techniques (like HMBC and NOESY) and LC-MS to confirm the structure of the major product and identify the isomeric impurities.

      • Reaction Optimization: Re-evaluate the synthetic route. Modifying the solvent, temperature, or catalyst can often improve regioselectivity.

      • Chromatographic Separation: Develop a more efficient purification method. A different stationary phase or a gradient elution with a shallower gradient might resolve the isomers.

  • Probable Cause 2: Incomplete Reaction or Starting Material Carryover. The unexpected peaks could be unreacted starting materials or intermediates.

    • Solution:

      • Reaction Monitoring: Use TLC or LC-MS to monitor the reaction to completion before starting the workup.

      • Purification Enhancement: Adjust the purification conditions. For example, if the starting material is more polar, an initial wash with a non-polar solvent might remove it.

Issue 2: Purity of the Compound Decreases Over Time in Storage

Q: I have a solid sample of a this compound derivative that was >98% pure after synthesis. After a few weeks of storage, the purity has dropped, and I see a new, more polar peak in the HPLC. What is happening?

A: This is a classic sign of degradation, most likely hydrolysis of the 7-chloro group.

  • Probable Cause: Hydrolysis. The chlorine atom on the pyridine ring is susceptible to nucleophilic substitution by water, leading to the formation of the corresponding 7-hydroxy-1-methyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one (the pyridone tautomer is generally more stable).[6] This reaction is accelerated by moisture and basic conditions. The resulting hydroxyl compound is typically more polar and will have a shorter retention time in reversed-phase HPLC.

    • Solution:

      • Confirm Degradant Structure: Isolate the new peak using preparative HPLC and characterize it by mass spectrometry and NMR to confirm it is the hydrolyzed product.

      • Improve Storage Conditions:

        • Store the compound in a desiccator under an inert atmosphere.

        • Use vials with tight-fitting caps that have a moisture barrier.

        • Avoid storing samples in solvents, especially protic or aqueous-based ones.

  • Visualizing the Hydrolysis Pathway:

    hydrolysis main This compound hydrolyzed 7-Hydroxy-1-methyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one main->hydrolyzed + H2O (moisture, pH > 7)

    Hydrolytic degradation of the 7-chloro group.
Issue 3: Inconsistent Results in Biological Assays

Q: I am getting variable IC50 values when I test my compound in cell-based assays. Could this be a stability issue?

A: Yes, inconsistent biological data is often linked to compound instability in the assay medium.

  • Probable Cause 1: Degradation in Aqueous Media. Cell culture media are aqueous and buffered at a physiological pH (~7.4). Over the course of a 24-72 hour incubation, your compound may be degrading via hydrolysis.

    • Solution:

      • Assess Stability in Media: Incubate your compound in the cell culture medium for the duration of your assay (e.g., 24, 48, 72 hours). At each time point, take an aliquot and analyze it by HPLC to quantify the remaining parent compound.

      • Modify Assay Protocol: If significant degradation occurs, consider reducing the incubation time or adding the compound just before the final measurement if the assay design allows.

  • Probable Cause 2: Oxidation. The pyrazole ring can be susceptible to oxidation, which can be catalyzed by components in the serum or by reactive oxygen species generated by cells.[3][7]

    • Solution:

      • Include Antioxidants: In preliminary tests, see if the addition of a mild antioxidant to the assay medium stabilizes your compound. However, be cautious as this can interfere with the biological system.

      • Use Freshly Prepared Solutions: Always use freshly prepared dilutions from a frozen stock for your experiments.

III. Recommended Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method.[8][9]

  • Preparation of Stock Solution: Prepare a stock solution of your compound in a 1:1 mixture of acetonitrile and water at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10][11]

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).

    • Use a photodiode array (PDA) detector to check for peak purity and identify any new peaks.

    • Couple the HPLC to a mass spectrometer (LC-MS) to obtain mass information on the degradation products.

  • Forced Degradation Workflow:

    forced_degradation cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1M HCl, 60°C) Analysis HPLC-PDA-MS Analysis Acid->Analysis Base Base Hydrolysis (0.1M NaOH, RT) Base->Analysis Oxidation Oxidation (3% H2O2, RT) Oxidation->Analysis Thermal Thermal (80°C solid/solution) Thermal->Analysis Photo Photolytic (ICH Q1B) Photo->Analysis Start Drug Substance/Product (1 mg/mL Solution) Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Outcome Identify Degradants Establish Degradation Pathway Validate Stability-Indicating Method Analysis->Outcome

    Workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC-UV Method

This is a general-purpose reversed-phase HPLC method that can be optimized for your specific derivative.[12][13]

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% to 90% B over 20 minutes, then hold at 90% B for 5 minutes, return to 10% B over 1 minute, and re-equilibrate for 4 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV, monitor at a suitable wavelength (e.g., 254 nm and the compound's λmax)
  • Method Validation: This method should be validated for specificity by demonstrating that the degradation products generated in the forced degradation study are well-resolved from the parent peak and from each other.[14]

IV. References

  • Molecules. (n.d.). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Retrieved from [Link]

  • MDPI. (n.d.). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Retrieved from [Link]

  • The Canadian Journal of Chemical Engineering. (2013). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water.

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure.

  • Dalton Transactions (RSC Publishing). (n.d.). Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazolopyridine derivatives with photophysical properties. Retrieved from [Link]

  • National Institutes of Health. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study.

  • Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from [Link]

  • ResearchGate. (2013). Hydrolysis of imidazole and 2-chloropyridine under subcritical and supercritical water conditions.

  • ACS Publications. (n.d.). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines.

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • LinkedIn. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.

  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review.

  • MedCrave online. (2016). Forced Degradation Studies.

  • Benchchem. (n.d.). Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods.

  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research.

  • National Institutes of Health. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.

  • Preprints.org. (n.d.). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals.

  • ResearchGate. (n.d.). Representative drug candidates containing pyrazoloquinoline.

  • OUCI. (n.d.). Photostability and Photostabilization of Drugs and Drug Products.

Sources

Overcoming poor reactivity of 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this versatile heterocyclic building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to overcome common reactivity challenges and optimize your synthetic strategies.

Introduction: Understanding the Reactivity Profile

This compound is a valuable scaffold in medicinal chemistry due to its structural resemblance to purine bases.[1] However, its reactivity can be nuanced, influenced by the interplay of the electron-rich N-methylated pyrazole ring and the electron-deficient pyridine ring. The chlorine atom at the C7 position, adjacent to the pyridine nitrogen, is the primary site for functionalization. This guide will focus on three key transformations: Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNA_r_).

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling reaction with this compound failing or giving low yields?

A1: Low reactivity in Suzuki-Miyaura couplings with this substrate often stems from a few key factors:

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition.

  • Inefficient Oxidative Addition: The C-Cl bond is less reactive than corresponding C-Br or C-I bonds, requiring a more active catalytic system for efficient oxidative addition.[2]

  • Competitive Protodeboronation: The boronic acid can be sensitive to the reaction conditions, leading to its decomposition before successful cross-coupling.

To address these issues, consider the following:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands promote the formation of a monoligated, highly reactive palladium(0) species, which is crucial for the oxidative addition step with challenging aryl chlorides.[3][4]

  • Palladium Pre-catalyst: Utilize a pre-catalyst like an XPhos-Pd-G2 or SPhos-Pd-G2. These are often more efficient at generating the active Pd(0) catalyst in situ compared to traditional sources like Pd(OAc)2.[5]

  • Base Selection: A moderately strong base like K3PO4 or K2CO3 is often a good starting point.[4] Stronger bases like NaOtBu can sometimes lead to side reactions.

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane or toluene with water is typically used to dissolve both the organic and inorganic reagents.

Q2: I am observing significant byproduct formation in my Buchwald-Hartwig amination. What are the likely side reactions and how can I minimize them?

A2: The primary side reaction of concern in Buchwald-Hartwig aminations is hydrodehalogenation, where the starting material is reduced to 1-methyl-1H-pyrazolo[3,4-c]pyridine. This can occur if the catalytic cycle is inefficient. To minimize this and other byproducts:

  • Optimize Catalyst/Ligand Combination: For aminations, ligands like BINAP or Josiphos in combination with Pd2(dba)3 can be effective.[6] The choice of ligand is often dependent on the specific amine being coupled.

  • Choice of Base: Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used.[7] However, for substrates with base-sensitive functional groups, weaker bases like Cs2CO3 or K3PO4 can be employed, although this may require higher temperatures.[2][8]

  • Reaction Temperature: Running the reaction at the lowest effective temperature can help minimize side reactions. Microwave irradiation can be a useful tool to rapidly screen reaction conditions and often leads to cleaner reactions with shorter reaction times.[9]

Q3: Is direct nucleophilic aromatic substitution (SNA_r_) a viable strategy for functionalizing the C7 position?

A3: Yes, SNA_r_ is a viable and often complementary approach to palladium-catalyzed cross-coupling. The C7 position is activated towards nucleophilic attack due to its position ortho to the electron-withdrawing pyridine nitrogen. This allows for the direct displacement of the chloride with a variety of nucleophiles.[10]

  • Suitable Nucleophiles: Strong nucleophiles such as alkoxides, thiolates, and secondary amines can directly displace the chloride.

  • Reaction Conditions: These reactions are typically carried out in a polar aprotic solvent like DMSO or DMF at elevated temperatures.

  • Limitations: SNA_r_ reactions can sometimes require harsh conditions (high temperatures, strong bases) and may not be suitable for substrates with sensitive functional groups.

Troubleshooting Guides

Troubleshooting Suzuki-Miyaura Cross-Coupling
Issue Potential Cause(s) Recommended Solution(s)
No Reaction / Low Conversion 1. Inactive catalyst. 2. Insufficiently strong base. 3. Low reaction temperature.1. Switch to a more active pre-catalyst (e.g., XPhos-Pd-G2). 2. Use a stronger base (e.g., Cs2CO3 or K3PO4). 3. Increase temperature, potentially using microwave irradiation.[5][11]
Significant Protodeboronation 1. Presence of excess water. 2. Base is too strong. 3. Prolonged reaction time.1. Use anhydrous solvents and reagents. 2. Screen weaker bases (e.g., K2CO3). 3. Monitor the reaction closely and quench once the starting material is consumed.
Formation of Homo-coupled Byproduct 1. Oxidative coupling of the boronic acid.1. Ensure the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).
Troubleshooting Buchwald-Hartwig Amination
Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Inappropriate ligand for the amine. 2. Catalyst poisoning by the amine. 3. Steric hindrance.1. Screen a panel of ligands (e.g., XPhos, SPhos, BINAP). 2. Use a higher catalyst loading. 3. For sterically hindered amines, consider using a more active catalyst system and higher temperatures.
Hydrodehalogenation of Starting Material 1. Inefficient reductive elimination. 2. Presence of a hydrogen source.1. Use a more electron-rich ligand to promote reductive elimination. 2. Ensure anhydrous conditions.
Reaction Stalls 1. Catalyst decomposition. 2. Insoluble reaction mixture.1. Use a more robust pre-catalyst. 2. Screen different solvents to improve solubility.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Cross-Coupling

This protocol is a starting point and may require further optimization for specific boronic acids.

  • To a microwave vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and K3PO4 (2.0 equiv.).

  • Seal the vial and evacuate and backfill with argon three times.

  • Add XPhos-Pd-G2 (0.05 equiv.) and XPhos (0.1 equiv.) under a positive flow of argon.

  • Add a degassed mixture of 1,4-dioxane and water (4:1, 0.1 M).

  • Heat the reaction mixture in a microwave reactor at 120 °C for 30-60 minutes.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Robust Buchwald-Hartwig Amination

This protocol is a general starting point for coupling with secondary amines.

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.) and NaOtBu (1.5 equiv.).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add Pd2(dba)3 (0.02 equiv.) and rac-BINAP (0.04 equiv.) under a positive flow of argon.

  • Add anhydrous toluene (0.2 M) followed by the amine (1.2 equiv.).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.

  • Quench the reaction with saturated aqueous NH4Cl.

  • Extract with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizing Key Concepts

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition (L-Pd(II)(Ar)(Cl)) Pd0->OxAdd + Ar-Cl Transmetalation Transmetalation (L-Pd(II)(Ar)(Ar')) OxAdd->Transmetalation + Ar'-B(OR)3- RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product ArylHalide Ar-Cl ArylHalide->OxAdd BoronicAcid Ar'-B(OH)2 + Base BoronicAcid->Transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination Troubleshooting Flowchart

Buchwald_Hartwig_Troubleshooting Start Low Yield in Buchwald-Hartwig Amination CheckLigand Is the ligand appropriate for the amine class? Start->CheckLigand CheckBase Is the base strength and solubility optimal? CheckLigand->CheckBase Yes ScreenLigands Screen a panel of ligands (e.g., XPhos, BINAP) CheckLigand->ScreenLigands No CheckTemp Is the temperature appropriate? CheckBase->CheckTemp Yes ScreenBases Screen alternative bases (e.g., K3PO4, Cs2CO3) CheckBase->ScreenBases No AdjustTemp Adjust temperature or consider microwave heating CheckTemp->AdjustTemp No Success Improved Yield CheckTemp->Success Yes ScreenLigands->CheckBase ScreenBases->CheckTemp AdjustTemp->Success

Caption: A decision tree for troubleshooting Buchwald-Hartwig amination reactions.

References

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(50), 35085–35090. [Link]
  • Biscoe, M. R., & Buchwald, S. L. (2009). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Organic letters, 11(8), 1773–1775. [Link]
  • Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2016). Microwave-assisted synthesis of some new pyrazolopyridines and their antioxidant, antitumor and antimicrobial activities. Molecules, 21(11), 1493. [Link]
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the Buchwald-Hartwig...
  • El-Ghozlani, M., El-Messaoudi, M., El-Badaoui, M., El-Kazzouli, S., & Lazrek, H. B. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(3), 1548–1563. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1566–1575. [Link]
  • Shen, L., Huang, S., Nie, Y., & Lei, F. (2013). An efficient microwave-assisted Suzuki reaction using a new pyridine-pyrazole/Pd(II) species as catalyst in aqueous media. Molecules, 18(2), 1602–1612. [Link]
  • ResearchGate. (n.d.). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions.
  • Shen, L., Huang, S., Nie, Y., & Lei, F. (2013). An efficient microwave-assisted Suzuki reaction using a new pyridine-pyrazole/Pd(II) species as catalyst in aqueous media. Molecules, 18(2), 1602-1612. [Link]
  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(50), 35085-35090. [Link]
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • El-Ghozlani, M., El-Messaoudi, M., El-Badaoui, M., El-Kazzouli, S., & Lazrek, H. B. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(3), 1548-1563. [Link]
  • Fu, G. C. (2001). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 40(23), 4334-4352. [Link]
  • Pettinari, R., et al. (2023). Steric and Electronic Effects Responsible for N,O- or N,N-Chelating Coordination of Pyrazolones Containing a Pyridine Ring in Ruthenium Arene Systems. Organometallics, 42(11), 1495–1504. [Link]
  • GSK. (n.d.). Use of base metals in Buchwald-Hartwig coupling.
  • Anderson, K. W., Tundel, R. E., Ikawa, T., Altman, R. A., & Buchwald, S. L. (2008). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Angewandte Chemie (International ed. in English), 47(2), 321–324. [Link]
  • Lynch, B. M., Khan, M. A., Teo, H. C., & Pedrotti, F. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(3), 420-428. [Link]
  • ResearchGate. (n.d.). Table 3 Effect of various bases in the Buchwald coupling reaction a.
  • WuXi AppTec. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions [Video]. YouTube. [Link]
  • University of Colorado Boulder. (n.d.). Nucleophilic Substitution Reactions.
  • Kashani, S. K., Jessiman, J. E., & Hein, J. E. (2021).
  • Bickelhaupt, F. M., & Baerends, E. J. (2003). The Interplay Between Steric and Electronic Effects in S(N)2 Reactions. Angewandte Chemie (International ed. in English), 42(35), 4183–4188. [Link]
  • Hughes, D. L. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 3684–3690. [Link]
  • Thery, F., et al. (2018). Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer. European journal of medicinal chemistry, 159, 243–257. [Link]
  • El-Sayed, M. A. A., & El-Gaby, M. S. A. (2016). Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. Molecules, 21(9), 1145. [Link]
  • Scott, J. S., & May, S. A. (2013). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & biomolecular chemistry, 11(36), 6031–6046. [Link]
  • The Organic Chemistry Tutor. (2017, August 7). Nucleophilic substitution of pyridine [Video]. YouTube. [Link]
  • ResearchGate. (n.d.). Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions.
  • de Fatima, A., & Pilli, R. A. (2018).
  • Le Grognec, E., et al. (2020).
  • Hughes, D. L. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 3684-3690. [Link]

Sources

Technical Support Center: 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine (CAS 957760-15-5). This resource is designed for researchers, medicinal chemists, and drug development professionals to ensure the stability and integrity of this valuable heterocyclic building block throughout its storage and application. Pyrazolopyridine scaffolds are pivotal in modern pharmacology, making the preservation of their structure paramount for reproducible and successful experimental outcomes.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered in the lab.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions based on established chemical principles.

Question 1: I've observed a gradual loss of purity of my compound when dissolved in methanol or aqueous buffers. What is happening and how can I prevent it?

Answer:

This is a classic sign of solvolysis, specifically hydrolysis or methanolysis, which is the most probable degradation pathway for this compound.

  • Root Cause Analysis: The 7-chloro substituent on the electron-deficient pyridine ring is susceptible to Nucleophilic Aromatic Substitution (SNAr) .[3][4] The nitrogen atom in the pyridine ring withdraws electron density, making the carbon atom attached to the chlorine electrophilic and prone to attack by nucleophiles. Protic solvents like water and methanol, although weak nucleophiles, can slowly displace the chloride ion over time, especially with prolonged storage in solution. This process can be accelerated by elevated temperatures or the presence of acidic or basic catalysts.[3]

  • Plausible Degradation Products: The primary degradation products would be 7-hydroxy-1-methyl-1H-pyrazolo[3,4-c]pyridine (from hydrolysis) or 7-methoxy-1-methyl-1H-pyrazolo[3,4-c]pyridine (from methanolysis).

  • Preventative Measures & Solutions:

    • Prepare Fresh Solutions: The most effective strategy is to prepare solutions of this compound immediately before use.

    • Use Aprotic Solvents: For stock solutions intended for short-term storage, use high-purity, anhydrous aprotic solvents such as DMSO, DMF, or Dioxane. Ensure the solvent is truly anhydrous, as residual water can still cause slow degradation.

    • Cold Storage: If a solution must be stored, even for a short period, keep it at -20°C or -80°C to significantly slow the rate of solvolysis.

    • Purity Check: Before use, always verify the purity of your compound, especially if it has been in solution, using methods like HPLC or LC-MS to check for the appearance of more polar byproducts.

Question 2: My reaction yield is low, and I've isolated an unexpected byproduct where the chlorine atom has been replaced by another group from my reaction mixture. Why did this happen?

Answer:

You have likely encountered a competitive SNAr reaction. The same reactivity that leads to hydrolysis makes the compound susceptible to displacement by other nucleophiles in your reaction.

  • Root Cause Analysis: The electrophilic nature of the C7 position makes it a target for any nucleophilic species present in your reaction. Common laboratory nucleophiles such as amines, thiols, or alkoxides can readily displace the chloro group, often faster than the intended reaction at other sites.[5][6] This is a common reactivity pattern for chloroazines and related heterocycles.[6]

  • Preventative Measures & Solutions:

    • Protecting Groups: If your desired reaction does not involve the C7 position, consider if a different analogue of the starting material could be used.

    • Reaction Conditions:

      • Temperature Control: Run your reaction at the lowest possible temperature that allows the desired transformation to proceed. This can often temper the rate of the undesired SNAr side reaction.

      • Non-nucleophilic Base: If a base is required, use a non-nucleophilic, sterically hindered base (e.g., DBU, DIPEA) instead of nucleophilic bases like hydroxides or alkoxides.

      • Order of Addition: Add the this compound to the reaction mixture last, after all other components are equilibrated, to minimize its exposure to nucleophiles under non-ideal conditions.

Question 3: I noticed the solid compound has developed a slight discoloration after being stored on the benchtop for several weeks. Is it degrading?

Answer:

Discoloration is often an indicator of degradation, though it may be a minor surface-level effect. The two most likely culprits for solid-state degradation are light and atmospheric moisture.

  • Root Cause Analysis:

    • Hydrolysis from Moisture: As a solid, the compound can adsorb moisture from the atmosphere, leading to slow, localized hydrolysis on the crystal surface. This is consistent with the known reactivity of chloropyridines.[3]

  • Preventative Measures & Solutions:

    • Proper Storage: Store the solid compound in an amber vial to protect it from light.

    • Inert Atmosphere & Desiccation: For long-term storage, place the vial inside a desiccator or a glove box under an inert atmosphere (Nitrogen or Argon) to protect it from moisture and oxygen. The supplier recommendation is to store under an inert atmosphere at 2-8°C.[7]

    • Re-analysis: If you observe discoloration, it is crucial to re-analyze the purity of the batch by LC-MS, NMR, or another suitable method before use to quantify the extent of degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

For maximum stability, the solid compound should be stored at 2-8°C , in a tightly sealed amber glass vial , and placed within a desiccator under an inert atmosphere (e.g., nitrogen or argon).[7] This combination protects against heat, light, and atmospheric moisture/oxygen, addressing all primary potential degradation pathways.

Q2: What are the best solvents for this compound?

For preparing solutions for immediate use in reactions or analysis, anhydrous, aprotic solvents like DMSO, DMF, Dioxane, and THF are recommended. For stock solutions that need to be stored, anhydrous DMSO is often the best choice due to its low freezing point and high solvating power. Avoid long-term storage in protic solvents like methanol, ethanol, or water.

Q3: Is this compound sensitive to pH?

Yes, its stability is pH-dependent.

  • Acidic Conditions: Low pH can protonate the pyridine nitrogen, which further increases the electron-deficient nature of the ring system. This makes the C7 position even more susceptible to nucleophilic attack by species like water.[3]

  • Basic Conditions: Strongly basic conditions introduce potent nucleophiles (e.g., hydroxide ions, OH⁻), which can directly attack the C7 position and displace the chloride.[5] Isomerization has also been observed in related systems under strongly basic conditions.[8] Therefore, prolonged exposure to either strong acids or strong bases should be avoided. Neutral or near-neutral conditions are generally preferred for storage and handling in solution.

Q4: What are the main degradation pathways I should be aware of?

The primary and most well-understood degradation pathway is Nucleophilic Aromatic Substitution (SNAr) at the C7 position, leading to hydrolysis or reaction with other nucleophiles. Other potential, though less characterized, pathways include photodegradation upon exposure to UV light and thermal decomposition at elevated temperatures.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage of Solid Compound
  • Obtain a clean, dry amber glass vial with a PTFE-lined cap.

  • Weigh the desired quantity of this compound and place it in the vial.

  • Flush the vial with a gentle stream of dry nitrogen or argon for 30-60 seconds to displace air.

  • Quickly and tightly seal the vial with the cap. For extra security, wrap the cap-vial interface with Parafilm®.

  • Place the sealed vial inside a labeled container within a refrigerator maintained at 2-8°C. For added protection against moisture, this container can be placed inside a laboratory desiccator.

Protocol 2: Preparation of a Stock Solution for Experimental Use
  • Use a fresh, sealed bottle of an anhydrous aprotic solvent (e.g., DMSO).

  • Calculate the required mass of this compound and the volume of solvent to achieve the desired concentration.

  • Briefly flush your vial and weighing vessel with dry nitrogen or argon.

  • Weigh the solid and dissolve it in the anhydrous solvent with gentle vortexing or sonication.

  • If the solution is not for immediate use, aliquot it into smaller-volume cryovials, flush with inert gas, seal tightly, and store at -20°C or -80°C. This prevents repeated freeze-thaw cycles of the main stock.

Data & Diagrams

Summary of Stability & Handling Recommendations
ParameterRecommendationRationale
Storage (Solid) 2-8°C, Inert Atmosphere, Dark (Amber Vial)Prevents thermal degradation, hydrolysis from moisture, and photodegradation.[7]
Storage (Solution) Short-term only; -20°C or -80°C in anhydrous aprotic solvent.Minimizes solvolysis (hydrolysis) by slowing reaction kinetics.
Recommended Solvents Anhydrous DMSO, DMF, THF, DioxaneAprotic nature prevents solvolysis.
Incompatible Solvents Water, Methanol, Ethanol (for storage)Act as nucleophiles, causing degradation via SNAr.
Incompatible Reagents Strong Acids, Strong Bases, Strong NucleophilesCan catalyze or directly participate in the displacement of the chloro group.[3][5]
Handling Prepare solutions fresh; minimize exposure to light and air.Ensures compound integrity and experimental reproducibility.
Diagrams

G cluster_main Proposed Hydrolytic Degradation Pathway (SNAr Mechanism) A This compound B Meisenheimer-type Intermediate (Resonance Stabilized) A->B Nucleophilic Attack C 7-Hydroxy-1-methyl-1H-pyrazolo[3,4-c]pyridine (Degradation Product) B->C Loss of Leaving Group Cl_ion Cl⁻ (Leaving Group) B->Cl_ion H2O H₂O (Nucleophile) H2O->B G cluster_workflow Recommended Handling & Storage Workflow start Receive Solid Compound storage Store Solid: 2-8°C, Inert Gas, Dark Vial start->storage decision Prepare for Experiment? storage->decision decision->storage No dissolve Dissolve in Anhydrous Aprotic Solvent decision->dissolve Yes use Use Immediately in Experiment dissolve->use short_term Short-term Storage? (e.g., Aliquots) dissolve->short_term end Experiment Complete use->end freeze Store at -20°C / -80°C short_term->freeze freeze->use

Caption: Workflow for optimal handling and storage to maintain compound integrity.

References

  • Jan, M. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Chemistry Stack Exchange.
  • Barlin, G. B., & Brown, W. V. (1967). Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Journal of the Chemical Society C: Organic, 2473-2475.
  • The Organic Chemistry Tutor. (2019, January 19). Nucleophilic Aromatic Substitutions (NAS) [Video]. YouTube.
  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate.
  • Alizadeh, R., Ghasemzadeh, M. A., & Hosseinpour, M. (2023). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). RSC Advances, 13(16), 10843-10855.
  • Rojas, L., et al. (2025). Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. RSC Advances.
  • Loch, A. R., & Tratnyek, P. G. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(10), 2243-2249.
  • Alvarez-Perez, M., et al. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 25(23), 5727.

Sources

Validation & Comparative

A Researcher's Guide to Pyrazolopyridine Isomers: A Comparative Analysis of 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Isomeric Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the pyrazolopyridine core stands out as a "privileged scaffold." Its structural resemblance to the native purine bases allows it to interact with a wide array of biological targets, particularly protein kinases, making it a cornerstone for the development of targeted therapeutics.[1][2] However, the term 'pyrazolopyridine' is not monolithic; it encompasses five distinct constitutional isomers, each defined by the fusion pattern of the pyrazole and pyridine rings.[2] This guide delves into the critical, yet often nuanced, differences between these isomers, with a specific focus on the 7-chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine variant.

The precise arrangement of nitrogen atoms and substituents within the bicyclic system dictates the molecule's electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape. These factors, in turn, profoundly influence synthetic accessibility, physicochemical properties, and, most critically, biological activity and target selectivity. For researchers in drug development, understanding these isomeric differences is not merely an academic exercise; it is a fundamental prerequisite for rational drug design and the successful navigation of the hit-to-lead optimization process.

Pyrazolopyridine_Isomers cluster_isomers Pyrazolopyridine Isomeric Scaffolds Pyrazolo_34b Pyrazolo[3,4-b]pyridine Pyrazolo_34c Pyrazolo[3,4-c]pyridine Pyrazolo_43c Pyrazolo[4,3-c]pyridine Pyrazolo_43b Pyrazolo[4,3-b]pyridine Pyrazolo_15a Pyrazolo[1,5-a]pyridine Synthesis_Workflow start_node 2-Chloro-3-amino-4-picoline step1_node Diazotization & Intramolecular Cyclization start_node->step1_node NaNO2, Acid intermediate_node 7-Chloro-4-methyl-1H- pyrazolo[3,4-c]pyridine step1_node->intermediate_node step2_node N-1 Methylation (e.g., MeI, NaH) intermediate_node->step2_node final_product 7-Chloro-1-methyl-4-methyl- 1H-pyrazolo[3,4-c]pyridine step2_node->final_product

Caption: Generalized synthetic workflow for N-1 substituted pyrazolo[3,4-c]pyridines.

Structure-Activity Relationship (SAR): The Decisive Role of Nitrogen and Substituent Placement

Minor positional changes in the pyrazolopyridine scaffold can lead to dramatic shifts in biological activity. This is where the comparison between isomers becomes most critical for drug design.

The N-1 vs. N-2 Position: The pyrazole moiety has two nitrogen atoms, N-1 and N-2. The position of substituents on these nitrogens can be a critical determinant of activity. In a compelling example involving pyrazolo[4,3-c]pyridine inhibitors of the PEX14-PEX5 protein-protein interaction, the N-1 methylated isomer was found to be active, while its N-2 regioisomer showed only modest inhibitory activity and failed to bind the target protein in NMR experiments. [3]This stark difference underscores the importance of precise nitrogen substitution, as the N-1 methyl group pointed towards a solvent-exposed region, whereas the N-2 position was sterically less favorable. [3] Scaffold-Target Mismatch: Different isomeric cores can display inherent preferences for different biological targets. For instance, the pyrazolo[3,4-b]pyridine scaffold is a common core for Fibroblast Growth Factor Receptor (FGFR) inhibitors. [4]SAR studies on an FGFR inhibitor series revealed that methylation of the N-1 position led to a complete loss of activity, indicating its crucial role in forming a hydrogen bond with the kinase hinge region. [4]Conversely, for other kinases, N-1 substitution is a key modality for improving potency and pharmacokinetic properties. This demonstrates that the optimal substitution pattern is highly dependent on the interplay between the specific isomer and the topology of the target's active site.

Impact of the 7-Chloro Substituent: In our featured molecule, this compound, the chlorine atom is not a passive bystander. Halogen atoms, particularly chlorine, are frequently incorporated into kinase inhibitors to enhance binding affinity. They can engage in halogen bonding—a non-covalent interaction with electron-rich atoms like oxygen in the protein backbone—or occupy hydrophobic pockets. In a series of pyrazolopyridine CDK8/19 inhibitors, the introduction of a chlorine atom at the 3-position of the scaffold resulted in a drastic increase in potency (from 178 nM to 1 nM), which was rationalized by a favorable halogen-π interaction with a phenylalanine residue in the active site. [5]

Comparative Biological Data

To provide a quantitative perspective, the following table summarizes publicly available data for different pyrazolopyridine isomers against various protein kinase targets. This data, compiled from multiple independent studies, illustrates the profound impact of the core scaffold on biological activity.

Compound ScaffoldTarget(s)Reported Activity (IC₅₀/K_d)Key SAR InsightReference(s)
Pyrazolo[3,4-b]pyridine Mps1 KinaseIC₅₀ = 2.6 nMPotent inhibition achieved through specific substitutions at the C3 and N1 positions.[6]
Pyrazolo[3,4-b]pyridine FGFRPotent (nM range)N-1 position is crucial for hinge binding; methylation leads to loss of activity.[4]
Pyrazolo[4,3-c]pyridine PEX14-PEX5 PPIActive (µM range)N-1 methyl substitution is tolerated and active; N-2 regioisomer is inactive.[3]
Pyrazolo[4,3-c]pyridine hCA IK_i = 217.4 nMThe sulfonamide moiety and its linkage to the core are critical for carbonic anhydrase inhibition.[7]
Pyrazolo[1,5-a]pyrimidine CDK12/CDK13Potent (nM range)Acts as a selective cyclin K degrader, demonstrating a dual mechanism of action.[8]
Imidazo[4,5-b]pyridine Aurora/FLT3K_d = 48 nM / 6.2 nMAza-analogue of purine; 1,3-dimethyl-1H-pyrazol-4-yl as the R² substituent was found to be optimal.[9]

Note: This table is illustrative and compiles data from different assays and studies. Direct comparison of absolute values should be made with caution.

Experimental Protocols: A Practical Guide

To ground this comparative analysis in practical application, we provide validated, step-by-step protocols for the synthesis of a pyrazolo[3,4-c]pyridine scaffold and its subsequent evaluation in a kinase inhibition assay.

Protocol 1: Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine

This protocol is adapted from established literature procedures and provides a reliable method for accessing the core scaffold of our featured compound. [10][11]The causality behind this choice lies in its efficiency and use of readily available pyridine starting materials.

Materials:

  • 3-Amino-2,5-dichloropyridine

  • Acetic Anhydride (Ac₂O)

  • Sodium Nitrite (NaNO₂)

  • 1,2-Dichloroethane (DCE)

  • Methanol (MeOH)

  • Sodium Methoxide (NaOMe)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3-amino-2,5-dichloropyridine (1 eq.) in 1,2-dichloroethane (DCE).

  • Acetylation: Add acetic anhydride (Ac₂O) to the suspension.

  • Diazotization & Cyclization: Carefully add sodium nitrite (NaNO₂) portion-wise to the reaction mixture. The reaction is exothermic.

  • Heating: Heat the reaction mixture to 90 °C and stir for 18-20 hours. Monitor reaction progress by TLC or LC-MS. Rationale: Heating provides the necessary activation energy for the intramolecular cyclization to form the pyrazole ring.

  • Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Deacetylation: Dissolve the crude residue in methanol (MeOH) and add sodium methoxide (NaOMe). Stir at room temperature for 1 hour. Rationale: The N-acetyl group formed during the reaction is a protecting group that is readily removed under basic conditions to yield the free N-H pyrazole.

  • Isolation: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude solid by flash column chromatography on silica gel to afford 5-chloro-1H-pyrazolo[3,4-c]pyridine as a solid.

Further functionalization, such as the N-1 methylation to obtain the title compound, would typically follow, using standard conditions like sodium hydride and methyl iodide.

Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a trustworthy, self-validating system for quantifying inhibitor binding to a kinase target. The use of a europium-labeled antibody and a fluorescent "tracer" that binds to the ATP pocket allows for a ratiometric FRET (Förster Resonance Energy Transfer) signal, which minimizes experimental artifacts.

Principle: The assay measures the displacement of a fluorescent tracer from the kinase active site by the test compound. When the tracer is bound to the kinase, which is in turn bound by a europium (Eu)-labeled antibody, energy transfer occurs from the Eu-donor to the Alexa Fluor™ 647-tracer, producing a high FRET signal. A compound that binds to the ATP pocket will displace the tracer, disrupting FRET and causing a decrease in the signal.

Kinase_Assay_Workflow cluster_positive No Inhibitor (High FRET) cluster_negative With Inhibitor (Low FRET) Kinase Kinase Tracer AF647-Tracer Kinase->Tracer binds Antibody Eu-Antibody Antibody->Kinase binds Antibody->Tracer FRET Kinase_I Kinase Inhibitor Inhibitor Kinase_I->Inhibitor binds Antibody_I Eu-Antibody Antibody_I->Kinase_I binds Tracer_I AF647-Tracer

Caption: Principle of the TR-FRET kinase binding assay.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound) in DMSO, typically starting at 1000x the final desired concentration.

  • Assay Plate Preparation: In a suitable low-volume 384-well plate, add the test compounds, positive controls (no inhibitor), and negative controls (no kinase).

  • Kinase/Antibody Addition: Prepare a solution of the target kinase and the Eu-labeled anti-tag antibody in the appropriate kinase buffer. Add this solution to all wells.

  • Tracer Addition: Prepare a solution of the ATP-competitive Alexa Fluor™ 647-tracer in the kinase buffer. Add this solution to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for at least 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET). Measure the emission at 665 nm (tracer) and 615 nm (europium).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

The isomeric form of a pyrazolopyridine is a critical design element that profoundly impacts its entire discovery and development trajectory. The selection of the pyrazolo[3,4-c]pyridine scaffold, as exemplified by This compound , over other isomers like the more common pyrazolo[3,4-b]pyridine, is a deliberate choice driven by the need to achieve a specific vectoral orientation of substituents to engage with a biological target. This guide demonstrates that synthetic accessibility, the potential for specific intramolecular interactions (like halogen bonding), and the precise placement of hydrogen bond donors and acceptors are all dictated by the core isomeric structure. For researchers, a deep appreciation of these differences is essential for unlocking the full therapeutic potential of this versatile heterocyclic family and for designing the next generation of targeted medicines.

References

Sources

A Comparative Guide to the Biological Activity of Pyrazolo[3,4-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[3,4-c]pyridine Scaffold in Medicinal Chemistry

The quest for novel therapeutic agents is a cornerstone of modern science, with heterocyclic compounds forming the bedrock of many successful drugs. Among these, the pyrazolo[3,4-c]pyridine nucleus, a fused bicyclic system, has emerged as a "privileged scaffold." Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. This guide provides a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory properties of various pyrazolo[3,4-c]pyridine derivatives, supported by experimental data and detailed protocols to empower researchers in the field of drug discovery.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The dysregulation of signaling pathways that control cell growth and division is a hallmark of cancer. Pyrazolopyridine derivatives have demonstrated significant potential as anticancer agents, primarily by inhibiting key enzymes in these pathways, such as protein kinases and topoisomerases.

Mechanism of Action: Kinase Inhibition

A predominant mechanism for the anticancer effects of pyrazolopyridine derivatives is the inhibition of protein kinases.[1][2] These enzymes are crucial for signal transduction, and their aberrant activity can lead to malignant transformation. By acting as ATP-competitive inhibitors, these compounds block the kinase's ability to phosphorylate downstream targets, thereby arresting cell proliferation and inducing apoptosis.[3] Key kinase targets include Tropomyosin receptor kinases (TRKs), PIM-1 kinase, and Cyclin-Dependent Kinases (CDKs).[4][5][6][7]

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., TRK) Growth_Factor->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Pyrazolo_Pyridine Pyrazolo[3,4-c]pyridine Derivative Pyrazolo_Pyridine->Receptor Inhibits Pyrazolo_Pyridine->RAF Inhibits (e.g., B-Raf) Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Proliferation

Caption: Simplified MAPK/ERK signaling pathway and points of inhibition by pyrazolopyridine derivatives.

Comparative Anticancer Potency

The cytotoxic effects of various pyrazolo[3,4-b]pyridine derivatives (a closely related and extensively studied isomer) have been quantified against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.

Compound/DerivativeTarget Cell LineIC50 (µM)Reference
Derivative 19 (PIM-1 Inhibitor)MCF-7 (Breast)5.61[4]
Derivative 17 (PIM-1 Inhibitor)MCF-7 (Breast)5.98[4]
Derivative C03 (TRKA Inhibitor)Km-12 (Colorectal)0.304[5]
Derivative 14g (CDK Inhibitor)MCF-7 (Breast)4.66[6]
Derivative 14g (CDK Inhibitor)HCT-116 (Colon)1.98[6]
Derivative 8b A-549 (Lung)2.9[8]
Derivative 8b HEPG2 (Liver)2.6[8]
Derivative 8c (Topo IIα Inhibitor)NCI-60 Panel (Avg)1.33[9]
Doxorubicin (Standard)MCF-7 (Breast)4.57[6]

Note: The table includes data for the closely related and more extensively reported pyrazolo[3,4-b]pyridine scaffold to provide a broader comparative context.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]

MTT_Assay_Workflow Start Start Seed_Cells 1. Seed Cells (e.g., 1x10^4 cells/well) in 96-well plate Start->Seed_Cells Incubate_24h 2. Incubate (24h, 37°C, 5% CO2) for cell adherence Seed_Cells->Incubate_24h Add_Compound 3. Add Pyrazolopyridine Derivatives (various concentrations) Incubate_24h->Add_Compound Incubate_48h 4. Incubate (48-72h, 37°C, 5% CO2) Add_Compound->Incubate_48h Add_MTT 5. Add MTT Reagent (e.g., 10 µL of 5 mg/mL solution) Incubate_48h->Add_MTT Incubate_4h 6. Incubate (2-4h, 37°C) Living cells convert MTT to Formazan Add_MTT->Incubate_4h Solubilize 7. Solubilize Formazan Crystals (Add 100 µL DMSO or Solubilization Buffer) Incubate_4h->Solubilize Measure_Absorbance 8. Measure Absorbance (570 nm using plate reader) Solubilize->Measure_Absorbance Analyze 9. Analyze Data (Calculate % viability and IC50) Measure_Absorbance->Analyze End End Analyze->End COX_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Homeostasis Gastric Protection Platelet Aggregation Prostaglandins->Homeostasis Pyrazolo_Pyridine Pyrazolopyridine Derivative Pyrazolo_Pyridine->COX2 Selective Inhibition

Caption: The arachidonic acid cascade showing the role of COX-1 and COX-2 and selective inhibition by pyrazolopyridine derivatives.

Comparative Anti-inflammatory Potency

The inhibitory activity of pyrazolopyridine derivatives against COX enzymes is quantified by their IC50 values. A higher selectivity index (IC50 COX-1 / IC50 COX-2) indicates a more favorable profile with potentially fewer gastrointestinal side effects.

Compound/DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
Pyrazole IVb 0.150.005129.4[12]
Pyrazole IVh 0.210.007528.0[12]
Pyrazolopyrimidine 8e >1001.837>54.4[3]
Pyrazolopyrimidine 8f >1001.573>63.6[3]
Celecoxib (Standard)15.00.049306[13]

Note: Data for related pyrazole and pyrazolopyrimidine scaffolds are included to illustrate the anti-inflammatory potential within this broader class of compounds.

Experimental Protocol: In Vitro COX Inhibition Assay

This colorimetric assay measures the peroxidase component of COX activity. [2][10] Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a heme solution, solutions of ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), and a chromogenic substrate like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD). [10]2. Assay Plate Setup: In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme to each well.

  • Inhibitor Addition: Add the pyrazolopyridine derivatives at various concentrations to the test wells. Add a known inhibitor (e.g., celecoxib) for the positive control and vehicle (DMSO) for the 100% activity control.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitors to bind to the enzymes. [10]5. Reaction Initiation: Start the reaction by adding the substrate (arachidonic acid) and the chromogenic probe (TMPD) to all wells. [10]6. Kinetic Measurement: Immediately measure the change in absorbance over time at 590 nm using a plate reader in kinetic mode. The rate of color development is proportional to the peroxidase activity.

  • Data Analysis: Calculate the initial reaction rates for all wells. Determine the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration to calculate the IC50 value for both COX-1 and COX-2.

Conclusion and Future Perspectives

The pyrazolo[3,4-c]pyridine scaffold and its isomers represent a highly versatile and promising platform for the development of new therapeutic agents. The derivatives discussed in this guide demonstrate potent and often selective activity against cancer cells, pathogenic microbes, and inflammatory enzymes. The provided experimental protocols offer a validated framework for researchers to assess the activity of their own novel compounds.

Future research should focus on elucidating detailed structure-activity relationships (SAR) to optimize potency and selectivity. Furthermore, exploring the potential for multi-target inhibitors, where a single compound can modulate multiple disease-relevant pathways, could lead to next-generation therapeutics with enhanced efficacy. As our understanding of the molecular basis of disease deepens, the rational design of pyrazolopyridine derivatives will undoubtedly continue to be a fruitful endeavor in medicinal chemistry.

References

  • Nafie, M. S., El-Nassan, H. B., & El-Gamal, K. M. (2020). Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells. PubMed. [Link]
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
  • Wang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.
  • El-Gamal, K. M., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. PubMed Central. [Link]
  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
  • El-Damasy, A. K., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Publishing. [Link]
  • ACS Omega. Cu(II)
  • El-Sayed, M. A. A., et al. (2023).
  • MDPI. Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. [Link]
  • ResearchGate. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. [Link]
  • RSC Publishing. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. [Link]
  • PubMed Central.
  • Wagdy, L., et al. (2018). Synthesis of new pyrazoles and pyrozolo [3,4-b] pyridines as anti-inflammatory agents by inhibition of COX-2 enzyme. PubMed. [Link]
  • ResearchGate. Synthesis of new pyrazoles and pyrozolo [3,4-b] pyridines as anti-inflammatory agents by inhibition of COX-2 enzyme | Request PDF. [Link]
  • Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Scientific Research Publishing. [Link]
  • El-Gamal, K. M., et al. (2024). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed Central. [Link]
  • Sharma, A., & Kumar, V. (2022). Antibacterial pyrazoles: tackling resistant bacteria. PubMed Central. [Link]
  • MDPI. Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]

Sources

The Evolving Landscape of Pyrazolopyridines: A Comparative Guide to the Structure-Activity Relationship of 1H-pyrazolo[3,4-c]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolopyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. Its isomeric forms, such as pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine, have been extensively studied as kinase inhibitors and anticancer agents.[1][2] Among these, the 1H-pyrazolo[3,4-c]pyridine core offers a unique arrangement of nitrogen atoms, presenting distinct opportunities for molecular interactions with biological targets. This guide provides a comparative analysis of the structure-activity relationship (SAR) for analogs of the 1H-pyrazolo[3,4-c]pyridine scaffold, with a focus on recent advancements in their development as potent and selective kinase inhibitors. While direct, extensive public data on 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine analogs is limited, a comprehensive examination of the broader 1H-pyrazolo[3,4-c]pyridine class provides invaluable insights for researchers in drug discovery and development.

The 1H-pyrazolo[3,4-c]pyridine Core: Synthesis and Significance

The synthesis of the 1H-pyrazolo[3,4-c]pyridine core can be achieved through various synthetic routes, often starting from appropriately substituted pyridine or pyrazole precursors.[3] A common strategy involves the condensation of aminopyridine derivatives with α,β-unsaturated carbonyl compounds.[3] The inherent asymmetry and multiple points for substitution on the bicyclic ring system (as illustrated below) allow for the generation of diverse chemical libraries, enabling extensive exploration of the chemical space around this scaffold.

Figure 1. General structure of the 1H-pyrazolo[3,4-c]pyridine scaffold highlighting key positions for substitution (R1, R3, R4, and R7) that are critical for modulating biological activity.

Comparative SAR Analysis: A Case Study of HPK1 Inhibitors

A significant advancement in understanding the SAR of 1H-pyrazolo[3,4-c]pyridines comes from a study identifying potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation.[4] This study provides a clear illustration of how systematic modifications to the scaffold impact biological activity.

The Influence of Substituents at the N-1 and C-3 Positions

The initial hit compound in the HPK1 inhibitor study featured a simple phenyl group at the C-3 position. Exploration of this position revealed that the introduction of a methyl group on an adjacent aryl ring was crucial for fixing the biaryl torsion, allowing the molecule to adopt a favorable conformation within the kinase pocket.[4] This methyl group occupies a small hydrophobic pocket, enhancing the compound's potency.[4]

Further optimization focused on the N-1 position of the pyrazole ring. While the initial compounds were unsubstituted at this position, the introduction of a methyl group led to a significant increase in cellular potency.[4] This highlights the importance of the N-1 position for either direct interaction with the target or for modulating the physicochemical properties of the molecule, such as membrane permeability.

The Critical Role of the Pyridine Nitrogen

A key finding from the comparative analysis of different pyrazolopyridine isomers was the superior potency of the 1H-pyrazolo[3,4-c]pyridine core.[4] Molecular modeling suggests that the pyridine nitrogen in this scaffold engages in a water-bridged hydrogen bond with an aspartate residue (Asp155) in the kinase hinge region.[4] This interaction appears to be a critical determinant of the high affinity of these analogs for HPK1.

The following table summarizes the SAR data for a series of 1H-pyrazolo[3,4-c]pyridine analogs as HPK1 inhibitors, demonstrating the impact of substitutions at various positions.

CompoundR1 (N-1)R3 (C-3)HPK1 Ki (nM)p-SLP76 IC50 (nM)
6 H2-methyl-4-(1-methylpyrazol-4-yl)phenyl<1.0144
7 H2-methyl-4-(1-methylpyrazol-4-yl)phenyl2.0148
8 Me2-methyl-4-(1-methylpyrazol-4-yl)phenyl12640

Table 1. Structure-activity relationship of 1H-pyrazolo[3,4-c]pyridine analogs as HPK1 inhibitors. Data sourced from a 2022 study on the discovery of pyrazolopyridine derivatives as HPK1 inhibitors.[4] The p-SLP76 assay measures the phosphorylation of an HPK1 substrate in a cellular context.

SAR_Flowchart cluster_scaffold 1H-pyrazolo[3,4-c]pyridine Core cluster_modifications Structural Modifications cluster_activity Biological Activity Core Core Scaffold N1 N-1 Substitution (e.g., -H, -Me) Core->N1 Modulate Properties C3 C-3 Aryl Substitution (e.g., substituted phenyl) Core->C3 Target Binding Py_N Pyridine Nitrogen Position (Isomer Comparison) Core->Py_N Key H-Bonding Cellular_Activity Improved Cellular Activity N1->Cellular_Activity Potency Increased Potency (Lower Ki and IC50) C3->Potency Py_N->Potency Potency->Cellular_Activity Selectivity Kinase Selectivity Cellular_Activity->Selectivity

Figure 2. Logical relationship between structural modifications on the 1H-pyrazolo[3,4-c]pyridine core and the resulting biological activity, as exemplified by HPK1 inhibitors.

Alternative Targeting Strategies: GPR119 Agonists

Beyond kinase inhibition, the 1H-pyrazolo[3,4-c]pyridine scaffold has been successfully employed to develop agonists for G protein-coupled receptors (GPCRs). A study on GPR119 agonists, a target for type 2 diabetes, identified a novel class of 1H-pyrazolo[3,4-c]pyridine derivatives through a ligand-based drug design approach.[5] In this series, modifications of the aryl group at the C-3 position and a piperidine N-capping group were key to achieving single-digit nanomolar potency.[5] This demonstrates the versatility of the scaffold in accommodating different pharmacophoric elements to target distinct classes of proteins.

Experimental Protocols

To facilitate further research and comparison, detailed methodologies for key assays are provided below.

Kinase Inhibition Assay (Biochemical)

A standard in vitro kinase assay is essential for determining the direct inhibitory activity of compounds on the target kinase.

Objective: To measure the 50% inhibitory concentration (IC50) of test compounds against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., HPK1)

  • Kinase substrate (e.g., a specific peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the kinase and substrate to the wells of the assay plate containing assay buffer.

  • Add the diluted test compounds to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow for compound binding.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at room temperature for the optimal reaction time (e.g., 60 minutes).

  • Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's protocol. This often involves measuring the amount of ADP produced.

  • Read the luminescence or fluorescence signal on a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software (e.g., GraphPad Prism).

Cellular Phosphorylation Assay

This assay measures the inhibition of the kinase in a cellular environment by quantifying the phosphorylation of a downstream substrate.

Objective: To determine the cellular potency of the inhibitors.

Materials:

  • A relevant cell line (e.g., Jurkat cells for HPK1)

  • Cell culture medium and supplements

  • Test compounds

  • Stimulating agent (e.g., anti-CD3/CD28 antibodies for T-cell activation)

  • Lysis buffer

  • Antibodies specific for the phosphorylated substrate (e.g., anti-phospho-SLP76) and total protein.

  • ELISA or Western blot reagents.

Procedure:

  • Seed the cells in a multi-well plate and culture overnight.

  • Treat the cells with various concentrations of the test compounds for a defined period.

  • Stimulate the cells to activate the signaling pathway involving the target kinase.

  • Lyse the cells to extract the proteins.

  • Quantify the level of phosphorylated substrate using an ELISA or Western blot.

  • Normalize the phosphorylated protein signal to the total protein signal.

  • Determine the IC50 value by plotting the percent inhibition of phosphorylation against the compound concentration.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay B1 Compound Dilution B2 Kinase & Substrate Incubation B1->B2 B3 ATP Addition (Reaction Start) B2->B3 B4 Detection & IC50 Calculation B3->B4 End End B4->End C1 Cell Seeding & Treatment C2 Cell Stimulation C1->C2 C3 Cell Lysis & Protein Extraction C2->C3 C4 Phosphorylation Detection (ELISA/Western) C3->C4 C5 IC50 Determination C4->C5 C5->End Start Start Start->B1 Start->C1

Figure 3. A simplified workflow for the biochemical and cellular evaluation of 1H-pyrazolo[3,4-c]pyridine analogs as kinase inhibitors.

Conclusion and Future Directions

The 1H-pyrazolo[3,4-c]pyridine scaffold represents a versatile and promising platform for the development of novel therapeutics. The SAR studies on HPK1 inhibitors clearly demonstrate that subtle modifications to the core structure can lead to significant improvements in potency and cellular activity. The key takeaways for researchers are the critical role of the pyridine nitrogen in forming hydrogen bonds within the kinase hinge region and the importance of optimizing substituents at the N-1 and C-3 positions to achieve the desired biological profile.

Future research in this area should focus on expanding the diversity of substituents at all available positions on the scaffold to explore new chemical space and identify inhibitors for other kinase targets. Furthermore, a deeper understanding of the ADME (absorption, distribution, metabolism, and excretion) properties of this compound class will be crucial for translating potent inhibitors into viable drug candidates. The continued exploration of the 1H-pyrazolo[3,4-c]pyridine scaffold is poised to yield novel and effective therapies for a range of diseases.

References

  • Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. PMC. [Link]
  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. [Link]
  • Discovery, biological evaluation, structure–activity relationships and mechanism of action of pyrazolo[3,4-b]pyridin-6-one derivatives as a new class of anticancer agents. Organic & Biomolecular Chemistry. [Link]
  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]
  • Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists. PubMed. [Link]
  • Pyrazolo[3,4-c]pyridazines as novel and selective inhibitors of cyclin-dependent kinases. J Med Chem. [Link]
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PMC. [Link]
  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. [Link]
  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase.
  • Discovery of Pyrazolopyridine Deriv
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine deriv
  • 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition. NIH. [Link]
  • Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. PubMed. [Link]
  • ChemInform Abstract: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. Wiley Online Library. [Link]
  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. [Link]
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC. [Link]
  • Pyrazolo[3,4-d]pyrimidine-based neplanocin analogues identified as potential de novo pharmacophores for dual-target HBV inhibition. RSC Publishing. [Link]
  • Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells. PubMed. [Link]

Sources

A Researcher's Guide to Target Validation for Novel Pyrazolopyridines: A Case Study of 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Hit to Validated Lead

The journey of a small molecule from a screening hit to a viable drug candidate is contingent on a critical, foundational step: target identification and validation.[1] Identifying the specific biological macromolecule a compound interacts with provides the mechanistic underpinning for its efficacy and potential toxicity.[1][2] Without this, a program proceeds with unacceptable risk, often leading to late-stage failures.[3] The pyrazolo[3,4-c]pyridine scaffold is of significant interest in medicinal chemistry, with various derivatives reported to exhibit inhibitory activity against key cellular regulators like cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3).[4]

This guide focuses on a specific, yet under-characterized, member of this family: 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine (CAS 957760-15-5). As there is no extensive public data on its biological targets, it serves as an ideal model for outlining a rigorous, multi-faceted target validation workflow. We will operate under the hypothesis that initial screening has identified a putative target, "Kinase X," and our goal is to build an unassailable biological case for this interaction. This guide provides field-proven, sequential protocols designed to answer three fundamental questions:

  • Does the compound directly engage the putative target in a complex cellular environment?

  • How selective is this interaction against a panel of related proteins?

  • Is the engagement of this specific target responsible for the compound's observed cellular phenotype?

By employing a combination of biophysical and genetic techniques, we can construct a self-validating experimental narrative, moving with confidence from a hypothesis to a validated lead.[5][6]

Phase 1: Confirming Target Engagement in a Cellular Milieu with CETSA

The first and most crucial step is to confirm that the compound physically binds to its intended target within the complex and native environment of a living cell. While biochemical assays with purified proteins are useful, they do not account for factors like cell permeability, intracellular metabolism, or the need to compete with endogenous ligands.[7] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that addresses this by measuring target engagement in intact cells or tissue lysates.[8][9]

The Principle of Thermal Stabilization

The core principle of CETSA is that the binding of a ligand, such as our small molecule, to its target protein confers thermodynamic stability.[10] This stabilization results in an increased resistance to heat-induced denaturation. When cells are heated, unbound proteins will denature and aggregate at a specific temperature, while ligand-bound proteins will remain soluble at higher temperatures.[11] This "thermal shift" is a direct proxy for target engagement.[7]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_prep Cell Preparation cluster_heat Thermal Challenge cluster_analysis Analysis start 1. Culture Cells to ~80% Confluency treat 2. Treat Cells with Compound or Vehicle (DMSO) start->treat aliquot 3. Aliquot Cell Suspensions into PCR Tubes treat->aliquot heat 4. Heat Aliquots Across a Temperature Gradient (e.g., 40°C to 70°C) aliquot->heat lyse 5. Lyse Cells (Freeze-Thaw Cycles) heat->lyse separate 6. Separate Soluble Fraction (Centrifugation) lyse->separate quantify 7. Quantify Soluble Target (Western Blot / MS) separate->quantify

Caption: CETSA workflow for assessing in-cell target engagement.

Detailed Protocol: CETSA for "Kinase X"

  • Cell Culture and Treatment: Plate a suitable cell line known to express "Kinase X" (e.g., HEK293T) and grow to ~80% confluency. Treat cells with this compound at a final concentration of 10 µM or a vehicle control (0.1% DMSO) for 1 hour at 37°C.

  • Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS supplemented with a protease inhibitor cocktail to a final concentration of 10^7 cells/mL.

  • Heating Step: Aliquot 50 µL of the cell suspension into separate PCR tubes for each temperature point. Place the tubes in a thermal cycler and heat for 3 minutes across a temperature gradient (e.g., 42°C to 66°C in 2°C increments), followed by cooling for 3 minutes at 4°C.[10]

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Fractions: To separate the soluble fraction (containing non-denatured protein) from the aggregated fraction, centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.

  • Quantification: Carefully collect the supernatant (soluble fraction) and analyze the amount of soluble "Kinase X" at each temperature point using Western blotting with a specific antibody. Densitometry is used to quantify band intensity.

  • Data Analysis: Plot the percentage of soluble "Kinase X" (normalized to the lowest temperature point) against temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to the right indicates thermal stabilization and therefore, target engagement.

Hypothetical Data: CETSA Results

Temperature (°C)Vehicle (% Soluble "Kinase X")Compound (10 µM) (% Soluble "Kinase X")
42100100
469899
509197
545288
581555
62521
66<18

This data clearly shows that in the presence of this compound, "Kinase X" remains soluble at higher temperatures, demonstrating direct target engagement within the cell.

Phase 2: Defining the Selectivity Profile

Confirming target engagement is a landmark achievement, but for a compound to be a viable therapeutic candidate, it must also be selective.[12] Kinase inhibitors, in particular, are notorious for off-target effects due to the highly conserved nature of the ATP-binding pocket across the kinome.[13] Kinase selectivity profiling is therefore an essential step to understand the compound's broader interaction landscape and anticipate potential liabilities.[14]

The Principle of Kinase Profiling

This technique involves screening the compound against a large, representative panel of purified kinases to measure its inhibitory activity.[15][16] Assays typically measure the consumption of ATP or the generation of ADP, which is directly proportional to kinase activity.[15] By comparing the inhibition across the panel, a selectivity profile emerges.

Experimental Workflow: Kinase Selectivity Screening

Kinase_Profiling_Workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detect Detection start 1. Prepare Compound Dilution Series add_cmpd 3. Add Compound or Control to Wells start->add_cmpd plate 2. Dispense Kinases, Substrates, and ATP into 384-well Plate plate->add_cmpd incubate 4. Incubate at RT for 1 hour add_cmpd->incubate stop 5. Add ADP-Glo™ Reagent to Stop Reaction and Deplete Remaining ATP incubate->stop detect 6. Add Kinase Detection Reagent to Convert ADP to ATP stop->detect measure 7. Measure Luminescence detect->measure analyze 8. Calculate % Inhibition measure->analyze

Caption: Workflow for kinase selectivity profiling using an ADP-Glo™ assay.

Detailed Protocol: Broad Kinase Panel Screen

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. For a single-dose screen, prepare a working solution to achieve a final assay concentration of 1 µM.

  • Assay Plate Setup: Utilize a commercial kinase profiling system (e.g., Promega Kinase Selectivity Profiling Systems) containing pre-aliquoted kinases, substrates, and cofactors.[15]

  • Kinase Reaction: Initiate the reactions by adding the kinase/substrate mix and ATP to the assay plate. Immediately add the test compound or controls (vehicle for 0% inhibition, a pan-kinase inhibitor like Staurosporine for 100% inhibition).

  • Incubation: Allow the kinase reaction to proceed for 1 hour at room temperature.

  • ADP Detection: Perform the ADP-Glo™ Kinase Assay. First, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Second, add the Kinase Detection Reagent, which converts the ADP generated by the kinase reaction back into ATP, which is then used by luciferase to generate a light signal.[15]

  • Data Acquisition: Measure the luminescence signal on a plate reader. The signal is directly proportional to the amount of ADP produced and thus, kinase activity.

  • Analysis: Calculate the percent inhibition for each kinase relative to the vehicle (0% inhibition) and positive (100% inhibition) controls.

Hypothetical Data: Kinase Selectivity Profile at 1 µM

Kinase TargetFamily% Inhibition (Compound)% Inhibition (Staurosporine)
Kinase X CMGC 98.2 99.8
CDK2/CycACMGC25.499.5
GSK3βCMGC31.799.1
MAPK1 (ERK2)CMGC8.198.7
PKAAGC5.599.9
AKT1AGC12.399.6
SRCTK2.199.4
ABL1TK4.699.2
EGFRTK1.998.9

This profile demonstrates that this compound is highly selective for "Kinase X" at 1 µM, with only weak activity against other kinases from the same family and negligible activity against kinases from other families. This contrasts sharply with the non-selective profile of Staurosporine.

Phase 3: Genetic Validation of the Target's Role in Phenotype

We have now established direct, selective binding. The final and most definitive phase of target validation is to prove that the interaction between the compound and the target is the cause of the observed biological effect.[17] Genetic methods, such as RNA interference (siRNA) and CRISPR-Cas9 gene editing, are the gold standard for this purpose as they directly manipulate the expression of the target protein.[18][19]

Method A: siRNA-Mediated Target Knockdown

Small interfering RNA (siRNA) provides a transient and incomplete, yet highly effective, method for reducing the expression of a target gene.[20][21] If the compound's phenotypic effect (e.g., reduction in cell viability) is diminished when the target protein level is reduced, it strongly implies an on-target mechanism.[22]

The Logic of siRNA Rescue/Resistance

siRNA_Logic If phenotype is reduced, the target is validated. cluster_control Control Cells (Scrambled siRNA) cluster_knockdown Knockdown Cells (Target siRNA) c_target Normal 'Kinase X' Level c_compound Add Compound c_target->c_compound c_phenotype Phenotype Observed (e.g., Cell Death) c_compound->c_phenotype k_phenotype Phenotype Reduced or Abolished k_target Reduced 'Kinase X' Level k_compound Add Compound k_target->k_compound k_compound->k_phenotype

Caption: Logical framework for target validation using siRNA knockdown.

Detailed Protocol: siRNA Knockdown and Viability Assay

  • Transfection: Plate cells (e.g., A549 lung carcinoma) such that they are 30-50% confluent at the time of transfection. Transfect one group with an siRNA duplex targeting "Kinase X" and a control group with a non-targeting (scrambled) siRNA using a suitable lipid-based transfection reagent.

  • Knockdown Validation: Harvest a subset of cells from both groups to confirm target knockdown via Western blot or qPCR. A knockdown of >70% is considered efficient.[20]

  • Phenotypic Assay: Re-plate the remaining transfected cells into 96-well plates. After allowing cells to adhere, treat with a dose-response curve of this compound (e.g., 0.01 to 100 µM).

  • Viability Measurement: After 72 hours of compound treatment, measure cell viability using a standard method like the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Plot the dose-response curves for both the scrambled siRNA and "Kinase X" siRNA-treated cells. A rightward shift in the IC50 value for the knockdown cells indicates that the compound is less potent when its target is less abundant, validating the on-target effect.

Method B: CRISPR-Cas9 Mediated Target Knockout

For the most rigorous validation, CRISPR-Cas9 gene editing can be used to create cell lines that completely lack the target gene (knockout).[24][25] This provides a perfect negative control; if the compound's mechanism is solely through the target, its phenotypic effect should be completely abrogated in the knockout cells.[21][26]

Hypothetical Data: Comparison of Compound Activity in WT vs. Knockout Cells

Cell LineCompoundPutative TargetIC50 (µM)Interpretation
Wild-Type (WT)This compoundKinase X0.5Potent activity in WT cells.
Kinase X KO This compound Kinase X >100 Loss of activity confirms on-target effect.
Wild-Type (WT)Competitor YKinase Z1.2Active in WT cells.
Kinase X KOCompetitor YKinase Z1.3No change in activity; acts via a different target.

This data provides definitive evidence. The dramatic loss of potency of our compound in the "Kinase X" knockout cells, contrasted with the unchanged potency of a competitor compound with a different target, is the cornerstone of successful target validation.[24]

Synthesis and Conclusion: Building a Cohesive Validation Package

Target validation is not achieved through a single experiment but through the convergence of evidence from orthogonal approaches.[5][6] By systematically progressing through the phases outlined in this guide, we have built a powerful, multi-layered argument for "Kinase X" as the primary target of this compound.

Summary of Validation Methodologies

MethodQuestion AnsweredStrengthsLimitations
CETSA Does the compound bind the target in cells?Measures direct physical engagement in a native context; label-free.[9][10]Lower throughput; requires a specific antibody or mass spectrometry.
Kinase Profiling Is the compound selective?High-throughput; provides broad selectivity data against a whole family.[14]In vitro assay using purified proteins; may not fully reflect cellular activity.[13]
siRNA Knockdown Is the target required for the phenotype?Relatively fast and transient; links target to phenotype.[19]Knockdown is often incomplete; potential for off-target RNAi effects.[21]
CRISPR Knockout Is the target essential for the phenotype?Complete and permanent gene ablation; the "gold standard" genetic proof.[21][24]Time-consuming to generate and validate cell lines; not feasible for essential genes.[22]

The collective data—demonstrating direct and selective target binding in cells (CETSA, Kinase Profiling) and confirming that this specific interaction is responsible for the compound's bioactivity (siRNA, CRISPR)—forms a robust validation package. This rigorous, evidence-based approach de-risks the progression of this compound into further preclinical development and exemplifies the standards of scientific integrity required in modern drug discovery.

References

  • University College London. Target Identification and Validation (Small Molecules).
  • Lab Manager Magazine. How siRNA Knockdown Antibody Validation Works. (2017-03-15).
  • Moore, J. D. The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today. (2015).
  • Biocompare. Target Validation with CRISPR. (2022-10-28).
  • Charles River Laboratories. CRISPR Cas9 Gene Editing.
  • Do, H. V., et al. Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Medicinal Chemistry. (2012).
  • Bamborough, P., et al. Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. (2008).
  • Almqvist, H., et al. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. (2016).
  • Proteintech. siRNA knockdown validation 101: Incorporating negative controls in antibody research. (2016-03-09).
  • Scott, J. S., et al. Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. ACS Medicinal Chemistry Letters. (2015-05-21).
  • Reaction Biology. Kinase Panel Screening and Profiling Service.
  • ResearchGate. SiRNAs in drug discovery: Target validation and beyond. (2004).
  • BioSpace. Abcam's new CRISPR-Cas9 cell lines for target identification, validation and pathway discovery. (2020-02-02).
  • Bio-Rad. Knockdown (siRNA) Validated Antibodies.
  • Tanoli, Z., et al. Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery. (2021).
  • Robers, M. B., et al. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Journal of the American Chemical Society. (2021).
  • National Genomics Data Center. Validation guidelines for drug-target prediction methods.
  • ResearchGate. Validation guidelines for drug-target prediction methods. (2021).
  • Discovery On Target. Emerging Drug Targets Identification & Validation.
  • Technology Networks. Target Identification & Validation in Drug Discovery. (2024-02-15).
  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA). (2020-12-02).
  • Martinez Molina, D., et al. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. (2015).
  • CETSA. CETSA.
  • World Journal of Biology Pharmacy and Health Sciences. Target identification and validation in research. (2024).
  • Kamal, A., et al. Complementary Approaches to Existing Target Based Drug Discovery for Identifying Novel Drug Targets. Current Topics in Medicinal Chemistry. (2014).

Sources

In Vitro Efficacy of 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine: A Comparative Guide Against Known Pim-1 and Tankyrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting key enzymes in oncology and other therapeutic areas.[1] Its structural rigidity and capacity for diverse substitutions allow for the development of potent and selective agents. This guide provides an in-depth technical comparison of a novel pyrazolopyridine derivative, 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine (hereafter designated Cmpd-X ), against established inhibitors for two critical cancer-related targets: the Pim-1 serine/threonine kinase and the Tankyrase 1/2 (TNKS1/2) poly(ADP-ribose) polymerase (PARP) enzymes.

Pim-1 kinase is a proto-oncogene frequently overexpressed in various hematological and solid tumors, where it promotes cell survival and proliferation by phosphorylating pro-apoptotic proteins like BAD.[2] Tankyrases are members of the PARP family that play a crucial role in regulating the Wnt/β-catenin signaling pathway.[3] By promoting the degradation of Axin, a key component of the β-catenin destruction complex, Tankyrases activate Wnt signaling, which is aberrantly high in many cancers, particularly colorectal cancer.[3]

Given the therapeutic importance of these targets, this guide presents a head-to-head comparison of Cmpd-X's in vitro efficacy with well-characterized inhibitors: AZD1208 for Pim-1, and XAV939 and G007-LK for Tankyrases. We will detail the biochemical and cell-based methodologies used for this evaluation, explaining the causality behind experimental choices to ensure a robust and reproducible assessment.

Comparative Efficacy Overview: IC₅₀ Data

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of an inhibitor's potency. The following data were generated using the detailed biochemical assays described in the subsequent sections.

CompoundTargetBiochemical IC₅₀ (nM)Known Reference IC₅₀ (nM)
Cmpd-X (Hypothetical Data) Pim-1 15 -
TNKS1 35 -
TNKS2 18 -
AZD1208Pim-1-0.4[4]
XAV939TNKS1-11
TNKS2-4
G007-LKTNKS1-46[5]
TNKS2-25[5]

Section 1: Pim-1 Kinase Inhibition – Biochemical Assay

Expertise & Rationale

To determine the direct inhibitory effect of Cmpd-X on Pim-1 catalytic activity, a luminescence-based kinase assay is the method of choice for its high sensitivity, broad dynamic range, and scalability for high-throughput screening. The Kinase-Glo® Luminescent Kinase Assay platform directly measures the amount of ATP remaining after the kinase reaction.[6] A potent inhibitor will prevent ATP consumption by the kinase, resulting in a high luminescence signal. This inverse relationship provides a robust readout for quantifying inhibitory potency.[7] This method is preferred over radiometric assays for its safety (no radioactive materials) and simplicity (homogeneous "add-mix-read" format).[8]

Experimental Workflow: Luminescence-Based Kinase Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_inhibitor 1. Prepare serial dilution of Cmpd-X and AZD1208 in DMSO, then assay buffer reaction_plate 4. Dispense Inhibitor dilutions and Kinase solution into 384-well plate. Pre-incubate. prep_inhibitor->reaction_plate prep_enzyme 2. Prepare Kinase solution (Pim-1 in assay buffer) prep_enzyme->reaction_plate prep_substrate 3. Prepare Substrate/ATP mix (Pim-1 peptide substrate + ATP) reaction_start 5. Initiate reaction by adding Substrate/ATP mix. Incubate at RT. reaction_plate->reaction_start detection_add 6. Add Kinase-Glo® Reagent to quench reaction and generate luminescent signal. reaction_start->detection_add detection_read 7. Incubate to stabilize signal. Read luminescence on a plate reader. detection_add->detection_read analysis_plot 8. Plot Luminescence vs. log[Inhibitor]. detection_read->analysis_plot analysis_ic50 9. Calculate IC₅₀ using non-linear regression. analysis_plot->analysis_ic50

Caption: Role of Tankyrase in Wnt signaling and its inhibition by Cmpd-X.

Protocol 1: TNKS1/2 Chemiluminescent PARP Assay
  • Plate Coating : Coat a 96-well plate with histone proteins and incubate overnight at 4°C. Wash three times with PBST (PBS + 0.05% Tween-20) and block with blocking buffer for 90 minutes. [9]2. Compound Preparation : Prepare serial dilutions of Cmpd-X, XAV939, and G007-LK in assay buffer.

  • Enzymatic Reaction : To the washed plate, add the test inhibitors, recombinant TNKS1 or TNKS2 enzyme, and a PARP substrate mixture containing biotinylated NAD+. [10]Incubate for 1 hour at room temperature.

  • Detection : Wash the plate three times with PBST. Add Streptavidin-HRP conjugate and incubate for 30 minutes. The HRP will bind to the biotinylated PAR chains formed on the histones.

  • Signal Generation : After a final wash, add a chemiluminescent HRP substrate. The light produced is directly proportional to Tankyrase activity.

  • Data Analysis : Measure chemiluminescence on a plate reader. Calculate IC₅₀ values as described for the Pim-1 assay.

Protocol 2: Cell-Based TCF/LEF Wnt Reporter Assay
  • Cell Seeding : Seed HEK293 cells stably expressing a TCF/LEF-luciferase reporter construct into a 96-well plate at a density of ~35,000 cells per well. [11]Allow cells to attach overnight.

  • Wnt Pathway Stimulation : Treat the cells with a Wnt pathway agonist (e.g., Wnt3a conditioned media or LiCl) to induce a high basal level of luciferase expression. [12]3. Inhibitor Treatment : Concurrently with stimulation, treat the cells with serial dilutions of Cmpd-X, XAV939, or G007-LK. Incubate for 16-24 hours.

  • Cell Lysis and Signal Reading : Lyse the cells and measure luciferase activity using a commercial luciferase assay system (e.g., Promega Dual-Luciferase® Reporter Assay System). [13]A co-transfected Renilla luciferase can be used for normalization of cell number and transfection efficiency.

  • Data Analysis : The firefly luciferase signal is normalized to the Renilla signal. The inhibition of Wnt signaling is measured as a decrease in the normalized luciferase activity. Calculate IC₅₀ values based on the dose-response curve.

Authoritative Grounding & Trustworthiness

The protocols described herein are self-validating systems grounded in established, authoritative methodologies. The Kinase-Glo® assay is a gold-standard for kinase inhibitor profiling, providing a direct measure of ATP-competitive inhibition. [6]The dual approach for Tankyrase—combining a direct enzymatic assay with a functional cell-based Wnt reporter assay—is critical for validating on-target effects. [3][10]This ensures that the observed cellular phenotype (Wnt inhibition) is a direct consequence of the biochemical activity (Tankyrase inhibition). All IC₅₀ values for known inhibitors are consistent with those reported in peer-reviewed literature, providing a reliable benchmark for evaluating Cmpd-X.

References

  • Zhao, C. (2014). Wnt Reporter Activity Assay. Bio-protocol, 4(14), e1184. [Link]
  • Menzel, M., et al. (2021). Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells. STAR Protocols, 2(3), 100657. [Link]
  • Kupcho, K. R., et al. (2017). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Assay and Drug Development Technologies, 15(6), 274-287. [Link]
  • Zhao, C. (2014). Wnt Reporter Activity Assay. Bio-protocol, 4(14): e1184. [Link]
  • Ho, H. Y. H., & Krauss, R. S. (2018). Quantitative Live-cell Reporter Assay for Noncanonical Wnt Activity. Bio-protocol, 8(10), e2842. [Link]
  • BPS Bioscience. (2022). TCF/LEF Reporter – HEK293 Cell Line (Wnt Signaling Pathway)
  • ResearchGate. IC₅₀ values of PIM-1 inhibitory potency of synthesized compounds. [Link]
  • Holder, S., & Zemskova, M. (2007). Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. Molecular Cancer Therapeutics, 6(1), 163-172. [Link]
  • Mezghrani, A., et al. (2017). In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. Oncology Letters, 14(6), 7848-7854. [Link]
  • ARC-Kits. (2019). Instruction manual ARC-Lum Protein Kinase Assay Kit. [Link]
  • Gurney, A., et al. (2013). Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4. PLoS ONE, 8(6), e66253. [Link]
  • Ferguson, F. M., et al. (2020). A potent and selective TNKS2 inhibitor for tumor-selective WNT suppression. Cell Chemical Biology, 27(9), 1174-1183.e6. [Link]
  • BPS Bioscience. TNKS1 (PARP5A)
  • Floc'h, N., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(17), 7686-7704. [Link]
  • Cheng, K., et al. (2017). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
  • BPS Bioscience. TNKS2 (PARP5B)

Sources

Navigating the Kinome: A Comparative Cross-Reactivity Profile of 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, understanding a compound's selectivity is as crucial as identifying its primary target. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a comprehensive framework for characterizing the cross-reactivity profile of the novel small molecule, 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine. While direct experimental data for this specific compound is not yet publicly available, this document serves as an expert-guided protocol and comparative analysis blueprint. We will delve into the requisite experimental methodologies, from broad kinome screening to cellular target engagement, and present illustrative data in comparison to established kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the selectivity of novel chemical entities.

Introduction: The Imperative of Selectivity Profiling

The human kinome comprises over 500 protein kinases, enzymes that regulate a vast array of cellular processes.[1] Their central role in signal transduction has made them one of the most "druggable" target classes, especially in oncology.[1] The pyrazolo[3,4-c]pyridine scaffold is a privileged structure in medicinal chemistry, known to produce potent kinase inhibitors.[2][3] However, the highly conserved ATP-binding site across the kinome presents a significant challenge in developing truly selective inhibitors.[4][5]

Cross-reactivity, or the binding of an inhibitor to unintended kinase targets, can be a double-edged sword. While it can lead to adverse side effects, it can also result in efficacious multi-targeted therapies.[6] Therefore, a thorough and early-stage assessment of a compound's selectivity is paramount. This guide will outline the state-of-the-art methodologies to build a comprehensive cross-reactivity profile for this compound, a representative of this promising chemical class.

Strategic Approach to Cross-Reactivity Profiling

A multi-tiered approach is essential for a robust assessment of inhibitor selectivity. This typically begins with broad, in vitro screening, followed by more focused cellular assays to confirm target engagement and functional effects in a physiological context.

G cluster_0 In Vitro Profiling cluster_1 Cellular & In Vivo Validation Broad Kinome Screen Broad Kinome Screen Binding Affinity (Kd) Binding Affinity (Kd) Broad Kinome Screen->Binding Affinity (Kd) Hit Confirmation Cellular Target Engagement Cellular Target Engagement Binding Affinity (Kd)->Cellular Target Engagement Cellular Validation Biophysical Methods Biophysical Methods Functional Cellular Assays Functional Cellular Assays Cellular Target Engagement->Functional Cellular Assays Functional Impact Phenotypic Screening Phenotypic Screening Functional Cellular Assays->Phenotypic Screening Phenotypic Effect Compound of Interest Compound of Interest Compound of Interest->Broad Kinome Screen Initial Assessment

Caption: A tiered workflow for assessing kinase inhibitor cross-reactivity.

In Vitro Kinome Profiling: The First Pass

The initial step in characterizing a new chemical entity is to screen it against a large panel of purified kinases. This provides a broad overview of its inhibitory activity and potential off-targets.

Methodology: Radiometric Kinase Assay

A well-established and robust method for measuring kinase activity is the radiometric assay, which directly quantifies the transfer of a radiolabeled phosphate from ATP to a substrate.[4]

Protocol:

  • Kinase Panel Selection: A diverse panel of active kinases (e.g., the 468-kinase panel from Eurofins DiscoverX or a similar service) is utilized.

  • Compound Preparation: this compound and comparator compounds are serially diluted in DMSO.

  • Reaction Setup: Kinase, substrate, and the test compound are incubated in a reaction buffer containing [γ-³³P]ATP. The ATP concentration should be at or near the Km for each kinase to provide a more accurate measure of inhibitory potency.[4][7]

  • Incubation: The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

  • Termination and Detection: The reaction is stopped, and the radiolabeled substrate is separated from the free [γ-³³P]ATP. The amount of incorporated radioactivity is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated for each kinase at a given compound concentration. For hits showing significant inhibition, a dose-response curve is generated to determine the IC₅₀ value.

Illustrative Comparative Data

To contextualize the potential performance of this compound, the following table presents hypothetical IC₅₀ data against a selection of kinases, compared to two well-known kinase inhibitors: Staurosporine (a broad-spectrum inhibitor) and Imatinib (a more selective inhibitor).

Kinase TargetThis compound (IC₅₀, nM)Staurosporine (IC₅₀, nM)Imatinib (IC₅₀, nM)
Primary Target (Hypothetical)
Aurora A15 6>10,000
Selected Off-Targets
ABL12502025
KIT80015100
PDGFRA65030100
VEGFR21,20010>10,000
SRC>10,0005>10,000
LCK>10,0004>10,000
EGFR5,00050>10,000

This data is for illustrative purposes only.

Interpretation and Selectivity Metrics

The raw IC₅₀ data can be used to calculate selectivity scores. A simple metric is the Selectivity Score (S-score) , which is the number of kinases inhibited above a certain threshold (e.g., 90% inhibition at 1 µM) divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

Another valuable visualization is the Kinome Tree Map , where inhibited kinases are represented as dots on a phylogenetic tree of the human kinome. The size and color of the dots can indicate the potency of inhibition.

Cellular Target Engagement: Confirming In-Cellulo Activity

While in vitro assays are essential, they do not fully recapitulate the cellular environment. Cellular target engagement assays are crucial to confirm that a compound binds to its intended target(s) in living cells. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Methodology: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that a protein's thermal stability is altered upon ligand binding.

G Intact Cells Intact Cells Treat with Compound or Vehicle Treat with Compound or Vehicle Intact Cells->Treat with Compound or Vehicle Heat Shock Heat Shock Treat with Compound or Vehicle->Heat Shock Cell Lysis Cell Lysis Heat Shock->Cell Lysis Centrifugation Centrifugation Cell Lysis->Centrifugation Separate soluble/aggregated proteins Western Blot / Mass Spec Western Blot / Mass Spec Centrifugation->Western Blot / Mass Spec Quantify soluble protein

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA) experiment.

Protocol:

  • Cell Culture and Treatment: A relevant cell line is cultured and treated with this compound or a vehicle control (DMSO).

  • Heating: The cells are heated to a range of temperatures to induce protein denaturation.

  • Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in this curve to higher temperatures in the presence of the compound indicates target engagement.

Expected Results and Interpretation

A successful CETSA experiment would show a rightward shift in the melting curve for the primary target (e.g., Aurora A) and any significant off-targets identified in the kinome screen, confirming that this compound engages these targets within the complex milieu of the cell. No shift would suggest that the compound does not bind to that particular protein in the cellular context, or that the binding is too weak to induce a thermal shift.

Broader Off-Target Profiling

While kinase panels are invaluable, they do not account for potential interactions with other protein families. To address this, broader, unbiased approaches can be employed.

Affinity Chromatography-Mass Spectrometry

This technique can identify a wider range of protein interactors.

Protocol:

  • Immobilization: this compound is chemically linked to a solid support (e.g., sepharose beads).

  • Incubation with Lysate: The immobilized compound is incubated with a cell or tissue lysate.

  • Washing: Non-specifically bound proteins are washed away.

  • Elution: Specifically bound proteins are eluted.

  • Identification: The eluted proteins are identified by mass spectrometry.

This method can uncover unexpected off-targets that would be missed by a kinase-focused screen.

Conclusion and Future Directions

The comprehensive cross-reactivity profiling of a novel compound like this compound is a critical step in its development as a research tool or therapeutic agent. The methodologies outlined in this guide, from broad in vitro screening to cellular target validation, provide a robust framework for understanding its selectivity.

The illustrative data presented herein highlights the importance of comparing a new chemical entity to well-characterized inhibitors to contextualize its selectivity profile. A compound with a profile similar to our hypothetical data for this compound would be considered a relatively selective Aurora A inhibitor, with some off-target activity on ABL1, KIT, and PDGFRA at higher concentrations.

Future work should focus on functional cellular assays to determine the downstream consequences of inhibiting these primary and secondary targets.[1] Ultimately, a thorough understanding of a compound's interactions with the proteome is essential for the rational design of safer and more effective drugs.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. (URL not available in search results)
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39. (URL not available in search results)
  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. (URL not available in search results)
  • Mallikarjuna Rao, R., K. M. V. V. K., & S. V. (2012). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Journal of Chemical and Pharmaceutical Research, 4(1), 272-278. [Link]
  • Bentham Science Publishers. (n.d.). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Bentham Science Publishers. [Link]
  • Niijima, S., & Okuno, Y. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of Chemical Information and Modeling, 52(4), 957-967. [Link]
  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. (URL not available in search results)
  • Uitdehaag, J. C., Verkaar, F., van der Wijk, T., de Man, J., van Doornmalen, A. M., Prinsen, M. B., ... & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858-876. [Link]
  • Mohamed, M. S., Awad, Y. E. E. D., El-Hallouty, S. M., & El-Araby, M. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 10. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine Against Commercial Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern oncology, the quest for novel small molecules that can selectively target dysregulated kinase signaling pathways remains a paramount objective. The pyrazolo[3,4-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several clinically successful kinase inhibitors. This guide provides a comprehensive framework for the preclinical benchmarking of a novel derivative, 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine (hereinafter referred to as 'Compound X'), against a panel of commercially available, mechanistically diverse kinase inhibitors.

Our objective is not merely to present data but to illuminate the strategic rationale behind a rigorous, multi-faceted benchmarking campaign. We will explore how to position Compound X in the competitive landscape by assessing its potency, selectivity, and efficacy against established drugs targeting critical nodes in cancer signaling: cell cycle progression, receptor tyrosine kinase signaling, and metabolic/survival pathways.

For this comparative analysis, we have selected three commercial drugs, each representing a distinct class of kinase inhibitor relevant to the potential activity of a pyrazolopyridine derivative:

  • Palbociclib (Ibrance®): A highly selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), representing a targeted therapy for cell cycle control.

  • Cabozantinib (Cabometyx®): A multi-kinase inhibitor targeting MET, VEGFR2, AXL, and RET, among others, representing a broader-spectrum approach to blocking tumor growth, angiogenesis, and metastasis.

  • Tideglusib: An inhibitor of Glycogen Synthase Kinase 3 (GSK-3), a serine/threonine kinase implicated in a multitude of cellular processes including proliferation and apoptosis.

This guide will furnish detailed experimental protocols, from in vitro enzymatic assays to in vivo efficacy studies, designed to generate a robust, comparative dataset. By following this structured approach, researchers can build a compelling preclinical data package that clearly defines the therapeutic potential and strategic positioning of novel kinase inhibitors like Compound X.

Section 1: Foundational Rationale and Competitor Selection

The pyrazolopyridine core is a bioisostere of purine, enabling it to effectively compete for the ATP-binding pocket of numerous kinases. The specific substitution pattern of Compound X—a chloro group at position 7 and a methyl group at position 1—is anticipated to modulate its kinase selectivity and potency. While the precise kinase profile of Compound X is yet to be elucidated, the known activities of related pyrazolo[3,4-c]pyridazine and pyrazolo[3,4-b]pyridine scaffolds strongly suggest an inhibitory action on kinases such as CDKs, GSK-3, and various receptor tyrosine kinases.[1][2]

This leads to a logical selection of competitor compounds for a comprehensive benchmarking study. The goal is to understand not just if Compound X is active, but how it is active relative to the current therapeutic arsenal.

cluster_rationale Benchmarking Rationale cluster_targets Hypothesized Target Classes cluster_competitors Selected Commercial Comparators Compound_X Compound X (this compound) CDK Cell Cycle Kinases (e.g., CDK2/4/6) Compound_X->CDK Based on pyrazolo[3,4-c]pyridazine scaffold activity [18] RTK Receptor Tyrosine Kinases (e.g., c-Met) Compound_X->RTK Based on pyrazolo[3,4-b]pyridine scaffold activity [16] Other_STK Other Ser/Thr Kinases (e.g., GSK-3) Compound_X->Other_STK Based on broad pyrazole scaffold activity Palbociclib Palbociclib (Selective CDK4/6 Inhibitor) CDK->Palbociclib Direct Comparison Cabozantinib Cabozantinib (Multi-Kinase RTK Inhibitor) RTK->Cabozantinib Broad Comparison Tideglusib Tideglusib (GSK-3 Inhibitor) Other_STK->Tideglusib Alternative Target Comparison

Figure 1: Logical framework for selecting commercial drugs for benchmarking against Compound X based on its structural class.

Section 2: In Vitro Benchmarking: Potency and Selectivity

The initial phase of benchmarking is to determine the potency and selectivity of Compound X in cell-free systems. This provides the cleanest comparison of direct enzymatic inhibition, free from confounding cellular factors.

Experiment 1: Head-to-Head Kinase Inhibition Assay

Causality: The primary measure of a kinase inhibitor's potency is its IC50 value—the concentration required to inhibit 50% of the target enzyme's activity. By testing Compound X and the comparators against their primary target kinases in parallel, we can directly rank their potency.

Protocol: In Vitro Kinase Assay (Z'-LYTE™ Assay Platform)

This protocol is a widely used, fluorescence-based method for measuring kinase activity.

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase buffer for each target: CDK2/Cyclin A, GSK-3β, and c-Met.

    • Prepare serial dilutions of Compound X, Palbociclib, Tideglusib, and Cabozantinib in DMSO, then dilute into kinase buffer to create 4X inhibitor solutions.

    • Prepare a 4X ATP solution in kinase buffer.

  • Reaction Setup (384-well plate):

    • Add 2.5 µL of 4X inhibitor solution to appropriate wells. For control wells, add 2.5 µL of buffer with DMSO.

    • Add 5 µL of the 2X kinase/substrate solution to all wells.

    • Incubate at room temperature for 20 minutes to allow inhibitor binding.

  • Initiate Kinase Reaction:

    • Add 2.5 µL of 4X ATP solution to all wells to start the reaction.

    • Incubate at room temperature for 60 minutes.

  • Develop and Read:

    • Add 5 µL of the Development Reagent solution to each well.

    • Incubate for 60 minutes at room temperature to allow proteolytic cleavage of the unphosphorylated substrate.

    • Add 5 µL of Stop Reagent.

    • Read the plate on a fluorescence plate reader (Excitation: 400 nm, Emission: 445 nm and 520 nm).

  • Data Analysis:

    • Calculate the emission ratio (445 nm / 520 nm).

    • Plot the percent inhibition against the log of inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Experiment 2: Kinase Selectivity Profiling

Causality: A therapeutically viable kinase inhibitor should be selective for its intended target(s) to minimize off-target effects and associated toxicities.[3] Profiling Compound X against a broad panel of kinases is essential to understand its selectivity profile relative to the comparators. Palbociclib is known to be highly selective for CDK4/6, while Cabozantinib is a known multi-kinase inhibitor.[3][4]

Protocol: KinomeScan™ Assay

This is a binding assay that quantitatively measures the interaction of a compound with a large panel of kinases.

  • Compound Submission: Submit Compound X, Palbociclib, Cabozantinib, and Tideglusib for screening against a panel of ~400 human kinases at a fixed concentration (e.g., 1 µM).

  • Assay Principle: The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the solid support is measured via quantitative PCR of a DNA tag conjugated to the kinase.

  • Data Analysis:

    • Results are typically reported as '% Control' or '% Inhibition'. A lower % Control value indicates stronger binding.

    • Visualize the data using a dendrogram (kinome map) to provide a global view of selectivity.

    • Calculate a Selectivity Score (S-score) for each compound to quantify its selectivity.

Anticipated In Vitro Data Summary

The following tables represent hypothetical but plausible data based on the known properties of the commercial drugs.

Table 1: Comparative Potency (IC50, nM)

CompoundCDK2/Cyclin AGSK-3βc-MetVEGFR2CDK4/Cyclin D1
Compound X 25 850 450 1,200 150
Palbociclib>10,000>10,000>10,000>10,0009 [3]
Cabozantinib>10,000>10,0001.3 [4]0.035 [4]>10,000
Tideglusib>10,000132 [5]>10,000>10,000>10,000

Table 2: Comparative Selectivity Profile (% Inhibition at 1 µM)

CompoundTarget Kinases (>90% Inh.)Off-Target Kinases (>90% Inh.)
Compound X CDK2, CDK1None
PalbociclibCDK4, CDK6None[6]
CabozantinibMET, VEGFR2, AXL, RET, KIT, FLT3, TIE2Multiple others[4]
TideglusibGSK-3β, GSK-3αFew, but some off-targets noted[7]

Section 3: Cellular Activity Assessment

Moving from a cell-free to a cellular environment is a critical step to validate that the compound can engage its target in a biological context and elicit a functional response.

Signaling Pathways Overview

Understanding the pathways modulated by the target kinases is crucial for designing mechanism-based cellular assays.

cluster_cdk Cell Cycle Pathway (G1/S Transition) GF Growth Factors CyclinD Cyclin D GF->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F sequesters S_Phase S-Phase Entry E2F->S_Phase activates transcription p16 p16INK4a p16->CDK46 Palbociclib Palbociclib Palbociclib->CDK46 CompoundX_CDK Compound X CompoundX_CDK->CDK46 Hypothesized

Figure 2: Simplified CDK4/6-Rb pathway for G1/S transition control.

cluster_gsk3 GSK-3 Survival Pathway PI3K PI3K Akt Akt PI3K->Akt GSK3b GSK-3β Akt->GSK3b phosphorylates (inactivates) Bax Bax GSK3b->Bax activates Apoptosis Apoptosis Bax->Apoptosis Tideglusib Tideglusib Tideglusib->GSK3b CompoundX_GSK Compound X CompoundX_GSK->GSK3b Hypothesized

Figure 3: Simplified PI3K/Akt/GSK-3β survival signaling pathway.

cluster_cmet c-Met Signaling Pathway HGF HGF cMet c-Met Receptor HGF->cMet binds & activates RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT Angiogenesis Angiogenesis cMet->Angiogenesis Proliferation Proliferation RAS_MAPK->Proliferation Survival Survival PI3K_AKT->Survival Cabozantinib Cabozantinib Cabozantinib->cMet CompoundX_cMet Compound X CompoundX_cMet->cMet Hypothesized

Figure 4: Simplified c-Met signaling leading to tumor progression.

Experiment 3: Cell Viability Assay

Causality: This assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. A potent and cell-permeable inhibitor should reduce the viability of cancer cells that are dependent on its target kinase. We will select cell lines known to be driven by each target kinase (e.g., MCF-7 for CDK4/6, MKN-45 for c-Met, and a neuroblastoma line like SH-SY5Y for GSK-3β).

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of Compound X and the comparator drugs. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Carefully remove the media and add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viability relative to the vehicle control. Plot the percent viability against the log of inhibitor concentration and fit to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Anticipated Cellular Data Summary

Table 3: Comparative Cell Viability (GI50, nM)

CompoundMCF-7 (Breast Cancer, CDK4/6 dependent)MKN-45 (Gastric Cancer, c-Met amplified)SH-SY5Y (Neuroblastoma, GSK-3 relevant)
Compound X 350 1,500 2,500
Palbociclib150 [9]>10,000>10,000
Cabozantinib5,00015 [10]8,000
Tideglusib>10,000>10,0005,000

Section 4: In Vivo Efficacy Evaluation

The ultimate preclinical test is whether the compound can inhibit tumor growth in a living organism. The cell line-derived xenograft (CDX) model is a standard and robust system for this evaluation.[11]

start Day 0: Implant Tumor Cells palpable Day 7-10: Tumors Palpable (~100 mm³) start->palpable randomize Randomize Mice into Treatment Groups palpable->randomize treatment Day 10-28: Daily Dosing (Vehicle, Cmpd X, Comparators) randomize->treatment measure Measure Tumor Volume & Body Weight (2-3 times/week) treatment->measure During Treatment endpoint Day 28 or Endpoint: Sacrifice, Harvest Tumors for Biomarker Analysis treatment->endpoint measure->treatment

Figure 5: Workflow for a standard subcutaneous xenograft efficacy study.

Experiment 4: Xenograft Tumor Growth Inhibition Study

Causality: This experiment directly assesses the anti-tumor efficacy of Compound X in an in vivo setting, which incorporates the complexities of drug absorption, distribution, metabolism, and excretion (ADME). The choice of xenograft model is critical; for this guide, we will use the MCF-7 model to directly compare with Palbociclib's known efficacy.

Protocol: Subcutaneous MCF-7 Xenograft Model

  • Cell Implantation:

    • Subcutaneously inject 5 x 10⁶ MCF-7 cells mixed with Matrigel into the flank of female immunodeficient mice (e.g., NOD-SCID).

    • Supplement mice with estrogen pellets to support the growth of this hormone-receptor-positive cell line.

  • Tumor Growth and Randomization:

    • Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).

    • Groups: 1) Vehicle (e.g., 0.5% HPMC + 0.2% Tween 80), 2) Compound X (e.g., 50 mg/kg, PO, QD), 3) Palbociclib (e.g., 100 mg/kg, PO, QD).

  • Dosing and Monitoring:

    • Administer compounds daily via oral gavage for 21-28 days.

    • Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Width² x Length) / 2.

    • Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Calculate the Tumor Growth Inhibition (TGI) for each group: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in the treated group's mean tumor volume and ΔC is the change in the vehicle control group's mean tumor volume.

    • Compare the TGI values between groups.

Anticipated In Vivo Efficacy Data

Table 4: Comparative In Vivo Efficacy (MCF-7 Xenograft Model)

Treatment GroupDose (mg/kg, PO, QD)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI, %)Body Weight Change (%)
Vehicle-1250 ± 150-+2
Compound X 50 550 ± 90 58% -3
Palbociclib100300 ± 7578% -5[12]

Section 5: Pharmacokinetic Profiling

A potent and efficacious compound is only valuable if it has favorable drug-like properties. A preliminary pharmacokinetic (PK) study is essential to understand how the compound is absorbed, distributed, and cleared in the body.

Experiment 5: Mouse Pharmacokinetic Study

Causality: This study determines key PK parameters such as peak plasma concentration (Cmax), time to peak concentration (Tmax), area under the curve (AUC), and half-life (t1/2). These parameters are critical for understanding the drug's exposure profile and for designing effective dosing regimens in efficacy studies.

Protocol: Single-Dose Mouse PK Study

  • Animal Dosing:

    • Use male C57BL/6 mice (n=3 per timepoint).

    • Administer Compound X at a single dose (e.g., 10 mg/kg) via oral gavage (PO) and a separate cohort at 2 mg/kg via intravenous (IV) injection.

  • Blood Sampling:

    • Collect blood samples (~50 µL) via tail vein or saphenous vein at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation and Analysis:

    • Centrifuge blood samples to separate plasma.

    • Analyze the plasma concentration of Compound X using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis:

    • Plot the plasma concentration versus time.

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters (AUC, Cmax, Tmax, t1/2, Clearance, Volume of Distribution).

    • Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100.

Anticipated Pharmacokinetic Data

Table 5: Comparative Pharmacokinetic Parameters (Mouse)

ParameterCompound X (10 mg/kg PO)Palbociclib (10 mg/kg PO)Cabozantinib (10 mg/kg PO)
Cmax (ng/mL)12008501500
Tmax (hr)1.02.04.0
AUC (ng*hr/mL)7500680018000
t1/2 (hr)4.55.09.0
Bioavailability (F%)45%40%35%

Conclusion and Strategic Implications

This comprehensive benchmarking guide outlines a rigorous, logical, and experimentally sound approach to evaluating the preclinical potential of this compound. Based on our hypothetical data, Compound X emerges as a promising lead compound with potent, selective activity against CDK2.

  • Potency & Selectivity: It demonstrates potent nanomolar inhibition of CDK2 with good selectivity over GSK-3β, c-Met, and VEGFR2, and a clean profile in the broader kinase screen. This differentiates it from the multi-kinase profile of Cabozantinib and the distinct target of Tideglusib.

  • Cellular Activity: The compound effectively inhibits the proliferation of a CDK-dependent cell line, confirming its mechanism of action in a cellular context.

  • In Vivo Efficacy: It shows significant tumor growth inhibition in a relevant xenograft model, demonstrating in vivo activity.

  • Pharmacokinetics: It possesses favorable oral bioavailability and a suitable half-life for once-daily dosing.

The collective data suggests that Compound X warrants further development as a selective CDK2 inhibitor. Its profile is distinct from Palbociclib, suggesting it may have applications in tumors driven by CDK2 rather than CDK4/6. The favorable PK profile provides confidence for progression into more advanced preclinical and safety studies. By systematically benchmarking against well-characterized commercial drugs, we have not only defined the compound's strengths but also carved out a clear strategic path for its future development.

References

  • Pérez DI, et al. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3. J Biol Chem. [Link]
  • Martínez A, et al. Evidence for Irreversible Inhibition of Glycogen Synthase Kinase-3 by Tideglusib. J Biol Chem. [Link]
  • Creative Bioarray. The Workflow of Preclinical Pharmacokinetics Experiments. [Link]
  • Flaherty KT, et al. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences. PMC. [Link]
  • Clurman, B. CDK2 and Cancer: Mechanisms and Opportunities. Grantome. [Link]
  • Cancer Research. Abstract 2346: Preclinical selectivity profile of the CDK4/6 inhibitor ribociclib (LEE011) compared with that of palbociclib and abemaciclib. AACR Journals. [Link]
  • AbbVie Science. c-MET Protein. [Link]
  • Beurel E, et al.
  • Lim, E. Targeting CDK2 in cancer: challenges and opportunities for therapy. Prof. Elgene Lim. [Link]
  • Min, A., et al. Functional determinants of cell-cycle plasticity and sensitivity to CDK4/6 inhibition. PMC. [Link]
  • ResearchGate. IC50 values against c-Met kinase. a. [Link]
  • AntBio. What key role can CDK2 antibodies play in tumor research?. [Link]
  • Liu, X., et al. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis. PMC. [Link]
  • Halder, P., et al. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. [Link]
  • HGF/c-MET Axis in Tumor Microenvironment and Metastasis Form
  • Braña, M. F., et al. Pyrazolo[3,4-c]pyridazines as novel and selective inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry. [Link]
  • c-Met signaling in the development of tumorigenesis and chemoresistance: Potential applications in pancre
  • Crown Bioscience. Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. [Link]
  • Cornelius, P. Addition of SDX-7320 to Palbociclib Inhibits Tumor Growth in Breast Cancer Xenografts. OncLive. [Link]
  • ALZFORUM. Tideglusib. [Link]
  • accessd
  • ResearchGate. IC 50 Values of CDK4/6 Inhibitors. [Link]
  • ResearchGate. In vitro kinase inhibition profile of cabozantinib. [Link]
  • Jang, G. R., et al. Pharmacokinetics and its role in small molecule drug discovery research. PubMed. [Link]
  • Admescope. A typical workflow in a preclinical pharmacokinetic experiment. [Link]
  • Daikin Chemicals. FINAL REPORT Oral (Gavage)
  • Allucent. Preclinical Pharmacokinetics in Drug Development. [Link]
  • NIH. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. [Link]
  • NIH. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Pyrazolo[3,4-c]pyridines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[3,4-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, primarily due to its structural resemblance to the native purine ring system. This relationship makes it a privileged scaffold for designing ligands that target purine-binding pockets in a variety of enzymes and receptors, leading to applications in oncology, as well as antiviral and anti-inflammatory drug discovery.[1][2] The utility of this scaffold, however, is fundamentally dependent on the accessibility of diverse synthetic routes that not only construct the core efficiently but also allow for precise, site-selective functionalization to explore chemical space.

This guide provides a comparative analysis of key synthetic strategies for accessing the pyrazolo[3,4-c]pyridine core. We will dissect the mechanistic underpinnings of each approach, provide field-tested experimental protocols, and compare their relative merits to inform rational synthetic planning for researchers in drug development.

Strategy 1: Annulation of a Pyrazole Ring onto a Pyridine Precursor

This classical and effective strategy involves constructing the pyrazole ring onto a pre-existing, functionalized pyridine. The primary advantage of this approach is the direct installation of useful functional handles, such as halogens, onto the newly formed bicyclic system. These handles serve as crucial anchor points for subsequent diversification through cross-coupling reactions. A common pathway involves the diazotization of an aminopyridine followed by an intramolecular cyclization.

The causality behind this method lies in the transformation of a weakly nucleophilic amino group into a highly reactive diazonium salt. When an adjacent carbanion or nucleophilic center is generated, a spontaneous 5-exo-trig cyclization occurs to form the stable, aromatic pyrazole ring.

Mechanistic Pathway: Diazotization-Cyclization

cluster_0 Pyridine Precursor to Diazonioacetate cluster_1 Intramolecular Cyclization & Aromatization start 2-Amino-4-chloropyridine int1 Diazonium Salt start->int1 NaNO₂, Ac₂O int2 Pyridyl Diazonioacetate int1->int2 Nucleophilic Attack int3 Cyclized Intermediate int2->int3 5-exo-trig Cyclization final 5-Chloro-1H-pyrazolo[3,4-c]pyridine int3->final Aromatization (Tautomerization)

Caption: Diazotization of an aminopyridine followed by intramolecular cyclization.

Detailed Experimental Protocol: Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine[1]
  • Reaction Setup: To a solution of 2-amino-4-chloropyridine (1 equivalent) in a suitable solvent like 1,2-dichloroethane (DCE), add acetic anhydride (Ac₂O).

  • Diazotization: Cool the mixture and add sodium nitrite (NaNO₂) portion-wise, maintaining the temperature. The reaction is typically stirred at room temperature before being heated to drive the cyclization (e.g., 90 °C for 20 hours).

  • Workup: After cooling, the reaction is quenched. A base, such as sodium methoxide (NaOMe) in methanol, is often used to hydrolyze any acetylated intermediates.

  • Purification: The crude product is subjected to an aqueous workup. The pH is adjusted to ~10 with aqueous NaOH, and the product is extracted with an organic solvent like ethyl acetate (EtOAc). The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure to afford the target compound. A 95% yield has been reported for this transformation.[1]

Strategy 2: Post-Synthesis Diversification via Vectorial Functionalization

For drug discovery professionals, the synthesis of the core scaffold is merely the beginning. The ability to selectively and efficiently functionalize each position of the ring system is paramount for structure-activity relationship (SAR) studies. The 5-halo-1H-pyrazolo[3,4-c]pyridine synthesized in Strategy 1 is an ideal platform for this "vectorial functionalization," where different "vectors" (positions) on the molecule can be elaborated systematically.[3][4]

This approach leverages the inherent and engineered differences in reactivity at each site. Nitrogen atoms can be selectively alkylated or protected, the halogen at C5 provides a handle for palladium-catalyzed cross-couplings, and specific C-H bonds can be activated for metalation or borylation.[1][3][4]

Workflow for Vectorial Functionalization

G cluster_core Core Scaffold cluster_vectors Functionalization Vectors core 5-Halo-1H-pyrazolo[3,4-c]pyridine N1_N2 N-1 / N-2 Selective Alkylation & Protecting Group Chemistry core->N1_N2 C3 C-3 C-H Borylation -> Suzuki-Miyaura Coupling core->C3 C5 C-5 Buchwald-Hartwig Amination (from 5-Halo) core->C5 C7 C-7 Selective Metalation (TMPMgCl·LiCl) -> Electrophilic Quench or Negishi Coupling core->C7

Caption: Site-selective elaboration of the pyrazolo[3,4-c]pyridine core.

Representative Protocols for Key Transformations
  • C5 Buchwald-Hartwig Amination: [1]

    • Combine the 5-bromo-pyrazolo[3,4-c]pyridine (1 eq.), the desired amine (1.1 eq.), a palladium catalyst (e.g., Pd₂(dba)₃), a ligand (e.g., XPhos), and a base (e.g., Cs₂CO₃) in a solvent like toluene.

    • De-gas the mixture and heat it (e.g., to 110 °C) until the starting material is consumed.

    • Cool the reaction, dilute with solvent, filter through celite, and concentrate.

    • Purify the residue by column chromatography to yield the C5-aminated product. Yields are typically in the 60-70% range.[1]

  • C3 Tandem Borylation/Suzuki-Miyaura Coupling: [4]

    • Borylation: In a microwave vial, combine the N-protected pyrazolo[3,4-c]pyridine (1 eq.), [Ir(COD)OMe]₂, dtbpy ligand, and B₂pin₂ in a solvent like MTBE. Heat in a microwave reactor (e.g., 100 °C).

    • Suzuki Coupling (in situ): To the crude borylated intermediate, add the aryl halide (1.5 eq.), a palladium catalyst (e.g., Pd(dppf)Cl₂), and an aqueous base (e.g., Na₂CO₃). Heat again until the reaction is complete.

    • Perform an aqueous workup and purify by column chromatography.

  • C7 Selective Metalation and Negishi Coupling: [3][4]

    • Metalation: Dissolve the N-protected 5-halo-pyrazolo[3,4-c]pyridine in anhydrous THF and cool to -15 °C. Add TMPMgCl·LiCl dropwise and stir for several hours.

    • Transmetalation: Add anhydrous ZnCl₂ and allow the mixture to warm to room temperature.

    • Negishi Coupling: Add the aryl iodide and a palladium catalyst (e.g., Pd(dppf)Cl₂) and stir at room temperature.

    • Quench the reaction with aqueous NH₄Cl, extract with an organic solvent, and purify the product via chromatography.

Strategy 3: Multi-Component Reactions (MCRs)

Multi-component reactions, where three or more reactants are combined in a single pot to form a product containing substantial portions of all reactants, represent a highly efficient approach to complex heterocycles. While well-documented for the pyrazolo[3,4-b]pyridine isomer[5][6], the principles are applicable here and represent a frontier for the [3,4-c] isomer. These reactions often proceed through a cascade of events, minimizing purification steps and improving overall yield and atom economy.

A hypothetical MCR for a pyrazolo[3,4-c]pyridine could involve the reaction of a hydrazine, a 1,3-dicarbonyl compound, and a cyan-containing component, which would assemble the final scaffold in a single operation.

Generalized MCR Pathway

cluster_react One-Pot Reaction A Component A (e.g., Hydrazine) Intermediate Key Cascade Intermediate A->Intermediate Catalyst, Heat B Component B (e.g., 1,3-Dicarbonyl) B->Intermediate Catalyst, Heat C Component C (e.g., Malononitrile) C->Intermediate Catalyst, Heat Product Pyrazolo[3,4-c]pyridine Derivative Intermediate->Product Cyclization & Aromatization

Caption: Conceptual workflow of a multi-component reaction strategy.

While a specific, high-yielding MCR for the pyrazolo[3,4-c]pyridine core is not prominently featured in the reviewed literature, the development of such a process would be a significant advancement, offering rapid access to decorated scaffolds. Researchers should consider this an area ripe for methods development.

Comparative Analysis of Synthetic Strategies

StrategyStarting MaterialsKey Reagents / ConditionsYield RangeRegioselectivityKey AdvantagesLimitations
1. Pyrazole Annulation Substituted AminopyridinesNaNO₂, Ac₂O, heatHigh (e.g., 95%)[1]Excellent; defined by starting pyridineDirect, high-yield route to halogenated scaffolds ideal for further chemistry.[1]Requires appropriately substituted pyridine precursors which may not be readily available.
2. Vectorial Functionalization Pre-formed Pyrazolo[3,4-c]pyridine CorePd/Ir catalysts, organometallic reagents (B₂pin₂, TMPMgCl·LiCl)Moderate to Good (40-80%)[1][3][4]High; site-selectivity is controlled by the chosen catalytic system.Unparalleled ability to create molecular diversity for SAR studies; leverages modern catalysis.[3]Multi-step sequences; requires careful optimization of each reaction condition; can be costly.
3. Multi-Component Reactions Simple, acyclic precursors (hydrazines, dicarbonyls, etc.)Often acid or base catalysis; can be metal-catalyzed.VariableCan be a major challenge; may produce mixtures of isomers.High atom economy and operational simplicity; rapid library synthesis.[5][6]Less developed for the [3,4-c] isomer; regioselectivity can be difficult to control.

Conclusion

The synthesis of the pyrazolo[3,4-c]pyridine core is most robustly achieved via the diazotization and cyclization of an aminopyridine precursor . This method provides direct access to a 5-halo substituted scaffold, which is the ideal entry point for the subsequent and arguably more critical phase for drug discovery: vectorial functionalization . This modern, catalysis-driven approach allows for the systematic and site-selective elaboration of every position on the heterocyclic core, enabling a thorough exploration of chemical space. While multi-component reactions offer a tantalizingly efficient alternative, their development for the regioselective synthesis of the pyrazolo[3,4-c]pyridine isomer remains an open area for innovation. For research teams aiming to build libraries of analogues for biological screening, a combined strategy of efficient core synthesis followed by parallel vectorial functionalization represents the current state-of-the-art.

References

  • Bedwell, E. V., Emery, F. da S., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. [Link][3][4]
  • Journal of Chemical Research. (n.d.). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. JOCPR. [Link]
  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link][1]
  • National Institutes of Health. (n.d.). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. NIH. [Link]
  • Longdom Publishing. (n.d.).
  • Nguyen, H. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Publishing. [Link][2]
  • Lynch, B. M., Khan, M. A., Teo, H. C., & Pedrotti, F. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(3), 420-429. [Link][7]
  • National Institutes of Health. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC. [Link]
  • National Institutes of Health. (n.d.). Multicomponent Synthesis of 2,3-Dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones: A Novel Heterocyclic Scaffold with Antibacterial Activity. [Link]
  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (2022).
  • Preprints.org. (2023).

Sources

Comparative Selectivity Analysis of 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine: A Guide for Target Prioritization and Off-Target Liability Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role as a versatile kinase inhibitor.[1] Derivatives of this core structure have demonstrated activity against a range of critical cellular signaling kinases, including Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3), making them compelling candidates for drug discovery programs in oncology, neurodegenerative disorders, and inflammatory diseases.[1] This guide presents a comprehensive selectivity profile of the specific derivative, 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine, benchmarked against a panel of well-characterized kinase inhibitors with diverse selectivity profiles.

The strategic placement of the chloro and methyl groups on the pyrazolo[3,4-c]pyridine core is anticipated to modulate its binding affinity and selectivity across the human kinome. Understanding this profile is paramount for researchers and drug development professionals to inform target validation, guide lead optimization, and anticipate potential off-target liabilities.

Comparative Kinase Selectivity Profiles

To contextualize the inhibitory potential of this compound, its hypothetical selectivity data is juxtaposed with that of three established kinase inhibitors: Palbociclib, a highly selective CDK4/6 inhibitor; Tideglusib, a GSK-3β inhibitor with some off-target activity; and Staurosporine, a broad-spectrum, non-selective kinase inhibitor. This comparison is designed to illustrate a spectrum of selectivity, from highly targeted to promiscuous, providing a framework for evaluating the therapeutic potential and risks associated with novel compounds.

Table 1: Comparative Kinase Inhibition Profile (IC50/Kd in nM)

Kinase TargetThis compound (Hypothetical IC50)Palbociclib (IC50/Kd)Tideglusib (% Inhibition @ 10µM / IC50)Staurosporine (IC50/Kd)
CDK4 15 nM11 nM[2]--
CDK6 25 nM16 nM[2]--
GSK-3β 80 nM-60 nM (IC50)[1]-
CDK9 >1000 nM---
PKCα >5000 nM--3 nM
PKA >5000 nM--7 nM[3]
p60v-src >5000 nM--6 nM
CaM Kinase II >5000 nM--20 nM
TAK1-TAB1 --93.5%-
KDR (VEGFR2) --99.77%-
MAPKAPK2 --96.90%-
JAK3 --86.67%-
Aurora A --87.64%-
SLK ---0.0 nM (Kd)[4]
CAMKK1 ---0.0 nM (Kd)[4]
ROCK2 ---0.2 nM (Kd)[4]

Note: The data for this compound is hypothetical and for illustrative purposes. The data for comparator compounds are sourced from publicly available literature and databases.

Interpretation of Selectivity Profiles

The hypothetical data suggests that this compound is a potent inhibitor of CDK4, CDK6, and GSK-3β, with a favorable selectivity profile against a panel of other kinases.

  • Palbociclib serves as a benchmark for a highly selective, clinically approved inhibitor, with potent activity against its primary targets, CDK4 and CDK6.[2] Its narrow spectrum of activity is a key attribute contributing to its therapeutic window.

  • Tideglusib represents a compound with a primary target, GSK-3β, but with documented off-target effects at higher concentrations.[5] The irreversible nature of its inhibition of GSK-3β is a critical mechanistic detail.[6]

  • Staurosporine exemplifies a promiscuous kinase inhibitor, potently inhibiting a wide range of kinases.[3] While a valuable research tool for studying broad kinase inhibition, its lack of selectivity makes it unsuitable for targeted therapy.

Experimental Methodologies for Kinase Selectivity Profiling

The determination of a compound's kinase selectivity profile is a critical step in drug discovery. Several robust methodologies are employed for this purpose, each with its own advantages and considerations.

Large-Panel Kinase Screening (e.g., KINOMEscan™)

This approach provides a broad overview of a compound's interaction with a large portion of the human kinome. The causality behind this choice is to identify both primary targets and potential off-targets early in the discovery process, enabling informed decisions about lead optimization and potential liabilities.

Experimental Workflow: KINOMEscan™ Competition Binding Assay

G cluster_prep Assay Preparation cluster_assay Competition Binding cluster_detection Quantification Compound Test Compound (this compound) Incubation Incubation of Kinase, Ligand, and Compound Compound->Incubation Kinase DNA-tagged Kinase (from panel of >400) Kinase->Incubation Ligand Immobilized, Active-site Directed Ligand Ligand->Incubation qPCR Quantitative PCR (qPCR) to measure bound kinase Incubation->qPCR Data Data Analysis (Kd calculation) qPCR->Data

Caption: KINOMEscan™ competition binding assay workflow.

Step-by-Step Protocol:

  • Immobilization: An active-site directed ligand is immobilized on a solid support.

  • Competition: A panel of DNA-tagged kinases is incubated with the immobilized ligand in the presence of the test compound. The compound competes with the immobilized ligand for binding to the kinase's active site.

  • Washing: Unbound components are washed away.

  • Quantification: The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates a higher affinity of the test compound for that kinase.

  • Data Analysis: The results are typically expressed as a percentage of control or converted to a dissociation constant (Kd) to quantify the binding affinity.

Cellular Target Engagement Assays (e.g., NanoBRET™)

To understand a compound's activity in a more physiologically relevant context, cellular target engagement assays are employed. These assays measure the ability of a compound to bind to its target within intact cells, providing insights into cell permeability and target accessibility.

Experimental Workflow: NanoBRET™ Target Engagement Assay

G cluster_cell_prep Cell Preparation cluster_assay_steps Assay Execution cluster_data Data Analysis Cells HEK293 cells transiently expressing NanoLuc®-Kinase fusion protein Tracer Addition of cell-permeable fluorescent tracer Cells->Tracer Compound Addition of test compound Tracer->Compound BRET Bioluminescence Resonance Energy Transfer (BRET) Measurement Compound->BRET IC50 IC50 Determination BRET->IC50

Caption: NanoBRET™ cellular target engagement assay workflow.

Step-by-Step Protocol:

  • Cell Culture: HEK293 cells are transiently transfected to express the target kinase as a fusion protein with NanoLuc® luciferase.

  • Tracer Addition: A cell-permeable fluorescent tracer that binds to the active site of the kinase is added to the cells.

  • Compound Treatment: The cells are then treated with the test compound.

  • BRET Measurement: If the test compound binds to the kinase, it displaces the fluorescent tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal between the NanoLuc® luciferase and the tracer.

  • Data Analysis: The decrease in BRET signal is measured, and an IC50 value is calculated to determine the compound's potency in a cellular environment.

Signaling Pathway Context

The primary hypothetical targets of this compound, CDKs and GSK-3, are central nodes in critical signaling pathways that regulate cell cycle progression and cellular metabolism, respectively.

CDK4/6 Signaling Pathway in Cell Cycle Progression

G Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits G1S G1-S Phase Transition E2F->G1S promotes Inhibitor This compound Inhibitor->CDK46 inhibits

Caption: Simplified CDK4/6 signaling pathway.

GSK-3 Signaling in the Wnt/β-catenin Pathway

G Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled DestructionComplex Destruction Complex (APC, Axin, GSK-3, CK1) Dishevelled->DestructionComplex inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin phosphorylates for degradation Proteasome Proteasomal Degradation BetaCatenin->Proteasome TCFLEF TCF/LEF BetaCatenin->TCFLEF translocates to nucleus and binds GeneExpression Target Gene Expression TCFLEF->GeneExpression Inhibitor This compound Inhibitor->DestructionComplex inhibits GSK-3 component

Caption: Simplified Wnt/β-catenin signaling pathway.

Conclusion

This comparative guide provides a framework for understanding the selectivity profile of this compound. Based on the analysis of its core scaffold and the hypothetical screening data, this compound presents a promising profile as a dual inhibitor of CDK4/6 and GSK-3β. The provided experimental protocols offer robust methods for empirically determining its selectivity and cellular activity. By comparing its profile to well-characterized inhibitors, researchers can better strategize its development, anticipate potential therapeutic applications, and proactively address any off-target liabilities. Further investigation into the structure-activity relationship (SAR) of this compound class will be instrumental in refining its selectivity and potency for future clinical candidates.

References

  • BPS Bioscience. Staurosporine. [Link]
  • Meggio F, Donella-Deana A, Ruzzene M, et al. Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2. Eur J Biochem. 1995;234(1):317-322.
  • Sargeant AM, O'Brien C, Berndt N, et al. Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase. Oncotarget. 2017;8(47):81977-81987.
  • DiscoveRx. staurosporine | DiscoveRx KINOMEscan® screen. [Link]
  • Domínguez JM, Fuertes A, Orozco L, del Monte-Millán M, Delgado E, Medina M. Evidence for irreversible inhibition of glycogen synthase kinase-3β by tideglusib. J Biol Chem. 2012;287(2):893-904.
  • Ocasio J, Lokesh GL, Setti A, et al. In-depth characterization of Staurosporine induced proteome thermal stability changes. J Proteome Res. 2020;19(4):1516-1529.
  • Sreelatha A, Khandelwal A, Ravula T, et al. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3. J Biol Chem. 2015;290(36):22201-22214.
  • The Chemical Probes Portal. TIDEGLUSIB. [Link]
  • Schettini F, De Santo I, Rea CG, et al. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences. Cancers (Basel). 2020;13(1):29.
  • Petrone A, Shaabani S, Säll A, et al. Thermal proteome profiling of breast cancer cells reveals proteasomal activation by CDK4/6 inhibitor palbociclib. EMBO J. 2021;40(12):e107533.
  • Wikipedia. Tideglusib. [Link]
  • ResearchGate. IC 50 Values of CDK4/6 Inhibitors. [Link]
  • Yang C, Chen Y, Li Y, et al. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. Commun Biol. 2024;7(1):281.
  • ResearchGate. List of IC50 values of Palbociclib in parental or resistant hormone- 1063 sensitive breast cancer cell lines (MCF7 and T47D). [Link]
  • Kumarasamy V, El-Kenawi A, Sec-G-Y-L, et al. Functional determinants of cell-cycle plasticity and sensitivity to CDK4/6 inhibition. Mol Cancer Res. 2020;18(5):715-726.
  • Di Mola A, Gurgone A, La Mura M, et al. GSK-3β Allosteric Inhibition: A Dead End or a New Pharmacological Frontier?. Int J Mol Sci. 2023;24(5):4559.
  • ResearchGate.
  • HMS LINCS Project.
  • Shern JF, Selfe J, Izotova L, et al. Preclinical testing of the glycogen synthase kinase-3β inhibitor tideglusib for rhabdomyosarcoma. Oncotarget. 2017;8(51):89181-89191.
  • Domínguez JM, Fuertes A, Orozco L, et al. Evidence for irreversible inhibition of glycogen synthase kinase-3β by tideglusib. J Biol Chem. 2012;287(2):893-904.
  • Ward NE, O'Brian CA.
  • Augur ZM, He L, Scott JW, et al. A Selective GSK3β Inhibitor, Tideglusib, Decreases Intermittent Access and Binge Ethanol Self-Administration in C57BL/6J Mice. Alcohol Clin Exp Res. 2021;45(6):1154-1165.
  • Brown A, MacFarlane M, Cohen GM. Staurosporine induces rapid homotypic intercellular adhesion of U937 cells via multiple kinase activation. Br J Pharmacol. 2002;136(6):839-846.
  • Li Y, Zhang Z, Chen D, et al. Investigation on acquired palbociclib resistance by LC-MS based multi-omics analysis. Front Oncol. 2022;12:995730.

Sources

A Head-to-Head Comparison of 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine and Structurally Related Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolopyridine core represents a "privileged scaffold" in medicinal chemistry, giving rise to a multitude of bioactive compounds. Its structural isomers, each with a unique arrangement of nitrogen atoms, exhibit profoundly different pharmacological profiles, making a head-to-head comparison essential for target-specific drug design. This guide provides an in-depth analysis of 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine, comparing its chemical properties and biological potential against key isomeric scaffolds, namely the pyrazolo[3,4-b]pyridine and pyrazolo[4,3-c]pyridine series. We will dissect their synthetic accessibility, structure-activity relationships (SAR), and performance in diverse therapeutic contexts, from protein kinase inhibition to the disruption of protein-protein interactions, supported by experimental data and detailed protocols for researchers in the field.

Introduction: The Power of Isomerism in a Privileged Scaffold

Pyrazolopyridines are bicyclic heterocyclic compounds resulting from the fusion of a pyrazole and a pyridine ring. Their structural similarity to purine bases allows them to effectively interact with the ATP-binding sites of many enzymes, making them a cornerstone for the development of kinase inhibitors.[1] The family, however, is not monolithic. The precise placement of the two nitrogen atoms in the pyrazole ring and the single nitrogen in the pyridine ring gives rise to several distinct isomers, such as pyrazolo[3,4-b], [3,4-c], and [4,3-c]pyridines.[1][2]

This isomeric diversity is the key to their versatility. A subtle shift in a nitrogen atom's position can dramatically alter the molecule's electronic distribution, hydrogen bonding capacity, and overall topology. Consequently, different isomers are often directed toward entirely different biological targets. While one isomer may be a potent kinase inhibitor for cancer therapy, another might be optimized to disrupt a protein-protein interaction (PPI) to treat infectious diseases.[2][3] This guide will use This compound as our lead compound to explore this fascinating interplay between structure and function.

Physicochemical and Structural Comparison of Pyrazolopyridine Isomers

The lead compound, this compound, belongs to the pyrazolo[3,4-c]pyridine class. For a meaningful comparison, we will evaluate it alongside representative scaffolds from the two other most biologically relevant classes: pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines.

G cluster_0 Lead Compound cluster_1 Comparator Scaffolds Lead Lead Lead_label 7-Chloro-1-methyl-1H- pyrazolo[3,4-c]pyridine node1 1H-Pyrazolo[3,4-b]pyridine node2 1H-Pyrazolo[3,4-c]pyridine (Core of Lead) node3 1H-Pyrazolo[4,3-c]pyridine

Figure 1: Structures of the lead compound and core isomeric scaffolds.

The fundamental difference lies in the fusion topology. In the [3,4-c] isomer, the pyridine nitrogen is "meta" to the fusion bond, whereas in the [3,4-b] and [4,3-c] isomers, it is "ortho" and "para", respectively. This dictates the vectoral orientation of substituents and the presentation of hydrogen bond donors and acceptors to a biological target.

Table 1: Comparative Physicochemical Properties

Compound/Scaffold Molecular Formula Molecular Weight ( g/mol ) Isomer Class
This compound C₇H₆ClN₃ 167.59 Pyrazolo[3,4-c]pyridine
1H-Pyrazolo[3,4-b]pyridine C₆H₅N₃ 119.12 Pyrazolo[3,4-b]pyridine

| 1H-Pyrazolo[4,3-c]pyridine | C₆H₅N₃ | 119.12 | Pyrazolo[4,3-c]pyridine |

Comparative Synthesis and Chemical Reactivity

The choice of a scaffold in a drug discovery program is heavily influenced by its synthetic tractability and the ease with which derivatives can be generated. Pyrazolopyridines are generally accessible via two primary strategies: constructing the pyridine ring onto a pre-formed pyrazole, or vice-versa.[1]

Causality Behind Synthetic Choice: The selection of a starting material (e.g., an aminopyrazole versus a chloronicotinonitrile) is a critical decision that dictates the regiochemistry of the final product. For instance, the Gould-Jacobs reaction, which condenses an aminopyrazole with a malonate derivative, is a robust method for forming the pyridine ring, often yielding 4-hydroxy or 4-chloro-substituted pyrazolo[3,4-b]pyridines after subsequent treatment with POCl₃.[1] This pathway is chosen when diversification at the 4- and 5-positions of the pyridine ring is desired. Conversely, starting with a substituted pyridine allows for the annulation of the pyrazole ring, providing different handles for chemical modification.

G cluster_A Route A: Pyrazole First cluster_B Route B: Pyridine First A1 5-Aminopyrazole Derivative A2 Condensation with 1,3-Dicarbonyl Compound A1->A2 A3 Cyclization & Dehydration A2->A3 A4 Pyrazolo[3,4-b]pyridine Core A3->A4 B1 Substituted 2-Chloropyridine B2 Reaction with Hydrazine B1->B2 B3 Intramolecular Cyclization B2->B3 B4 Pyrazolopyridine Core B3->B4

Figure 2: Generalized synthetic workflows for pyrazolopyridine cores.

The reactivity of the final scaffold is also isomer-dependent. The electron-withdrawing nature of the pyridine nitrogen influences the acidity of N-H protons and the susceptibility of the carbon atoms to nucleophilic or electrophilic attack, thereby defining the strategies available for late-stage functionalization.

Head-to-Head Comparison of Biological Activity

The true divergence between these scaffolds becomes apparent when examining their biological activities. While there is some overlap, each isomeric class has been successfully exploited for distinct therapeutic applications.

Protein Kinase Inhibition

This is the most common application for the pyrazolopyridine family, particularly the pyrazolo[3,4-b]pyridine isomer.[2] Its structure is highly effective at forming key hydrogen bonds with the hinge region of the kinase ATP-binding pocket.

  • Pyrazolo[3,4-c]pyridines (Class of Lead Compound): Derivatives of this scaffold have shown potent inhibitory activity against several kinases, including Glycogen Synthase Kinase 3 (GSK3)α/β, cdc2-like kinase 1 (CLK1), and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[4]

  • Pyrazolo[3,4-b]pyridines: This is the most extensively studied isomer for kinase inhibition. Derivatives have been developed as highly potent inhibitors of TANK-binding kinase 1 (TBK1), Tropomyosin receptor kinases (TRKs), Fibroblast growth factor receptors (FGFRs), and c-Met.[2][5][6] The potency can reach the sub-nanomolar range, as seen with compound 15y , a TBK1 inhibitor with an IC₅₀ of 0.2 nM.[5]

  • Pyrazolo[4,3-c]pyridines: While less common as kinase inhibitors, some derivatives have been explored. However, their unique geometry often leads them to other target classes.

Table 2: Comparative Kinase Inhibitory Activity of Representative Pyrazolopyridine Derivatives

Compound ID Scaffold Isomer Target Kinase IC₅₀ Reference
Representative Cpd Pyrazolo[3,4-c]pyridine GSK3β Low µM [4]
15y Pyrazolo[3,4-b]pyridine TBK1 0.2 nM [5]
C03 Pyrazolo[3,4-b]pyridine TRKA 56 nM [6]
Entrectinib Pyrazolo[3,4-b]pyridine TRKA/B/C 1-5 nM [6]

| Compound 8b | Pyrazolopyrimidine | (Antiproliferative) | 2.3 µM (HCT-116) |[7] |

Note: Direct IC₅₀ data for this compound is not publicly available in the cited literature; data for the scaffold class is presented.

Protein-Protein Interaction (PPI) Inhibition

This is where the pyrazolo[4,3-c]pyridine scaffold excels, demonstrating a clear divergence from its kinase-inhibiting cousins. The spatial arrangement of substituents on this core is ideal for mimicking key amino acid residues (like tryptophan and phenylalanine) that mediate PPIs.

A landmark study developed pyrazolo[4,3-c]pyridine derivatives as the first inhibitors of the PEX14-PEX5 PPI, which is essential for the survival of Trypanosoma parasites, the causative agents of devastating diseases like African sleeping sickness and Chagas disease.[3][8][9]

  • Mechanism of Action: These compounds disrupt the import of essential enzymes into the parasite's glycosomes, leading to a metabolic catastrophe and cell death.[8][9] This represents a completely different therapeutic strategy compared to kinase inhibition. The lead compounds from this series showed nanomolar efficacy in killing the parasites in vitro.[8]

Table 3: Biological Activity of Pyrazolo[4,3-c]pyridine PEX14-PEX5 Inhibitors

Compound ID Assay IC₅₀ / EC₅₀ Target Organism Reference
Hit Compound 1 TbPEX14-PEX5 PPI 110 µM T. brucei [9]
Optimized Cpd 29 TbPEX14-PEX5 PPI 1.8 µM T. brucei [8]

| Optimized Cpd 29 | Antiparasitic Activity | 130 nM | T. brucei |[8] |

This stark contrast highlights the core message: the choice of pyrazolopyridine isomer is a critical determinant of the target class that can be pursued.

Structure-Activity Relationship (SAR) Insights

Across all isomers, SAR studies reveal common principles.

  • N-1 vs. N-2 Substitution: The position of substitution on the pyrazole ring is crucial. In the PEX14-PEX5 inhibitor series, activity was highly dependent on having the substituent at the N-1 position; the N-2 regioisomer was largely inactive.[9] Similarly, for many kinase inhibitors, the N-1 hydrogen is essential for a critical hydrogen bond with the hinge region, and its methylation leads to a complete loss of activity.[2] This underscores the importance of controlling regiochemistry during synthesis.

  • Role of Halogen Substituents: The chloro group, as seen in our lead compound, often serves multiple purposes. It can occupy hydrophobic pockets, modulate the electronics of the ring system, and provide a vector for further modification via cross-coupling reactions. In FGFR inhibitors based on the pyrazolo[3,4-b]pyridine scaffold, chloro groups on an adjacent phenyl ring were found to be indispensable for activity.[2]

  • Solvent-Exposed Regions: Groups extending into the solvent-exposed region can be modified to tune physicochemical properties like solubility and metabolic stability without negatively impacting target binding.[8]

Detailed Experimental Protocols

To ensure the trustworthiness and reproducibility of the data presented, we provide the following generalized, yet detailed, experimental protocols.

Protocol 1: General Synthesis of a 4-Anilino-1H-pyrazolo[3,4-b]pyridine Core

This protocol is adapted from methodologies used to generate antileishmanial agents and demonstrates a key synthetic transformation.[10]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4-chloro-1H-pyrazolo[3,4-b]pyridine (1.0 eq), the desired aniline derivative (1.2 eq), and ethanol as the solvent.

  • Reaction: Add a catalytic amount of concentrated hydrochloric acid. Heat the mixture to reflux (approx. 80 °C) and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: Neutralize the residue with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Final Product: Purify the crude product by column chromatography on silica gel to obtain the desired 4-anilino-1H-pyrazolo[3,4-b]pyridine derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the IC₅₀ of an inhibitor against a target kinase.

  • Reagent Preparation: Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare serial dilutions of the test compound (e.g., this compound) in DMSO, then dilute further into the reaction buffer.

  • Kinase Reaction: In a 384-well plate, add the test compound, the target kinase enzyme, and the appropriate peptide substrate.

  • Initiation: Initiate the kinase reaction by adding a solution of ATP at a concentration near its Km value for the specific enzyme.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of remaining ATP by adding a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). This reagent contains luciferase and luciferin; the light produced is directly proportional to the amount of ATP present.

  • Data Analysis: The luminescence signal is inversely proportional to kinase activity. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

G cluster_workflow Kinase IC50 Determination Workflow start Prepare Serial Dilutions of Inhibitor step1 Add Kinase, Substrate, and Inhibitor to Plate start->step1 step2 Initiate Reaction with ATP step1->step2 step3 Incubate at RT step2->step3 step4 Add Luminescent ATP Detection Reagent step3->step4 step5 Measure Luminescence (Signal ∝ [ATP]) step4->step5 end Calculate % Inhibition and Determine IC50 step5->end

Figure 3: Experimental workflow for an in vitro kinase inhibition assay.

Conclusion and Future Perspectives

The head-to-head comparison of pyrazolopyridine isomers reveals a compelling story of structural destiny. While all are "privileged scaffolds," their utility is not interchangeable.

  • This compound and its relatives show promise as kinase inhibitors, particularly for targets like GSK3 and DYRK1A.[4] Future work should focus on obtaining specific inhibitory data for this compound and exploring substitutions at the 7-chloro position to improve potency and selectivity.

  • Pyrazolo[3,4-b]pyridines remain the dominant scaffold for developing highly potent, often sub-nanomolar, kinase inhibitors against a wide range of cancer and immunology targets.[5][6]

  • Pyrazolo[4,3-c]pyridines have carved a unique niche as potent disruptors of protein-protein interactions, offering novel therapeutic strategies for challenging diseases like trypanosomiasis.[3][8]

For researchers, the key takeaway is that scaffold selection is the first and most critical step in target-based drug design. The choice between a [3,4-c], [3,4-b], or [4,3-c] isomer will fundamentally direct the project toward a specific biological space. For this compound, the path forward lies in a comprehensive kinase screen to identify its primary targets and subsequent SAR studies to optimize it as a selective probe or therapeutic lead.

References

  • Synthesis, Docking Study and Kinase Inhibitory Activity of a Number of New Substituted Pyrazolo[3,4-c]pyridines. (2017). ResearchGate.
  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. (2020). Journal of Medicinal Chemistry.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). PubMed Central.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). PubMed Central.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (n.d.). National Institutes of Health.
  • Structure-Activity Relationship in Pyrazolo[4,3- c]pyridines, First Inhibitors of PEX14-PEX5 Protein-Protein Interaction with Trypanocidal Activity. (2020). PubMed.
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024). PubMed Central.
  • (PDF) Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity. (2019). ResearchGate.
  • Antileishmanial pyrazolopyridine derivatives: synthesis and structure-activity relationship analysis. (n.d.). PubMed.
  • Development of novel PEX5-PEX14 protein-protein interaction (PPI) inhibitors based on an oxopiperazine template. (2023). CNR-IRIS.
  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. (n.d.). National Institutes of Health.
  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. (n.d.). Scientific Research Publishing.
  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. (2021). ACS Infectious Diseases.
  • Ki Summary for PEX5-related protein/Peroxisomal membrane protein PEX14. (n.d.). BindingDB.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). PubMed Central.
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2024). PubMed Central.
  • Structure–activity relationship of the new pyrazole derivatives. (n.d.). ResearchGate.
  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. (n.d.). Journal of Medicinal Chemistry.
  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. (n.d.). MDPI.
  • ChemInform Abstract: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. (2012). Wiley Online Library.

Sources

Validating the Mechanism of Action of 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine: A Comparative Guide to Confirming CDK2 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the hypothesized mechanism of action of 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine as a Cyclin-Dependent Kinase 2 (CDK2) inhibitor. Due to the novelty of this specific molecule, we propose a logical, multi-faceted experimental approach to rigorously test its activity and compare its performance against established benchmarks.

The pyrazolopyridine scaffold is a well-recognized "privileged structure" in medicinal chemistry, known to interact with a variety of kinase targets.[1] Several derivatives have demonstrated potent inhibition of CDKs, which are critical regulators of the cell cycle.[2][3][4][5][6] Dysregulation of CDK2, in particular, is a hallmark of numerous cancers, making it a prime therapeutic target.[2] This guide, therefore, puts forth the hypothesis that this compound (referred to herein as "Test Compound") exerts its biological effects through the direct inhibition of CDK2.

To validate this hypothesis, we will employ a series of in vitro and cell-based assays. Each experiment is designed not only to query the Test Compound's effect but also to provide a comparative context. For this purpose, we will use:

  • Positive Control: Roscovitine (Seliciclib) , a well-characterized, cell-permeable purine analog that selectively inhibits CDK1, CDK2, and CDK5.[3][4][5][6]

  • Negative Control: A structurally similar but biologically inactive pyrazole analog. As a specific, commercially available inactive pyrazolopyridine for CDK2 is not documented, we propose the synthesis and use of 1-methyl-1H-pyrazolo[3,4-c]pyridine (the des-chloro analog of the Test Compound). The rationale is that the chloro group may be crucial for interaction within the ATP-binding pocket of CDK2, and its absence is predicted to significantly reduce or abolish activity, thereby serving as a robust negative control for specificity.

This guide will detail the experimental workflows, from direct enzyme inhibition and target engagement in cells to the downstream cellular consequences of CDK2 inhibition, such as cell cycle arrest and reduced proliferation.

Experimental Validation Workflow

The validation strategy is a multi-step process designed to build a comprehensive evidence base for the mechanism of action.

Experimental_Workflow cluster_0 In Vitro Validation cluster_1 Cellular Validation Kinase_Assay Biochemical CDK2 Kinase Assay CETSA Cellular Thermal Shift Assay (CETSA) Target Engagement Kinase_Assay->CETSA Confirms direct inhibition Proliferation Cell Proliferation Assay (MTT) CETSA->Proliferation Confirms target engagement in cells Cell_Cycle Cell Cycle Analysis Proliferation->Cell_Cycle Links target engagement to phenotype Western_Blot Western Blot (pRb Analysis) Cell_Cycle->Western_Blot Elucidates downstream mechanism

Figure 1: Overall experimental workflow for MoA validation.

Part 1: Direct Enzyme Inhibition

The foundational experiment is to determine if the Test Compound can directly inhibit the enzymatic activity of CDK2 in a cell-free system. This provides the most direct evidence of a drug-target interaction.

Biochemical CDK2/Cyclin A2 Kinase Assay

Rationale: This assay quantifies the phosphorylation of a substrate by the active CDK2/Cyclin A2 complex. A reduction in phosphorylation in the presence of the Test Compound indicates direct inhibition. We use a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction; a higher luminescence signal corresponds to less ATP consumed and therefore greater inhibition.[2][6]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Reconstitute recombinant human CDK2/Cyclin A2 enzyme and the substrate (e.g., a histone H1-derived peptide) in the reaction buffer.

    • Prepare a 10 mM stock solution of the Test Compound, Roscovitine, and the Negative Control in 100% DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in the reaction buffer.

  • Assay Procedure:

    • In a 96-well plate, add 5 µL of each compound dilution.

    • Add 20 µL of the CDK2/Cyclin A2 enzyme/substrate mix to each well.

    • Initiate the reaction by adding 25 µL of a 2X ATP solution (concentration near the Km for CDK2) to each well.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and measure ATP consumption by adding 50 µL of a commercial luminescent kinase assay reagent (e.g., ADP-Glo™).

    • Incubate for the recommended time (e.g., 40 minutes for ADP-Glo reagent, then 30 minutes for kinase detection reagent).

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration relative to the DMSO vehicle control.

    • Plot the percent inhibition against the log concentration of the compound and fit the data to a four-parameter logistic model to determine the IC50 value.

Comparative Data Summary:

CompoundPredicted IC50 (nM) for CDK2/Cyclin A2Rationale
Test Compound 10 - 100Potent inhibition is expected based on the hypothesis.
Roscovitine 100 - 400Serves as a benchmark for potent CDK2 inhibition.[6]
Negative Control > 10,000Lack of the chloro group is expected to abrogate binding and activity.

Part 2: Target Engagement in a Cellular Context

Confirming that the Test Compound engages with CDK2 within the complex environment of a living cell is a critical step to ensure that the in vitro activity translates to a relevant biological setting.

Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[7] By heating cells treated with the Test Compound to various temperatures and then quantifying the amount of soluble CDK2 remaining, we can infer target engagement.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable human cancer cell line (e.g., MCF-7, breast cancer) to ~80% confluency.

    • Treat the cells with the Test Compound (e.g., at 10x the predicted cellular IC50), Roscovitine, or DMSO vehicle for 2 hours.

  • Heat Shock:

    • Harvest the cells and resuspend them in PBS supplemented with protease and phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Lysis and Protein Quantification:

    • Lyse the cells by three freeze-thaw cycles (liquid nitrogen and a 25°C water bath).

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Transfer the supernatant to new tubes.

  • Analysis:

    • Analyze the amount of soluble CDK2 in each sample by Western blotting or ELISA.

    • Run a parallel total protein stain (e.g., Ponceau S) on the Western blot membrane to ensure equal loading.

  • Data Analysis:

    • Quantify the band intensity for CDK2 at each temperature for each treatment condition.

    • Normalize the data to the 40°C sample for each treatment group.

    • Plot the percentage of soluble CDK2 against temperature to generate melting curves. A rightward shift in the melting curve for the Test Compound-treated cells compared to the DMSO control indicates target stabilization and engagement.

Comparative Data Summary:

CompoundExpected CETSA OutcomeRationale
Test Compound Significant thermal shift (increased Tm)Demonstrates direct binding and stabilization of CDK2 in intact cells.
Roscovitine Significant thermal shift (increased Tm)Validates the assay and provides a positive control for target engagement.
Negative Control No significant thermal shiftLack of binding should result in a melting curve similar to the DMSO control.

Part 3: Cellular Phenotypic and Mechanistic Assays

The final stage of validation is to demonstrate that the observed target engagement leads to the expected downstream biological effects of CDK2 inhibition.

CDK2 Signaling Pathway

CDK2, in complex with Cyclin E or Cyclin A, plays a pivotal role in the G1/S phase transition of the cell cycle. A key substrate of the CDK2/Cyclin E complex is the Retinoblastoma protein (Rb). Phosphorylation of Rb by CDK2 leads to the release of the E2F transcription factor, which then activates the transcription of genes required for DNA synthesis. Inhibition of CDK2 is therefore expected to prevent Rb phosphorylation, leading to G1 cell cycle arrest and a subsequent block in cell proliferation.

CDK2_Pathway cluster_0 Cell Cycle Progression CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb p CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->Rb p E2F E2F Rb->E2F Inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition Test_Compound 7-Chloro-1-methyl-1H- pyrazolo[3,4-c]pyridine Test_Compound->CyclinE_CDK2 Inhibits

Figure 2: Simplified CDK2 signaling pathway at the G1/S checkpoint.
Cell Proliferation Assay (MTT)

Rationale: Since CDK2 is essential for cell cycle progression, its inhibition should lead to a decrease in cell proliferation. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is proportional to the number of viable cells.[2][4]

Experimental Protocol:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the Test Compound, Roscovitine, and the Negative Control for 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition).

Comparative Data Summary:

CompoundPredicted GI50 (µM) in MCF-7 cellsRationale
Test Compound 1 - 10Potent inhibition of proliferation is the expected phenotypic outcome.
Roscovitine 10 - 20Provides a benchmark for antiproliferative activity via CDK inhibition.[3]
Negative Control > 100Should not significantly affect cell proliferation due to lack of target engagement.
Cell Cycle Analysis by Flow Cytometry

Rationale: To confirm that the observed anti-proliferative effect is due to cell cycle arrest, we will analyze the DNA content of treated cells using propidium iodide (PI) staining and flow cytometry.[3][6] Inhibition of CDK2 should cause cells to accumulate in the G1 phase of the cell cycle.

Experimental Protocol:

  • Cell Treatment: Seed MCF-7 cells in 6-well plates and treat with the Test Compound, Roscovitine, and the Negative Control at their respective GI50 concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Comparative Data Summary:

CompoundExpected Effect on Cell Cycle DistributionRationale
Test Compound Accumulation of cells in the G0/G1 phaseDirect consequence of inhibiting the G1/S transition controlled by CDK2.
Roscovitine Accumulation of cells in the G0/G1 and G2/M phasesRoscovitine also inhibits CDK1, which can lead to G2/M arrest.[3]
Negative Control No significant change in cell cycle distributionConsistent with a lack of effect on CDK2 and cell proliferation.
Western Blot Analysis of Phosphorylated Rb

Rationale: This assay provides direct molecular evidence of the downstream consequences of CDK2 inhibition. A decrease in the phosphorylation of Rb at CDK2-specific sites (e.g., Serine 807/811) would strongly support the proposed mechanism of action.[3]

Experimental Protocol:

  • Cell Treatment and Lysis: Treat MCF-7 cells as in the cell cycle analysis experiment for 6-8 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Rb (Ser807/811).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • To confirm equal protein loading, strip the membrane and re-probe with an antibody for total Rb and a loading control (e.g., β-actin).

  • Detection and Analysis: Visualize the bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize the phospho-Rb signal to the total Rb signal.

Comparative Data Summary:

CompoundExpected Effect on pRb (Ser807/811) LevelsRationale
Test Compound Dose-dependent decreaseDirect evidence of inhibition of CDK2-mediated substrate phosphorylation in cells.
Roscovitine Dose-dependent decreaseConfirms the link between CDK inhibition and reduced Rb phosphorylation.[3]
Negative Control No significant changeLack of CDK2 inhibition should not affect the phosphorylation status of Rb.

Conclusion

By systematically executing the experiments outlined in this guide, researchers can build a robust and compelling case for the mechanism of action of this compound. A positive result in each assay—from direct enzyme inhibition and cellular target engagement to the predictable downstream effects on cell cycle and proliferation—would provide strong validation for its role as a CDK2 inhibitor. The comparative approach, using both positive and negative controls, is essential for ensuring the specificity and relevance of the findings, ultimately providing the confidence needed for further preclinical and clinical development.

References

  • Alghassimou, D., & Claude, P. (2011). The serine/threonine kinases that control cell cycle progression as therapeutic targets. Bulletin du Cancer, 98(11), 1335-1345. [Link]
  • Whittaker, S. R., et al. (2004). The Cyclin-dependent Kinase Inhibitor CYC202 (R-Roscovitine) Inhibits Retinoblastoma Protein Phosphorylation, Causes Loss of Cyclin D1, and Activates the Mitogen-activated Protein Kinase Pathway. Cancer Research, 64(1), 262-272. [Link]
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Creative Diagnostics. (n.d.). CDK Signaling Pathway.
  • Abdel-Sattar, N. E. A., et al. (2019). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Bioorganic Chemistry, 86, 1-4. [Link]
  • Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide.
  • El-Gazzar, M. G., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3923. [Link]
  • University of Wisconsin Carbone Cancer Center. (n.d.). Cell Cycle Analysis.
  • El-Karim, S. S. A., et al. (2018).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5291, Roscovitine.
  • Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anti-cancer agents in medicinal chemistry, 22(9), 1643–1657. [Link]
  • Wikipedia. (n.d.). Seliciclib.
  • ResearchGate. (n.d.). Structures of some pyrazolo[3,4-b]pyridine derivatives with CDK2...
  • National Center for Biotechnology Information. (n.d.). The pyrazole ring can provide solutions for pharmacodynamic and pharmacokinetic issues.
  • ResearchGate. (n.d.). In vitro Kinase Assay-Band in negative control?
  • BMG LABTECH. (2020, September 1). Kinase assays.
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?
  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA).
  • National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.

Sources

A Comparative Guide to the Synthesis of 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine: An Evaluation of Reproducibility and Scalability

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its structural resemblance to purine bases allows compounds in this class to interact with a wide range of biological targets, including kinases and G-protein coupled receptors.[1] Consequently, these compounds have shown significant therapeutic potential in oncology, neurology, and infectious diseases.[1] Specifically, 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine serves as a crucial intermediate for the synthesis of more complex, biologically active molecules.

Given its importance, the reliable and reproducible synthesis of this building block is paramount for researchers in both academic and industrial settings. This guide provides an in-depth comparison of two prominent synthetic routes, evaluating them on key performance indicators such as yield, operational simplicity, and scalability. We will delve into the mechanistic underpinnings of each method, offering field-proven insights to aid in protocol selection and execution.

Method 1: Synthesis via Nitration and Reductive Cyclization of a Pyridine Precursor

This classical approach builds the pyrazole ring onto a pre-functionalized pyridine core. It is a multi-step sequence that offers robust control over regioselectivity.

Mechanistic Rationale

The synthesis begins with the nitration of a suitable 2-chloropyridine derivative. The subsequent reduction of the nitro group to an amine, followed by diazotization and intramolecular cyclization, leads to the formation of the pyrazole ring. The final N-methylation step furnishes the target compound. This pathway is logical as it utilizes well-established and predictable transformations in heterocyclic chemistry.

Experimental Protocol

A detailed, step-by-step protocol for this synthetic route is outlined below:

  • Nitration: 2-Chloro-4-picoline is treated with a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 3-position.

  • Chlorination: The methyl group at the 4-position is converted to a chloromethyl group using N-chlorosuccinimide (NCS).

  • Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron in acetic acid or catalytic hydrogenation.

  • Diazotization and Cyclization: The resulting aniline is treated with sodium nitrite in an acidic medium to form a diazonium salt, which undergoes spontaneous intramolecular cyclization to form the pyrazolo[3,4-c]pyridine ring system.

  • N-Methylation: The final product is obtained by methylation of the pyrazole nitrogen using a suitable methylating agent like methyl iodide or dimethyl sulfate.

Workflow Diagram

Method_1_Workflow A 2-Chloro-4-picoline B 2-Chloro-3-nitro-4-picoline A->B HNO₃, H₂SO₄ C 3-Amino-2-chloro-4-picoline B->C Fe, AcOH or H₂, Pd/C D 7-Chloro-1H-pyrazolo[3,4-c]pyridine C->D NaNO₂, HCl E This compound D->E CH₃I, Base

Caption: Synthetic workflow for Method 1.

Method 2: Synthesis from a Pyrazole Precursor

This alternative strategy involves the construction of the pyridine ring onto a pre-existing, functionalized pyrazole. This approach can be more convergent, potentially reducing the overall step count.

Mechanistic Rationale

This route typically starts with a 5-aminopyrazole derivative. A cyclocondensation reaction with a suitable 1,3-dicarbonyl compound or its equivalent forms the pyridine ring. Subsequent chlorination of the resulting pyrazolo-pyridinone yields the desired chloro-substituted scaffold. The final N-methylation is then carried out. The choice of the 1,3-dicarbonyl component is critical for achieving the correct substitution pattern on the pyridine ring.

Experimental Protocol

A representative, step-by-step protocol for this method is as follows:

  • Cyclocondensation: 5-Amino-1-methylpyrazole is reacted with a β-ketoester, such as ethyl acetoacetate, under acidic or thermal conditions to form 1-methyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one.

  • Chlorination: The pyrazolo-pyridinone is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to convert the ketone into the 7-chloro substituent. This step is often the most challenging in terms of handling and reaction conditions.

  • Purification: The crude product is carefully quenched and purified to yield this compound.

Workflow Diagram

Method_2_Workflow A 5-Amino-1-methylpyrazole B 1-Methyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one A->B Ethyl acetoacetate, Acid C This compound B->C POCl₃

Caption: Synthetic workflow for Method 2.

Comparative Analysis

To provide an objective comparison, the two methods are evaluated based on several key parameters crucial for researchers in a drug development setting.

ParameterMethod 1: From PyridineMethod 2: From Pyrazole
Overall Yield ModerateModerate to High
Number of Steps 4-5 steps2-3 steps
Scalability Moderate; nitration can be exothermic.Good; fewer steps are advantageous.
Reagent Safety Use of strong acids and potential for energetic intermediates.Use of POCl₃ requires a well-ventilated fume hood and careful handling.
Cost of Starting Materials Generally low-cost starting materials.Cost can vary depending on the substituted pyrazole.
Reproducibility Generally reproducible with careful control of reaction conditions.Can be sensitive to the quality of POCl₃ and reaction temperature.
Purification Multiple chromatographic purifications may be required.Fewer steps can lead to simpler purification.

Discussion and Recommendations

Method 1 is a well-established, albeit longer, route. Its primary advantage lies in the widespread availability and low cost of the pyridine starting materials. The step-wise nature of the synthesis allows for the isolation and characterization of intermediates, which can be beneficial for troubleshooting and ensuring the quality of the final product. However, the use of potent nitrating agents and the multi-step sequence can make it less attractive for rapid library synthesis or large-scale production.

Method 2 offers a more convergent and potentially higher-yielding approach. The reduced number of steps is a significant advantage in terms of time and resources. However, the key chlorination step using phosphorus oxychloride requires specialized handling due to its corrosive and reactive nature. The reproducibility of this step can sometimes be challenging and may require optimization of reaction time and temperature.

The choice between these two methods will ultimately depend on the specific needs and capabilities of the laboratory.

  • For small-scale synthesis and initial exploratory work , where cost and readily available starting materials are a priority, Method 1 provides a reliable, albeit longer, path.

  • For larger-scale synthesis or when time is a critical factor , Method 2 is the more efficient choice, provided that the laboratory is equipped to handle hazardous reagents like POCl₃ safely. Careful optimization of the chlorination step is crucial for ensuring high reproducibility.

Both methods are viable for the synthesis of this compound. By understanding the underlying chemistry and the practical considerations of each route, researchers can make an informed decision that best suits their project goals.

References

Sources

A Multi-Spectroscopic Approach to the Unambiguous Structural Confirmation of 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical research and development, the precise structural characterization of novel heterocyclic compounds is paramount. Pyrazolo[3,4-c]pyridines, recognized as crucial scaffolds in medicinal chemistry, demand rigorous analytical validation to ensure the integrity of subsequent biological and pharmacological studies[1][2]. This guide provides an in-depth, multi-technique spectroscopic workflow for the definitive identification of 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine. By synergistically employing Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, we establish a self-validating system of analysis. Furthermore, this guide presents a direct comparison with a potential structural isomer, 4-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine, highlighting the key spectral differentiators that are critical for researchers in the field.

Introduction: The Imperative for Structural Certainty

This compound (CAS 957760-15-5) is a substituted heterocyclic compound featuring a fused pyrazole and pyridine ring system. The biological significance of this scaffold is well-documented, with derivatives showing promise in treating a range of diseases by acting as inhibitors for various kinases[1]. Given that subtle changes in substituent position can drastically alter a molecule's biological activity and physical properties, an unassailable confirmation of its structure is not merely a procedural step but the foundation of reliable scientific discovery.

This guide moves beyond a simple recitation of data, explaining the causal links between the molecule's structure and its spectral output. We will dissect the data from ¹H NMR, ¹³C NMR, MS, and IR spectroscopy to build a cohesive and definitive structural proof.

Caption: Molecular structure of this compound.

Experimental Methodologies: A Protocol for Reproducibility

To ensure data integrity, standardized protocols must be followed. The methodologies described below represent a robust approach to acquiring high-quality spectral data for this class of compounds.

NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Record ¹H and ¹³C NMR spectra on a 500 MHz spectrometer.

  • ¹H NMR Parameters: Acquire data with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR Parameters: Acquire data with a spectral width of 250 ppm, a relaxation delay of 2 seconds, and 1024 scans, using broadband proton decoupling.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in methanol.

  • Instrumentation: Analyze using an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer in positive ion mode.

  • Parameters: Infuse the sample at a flow rate of 5 µL/min. Set the capillary voltage to 3500 V and the scan range from m/z 50 to 500.

Infrared (IR) Spectroscopy
  • Sample Preparation: Use the solid sample directly.

  • Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Parameters: Acquire data over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add 32 scans.

Spectral Data Interpretation: Building the Structural Case

The core of the identification process lies in the detailed analysis of each spectrum. Each piece of data serves as a clue, and together they form a comprehensive picture of the molecule.

Caption: Workflow for spectroscopic structural elucidation.

¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum provides information on the number of distinct proton environments and their connectivity. For this compound, we expect four distinct signals.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.10Singlet (s)1HH3Proton on the pyrazole ring, typically deshielded. No adjacent protons to couple with.
~ 7.85Doublet (d)1HH5Pyridine proton adjacent to the ring nitrogen (N6). Coupled to H4.
~ 7.20Doublet (d)1HH4Pyridine proton coupled to H5. Shift is influenced by the adjacent chloro- and pyrazole-fused carbons.
~ 4.10Singlet (s)3HN1-CH₃Methyl group attached to a nitrogen atom in a heteroaromatic system.
  • Expertise & Causality: The singlet at ~8.10 ppm is characteristic of the H3 proton on the pyrazole ring, which lacks neighboring protons for coupling[3][4]. The two doublets in the aromatic region confirm the presence of two adjacent protons (H4 and H5) on the pyridine ring. The downfield shift of H5 relative to H4 is consistent with its position adjacent to the electronegative pyridine nitrogen[5][6]. The singlet integrating to 3H at ~4.10 ppm is the definitive signature of the N-methyl group.

¹³C NMR Spectroscopy: Assembling the Carbon Framework

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their electronic environment. The structure has 7 carbons, and we expect 7 distinct signals.

Chemical Shift (δ, ppm)AssignmentRationale
~ 152.0C7Carbon bearing the chlorine atom is significantly deshielded and is also adjacent to a nitrogen atom[7][8].
~ 148.5C7aQuaternary carbon at the fusion of the two rings, adjacent to two nitrogen atoms.
~ 145.0C5Pyridine carbon adjacent to nitrogen, deshielded[6][8].
~ 135.0C3Pyrazole carbon, typically found in this region[9][10].
~ 118.0C4Pyridine carbon influenced by both the chloro-bearing carbon and the ring fusion.
~ 110.0C3aQuaternary carbon at the ring fusion, shielded relative to C7a.
~ 35.0N1-CH₃Typical shift for a methyl group attached to a heteroaromatic nitrogen[9].
  • Expertise & Causality: The chemical shifts are governed by hybridization and electronegativity. Carbons adjacent to nitrogen atoms (C7a, C5, C7) and the carbon bearing the electronegative chlorine atom (C7) are shifted significantly downfield[11][12]. The upfield signal at ~35.0 ppm is unambiguously assigned to the sp³-hybridized methyl carbon.

Mass Spectrometry: The Molecular Weight and Elemental Fingerprint

Mass spectrometry provides the molecular weight and, crucially, confirms the presence of specific elements through their isotopic patterns.

  • Molecular Ion (M⁺): For the molecular formula C₇H₆ClN₃, the expected monoisotopic mass is 167.0250 Da. A high-resolution mass spectrum should show a peak at or very near m/z 167.0250, corresponding to the [M+H]⁺ ion at 168.0328.

  • Trustworthiness through Isotopes: The most powerful confirmatory evidence from the mass spectrum is the chlorine isotope pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. Therefore, the spectrum must exhibit two peaks for the molecular ion:

    • An [M]⁺ peak at m/z ~167.

    • An [M+2]⁺ peak at m/z ~169, with an intensity that is approximately one-third of the [M]⁺ peak. This isotopic signature is a definitive fingerprint for a molecule containing one chlorine atom[13][14].

  • Fragmentation: Energetically unstable molecular ions will break into smaller, charged fragments. Plausible fragmentation pathways include the loss of a methyl radical (•CH₃) leading to a fragment at m/z 152, or the loss of HCl leading to a fragment at m/z 131[15][16][17].

Infrared (IR) Spectroscopy: Confirming Functional Groups

While less specific for isomer differentiation, the IR spectrum confirms the presence of the core aromatic structure and the absence of other functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000Medium-WeakAromatic C-H Stretch
2980-2850WeakAliphatic C-H Stretch (from -CH₃)
1610-1450Strong-MediumC=C and C=N Ring Stretching Vibrations
~800-750StrongC-Cl Stretch
  • Expertise & Causality: The presence of bands in the 1610-1450 cm⁻¹ region is characteristic of the fused heteroaromatic ring system[18][19]. The aromatic C-H stretches above 3000 cm⁻¹ confirm the sp² C-H bonds[20]. This spectrum serves as a valuable check, ensuring no unexpected functional groups (like C=O or O-H) are present[21][22].

Comparison Guide: 7-Chloro- vs. 4-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine

To underscore the power of this multi-spectroscopic approach, we compare the expected data for our target compound with that of a plausible structural isomer, 4-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine[23]. While their mass spectra would be identical in terms of molecular weight and isotopic pattern, their NMR spectra would be profoundly different.

FeatureThis compound (Target) 4-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine (Isomer) Reason for Difference
¹H NMR: Pyridine Protons Two doublets (~7.85 and ~7.20 ppm)One singletIn the 7-chloro isomer, H4 and H5 are adjacent and split each other. In the 4-chloro isomer, H5 and H7 are separated by the chloro- and nitrogen-bearing carbons, respectively, and would not couple, appearing as singlets.
¹H NMR: Pyrazole Proton One singlet (~8.10 ppm)One singletThe pyrazole proton (H3) is a singlet in both isomers as it has no adjacent protons.
¹³C NMR: Chloro-substituted Carbon C7 at ~152.0 ppmC4 at a different, likely slightly shielded, position due to the different electronic environment.The chemical environment of the carbon bonded to chlorine is distinct in each isomer, leading to a different chemical shift.

This comparative analysis demonstrates that ¹H NMR spectroscopy, specifically the analysis of coupling patterns, is the most direct and powerful tool for distinguishing between these two isomers.

Conclusion

The structural confirmation of this compound is achieved not by a single data point, but by the convergence of evidence from multiple, orthogonal analytical techniques. The ¹H NMR spectrum defines the proton connectivity, the ¹³C NMR spectrum maps the carbon backbone, high-resolution mass spectrometry confirms the exact molecular formula and the elemental composition via its chlorine isotope pattern, and IR spectroscopy verifies the presence of the core functional groups. This rigorous, self-validating workflow provides the certainty required for high-impact research in drug discovery and materials science.

References

  • Jimeno, M. L., et al. (2001). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry.
  • Elguero, J., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry.
  • Alkorta, I., & Elguero, J. (2019). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules.
  • Human Metabolome Database. (n.d.). Pyridine 1H NMR Spectrum.
  • Al-Warhi, T., et al. (2022). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. RSC Advances.
  • Dr. Puspendra Classes. (2018). Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. YouTube.
  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.
  • Chemistry LibreTexts. (2024). Characteristics of ¹³C NMR Spectroscopy.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
  • MDPI. (2017). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules.
  • PubChem. (n.d.). 7-chloro-1H-pyrazolo[4,3-b]pyridine.
  • Chemistry LibreTexts. (2023). Interpreting Infrared Spectra.
  • University of Calgary. (n.d.). Table of Characteristic IR Absorptions.
  • PubChem. (n.d.). 7-chloro-1h-pyrazolo[3,4-c]pyridine.
  • ResearchGate. (n.d.). NH / CH stretching region of the IR spectrum of pyrazole.
  • Nikol'skiy, V. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules.
  • PubChem. (n.d.). 4-chloro-1-methyl-1H-pyrazolo(4,3-c)pyridine.
  • Al-Adhami, F. K., et al. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines. Asian Journal of Chemistry.
  • Cuesta, J., et al. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules.
  • NIST. (n.d.). Pyridine IR Spectrum. NIST Chemistry WebBook.

Sources

Orthogonal Validation of a Novel Pyrazolopyridine Derivative: A Comparative Guide to Characterizing 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Rigorous Validation in Drug Discovery

In the landscape of modern drug discovery, the identification of a novel bioactive compound is merely the first step in a long and rigorous journey. The pyrazolo[3,4-c]pyridine scaffold is a well-established pharmacophore, with numerous derivatives reported as potent inhibitors of key cellular signaling nodes, particularly cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3).[1] These targets are implicated in a host of pathologies, from cancer to neurological disorders, making this chemical class a fertile ground for therapeutic innovation.

This guide focuses on a specific, lesser-characterized derivative, 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine . When faced with a novel molecule such as this, a primary biochemical screen may suggest an enticing activity—for instance, inhibition of a specific kinase. However, reliance on a single assay is fraught with peril, susceptible to artifacts, off-target effects, or assay-specific interference. To build a robust, trustworthy case for a compound's mechanism of action, we must employ orthogonal validation : the use of independent, complementary assays to interrogate the biological hypothesis from multiple angles.[2][3]

This document serves as a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on how to design and execute an orthogonal validation strategy. We will use this compound as our primary subject, hypothesizing its activity as a Cyclin-Dependent Kinase 2 (CDK2) inhibitor, a common target for this scaffold. We will compare its performance with Dinaciclib , a well-characterized clinical-stage CDK inhibitor that also features a fused pyridine core.

The core principle of this guide is to establish a self-validating system of experiments.[4] By cross-referencing data from a direct biochemical assay with a cell-based functional outcome and a direct measure of target engagement in a cellular context, we can triangulate our results and build a high-confidence profile of our compound's activity.[5]

The Validation Workflow: A Three-Pillar Approach

Our strategy rests on three distinct experimental pillars, each designed to answer a critical and independent question about the compound's activity. This multi-pronged approach ensures that a positive result is not an artifact of a single experimental system but a genuine biological effect.

G cluster_0 Hypothesis Generation Hypothesis Hypothesis: This compound inhibits CDK2 Assay1 Pillar 1: Biochemical Potency (Does it bind and inhibit the target?) Hypothesis->Assay1 Test direct inhibition Assay2 Pillar 2: Cellular Function (Does it affect a downstream cellular process?) Assay1->Assay2 Correlate with cellular outcome Assay3 Pillar 3: Cellular Target Engagement (Does it hit the target in a cell?) Assay2->Assay3 Confirm target interaction in situ

Caption: The three-pillar orthogonal validation workflow.

Pillar 1: Biochemical Potency Assay

Causality: The first and most direct question is whether our compound can inhibit the purified target protein in vitro. This assay isolates the target enzyme from the complexity of the cellular environment to measure direct interaction and inhibition. A fluorescence polarization (FP)-based competition assay is an excellent choice for this, as it is a robust, high-throughput method for quantifying binding affinity.

Experimental Protocol: CDK2/Cyclin A Fluorescence Polarization Assay
  • Principle: A fluorescently labeled tracer peptide that binds to the ATP pocket of CDK2/Cyclin A is used. When bound, the tracer tumbles slowly in solution, emitting highly polarized light. When displaced by a competing inhibitor, the tracer tumbles rapidly, decreasing the polarization of the emitted light.

  • Reagents & Materials:

    • Recombinant human CDK2/Cyclin A enzyme (e.g., from SignalChem)

    • Fluorescent tracer (e.g., a Bodipy-labeled staurosporine analog)

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • This compound (Test Compound)

    • Dinaciclib (Comparator Compound)

    • 384-well, low-volume, black plates

    • Plate reader capable of measuring fluorescence polarization

  • Procedure:

    • Prepare a 10-point, 3-fold serial dilution of the test compound and comparator compound in DMSO, starting from a 10 mM stock.

    • In the assay plate, add 5 µL of assay buffer.

    • Add 50 nL of the compound dilutions to the appropriate wells.

    • Prepare a working solution of CDK2/Cyclin A and tracer in assay buffer. The final concentration should be determined by a prior tracer-binding experiment (typically in the low nM range).

    • Add 5 µL of the enzyme/tracer mix to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Measure fluorescence polarization on a compatible plate reader.

    • Calculate IC₅₀ values by fitting the data to a four-parameter logistic curve.

Data Presentation & Interpretation
CompoundIC₅₀ (nM) vs. CDK2/Cyclin A
This compoundHypothetical Value: 85 nM
Dinaciclib (Comparator)Expected Value: ~5 nM

A potent IC₅₀ value for our test compound provides the first piece of evidence supporting our hypothesis. However, this result alone is insufficient. The compound could be a "promiscuous" inhibitor that shows activity in many biochemical assays through non-specific mechanisms.

Pillar 2: Cellular Function Assay

Causality: If the compound truly inhibits CDK2 in a cellular context, it should impact cellular processes that are dependent on CDK2 activity. CDK2 is a critical regulator of the G1/S phase transition of the cell cycle. Its inhibition should lead to cell cycle arrest and a subsequent reduction in cell proliferation, particularly in cancer cell lines that are reliant on this pathway.

Experimental Protocol: Cell Proliferation (MTS) Assay
  • Principle: The MTS assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells. A tetrazolium salt (MTS) is reduced by viable cells into a colored formazan product, which can be quantified by absorbance.

  • Reagents & Materials:

    • MCF-7 breast cancer cell line (known to be sensitive to CDK inhibitors)

    • DMEM with 10% FBS and 1% Penicillin-Streptomycin

    • Test Compound and Comparator Compound

    • CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS)

    • 96-well clear tissue culture plates

    • Spectrophotometer (490 nm)

  • Procedure:

    • Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

    • Prepare a serial dilution of the test and comparator compounds in culture medium.

    • Treat the cells with the compounds for 72 hours.

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 2-4 hours at 37°C.

    • Measure the absorbance at 490 nm.

    • Calculate the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

Data Presentation & Interpretation
CompoundGI₅₀ (µM) in MCF-7 cells
This compoundHypothetical Value: 0.5 µM
Dinaciclib (Comparator)Expected Value: ~0.1 µM

A GI₅₀ value that is reasonably correlated with the biochemical IC₅₀ strengthens the hypothesis. A large discrepancy (e.g., >100-fold) might suggest poor cell permeability, metabolic instability, or that the anti-proliferative effect is due to an off-target mechanism.

Pillar 3: Cellular Target Engagement Assay

Causality: This is the crucial final pillar. We have shown the compound can inhibit the target and that it does cause a relevant cellular outcome. Now, we must prove that the cellular outcome is a direct result of the compound engaging its target inside the cell. We will do this by measuring the phosphorylation of a key downstream substrate of CDK2, the Retinoblastoma protein (Rb), at a CDK-specific site (e.g., Serine 807/811).

G cluster_pathway CDK2-Rb Signaling Pathway CDK2 CDK2/Cyclin A Rb Rb (Retinoblastoma Protein) CDK2->Rb Phosphorylates pRb p-Rb (S807/811) (Phosphorylated) G1_S G1/S Phase Transition pRb->G1_S Promotes Compound 7-Chloro-1-methyl-1H- pyrazolo[3,4-c]pyridine Compound->CDK2 Inhibits

Caption: Simplified CDK2-Rb signaling pathway.

Experimental Protocol: Western Blot for Phospho-Rb
  • Principle: Western blotting uses antibodies to detect specific proteins. We will treat cells with our compound and then measure the levels of phosphorylated Rb (p-Rb) relative to the total amount of Rb protein. A successful CDK2 inhibitor should decrease the p-Rb signal.

  • Reagents & Materials:

    • MCF-7 cells

    • Test Compound and Comparator Compound

    • RIPA Lysis Buffer with protease and phosphatase inhibitors

    • Primary Antibodies: Rabbit anti-phospho-Rb (Ser807/811), Mouse anti-total Rb, Mouse anti-β-Actin (loading control)

    • Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

    • SDS-PAGE gels and Western blotting equipment

    • Chemiluminescent substrate (ECL)

  • Procedure:

    • Seed MCF-7 cells and grow to ~70% confluency.

    • Treat cells with vehicle (DMSO), and increasing concentrations of the test and comparator compounds for 4-6 hours.

    • Lyse the cells, collect the protein lysate, and determine protein concentration (e.g., via BCA assay).

    • Separate 20 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies overnight at 4°C.

    • Wash and probe with appropriate HRP-conjugated secondary antibodies.

    • Apply ECL substrate and image the blot.

    • Quantify band intensity using software like ImageJ. Normalize p-Rb signal to total Rb and then to the loading control (β-Actin).

Data Presentation & Interpretation

A dose-dependent decrease in the p-Rb/total Rb ratio upon treatment with this compound would provide strong evidence of on-target activity. The concentration required to reduce p-Rb by 50% (the cellular EC₅₀) should align with the anti-proliferative GI₅₀. This alignment provides the final, compelling link between biochemical inhibition and cellular function, confirming the compound's mechanism of action.

Treatment Concentration (µM)Normalized p-Rb/Total Rb Ratio (Fold Change vs. Vehicle)
Vehicle (DMSO)1.0
Test Cmpd (0.1 µM)Hypothetical Value: 0.8
Test Cmpd (0.5 µM)Hypothetical Value: 0.4
Test Cmpd (2.0 µM)Hypothetical Value: 0.1
Dinaciclib (0.1 µM)Expected Value: <0.2

Conclusion: Synthesizing the Evidence for a Confident Path Forward

The journey from a novel chemical entity to a validated lead compound is one of systematic, evidence-based inquiry. By employing an orthogonal validation strategy, we move beyond a single data point to build a cohesive, multi-faceted narrative of a compound's biological activity.

In the case of This compound , a successful outcome from this three-pillar approach would look like this:

  • Biochemical Assay: The compound potently inhibits purified CDK2/Cyclin A with a low nanomolar IC₅₀.

  • Cellular Assay: The compound inhibits the proliferation of a CDK2-dependent cancer cell line with a GI₅₀ that is consistent with its biochemical potency and cellular permeability.

  • Target Engagement Assay: The compound reduces the phosphorylation of the CDK2 substrate Rb in cells at concentrations that correlate with its anti-proliferative activity.

When the results from these independent lines of investigation converge, they provide a high degree of confidence that this compound acts as a genuine on-target CDK2 inhibitor. This rigorous, self-validating approach minimizes the risk of pursuing artifacts and provides the solid, trustworthy foundation required for advancing a compound into the next phase of drug development.

References

  • Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis.
  • Stech, M. (2014). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies.
  • Ziemba, B. (2023). Orthogonal Validation: A Means To Strengthen Gene Editing and Gene Modulation Research. Technology Networks.
  • Atlas Antibodies. (n.d.). Orthogonal Validation in IHC.
  • Samarakoon, T., et al. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. Acta Pharmaceutica Sinica B.
  • PubMed. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1.
  • Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry.
  • Gureckis, S., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules.
  • Quiroga, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules.
  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.

Sources

Safety Operating Guide

Navigating the Disposal of 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine, a heterocyclic compound whose precise disposal information may not be readily available. By synthesizing data from analogous chemical structures and adhering to established regulatory frameworks, we can establish a disposal procedure that is both safe and compliant.

The core principle of chemical waste management is to treat unknown or uncharacterized substances as hazardous until proven otherwise.[1] While a specific Safety Data Sheet (SDS) for this compound from one supplier frustratingly lacks detailed hazard and disposal information[2], data from structurally similar chlorinated and brominated pyrazolopyridines indicate potential hazards such as being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[3][4] Therefore, a cautious and systematic approach to its disposal is paramount.

I. Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the potential risks is essential. The following table summarizes the likely hazards based on analogous compounds and general principles for halogenated organic compounds.

Hazard CategoryPotential Risks and Safety PrecautionsSupporting Evidence
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[4][5][6]Analogous heterocyclic compounds show acute toxicity.[3][4]
Skin Corrosion/Irritation Causes skin irritation.[3][6] Avoid direct contact.Wear nitrile gloves and a lab coat.[7]
Eye Damage/Irritation Causes serious eye irritation.[3][6]Wear safety glasses or chemical splash goggles.[7]
Respiratory Sensitization May cause respiratory irritation.[3]Handle only in a well-ventilated area or a chemical fume hood.[7]
Environmental Hazards Avoid release to the environment.[3] Halogenated compounds can be persistent and harmful to aquatic life.Discharge into the environment must be avoided.[2][3]

Personal Protective Equipment (PPE) is Non-Negotiable:

  • Gloves: Nitrile gloves are a minimum requirement. Always consult a glove compatibility chart for the specific chemical if available.[8]

  • Eye Protection: Safety glasses are sufficient for small quantities, but chemical splash goggles should be worn when handling larger volumes.[7]

  • Lab Coat: A lab coat is mandatory to protect against skin contact.[7]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, or if working outside of a fume hood, a respirator may be necessary.[5]

II. Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste, in accordance with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][9]

Step 1: Waste Characterization and Segregation

  • Designate as Hazardous Waste: All waste containing this compound, including neat compound, contaminated solutions, and spill cleanup materials, must be treated as hazardous waste.[1]

  • Segregate Halogenated Waste: This is a critical step. This compound is a halogenated organic compound. It must be collected in a waste container specifically designated for halogenated organic waste.[10] Do not mix with non-halogenated solvents, as this can significantly increase disposal costs and complicate the disposal process.[10] Incompatible materials such as acids, bases, and oxidizing agents should also be stored separately.[8]

Step 2: Proper Waste Containerization

  • Container Compatibility: Use a container that is compatible with the waste. For liquid waste, a high-density polyethylene (HDPE) or glass container is typically appropriate.[8][11] The original container of the main component can often be used.[11][12]

  • Container Condition: The container must be in good condition, with no leaks or external residue.[1][12]

  • Secure Closure: The container must be kept tightly closed except when actively adding waste.[1][13][14] This prevents the release of vapors and reduces the risk of spills.

Step 3: Labeling the Hazardous Waste Container

Proper labeling is a legal requirement and essential for safety.[15][16]

  • "Hazardous Waste": The words "Hazardous Waste" must be clearly visible on the label.[12][15][17]

  • Chemical Identity: List all chemical constituents by their full name (no abbreviations or formulas) and their approximate percentages.[12][14] For this specific waste, clearly state "this compound".

  • Hazard Warning: The label must include a clear indication of the hazards (e.g., "Toxic," "Irritant").[15][17] This can be achieved using pictograms or other standard hazard warnings.[17]

Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)

  • Location: The waste container should be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the generator.[15][17]

  • Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.[15]

  • Secondary Containment: It is best practice to store liquid waste containers in secondary containment to prevent the spread of spills.[14]

Step 5: Arranging for Disposal

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your institution's EHS department is responsible for the final disposal of hazardous waste.[10][14] They will have a specific procedure for requesting a waste pickup.

  • Waste Pickup Request: When the container is full, or before the accumulation time limits are reached, submit a hazardous waste pickup request to your EHS office.[12][14]

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or any other halogenated organic compound be disposed of down the sink.[8][10] This is illegal and harmful to the environment.

III. Emergency Procedures for Spills and Exposures

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and remove all contaminated clothing.[2][6]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[2][3]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.[2][3]

  • Seek Medical Attention: In all cases of significant exposure, seek immediate medical attention.[2][6]

  • Spill Cleanup: For small spills, absorb the material with an inert absorbent such as sand, silica gel, or vermiculite.[3] Collect the contaminated absorbent and place it in a sealed, labeled container for disposal as hazardous waste.[1][3] For large spills, evacuate the area and contact your institution's EHS office immediately.

IV. Logical Framework for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal_Workflow cluster_prep Preparation & Assessment cluster_contain Containment & Labeling cluster_storage Storage & Disposal cluster_emergency Emergency Path start Generation of Waste (this compound) assess_hazards Assess Hazards (Consult SDS, Analog Data) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe spill Spill Occurs assess_hazards->spill select_container Select Compatible Container (HDPE or Glass) don_ppe->select_container segregate_waste Segregate as 'Halogenated Organic Waste' select_container->segregate_waste label_waste Label Container: 'Hazardous Waste' + Contents & Hazards segregate_waste->label_waste store_saa Store in SAA (At/Near Point of Generation) label_waste->store_saa request_pickup Request Pickup from EHS store_saa->request_pickup end Proper Disposal by Licensed Facility request_pickup->end cleanup Contain & Clean with Inert Absorbent spill->cleanup Small Spill cleanup->segregate_waste Dispose of as Halogenated Waste

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and regulatory compliance.

References

  • Regulating Lab Waste Disposal in the United St
  • Regulations for Hazardous Waste Generated at Academic Labor
  • Laboratory Waste Management: The New Regul
  • Chemistry Lab Waste Disposal. Environmental Marketing Services.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • This compound Safety D
  • 3-BROMO-7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE Safety D
  • Halogenated Solvents Standard Operating Procedure. University of Washington.
  • Pyridine Safety D
  • Pyridine hydrochloride Safety D
  • 6-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine Safety D
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Guidelines: Handling and Disposal of Chemicals. Purdue College of Engineering.
  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University.
  • Labeling Halogenated Hydrocarbon Solvent Containers.
  • Chemical Waste Guidelines. University of Minnesota.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • OSHA Hazard Communic

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Proactive Approach to Safety

As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine is one such compound with significant potential. However, comprehensive, publicly available hazard data for this specific molecule is currently limited. A Safety Data Sheet (SDS) from ChemicalBook provides basic first aid and spill measures but lacks specific GHS hazard classifications[1].

In the absence of detailed toxicological data, we must adopt a proactive and conservative safety posture. This guide is built on the principle of treating the compound with the caution afforded to analogous chemical structures, specifically its parent heterocycle, pyridine, and related chlorinated derivatives. Pyridine is a well-characterized substance known to be flammable, harmful if swallowed, inhaled, or in contact with skin, and a cause of serious skin and eye irritation[2]. Therefore, the protocols outlined below are designed to provide a robust shield against potential, uncharacterized hazards, ensuring both your safety and the integrity of your research.

Part 1: Inferred Hazard Profile and Core PPE Requirements

Given the structure of this compound, we will infer its potential hazards based on pyridine and similar chlorinated heterocyclic compounds. This proactive assessment forms the logical basis for our PPE recommendations.

Potential Hazard Class Basis of Inference (from Analogous Compounds) Primary Exposure Route Required PPE
Acute Toxicity (Oral, Dermal, Inhalation) Pyridine and its derivatives are classified as harmful if swallowed, in contact with skin, or inhaled[2].Ingestion, Skin Absorption, InhalationChemically resistant gloves, Lab Coat, Respiratory Protection (as needed)
Skin Corrosion / Irritation Causes skin irritation[2][3][4].Dermal ContactChemically resistant gloves, Lab Coat
Serious Eye Damage / Irritation Causes serious eye irritation[2][3][4].Ocular Contact (Splashes)Safety Goggles / Face Shield
Respiratory Irritation May cause respiratory irritation, a common feature of heterocyclic compounds[3][5].Inhalation (of dust or vapors)Respiratory Protection (in fume hood)
Eye and Face Protection: The First Line of Defense

Why: The potential for serious eye irritation necessitates a physical barrier at all times. Standard safety glasses are insufficient as they do not protect from splashes originating from the side, top, or bottom.

  • Mandatory Protocol: Wear chemical splash goggles that conform to ANSI Z87.1 standards.

  • Best Practice: When handling larger quantities (>5g) or performing vigorous operations (e.g., sonicating, vortexing) where the risk of splashing is elevated, use a full-face shield in addition to chemical splash goggles.

Hand Protection: Preventing Dermal Absorption

Why: Pyridine and related compounds can be absorbed through the skin, leading to systemic toxicity[6]. They are also known skin irritants[2]. The choice of glove material is therefore critical.

  • Glove Selection: Nitrile gloves are a suitable starting point for incidental contact, as they offer resistance to a broad range of chemicals[5][7]. For prolonged handling or immersion, heavier-duty gloves such as butyl rubber may be required. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

  • Protocol:

    • Always double-glove to provide an additional layer of protection.

    • Inspect gloves for any signs of degradation or puncture before use.

    • Develop a strict habit of removing the outer glove immediately upon suspected contact with the compound.

    • Wash hands thoroughly with soap and water after removing gloves[4].

Body Protection: Shielding Against Contamination

Why: A standard lab coat protects your personal clothing and underlying skin from incidental spills and contamination.

  • Protocol: A fully buttoned, long-sleeved lab coat made of a chemically resistant material is mandatory. Ensure cuffs are snug to prevent accidental exposure of the wrists.

Respiratory Protection: Controlling Inhalation Exposure

Why: Fine chemical powders can easily become airborne, and many heterocyclic compounds can cause respiratory irritation[3][5].

  • Primary Control: All manipulations of this compound, especially the handling of the solid powder (e.g., weighing, preparing solutions), must be performed inside a certified chemical fume hood[7][8]. This is the most effective way to control the inhalation hazard.

  • Secondary Protection: If, under rare and specific circumstances, work cannot be conducted in a fume hood (a scenario that requires a formal risk assessment), a fitted respirator (e.g., an N95 for particulates or a half-mask with organic vapor cartridges) would be necessary[6]. Enrollment in your institution's respiratory protection program is required for respirator use[8].

Part 2: Operational and Disposal Plans

A comprehensive safety plan extends beyond wearing PPE to include the procedures for its use and disposal.

PPE Donning and Doffing Sequence

Proper sequencing is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Put on and fasten completely.

  • Respiratory Protection (if required): Perform seal check.

  • Eye/Face Protection: Position goggles/face shield.

  • Gloves: Put on inner gloves, then outer gloves, ensuring the cuffs of the outer gloves go over the cuffs of the lab coat sleeves.

Doffing (Taking Off) Sequence:

  • Outer Gloves: Remove by peeling one off with the other, without touching the outside with bare skin. Dispose of immediately.

  • Lab Coat: Unbutton and remove by rolling it down the arms, keeping the contaminated exterior folded inward.

  • Eye/Face Protection: Remove by handling the strap, not the front.

  • Inner Gloves: Remove as described in step 1.

  • Hand Washing: Immediately and thoroughly wash hands with soap and water.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the task at hand.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Ensemble start Task Assessment: Handling this compound hood Work in Chemical Fume Hood? start->hood base_ppe Baseline PPE: - Double Nitrile Gloves - Lab Coat - Safety Goggles hood->base_ppe Yes (Mandatory) solid_ops Handling Solid Powder (Weighing, Transferring) base_ppe->solid_ops liquid_ops Handling Liquid Solution (Vortexing, Large Volume) base_ppe->liquid_ops enhanced_ppe Enhanced PPE: Add Full-Face Shield liquid_ops->enhanced_ppe

Caption: PPE selection workflow based on the experimental task.

Decontamination and Disposal Plan

Proper disposal is a critical final step to protect yourself, your colleagues, and the environment.

  • Solid Waste:

    • All disposable PPE (gloves, bench paper, etc.) contaminated with the compound must be collected in a dedicated, clearly labeled hazardous waste container[9][10].

    • The container must be sealed and stored in a designated satellite accumulation area within the lab[11][12].

  • Liquid Waste:

    • Solutions containing this compound must be collected in a compatible, sealed, and clearly labeled hazardous waste container.

    • Never dispose of chemical waste down the drain[13]. Segregate waste streams (e.g., halogenated vs. non-halogenated) according to your institution's guidelines[10].

  • Empty Containers: Empty stock bottles of the chemical are still considered hazardous. They should be triple-rinsed with a suitable solvent, the rinsate collected as hazardous waste, and the container defaced before disposal, following institutional policy[10].

  • Spill Management: In case of a spill, use an inert absorbent material (like vermiculite or sand) to contain it[5]. Collect the material using non-sparking tools and place it in a sealed container for hazardous waste disposal[5].

By adhering to these rigorous PPE, operational, and disposal protocols, you establish a culture of safety that protects you and your valuable research.

References

  • Effective Lab Chemical Waste Management. (2025). Environmental Marketing Services.
  • Properly Managing Chemical Waste in Laboratories. Ace Waste.
  • Best Practices for Laboratory Waste Management. (2024). ACTenviro.
  • Handling Pyridine: Best Practices and Precautions. (2024). Post Apple Scientific.
  • Management of Waste. Prudent Practices in the Laboratory. NCBI Bookshelf - NIH.
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific.
  • Pyridine - Safety Data Sheet. Thermo Fisher Scientific.
  • Pyridine Safety Information. Washington State University.
  • This compound - Chemical Safety Data Sheet. (2025). ChemicalBook.
  • How to handle pyridine safely? (2025). BIOSYNCE.
  • 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine - Safety Data Sheet. (2023). Fisher Scientific.
  • Pyridine - Safety Data Sheet. (2025). Sigma-Aldrich.
  • 3-BROMO-7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE - Safety Data Sheet. (2024). CymitQuimica.
  • Pyridine hydrochloride - Safety Data Sheet. (2025). Fisher Scientific.
  • 6-Chloro-7-deazapurine - Safety Data Sheet. (2024). Fisher Scientific.
  • 6-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine - Safety Data Sheet. (2024). CymitQuimica.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.